2-(2-Chloro-3-fluorophenyl)acetic acid
Description
BenchChem offers high-quality 2-(2-Chloro-3-fluorophenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chloro-3-fluorophenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2-chloro-3-fluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c9-8-5(4-7(11)12)2-1-3-6(8)10/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMBDAACHFCAKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70717178 | |
| Record name | (2-Chloro-3-fluorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70717178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000523-07-8 | |
| Record name | (2-Chloro-3-fluorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70717178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"2-(2-Chloro-3-fluorophenyl)acetic acid" properties
An In-depth Technical Guide to 2-(2-Chloro-3-fluorophenyl)acetic acid
This guide provides a comprehensive technical overview of 2-(2-Chloro-3-fluorophenyl)acetic acid, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the compound's essential properties, outlines a robust synthetic pathway with mechanistic insights, and discusses its potential applications, grounding all information in established scientific principles.
Introduction and Strategic Importance
2-(2-Chloro-3-fluorophenyl)acetic acid belongs to the substituted phenylacetic acid class of compounds, which are pivotal building blocks in organic synthesis. The unique substitution pattern on the phenyl ring—featuring both chloro and fluoro groups—imparts specific steric and electronic properties that make it a valuable precursor for creating complex molecular architectures. Its structural motifs are frequently encountered in pharmacologically active molecules and advanced agrochemicals, where precise control over substituent effects is crucial for modulating biological activity, metabolic stability, and pharmacokinetic profiles. This guide serves as a practical resource for leveraging this compound in research and development settings.
Physicochemical and Safety Profile
A thorough understanding of a compound's properties and hazards is the foundation of its effective and safe application. The key data for 2-(2-Chloro-3-fluorophenyl)acetic acid are summarized below.
Core Properties
| Property | Value | Source(s) |
| CAS Number | 1000523-07-8 | [1][2][3] |
| Molecular Formula | C₈H₆ClFO₂ | [1][2] |
| Molecular Weight | 188.58 g/mol | [1][2] |
| MDL Number | MFCD09925136 | [1][2] |
| Appearance | White to light yellow crystalline solid (Typical) | [4] |
GHS Hazard and Safety Information
This compound is classified as an irritant. Standard laboratory precautions should be strictly followed. Much of the detailed toxicological and ecological data is currently unavailable, which necessitates handling it as a compound of unknown toxicity.[5]
| Hazard Class | Precautionary Statement | Source(s) |
| Skin Irritation | H315: Causes skin irritation. | [4][6] |
| Eye Irritation | H319: Causes serious eye irritation. | [4][6][7] |
| Respiratory Irritation | H335: May cause respiratory irritation. | [4][6] |
| Handling | P261, P280: Avoid breathing dust. Wear protective gloves/eye protection. | [4][6] |
| First Aid (Eyes) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][7] |
| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed. | [4][7] |
Recommended Synthetic Pathway: The Benzyl Cyanide Route
While several synthetic strategies could be envisioned, the most reliable and scalable laboratory synthesis of 2-(2-chloro-3-fluorophenyl)acetic acid proceeds via a two-step sequence starting from 2-chloro-3-fluorobenzyl chloride. This route involves a nucleophilic substitution to form the corresponding benzyl cyanide, followed by hydrolysis. This pathway is chosen for its high-yielding steps and the relative ease of purification.
Sources
- 1. prepchem.com [prepchem.com]
- 2. US3360551A - Carboxylation of grignard reagents in the presence of liquid co2 - Google Patents [patents.google.com]
- 3. US5130478A - Process for the preparation of chlorides of chlorinated carboxylic acids - Google Patents [patents.google.com]
- 4. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 5. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
physicochemical characteristics of 2-(2-Chloro-3-fluorophenyl)acetic acid
An In-depth Technical Guide to the Physicochemical Characterization of 2-(2-Chloro-3-fluorophenyl)acetic acid
Abstract
This technical guide provides a comprehensive framework for the physicochemical characterization of 2-(2-Chloro-3-fluorophenyl)acetic acid (CAS No. 1000523-07-8), a halogenated phenylacetic acid derivative with significant potential as a building block in medicinal chemistry and materials science. Recognizing the limited availability of published experimental data for this specific compound, this document, authored from the perspective of a Senior Application Scientist, emphasizes the causality behind each analytical choice and provides robust, field-proven experimental protocols for its complete characterization. We detail authoritative methodologies for determining critical parameters including melting point, acidity (pKa), lipophilicity (LogP/D), and aqueous solubility. Furthermore, we present a predicted spectroscopic profile (FTIR, NMR, MS) to aid in structural confirmation and discuss essential safety and handling protocols. This guide is intended to empower researchers, scientists, and drug development professionals with the necessary tools to rigorously evaluate this compound and unlock its potential in their research endeavors.
Compound Identity and Physicochemical Properties
2-(2-Chloro-3-fluorophenyl)acetic acid is an aromatic carboxylic acid featuring both chlorine and fluorine substituents on the phenyl ring. These halogens significantly influence the molecule's electronic properties, acidity, and lipophilicity, making a thorough characterization essential for its application.
The chemical structure is as follows:
Figure 1. Chemical Structure of 2-(2-Chloro-3-fluorophenyl)acetic acid
While comprehensive experimental data is not widely published, the table below summarizes the compound's key identifiers along with predicted values for essential physicochemical properties. These predictions are based on established chemical principles and data from analogous structures; they serve as valuable estimates that must be confirmed via the experimental protocols detailed herein.
| Parameter | Value / Status | Source |
| IUPAC Name | 2-(2-Chloro-3-fluorophenyl)acetic acid | - |
| CAS Number | 1000523-07-8 | [1] |
| Molecular Formula | C₈H₆ClFO₂ | [1] |
| Molecular Weight | 188.58 g/mol | [1] |
| Physical State | Not Available (Expected to be a solid at STP) | [2] |
| Melting Point | Not Available (Experimental determination required) | [2] |
| Aqueous Solubility | Not Available (Experimental determination required) | [2] |
| pKa (Predicted) | ~3.9 | Expert Estimation |
| LogP (Predicted) | ~2.5 | Expert Estimation |
Thermal Analysis: Melting Point Determination via DSC
Scientific Rationale
The melting point is a fundamental thermodynamic property that serves as a primary indicator of a compound's purity. For drug development professionals, it is a critical quality control parameter. Furthermore, Differential Scanning Calorimetry (DSC) can reveal complex thermal behaviors, such as polymorphism—the existence of multiple crystalline forms of the same compound. Since different polymorphs can have drastically different solubilities and bioavailabilities, understanding a compound's thermal profile is non-negotiable in pharmaceutical science.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
This protocol outlines the determination of the melting point (onset temperature) and heat of fusion using DSC, a technique that measures the difference in heat flow between a sample and a reference as a function of temperature.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) according to the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 2-5 mg of 2-(2-Chloro-3-fluorophenyl)acetic acid into a clean aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact. Prepare an identical empty, crimped pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.
-
Thermal Program:
-
Equilibrate the cell at a temperature at least 20-30 °C below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate, typically 10 °C/min, to a final temperature well above the melting transition (e.g., 200 °C).
-
-
Data Analysis: The melting event will appear as an endothermic peak on the resulting thermogram. The onset temperature of this peak is reported as the melting point. The integrated area of the peak corresponds to the heat of fusion (ΔHfus).[3]
Visualization: DSC Workflow
Caption: Workflow for Melting Point Determination using DSC.
Acidity and Ionization State: pKa Determination
Scientific Rationale
The acid dissociation constant (pKa) is arguably one of the most important physicochemical parameters in drug development. It dictates the extent of a molecule's ionization at a given pH. Since the ionized and neutral forms of a drug have different properties, pKa profoundly influences solubility, membrane permeability, protein binding, and formulation characteristics. For an acidic compound like 2-(2-Chloro-3-fluorophenyl)acetic acid, knowing the pKa is essential to predict its behavior in the physiological pH range of the gastrointestinal tract and bloodstream.
Experimental Protocol: Potentiometric Titration
This method determines the pKa by monitoring the pH of a solution of the weak acid as a strong base of known concentration is incrementally added.[4]
-
System Calibration: Calibrate a pH meter and electrode using at least two, preferably three, standard buffers (e.g., pH 4.0, 7.0, and 10.0).[4]
-
Sample Preparation:
-
Prepare a standardized ~0.1 M NaOH solution.
-
Accurately prepare a solution of 2-(2-Chloro-3-fluorophenyl)acetic acid in water (e.g., 20 mL of a 1 mM solution).[5] The concentration should be high enough for accurate measurement but low enough to ensure complete dissolution.
-
To maintain constant ionic strength, add a background electrolyte like 0.15 M KCl.[4]
-
-
Titration Procedure:
-
Place the sample solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
-
Begin stirring at a moderate, constant speed.
-
Add small, precise aliquots (e.g., 0.05-0.1 mL) of the standardized NaOH titrant.
-
After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Continue the titration well past the equivalence point (e.g., until pH ~11-12).
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the volume at the equivalence point (Veq), which is the point of maximum slope on the curve (inflection point). This can be found accurately by plotting the first derivative (ΔpH/ΔV vs. V).
-
The volume at the half-equivalence point is Veq / 2.
-
The pKa is equal to the pH of the solution at this half-equivalence point (pH = pKa at Veq / 2).[6]
-
Perform the titration in triplicate to ensure reproducibility.[4]
-
Visualization: pKa Determination Workflow
Caption: Workflow for pKa Determination via Potentiometric Titration.
Lipophilicity Assessment: LogP/D Determination
Scientific Rationale
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of medicinal chemistry. It is quantified as the partition coefficient (P) between n-octanol and water. The logarithm of this value, LogP (for neutral species) or LogD (for a specific pH where the compound may be ionized), is a key predictor of a drug's ADME properties. A compound's LogP/D value influences its ability to cross cell membranes, its binding to plasma proteins, and its potential for metabolic clearance. The "shake-flask" method is the gold-standard, direct measurement technique.[7]
Experimental Protocol: Shake-Flask Method (OECD 107)
This protocol determines the n-octanol/water partition coefficient by directly measuring the concentration of the analyte in both phases after they have reached equilibrium.[8]
-
Phase Preparation:
-
Pre-saturate n-octanol with water and, separately, water (or a suitable buffer, e.g., pH 7.4 phosphate buffer for LogD) with n-octanol by shaking them together for 24 hours and allowing the phases to separate. This is critical for thermodynamic accuracy.[9]
-
-
Sample Preparation:
-
Prepare a stock solution of 2-(2-Chloro-3-fluorophenyl)acetic acid in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a vessel containing a known volume ratio of the pre-saturated n-octanol and aqueous phases (e.g., 10 mL of each). The final concentration should be low enough to avoid saturation in either phase.
-
-
Equilibration:
-
Seal the vessel and shake vigorously at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (this may range from minutes to hours and should be determined in a preliminary experiment).
-
-
Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases and to break any emulsions.[8]
-
Quantification:
-
Carefully withdraw an aliquot from each phase.
-
Determine the concentration of the analyte in each aliquot using a suitable, validated analytical method (e.g., HPLC-UV, LC-MS).
-
-
Calculation:
-
The partition coefficient (P or D) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous.
-
The final value is expressed as its logarithm: LogP = log₁₀(P).
-
The experiment should be performed with at least two different starting volume ratios to ensure the result is independent of concentration.[8]
-
Visualization: Shake-Flask LogP Workflow
Caption: Workflow for LogP Determination via the Shake-Flask Method.
Aqueous Solubility Determination
Scientific Rationale
Aqueous solubility is a critical gatekeeper for oral drug absorption. A compound must first dissolve in the gastrointestinal fluids before it can be absorbed into circulation. Poor solubility is a major cause of failure in drug development, leading to low and variable bioavailability. Therefore, determining the thermodynamic solubility of 2-(2-Chloro-3-fluorophenyl)acetic acid is a foundational step in assessing its potential as a drug candidate.
Experimental Protocol: Flask Method (OECD 105)
This method is suitable for substances with solubilities greater than 10⁻² g/L and determines the saturation mass concentration of a substance in water at a given temperature.[10][11]
-
System Setup: Place an excess amount of the solid 2-(2-Chloro-3-fluorophenyl)acetic acid into a flask containing a known volume of purified water (or a relevant buffer solution). The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Seal the flask and agitate at a constant temperature (e.g., 20 °C or 37 °C) for a sufficient duration. Equilibrium is typically reached when three consecutive measurements of concentration, taken at least 24 hours apart, show no significant variation.[10]
-
Phase Separation: Allow the suspension to settle. Separate the solid and aqueous phases by centrifugation or filtration. Ensure the separation method does not alter the temperature or composition of the sample.
-
Quantification: Carefully take an aliquot from the clear, saturated aqueous phase.
-
Analysis: Determine the concentration of the dissolved substance in the aliquot using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Reporting: The aqueous solubility is reported as the mean of at least three independent determinations, expressed in units of mass per volume (e.g., mg/mL or µg/mL).
Visualization: Aqueous Solubility Workflow
Caption: Workflow for Aqueous Solubility via the Flask Method (OECD 105).
Spectroscopic Profile for Structural Confirmation
Spectroscopic analysis is essential for confirming the identity and structure of a synthesized compound. Based on the structure of 2-(2-Chloro-3-fluorophenyl)acetic acid, the following spectral features are predicted.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
O-H Stretch (Carboxylic Acid): A very broad and strong band is expected in the 3300-2500 cm⁻¹ region, characteristic of the hydrogen-bonded dimer of a carboxylic acid.
-
C-H Stretch (Aromatic): Sharp, medium-intensity peaks are expected just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Sharp, medium-intensity peaks are expected just below 3000 cm⁻¹ for the -CH₂- group.
-
C=O Stretch (Carbonyl): A very strong, sharp absorption is predicted in the 1710-1760 cm⁻¹ range. Conjugation with the aromatic ring may shift this to the lower end of the range (~1710 cm⁻¹).
-
C=C Stretch (Aromatic): Medium to weak absorptions are expected in the 1600-1450 cm⁻¹ region.
-
C-O Stretch (Carboxylic Acid): A strong band should appear in the 1320-1210 cm⁻¹ region.
-
C-F Stretch: A strong band is expected in the 1250-1000 cm⁻¹ region.
-
C-Cl Stretch: A strong band is expected in the 800-600 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
-COOH Proton: A broad singlet is expected far downfield, typically around 12 δ, which is exchangeable with D₂O.
-
Aromatic Protons: Three protons on the phenyl ring will appear in the aromatic region (approx. 7.0-7.5 δ). They will exhibit complex splitting patterns (doublets or triplets of doublets) due to coupling with each other and with the ¹⁹F nucleus.
-
-CH₂- Protons: A singlet is expected around 3.6-3.8 δ.
-
-
¹³C NMR:
-
Carbonyl Carbon (-C=O): A signal is expected in the 170-180 δ range.
-
Aromatic Carbons: Six distinct signals are expected in the 115-140 δ range. The carbons directly bonded to fluorine and chlorine will show characteristic shifts and C-F coupling.
-
Methylene Carbon (-CH₂-): A signal is expected around 40 δ.
-
-
¹⁹F NMR: A single signal is expected, and its coupling pattern with adjacent protons will confirm its position on the aromatic ring.
Mass Spectrometry (MS)
-
Molecular Ion Peak (M⁺): The primary molecular ion peak is expected at an m/z corresponding to the mass of the molecule with the most abundant isotopes (¹²C, ¹H, ¹⁶O, ¹⁹F, ³⁵Cl), which is approximately 188.
-
Isotope Pattern (M+2 Peak): Due to the natural abundance of chlorine isotopes (³⁵Cl:~75%, ³⁷Cl:~25%), a characteristic M+2 peak will be observed at m/z 190. The intensity of this M+2 peak will be approximately one-third (3:1 ratio) of the M⁺ peak, providing definitive evidence for the presence of a single chlorine atom in the molecule.
Chemical Stability and Handling
Stability and Reactivity
-
Chemical Stability: While specific data is unavailable, phenylacetic acids are generally stable under normal laboratory storage conditions.[2]
-
Reactivity: The carboxylic acid functional group is the primary site of reactivity, capable of undergoing standard reactions such as esterification (with alcohols), amidation (with amines), and reduction. The aromatic ring can undergo further electrophilic substitution, though the existing substituents will direct the position of new groups.
-
Incompatible Materials: No specific incompatibilities are listed, but as a standard precaution, strong oxidizing agents and strong bases should be avoided.[2]
Safety and Handling
-
Hazard Identification: This compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.
-
Recommended Handling:
-
Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, impervious gloves (e.g., nitrile), and a lab coat.
-
Avoid formation of dust and inhalation of vapors or dust.
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
References
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. Retrieved from [Link]
-
FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]
-
Analytice. (n.d.). OECD 105 – Water Solubility Test at 20°C. Retrieved from [Link]
-
OECD iLibrary. (1995). Test No. 105: Water Solubility. Retrieved from [Link]
-
Scymaris. (n.d.). Water Solubility. Retrieved from [Link]
-
East Stroudsburg University. (2008). Potentiometric Titration of an Unknown Weak Monoprotic Acid. Retrieved from [Link]
-
Schwartz, D. E. (1998). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education, 75(9), 1175. Retrieved from [Link]
-
Slideshare. (n.d.). Pka value of weak acid experiment by titrations method. Retrieved from [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
-
Protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]
-
OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. Retrieved from [Link]
-
European Commission. (n.d.). A.8. PARTITION COEFFICIENT. Retrieved from [Link]
-
ResearchGate. (2024). LogP / LogD shake-flask method v1. Retrieved from [Link]
-
OECD iLibrary. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Chloro-3-fluorophenoxy)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-(2-Fluorophenoxy)phenyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. 2-(2-Chloro-3-fluorophenyl)acetic acid | 1000523-07-8 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. enfo.hu [enfo.hu]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. asdlib.org [asdlib.org]
- 7. LogP / LogD shake-flask method [protocols.io]
- 8. oecd.org [oecd.org]
- 9. researchgate.net [researchgate.net]
- 10. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com.sg]
- 11. oecd.org [oecd.org]
An In-depth Technical Guide to 2-(2-Chloro-3-fluorophenyl)acetic acid (CAS 1000523-07-8)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Chloro-3-fluorophenyl)acetic acid is a halogenated derivative of phenylacetic acid. The strategic placement of both chloro and fluoro substituents on the phenyl ring makes it a valuable building block in medicinal chemistry. The incorporation of fluorine, in particular, is a widely recognized strategy in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, which can lead to improved pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, offering insights from a Senior Application Scientist's perspective.
Physicochemical Properties
A summary of the key physicochemical properties for 2-(2-Chloro-3-fluorophenyl)acetic acid is provided below. It is important to note that while some data is available from commercial suppliers, other values are predicted based on its structure.
| Property | Value | Source |
| CAS Number | 1000523-07-8 | [1] |
| Molecular Formula | C₈H₆ClFO₂ | [1] |
| Molecular Weight | 188.58 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 125.0 to 129.0 °C | |
| Boiling Point | (Predicted) | - |
| Solubility | (Predicted) | - |
| pKa | (Predicted) | - |
Proposed Synthesis and Experimental Protocol
Proposed Synthetic Route:
The proposed synthesis starts from the commercially available 2-chloro-3-fluorotoluene and proceeds through a benzylic halogenation followed by a cobalt-catalyzed carbonylation.
Caption: Proposed two-step synthesis of 2-(2-Chloro-3-fluorophenyl)acetic acid.
Step-by-Step Experimental Protocol:
Step 1: Synthesis of 1-(Bromomethyl)-2-chloro-3-fluorobenzene
-
Rationale: This step introduces a reactive handle at the benzylic position for the subsequent carbonylation. N-Bromosuccinimide (NBS) is a common and selective reagent for free-radical benzylic bromination, and Azobisisobutyronitrile (AIBN) is a standard radical initiator. Carbon tetrachloride (CCl₄) is a suitable solvent for this reaction.
-
Procedure:
-
To a solution of 2-chloro-3-fluorotoluene (1.0 eq) in carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude 1-(bromomethyl)-2-chloro-3-fluorobenzene, which can be used in the next step without further purification or purified by column chromatography if necessary.
-
Step 2: Synthesis of 2-(2-Chloro-3-fluorophenyl)acetic acid
-
Rationale: This step involves the formation of the acetic acid moiety via carbonylation of the benzyl bromide. Cobalt carbonyl is an effective catalyst for this transformation. The reaction is typically carried out under a carbon monoxide atmosphere, followed by acidic workup to yield the carboxylic acid.[2]
-
Procedure:
-
In a pressure vessel, dissolve 1-(bromomethyl)-2-chloro-3-fluorobenzene (1.0 eq) in a suitable solvent such as methanol or a mixture of water and an organic solvent.
-
Add a catalytic amount of octacarbonyldicobalt (Co₂(CO)₈) and a base (e.g., sodium hydroxide).[2]
-
Pressurize the vessel with carbon monoxide (CO) and heat the mixture.
-
Monitor the reaction for the consumption of the starting material.
-
After the reaction is complete, cool the vessel and carefully vent the CO.
-
Acidify the reaction mixture with aqueous hydrochloric acid (HCl) to a pH of 1-2.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 2-(2-chloro-3-fluorophenyl)acetic acid can be purified by recrystallization.
-
Analytical Characterization
As experimental spectroscopic data for this specific compound is not publicly available, the following are predicted spectra based on the structure and data from analogous compounds.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
-
δ ~10-12 ppm (s, 1H): Carboxylic acid proton (-COOH). This peak is typically broad and may exchange with D₂O.
-
δ ~7.1-7.4 ppm (m, 3H): Aromatic protons. The substitution pattern will lead to complex multiplet signals.
-
δ ~3.7 ppm (s, 2H): Methylene protons (-CH₂-).
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
-
δ ~175-180 ppm: Carboxylic acid carbon (-COOH).
-
δ ~158-162 ppm (d, J ≈ 245 Hz): Carbon attached to fluorine (C-F).
-
δ ~120-135 ppm: Aromatic carbons.
-
δ ~40-45 ppm: Methylene carbon (-CH₂-).
Predicted IR Spectrum:
-
~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
-
~1600, 1470 cm⁻¹: C=C stretching of the aromatic ring.
-
~1200-1300 cm⁻¹: C-O stretch and O-H bend.
-
~1000-1100 cm⁻¹: C-F stretch.
-
~700-800 cm⁻¹: C-Cl stretch.
Predicted Mass Spectrum (EI):
-
Molecular Ion (M⁺): m/z 188 (containing ³⁵Cl) and 190 (containing ³⁷Cl) in an approximate 3:1 ratio.
-
Major Fragment: m/z 143, corresponding to the loss of the carboxyl group (-COOH).
Applications in Drug Discovery and Development
Substituted phenylacetic acids are important intermediates in the synthesis of a wide range of pharmaceuticals. The presence of both chlorine and fluorine atoms in 2-(2-Chloro-3-fluorophenyl)acetic acid makes it a particularly interesting building block for creating novel drug candidates with potentially enhanced properties.
Sources
An In-Depth Technical Guide to the Synthesis of 2-(2-Chloro-3-fluorophenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of a robust and scientifically validated synthetic pathway for 2-(2-Chloro-3-fluorophenyl)acetic acid, a key intermediate in the development of various pharmaceuticals. The presented methodology is designed to be both reproducible and scalable, with a focus on the underlying chemical principles and practical experimental considerations.
Introduction: The Significance of 2-(2-Chloro-3-fluorophenyl)acetic Acid
2-(2-Chloro-3-fluorophenyl)acetic acid is a valuable building block in medicinal chemistry. Its substituted phenylacetic acid scaffold is a common feature in a variety of biologically active molecules. The specific substitution pattern of a chlorine atom at the 2-position and a fluorine atom at the 3-position of the phenyl ring imparts unique electronic and steric properties, which can significantly influence the pharmacological profile of the final drug substance. Access to a reliable and well-documented synthetic route is therefore of paramount importance for researchers in this field.
Strategic Approach to Synthesis: A Two-Step Pathway
The most direct and efficient synthesis of 2-(2-Chloro-3-fluorophenyl)acetic acid proceeds via a two-step sequence starting from the commercially available 2-chloro-3-fluorotoluene. This strategy involves:
-
Side-Chain Bromination: Radical-initiated bromination of the benzylic methyl group of 2-chloro-3-fluorotoluene to yield 2-chloro-3-fluorobenzyl bromide.
-
Nitrile Formation and Hydrolysis: Conversion of the benzyl bromide to the corresponding benzyl cyanide, followed by hydrolysis to the desired carboxylic acid.
This approach is favored due to the relatively low cost of the starting material and the generally high yields and clean conversions of the individual steps.
Visualizing the Synthetic Workflow
The overall synthetic pathway can be visualized as follows:
An In-depth Technical Guide to 2-(2-Chloro-3-fluorophenyl)acetic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(2-Chloro-3-fluorophenyl)acetic acid, a key building block in modern medicinal chemistry. We will delve into its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization, offering insights grounded in established scientific principles.
Molecular Structure and Physicochemical Properties
2-(2-Chloro-3-fluorophenyl)acetic acid is a disubstituted phenylacetic acid derivative. The strategic placement of chloro and fluoro groups on the phenyl ring significantly influences its electronic properties and reactivity, making it a valuable synthon for accessing complex molecular architectures.
1.1. Chemical Structure
The molecular structure consists of an acetic acid moiety attached to a benzene ring at position 1, which is further substituted with a chlorine atom at position 2 and a fluorine atom at position 3.
1.2. Key Identifiers and Physicochemical Data
For ease of reference and procurement, the following identifiers and properties are crucial.
| Parameter | Value | Source |
| CAS Number | 1000523-07-8 | [1][2][3] |
| Molecular Formula | C₈H₆ClFO₂ | [1] |
| Molecular Weight | 188.58 g/mol | [1] |
| Appearance | White to light yellow crystalline solid | |
| Solubility | Soluble in alcohols, ketones, and ethers; slightly soluble in water |
Synthesis and Purification
While multiple synthetic routes to phenylacetic acids exist, a common and reliable approach involves the conversion of a corresponding benzyl halide. The following protocol outlines a generalized, robust procedure.
2.1. Synthetic Workflow: Conceptual Overview
The synthesis of phenylacetic acids from benzyl halides is a cornerstone of organic synthesis. The process typically involves two key stages: cyanation of the benzyl halide followed by hydrolysis of the resulting nitrile. This method is favored for its high yields and the ready availability of starting materials.
Caption: Generalized synthesis workflow for 2-(2-Chloro-3-fluorophenyl)acetic acid.
2.2. Detailed Experimental Protocol
Step 1: Cyanation of 2-Chloro-3-fluorobenzyl Chloride
-
Rationale: This step introduces the carbon atom required for the carboxylic acid group via a nucleophilic substitution reaction. Dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent for this type of reaction, effectively solvating the sodium cyanide and promoting the SN2 mechanism.
-
Procedure:
-
To a solution of 2-chloro-3-fluorobenzyl chloride (1.0 eq) in anhydrous DMSO, add sodium cyanide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-(2-chloro-3-fluorophenyl)acetonitrile.
-
Step 2: Hydrolysis of 2-(2-Chloro-3-fluorophenyl)acetonitrile
-
Rationale: Acid-catalyzed hydrolysis is an effective method for converting nitriles to carboxylic acids. The use of a strong acid like sulfuric acid in an aqueous medium facilitates the protonation of the nitrile nitrogen, followed by nucleophilic attack by water.
-
Procedure:
-
To the crude nitrile from the previous step, add a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v).
-
Heat the mixture under reflux for several hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it onto crushed ice.
-
The solid product will precipitate out. Filter the solid, wash thoroughly with cold water, and dry under vacuum.
-
2.3. Purification
-
Rationale: Recrystallization is the preferred method for purifying the final product. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the separation of impurities.
-
Procedure:
-
Dissolve the crude 2-(2-chloro-3-fluorophenyl)acetic acid in a minimal amount of a hot solvent system (e.g., toluene or an ethanol/water mixture).
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Filter the purified crystals and dry them in a vacuum oven.
-
Spectroscopic Characterization
Structural confirmation is achieved through a combination of spectroscopic techniques. The expected data provides a fingerprint for the molecule.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene (-CH₂) protons, typically in the range of 3.6-3.8 ppm. The aromatic protons will appear as a complex multiplet pattern between 7.0-7.5 ppm due to coupling between themselves and with the fluorine atom. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.
-
¹³C NMR: The carbon NMR will show a signal for the carboxylic carbon around 175-180 ppm and a signal for the methylene carbon around 40 ppm. The aromatic carbons will appear in the 115-140 ppm region, with their chemical shifts influenced by the electron-withdrawing chloro and fluoro substituents. Carbon-fluorine coupling will be observable.
3.2. Mass Spectrometry (MS)
-
The mass spectrum will show a molecular ion peak (M⁺) at m/z 188. A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺:[M+2]⁺ ratio of approximately 3:1) will be a key diagnostic feature.
-
Common fragmentation patterns would include the loss of the carboxylic acid group (-COOH, 45 Da) and subsequent fragmentations of the phenyl ring.
3.3. Infrared (IR) Spectroscopy
-
The IR spectrum provides information about the functional groups present. Key expected absorptions include:
-
A broad O-H stretch from the carboxylic acid, typically centered around 3000 cm⁻¹.
-
A sharp and strong C=O stretch from the carboxylic acid carbonyl group, appearing around 1700-1725 cm⁻¹.
-
C-Cl and C-F stretching vibrations in the fingerprint region (below 1300 cm⁻¹).
-
Applications in Drug Development
Substituted phenylacetic acids are prevalent structural motifs in a wide range of pharmaceuticals. 2-(2-Chloro-3-fluorophenyl)acetic acid serves as a crucial intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). The specific substitution pattern can be critical for modulating properties like target binding affinity, metabolic stability, and overall pharmacokinetic profiles.[4]
4.1. Role as a Synthetic Building Block
This compound is primarily used as a molecular scaffold. The carboxylic acid group provides a convenient handle for further chemical modifications, such as amidation to form aryl acetamides or esterification. These reactions are fundamental in building larger molecules for drug discovery programs. For instance, aryl acetamides derived from similar structures have shown activity against various biological targets.[5]
Caption: Role as a precursor in the synthesis of a complex bioactive molecule.
4.2. Influence of Halogen Substitution
The presence and position of halogen atoms are not arbitrary.[4]
-
Chlorine: Often used to increase lipophilicity, which can enhance membrane permeability. It can also block sites of metabolism, thereby increasing the half-life of a drug.
-
Fluorine: Can improve metabolic stability and binding affinity to target proteins by forming favorable interactions like hydrogen bonds. The introduction of fluorine can also significantly alter the pKa of nearby functional groups.[5]
The 2-chloro, 3-fluoro substitution pattern is a specific electronic and steric arrangement that medicinal chemists can exploit to fine-tune the properties of a lead compound during the optimization phase of drug discovery.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed.
-
Hazard Identification: This compound is likely to be an irritant to the skin, eyes, and respiratory system, similar to other phenylacetic acid derivatives.[6][7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[2] Work in a well-ventilated area or a chemical fume hood.[6]
-
First Aid Measures:
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.[7]
References
-
2-氯-3-氟苯基乙酸. CAS Standard Information Network. [Link]
-
2-(4-Chloro-3-fluorophenoxy)acetic acid. PubChem. [Link]
-
2-(3-Chloro-2-fluorophenyl)acetic acid. ChemBK. [Link]
-
2-Chloro-5-fluorophenylacetic acid | CAS 177985-33-0. AMERICAN ELEMENTS. [Link]
-
Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. PMC. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
Sources
- 1. 2-(2-Chloro-3-fluorophenyl)acetic acid | 1000523-07-8 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. 2-氯-3-氟苯基乙酸_cas号1000523-07-8_2-(2-chloro-3-fluorophenyl)acetic acid_分子式_结构式_分子量|CAS标准品信息网 - CAS信息网 [cas-news.com]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
A Comprehensive Guide to the Spectroscopic Characterization of 2-(2-Chloro-3-fluorophenyl)acetic acid
This technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize the molecular structure and purity of 2-(2-chloro-3-fluorophenyl)acetic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple presentation of data to offer a detailed rationale for experimental choices and a thorough guide to spectral interpretation, grounded in the principles of scientific integrity and validated methodologies.
Introduction
2-(2-Chloro-3-fluorophenyl)acetic acid is a substituted phenylacetic acid derivative. The precise arrangement of the chloro and fluoro substituents on the phenyl ring, along with the acetic acid moiety, gives rise to a unique spectroscopic fingerprint. A comprehensive analysis using multiple spectroscopic techniques is essential for unambiguous structure elucidation and quality control. This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the characterization of this compound.
Molecular Structure and Spectroscopic Overview
A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The following diagram illustrates the structure of 2-(2-chloro-3-fluorophenyl)acetic acid and the numbering convention used in this guide.
Caption: Molecular structure of 2-(2-Chloro-3-fluorophenyl)acetic acid.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(2-chloro-3-fluorophenyl)acetic acid, both ¹H and ¹³C NMR will provide critical information on the electronic environment of each nucleus.
A. ¹H NMR Spectroscopy
Expertise & Experience: The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, their multiplicity (splitting pattern), and their integration (relative numbers). The aromatic region is of particular interest due to the complex splitting patterns arising from proton-proton and proton-fluorine couplings.
Predicted ¹H NMR Data (in CDCl₃, 300 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Broad Singlet | 1H | COOH |
| ~7.1-7.4 | Multiplet | 3H | Ar-H |
| ~3.7 | Singlet | 2H | CH₂ |
Interpretation:
-
Carboxylic Acid Proton (COOH): This proton is highly deshielded and will appear as a broad singlet far downfield. Its chemical shift can be concentration-dependent.
-
Aromatic Protons (Ar-H): The three protons on the phenyl ring will give rise to a complex multiplet. The electron-withdrawing effects of the chlorine and fluorine atoms will shift these protons downfield. The coupling constants (J-values) between adjacent protons (³JHH) are typically in the range of 7-8 Hz. Additionally, coupling to the fluorine atom (JHF) will introduce further splitting. Specifically, the proton at C4' will be coupled to the fluorine at C3' (a meta-coupling, ⁴JHF, typically 2-3 Hz), and the proton at C5' will have a smaller para-coupling to the fluorine. The proton at C1' will be ortho to the fluorine, resulting in a larger coupling constant (³JHF, typically 5-10 Hz).
-
Methylene Protons (CH₂): The two protons of the methylene group are adjacent to the electron-withdrawing carboxylic acid and the aromatic ring, placing their resonance at approximately 3.7 ppm. These protons are chemically equivalent and will appear as a singlet.
B. ¹³C NMR Spectroscopy
Expertise & Experience: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom. The presence of the fluorine atom will cause splitting of the signals for the carbons to which it is coupled.
Predicted ¹³C NMR Data (in CDCl₃, 75 MHz)
| Chemical Shift (δ, ppm) | Splitting (JCF) | Assignment |
| ~175 | - | C=O |
| ~158 | d, ¹JCF ≈ 245 Hz | C3' |
| ~135 | d, ²JCF ≈ 15 Hz | C2' |
| ~130 | d, ²JCF ≈ 5 Hz | C4' |
| ~128 | d, ³JCF ≈ 3 Hz | C1' |
| ~125 | s | C5' |
| ~115 | d, ³JCF ≈ 20 Hz | C6' |
| ~40 | - | CH₂ |
Interpretation:
-
Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is the most deshielded carbon and appears at the downfield end of the spectrum.
-
Aromatic Carbons (C1'-C6'): The chemical shifts of the aromatic carbons are influenced by the inductive and resonance effects of the substituents. The carbon directly attached to the fluorine (C3') will show a large one-bond coupling constant (¹JCF). The carbons two bonds away (C2' and C4') will exhibit smaller two-bond couplings (²JCF), and so on. The carbon attached to the chlorine (C2') will also be significantly downfield.
-
Methylene Carbon (CH₂): The methylene carbon will appear in the aliphatic region of the spectrum.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 2-(2-chloro-3-fluorophenyl)acetic acid in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[1][2]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard and is set to 0.00 ppm.[3] Modern spectrometers can also lock onto the residual solvent signal.[3]
-
Data Acquisition: Acquire the ¹H NMR spectrum using a 300 MHz or higher field spectrometer. Acquire the ¹³C NMR spectrum on the same instrument.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
Caption: Workflow for NMR sample preparation and analysis.
II. Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.[4]
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (carboxylic acid) |
| ~3050 | Medium | C-H stretch (aromatic) |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~1710 | Strong | C=O stretch (carboxylic acid) |
| ~1600, ~1470 | Medium-Weak | C=C stretch (aromatic ring) |
| ~1300 | Medium | C-O stretch |
| ~1200 | Strong | C-F stretch |
| ~750 | Strong | C-Cl stretch |
Interpretation:
-
O-H Stretch: The most characteristic feature of a carboxylic acid is the very broad O-H stretching absorption that often overlaps with the C-H stretching region.[5]
-
C=O Stretch: A strong, sharp absorption around 1710 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid.
-
Aromatic C=C Stretches: Absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.
-
C-F and C-Cl Stretches: The carbon-fluorine and carbon-chlorine stretching vibrations are expected in the fingerprint region of the spectrum. The C-F stretch is typically strong and appears around 1200 cm⁻¹. The C-Cl stretch is also strong and is found at lower wavenumbers, around 750 cm⁻¹.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a common and convenient method for obtaining IR spectra of solid samples with minimal preparation.[6]
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.[7]
-
Sample Application: Place a small amount of the solid 2-(2-chloro-3-fluorophenyl)acetic acid directly onto the ATR crystal.[8]
-
Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the absorbance spectrum.
Caption: Workflow for ATR-FTIR analysis.
III. Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It also reveals fragmentation patterns that can aid in structure elucidation.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 188/190 | High | [M]⁺ (Molecular Ion) |
| 143/145 | High | [M - COOH]⁺ |
| 108 | Medium | [M - COOH - Cl]⁺ |
| 45 | High | [COOH]⁺ |
Interpretation:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) will appear at m/z 188. Due to the natural abundance of the ³⁷Cl isotope, there will be a smaller peak at m/z 190, with an intensity of approximately one-third of the peak at m/z 188. This isotopic pattern is a clear indicator of the presence of one chlorine atom.
-
Fragmentation: Under EI conditions, the molecule is expected to fragment. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group, which would result in a fragment at m/z 143/145. Subsequent loss of the chlorine atom would lead to a fragment at m/z 108. The carboxyl group itself can be observed as a fragment at m/z 45.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
For a volatile compound like 2-(2-chloro-3-fluorophenyl)acetic acid (or its methylated ester), GC-MS is a suitable technique.
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or methanol).
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC.
-
Separation: The compound will travel through the GC column and be separated from any impurities.
-
Ionization and Detection: As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (e.g., by electron impact), and the resulting ions are separated by their mass-to-charge ratio and detected.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of 2-(2-chloro-3-fluorophenyl)acetic acid. Each technique offers complementary information that, when considered together, allows for the complete elucidation of the molecular structure and an assessment of its purity. The protocols and interpretation guidelines presented in this document serve as a robust framework for the analysis of this and related compounds, ensuring data integrity and scientific rigor in research and development settings.
References
- Unknown. (n.d.). Sample preparation for FT-IR.
- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation.
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
- JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy.
- ResearchGate. (n.d.). Differentiation of natural and synthetic phenylacetic acids by 2H NMR of the derived benzoic acids.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry, 75(23), 8304-8306.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of common laboratory solvents as trace impurities. Organometallics, 29(9), 2176-2179.
- University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents.
- LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 4. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jascoinc.com [jascoinc.com]
- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. drawellanalytical.com [drawellanalytical.com]
A Technical Guide to the Safe Handling of 2-(2-Chloro-3-fluorophenyl)acetic acid
Authored for Drug Development and Research Professionals
This document provides a comprehensive technical overview of the safety protocols and handling procedures for 2-(2-Chloro-3-fluorophenyl)acetic acid (CAS No. 1000523-07-8). As specific toxicological data for this compound is not extensively published, this guide synthesizes information from available safety data sheets and established knowledge of closely related halogenated phenylacetic acid analogues. The protocols herein are designed to establish a self-validating system of safety, grounded in the precautionary principle, to protect researchers and ensure experimental integrity.
Section 1: Compound Identification and Physicochemical Properties
2-(2-Chloro-3-fluorophenyl)acetic acid is a substituted phenylacetic acid derivative, a class of compounds often utilized as intermediates in pharmaceutical synthesis.[1][2] Understanding its physical and chemical properties is the foundation of a robust safety assessment. While comprehensive experimental data for this specific molecule is limited, the available information and data from analogues are summarized below.
Table 1: Physicochemical and Identification Data
| Property | Value | Source |
| Chemical Name | 2-(2-chloro-3-fluorophenyl)acetic acid | [1] |
| Synonyms | CL8958; 2-Chloro-3-fluorophenylacetic acid | [1] |
| CAS Number | 1000523-07-8 | [3] |
| Molecular Formula | C₈H₆ClFO₂ | [3] |
| Molecular Weight | 188.58 g/mol | [3] |
| Physical State | Solid, crystalline powder (presumed) | [2] |
| Melting/Freezing Point | No data available | [1] |
| Boiling Point | No data available | [1] |
| Density | ~1.417 g/cm³ (analogue data) | [2][4] |
| Solubility | Slightly soluble in water; Soluble in alcohols, ketones, and ethers (analogue data) | [2][5] |
Note: The absence of specific experimental data for properties like melting and boiling points necessitates handling the compound with the assumption that it is a stable solid at room temperature but could produce airborne dust.
Section 2: Hazard Analysis and GHS Classification
A thorough review of the Safety Data Sheet (SDS) for 2-(2-Chloro-3-fluorophenyl)acetic acid reveals significant data gaps in its toxicological profile.[1] In such cases, a conservative approach is warranted, relying on the classification of structurally similar compounds. Analogues such as 2-chlorophenylacetic acid and 3-fluorophenylacetic acid are consistently classified as irritants.[6][7][8][9] Therefore, it is prudent to adopt the following Globally Harmonized System (GHS) classification for this compound until specific data becomes available.
-
Skin Corrosion/Irritation, Category 2 (H315): Causes skin irritation.[6][7][10]
-
Serious Eye Damage/Eye Irritation, Category 2 (H319): Causes serious eye irritation.[6][7][10]
-
Specific Target Organ Toxicity — Single Exposure, Category 3 (H335): May cause respiratory irritation.[6][7][10]
GHS Label Elements:
-
Pictogram:
- (GHS07)
-
Hazard Statements: H315, H319, H335
-
Precautionary Statements: P261, P264, P280, P302+P352, P304+P340, P305+P351+P338, P312[6][11]
Caption: Logical flow from compound properties to hazard classification and required safety controls.
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical. This involves a combination of engineering controls and appropriate PPE to mitigate the risks of irritation.
Engineering Controls: The primary engineering control is the mandatory use of a certified chemical fume hood for all manipulations of the solid compound.[12] This is the most effective measure to prevent inhalation of airborne dust particles, directly addressing the H335 respiratory hazard. The facility should also be equipped with an eyewash station and a safety shower.[11]
Personal Protective Equipment (PPE): The selection of PPE must directly correspond to the identified hazards.
Table 2: Required Personal Protective Equipment
| Protection Type | Specification | Rationale and Causality |
| Eye/Face | Tightly fitting safety goggles with side-shields, conforming to EU EN166 or US NIOSH standards. | Protects against accidental splashes or airborne dust from contacting the eyes, mitigating the H319 (serious eye irritation) hazard.[1][8] |
| Hand | Nitrile or other chemically resistant gloves. Gloves must be inspected for integrity before use. | Prevents direct skin contact, addressing the H315 (skin irritation) hazard. Proper glove removal technique is essential to avoid secondary contamination.[13] |
| Body | A full-length laboratory coat, worn fully fastened. Fire/flame resistant and impervious clothing is recommended for larger quantities.[1] | Protects skin and personal clothing from contamination. |
| Respiratory | A NIOSH/CEN-approved respirator with a particle filter is required if work cannot be conducted in a fume hood or if dust formation is significant. | Provides a final barrier against inhalation of irritant dust, reinforcing the H335 hazard mitigation.[12][13] |
Section 4: Standard Operating Procedures for Handling and Storage
Adherence to standardized protocols minimizes variability and risk.
Protocol 4.1: Weighing and Handling Solid Compound
-
Preparation: Ensure the chemical fume hood is operational. Don all required PPE as specified in Table 2.
-
Staging: Place all necessary equipment (spatula, weigh boat, container) inside the fume hood before introducing the compound.
-
Handling: Open the stock container inside the fume hood. Use a spatula to carefully transfer the desired amount of solid to the weigh boat. Avoid any rapid movements or pouring from a height that could generate dust.
-
Closure: Securely close the stock container and the receiving container immediately after transfer.
-
Cleanup: Decontaminate the spatula and any affected surfaces within the fume hood before finishing the procedure.
Storage Requirements: Proper storage is crucial for maintaining chemical integrity and safety.
-
Conditions: Store in a cool, dry, and well-ventilated area.[11][12]
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[12]
-
Incompatibilities: Segregate from strong oxidizing agents, as these are a common incompatibility for phenylacetic acids.[6][7]
Section 5: Emergency Response Protocols
Preparedness is key to mitigating the impact of an accidental exposure or spill.
First Aid Measures: Immediate and correct first aid can significantly reduce the severity of an injury.
-
Inhalation: Immediately move the affected individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[10][11]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[10][12]
-
Eye Contact: Immediately flush the eyes with large amounts of running water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][12]
-
Ingestion: Rinse the mouth thoroughly with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][12]
Spill Cleanup Protocol: A systematic approach is required to safely manage a laboratory-scale spill.
Sources
- 1. echemi.com [echemi.com]
- 2. chembk.com [chembk.com]
- 3. 2-(2-Chloro-3-fluorophenyl)acetic acid | 1000523-07-8 [chemicalbook.com]
- 4. americanelements.com [americanelements.com]
- 5. Phenylacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.com [fishersci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. lobachemie.com [lobachemie.com]
- 10. lobachemie.com [lobachemie.com]
- 11. aksci.com [aksci.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. westliberty.edu [westliberty.edu]
stability and storage of 2-(2-Chloro-3-fluorophenyl)acetic acid
An In-Depth Technical Guide to the Stability and Storage of 2-(2-Chloro-3-fluorophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Chloro-3-fluorophenyl)acetic acid, a halogenated derivative of phenylacetic acid, is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its chemical structure, featuring a carboxylic acid functional group and a substituted phenyl ring, presents unique stability challenges that are critical to understand for ensuring the integrity, purity, and shelf-life of both the intermediate and the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the factors influencing the stability of 2-(2-Chloro-3-fluorophenyl)acetic acid, recommended storage conditions, and a framework for conducting robust stability studies.
Physicochemical Properties and Their Influence on Stability
The stability of a chemical compound is intrinsically linked to its physical and chemical properties. For 2-(2-Chloro-3-fluorophenyl)acetic acid, the following properties are of primary importance:
| Property | Value/Information | Implication for Stability |
| Molecular Formula | C8H6ClFO2[1] | Indicates the presence of reactive functional groups. |
| Molecular Weight | 188.58 g/mol [1] | Standard property for characterization. |
| Appearance | White to light yellow crystalline solid[2] | Changes in color can be an initial indicator of degradation. |
| Solubility | Soluble in alcohols, ketones, and ethers; slightly soluble in water.[2] | Poor aqueous solubility may necessitate co-solvents in stability studies, which could influence degradation pathways.[3] |
The presence of electron-withdrawing halogen atoms (chlorine and fluorine) on the phenyl ring can influence the reactivity of the entire molecule, including the acidity of the carboxylic acid and the susceptibility of the aromatic ring to certain types of degradation.
Potential Degradation Pathways
While specific degradation studies on 2-(2-Chloro-3-fluorophenyl)acetic acid are not extensively published, an understanding of its functional groups allows for the prediction of potential degradation pathways under various stress conditions. Forced degradation studies are essential to explore these pathways.[3][4]
1. Hydrolytic Degradation: Although the primary structure is generally stable to hydrolysis, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, could potentially lead to reactions. Given its nature as a carboxylic acid, it will form salts under basic conditions.
2. Oxidative Degradation: The phenyl ring, although substituted, can be susceptible to oxidative degradation. Common oxidizing agents like hydrogen peroxide can lead to the formation of phenolic derivatives or even ring-opening products under aggressive conditions.[3]
3. Photolytic Degradation: Aromatic compounds, particularly those with halogen substituents, can be sensitive to light. Exposure to UV or a combination of UV and visible light may induce degradation, potentially through dehalogenation or other radical-mediated reactions.
4. Thermal Degradation: At elevated temperatures, carboxylic acids can undergo decarboxylation. The stability of the halogen-carbon bonds on the phenyl ring would also be challenged under high thermal stress.
A proposed overview of potential degradation pathways is illustrated below:
Caption: Proposed Degradation Pathways for 2-(2-Chloro-3-fluorophenyl)acetic acid.
Recommended Storage and Handling
Based on the physicochemical properties and potential degradation pathways, the following storage and handling procedures are recommended to maintain the integrity of 2-(2-Chloro-3-fluorophenyl)acetic acid:
-
Temperature: Store in a cool, dry place.[5][6] Long-term storage should be under controlled room temperature or refrigerated conditions to minimize the risk of thermal degradation.
-
Light: Protect from light. Store in amber glass bottles or other opaque containers to prevent photolytic degradation.
-
Atmosphere: Store in a tightly-closed container to protect from moisture and atmospheric oxygen, which could facilitate hydrolytic and oxidative degradation, respectively.[5][6] A well-ventilated area is also recommended for safe handling.[5]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[6][7]
Framework for a Comprehensive Stability Study
A robust stability study is crucial to definitively identify degradation products, establish degradation kinetics, and determine an appropriate shelf-life. This involves forced degradation studies and the development of a stability-indicating analytical method.[4][8]
Forced Degradation Protocol
Forced degradation studies intentionally expose the compound to harsh conditions to accelerate degradation.[3][9] The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradation products.[9]
| Stress Condition | Proposed Protocol | Rationale |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | To assess susceptibility to acid-catalyzed degradation. |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 8-24 hours | To evaluate stability in alkaline conditions. |
| Oxidation | 3% H2O2 at room temperature for 24 hours | To identify potential oxidative degradation products. |
| Thermal Stress | Solid-state sample at 105°C for 48 hours or slightly above the melting point. | To evaluate the potential for thermal decomposition and decarboxylation. |
| Photostability | Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). | To determine light sensitivity and potential for photolytic degradation. |
Experimental Workflow for Forced Degradation
The following workflow outlines the steps for conducting a forced degradation study:
Caption: Experimental Workflow for Forced Degradation Studies.
Development of a Stability-Indicating Analytical Method
A critical component of any stability study is a validated stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method. This method must be able to separate the intact parent compound from all potential degradation products and any impurities.
Proposed HPLC Method Parameters
While method development is empirical, the following starting conditions are proposed based on methods for similar phenylacetic acid derivatives:[10]
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to elute the parent compound and potential degradants. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at an appropriate wavelength (e.g., 220 nm, 254 nm) and/or Mass Spectrometry (MS) for peak identification. |
Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
Conclusion
While 2-(2-Chloro-3-fluorophenyl)acetic acid is stable under recommended storage conditions, it has the potential to degrade under stress conditions such as high temperature, oxidative environments, and exposure to light. This guide provides a comprehensive framework for understanding its stability profile, implementing appropriate storage and handling procedures, and designing robust stability studies. By following these principles, researchers and drug development professionals can ensure the quality and integrity of this critical chemical intermediate.
References
- 2-(2-Chloro-3-fluorophenyl)acetic acid SDS, 1000523-07-8 Safety Data Sheets - ECHEMI. (2019, July 15). ECHEMI.
- AK Scientific, Inc. Safety Data Sheet for (S)-Amino-(4-fluoro-phenyl)-acetic acid hydrochloride. AK Scientific, Inc.
- Forced Degradation Studies. (2016, December 14). MedCrave online.
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology.
- 2-(2-Chloro-3-fluorophenyl)acetic acid | 1000523-07-8. (n.d.). ChemicalBook.
- Forced Degradation Studies for Biopharmaceuticals. (2012, October 2).
- 3-Fluorophenylacetic acid Safety Data Sheet. (2016, January 29). Acros Organics.
- 2-(3-Fluorophenyl)acetic acid. (n.d.). ChemScene.
- 2-(4-Chloro-3-fluorophenoxy)acetic acid. (n.d.). PubChem.
- 2-(3-Chloro-2-fluorophenyl)acetic acid - Introduction. (2024, April 9). ChemBK.
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- Development of forced degradation and stability indicating studies of drugs—A review. (2012, October). Journal of Pharmaceutical Analysis.
- HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. (n.d.). SIELC Technologies.
Sources
- 1. 2-(2-Chloro-3-fluorophenyl)acetic acid | 1000523-07-8 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]
A Comprehensive Technical Guide to 2-(2-Chloro-3-fluorophenyl)acetic Acid for Researchers and Drug Development Professionals
Introduction: Unveiling a Key Pharmaceutical Building Block
2-(2-Chloro-3-fluorophenyl)acetic acid, identified by its CAS number 1000523-07-8, is a halogenated phenylacetic acid derivative that has garnered significant interest within the pharmaceutical and medicinal chemistry sectors.[1][2] Its unique substitution pattern, featuring both a chlorine and a fluorine atom on the phenyl ring, imparts distinct physicochemical properties that make it a valuable intermediate in the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its commercial availability, synthesis, quality control, and applications, offering a critical resource for researchers and professionals in drug discovery and development.
The presence of halogen atoms in active pharmaceutical ingredients (APIs) can profoundly influence their metabolic stability, binding affinity, and overall pharmacokinetic profile. The strategic incorporation of chlorine and fluorine in this particular scaffold offers medicinal chemists a versatile tool for modulating these properties in the design of novel therapeutic agents.
Commercial Availability and Sourcing
2-(2-Chloro-3-fluorophenyl)acetic acid is commercially available from a range of chemical suppliers specializing in research chemicals and pharmaceutical intermediates. Its availability facilitates its use in both academic research and industrial drug development programs.
Table 1: Prominent Commercial Suppliers of 2-(2-Chloro-3-fluorophenyl)acetic Acid
| Supplier | Purity Specification | Country of Origin |
| TCI (Tokyo Chemical Industry) | >98.0% (GC) | Japan |
| PharmaBlock Sciences (Nanjing), Inc. | Inquire for details | China |
| Adamas Reagent, Ltd. | Inquire for details | China |
| Beijing Eternalchem Co., Ltd. | Inquire for details | China |
| Jiangsu Aikon Biopharmaceutical R&D Co., Ltd. | Inquire for details | China |
Note: Purity specifications and availability may vary. It is recommended to contact the suppliers directly for the most current information.
The typical purity for commercially available 2-(2-Chloro-3-fluorophenyl)acetic acid is greater than 98%, as determined by gas chromatography (GC). For applications in drug synthesis, particularly for compounds intended for clinical trials, it is imperative to source materials with the highest possible purity and to conduct thorough in-house quality control to characterize any potential impurities.
Synthesis and Manufacturing: A Mechanistic Perspective
While specific, detailed industrial synthesis routes for 2-(2-Chloro-3-fluorophenyl)acetic acid are often proprietary, a plausible and commonly employed synthetic strategy for phenylacetic acids involves the transformation of a corresponding substituted toluene. The following diagram illustrates a general, logical workflow for the synthesis, drawing upon established chemical principles for similar compounds.
Caption: A generalized synthetic workflow for 2-(2-Chloro-3-fluorophenyl)acetic acid.
Step-by-Step Methodological Considerations:
-
Radical Halogenation of 2-Chloro-3-fluorotoluene: The synthesis would likely commence with the radical bromination of 2-chloro-3-fluorotoluene using a reagent such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) and light or heat. This selectively halogenates the benzylic position.
-
Cyanation to Form the Acetonitrile Intermediate: The resulting 2-(2-chloro-3-fluorophenyl)methyl halide is then subjected to nucleophilic substitution with a cyanide salt, such as sodium or potassium cyanide, to yield 2-(2-chloro-3-fluorophenyl)acetonitrile. This step is crucial as it introduces the two-carbon chain necessary for the final acetic acid moiety.[3]
-
Hydrolysis to the Carboxylic Acid: The final step involves the hydrolysis of the nitrile group. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis, often employing strong acids like sulfuric or hydrochloric acid, directly yields the carboxylic acid.[3] Base-catalyzed hydrolysis, using a strong base like sodium hydroxide, initially forms the carboxylate salt, which is then acidified in a separate workup step to afford the final product.
An alternative synthetic approach could involve the carbonylation of the corresponding benzyl halide using a catalyst, such as a cobalt carbonyl complex.[4]
Quality Control and Analytical Methods
Ensuring the purity and identity of 2-(2-Chloro-3-fluorophenyl)acetic acid is paramount for its application in drug synthesis. A robust quality control regimen should include a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
A validated reverse-phase HPLC method is essential for determining the purity of the compound and for identifying any process-related impurities.
Table 2: A Proposed HPLC Method for the Analysis of 2-(2-Chloro-3-fluorophenyl)acetic Acid
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol). A typical starting point could be a 50:50 (v/v) mixture. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 220 nm or 254 nm) |
| Column Temperature | 30 °C |
Method Validation: The HPLC method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the identity of 2-(2-Chloro-3-fluorophenyl)acetic acid.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methylene protons of the acetic acid side chain. The coupling patterns and chemical shifts of the aromatic protons will be influenced by the positions of the chloro and fluoro substituents.
-
¹³C NMR: The carbon-13 NMR spectrum will provide information on the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons will be affected by the electron-withdrawing effects of the halogen substituents. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift.
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the compound and to aid in the identification of impurities. The presence of chlorine will result in a characteristic isotopic pattern (M and M+2) in the mass spectrum.
Applications in Drug Discovery and Development
Phenylacetic acid derivatives are a well-established class of intermediates in the pharmaceutical industry, serving as key building blocks for a variety of drugs.[6] The presence of both chlorine and fluorine on the phenyl ring of 2-(2-Chloro-3-fluorophenyl)acetic acid offers a unique combination of properties that can be exploited in drug design.
Halogen atoms, particularly fluorine, are often incorporated into drug candidates to enhance metabolic stability by blocking sites of oxidative metabolism. They can also influence the acidity or basicity of nearby functional groups and participate in halogen bonding, which can contribute to target binding affinity.
While the specific therapeutic agents derived from this particular isomer are not extensively documented in publicly available literature, its structural motifs are relevant to the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active compounds.[6][7] The carboxylic acid functionality provides a handle for forming amide or ester linkages, common in many drug scaffolds.
Caption: Role of 2-(2-Chloro-3-fluorophenyl)acetic acid in drug development.
The logical progression from this intermediate involves its chemical modification to introduce pharmacophoric features necessary for biological activity. Its utility in the synthesis of central nervous system (CNS) agents is also plausible, given that halogenated aromatic moieties are common in this class of drugs.[8]
Conclusion
2-(2-Chloro-3-fluorophenyl)acetic acid is a commercially available and synthetically accessible building block with significant potential in pharmaceutical research and development. Its unique halogenation pattern provides a valuable tool for medicinal chemists seeking to fine-tune the properties of drug candidates. A thorough understanding of its sourcing, synthesis, and analytical characterization is essential for its effective utilization in the creation of novel and improved therapeutics. This guide serves as a foundational resource for scientists and researchers engaged in this important work.
References
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005.
-
Science.gov. validated hplc methods: Topics by Science.gov. [Link]
-
Kajay Remedies. 2-Chloro Phenyl Acetic Acid. [Link]
-
Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]
- Google Patents.
-
SIELC Technologies. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. [Link]
-
Pharmaffiliates. The Role of 2-Fluorophenylacetic Acid in Modern Pharmaceutical Synthesis. [Link]
-
Matrix Fine Chemicals. 2-(3-FLUOROPHENYL)ACETIC ACID | CAS 331-25-9. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 3-Chloro-4-fluorophenylacetic Acid in Organic Synthesis. [Link]
-
Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). [Link]
-
SpectraBase. (R)-2-(3-CHLOROPHENYL)-2-FLUORO-PROPANOIC-ACID - Optional[13C NMR]. [Link]
-
Organic Syntheses. α-CHLOROPHENYLACETIC ACID. [Link]
- Google Patents. CN1927810A - Preparation method of chlorophenyl acetic acid.
-
ResearchGate. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
-
PMC. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
National Academic Digital Library of Ethiopia. hplc methods for recently approved pharmaceuticals. [Link]
-
Wiley-VCH. 4. 13C NMR Spectroscopy. [Link]
-
LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]
Sources
- 1. 2-(2-Chloro-3-fluorophenyl)acetic acid | 1000523-07-8 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. CN1927810A - Preparation method of chlorophenyl acetic acid - Google Patents [patents.google.com]
- 4. CN101486638A - Preparation of 2,3-difluorophenylacetic acid - Google Patents [patents.google.com]
- 5. validated hplc methods: Topics by Science.gov [science.gov]
- 6. kajay-remedies.com [kajay-remedies.com]
- 7. nbinno.com [nbinno.com]
- 8. chemimpex.com [chemimpex.com]
The Strategic Role of 2-(2-Chloro-3-fluorophenyl)acetic Acid in Modern Medicinal Chemistry
An In-Depth Technical Guide
Abstract
In the landscape of contemporary drug discovery, the strategic use of halogenated building blocks is paramount for optimizing the pharmacological profiles of lead compounds. Phenylacetic acid derivatives, in particular, represent a privileged scaffold, famously exemplified by the widespread success of non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide delves into the specific role and potential of 2-(2-Chloro-3-fluorophenyl)acetic acid, a synthetically versatile building block. While direct incorporation of this precise molecule into marketed drugs is not extensively documented, its structural motifs are emblematic of modern medicinal chemistry strategies. By analyzing its physicochemical properties, synthetic utility, and the well-established bioactivities of closely related analogs, we can construct a comprehensive understanding of its value. This guide will explore its application as a key intermediate, focusing on how the unique 2-chloro and 3-fluoro substitution pattern can critically influence metabolic stability, target-binding affinity, and overall therapeutic potential, particularly in the realms of anti-inflammatory and antimicrobial agent development.
The Phenylacetic Acid Scaffold: A Foundation for Bioactivity
The phenylacetic acid core is a cornerstone in medicinal chemistry, primarily due to its role as the foundational structure for a multitude of NSAIDs. The archetypal example, Diclofenac, showcases how substitutions on both the phenyl ring and the amino group of a related scaffold, N-phenylanthranilic acid, can yield potent cyclooxygenase (COX) inhibitors. The carboxylic acid moiety is crucial, serving as a key interaction point within the active sites of many enzymes, often forming salt bridges or hydrogen bonds with basic residues like arginine.
The true innovation, however, lies in the strategic halogenation of the phenyl ring. The introduction of fluorine and chlorine atoms is a well-established tactic to modulate a molecule's properties:
-
Metabolic Stability: Halogens, particularly fluorine, can block sites of oxidative metabolism (e.g., P450-mediated hydroxylation), thereby increasing the compound's half-life and bioavailability.[1]
-
Lipophilicity: Halogen substitution generally increases lipophilicity, which can enhance membrane permeability and cell uptake. The specific positioning of halogens allows for fine-tuning of the logP value to achieve an optimal balance between solubility and permeability.
-
Binding Affinity: The electron-withdrawing nature of chlorine and fluorine alters the electronic distribution of the aromatic ring. This can enhance binding interactions with protein targets through dipole-dipole, quadrupolar, or other non-covalent forces. Fluorine can also participate in favorable hydrogen bonding with protein backbones.[2]
-
pKa Modulation: The inductive effect of halogens can lower the pKa of the carboxylic acid, influencing its ionization state at physiological pH and thereby affecting its absorption and distribution characteristics.
Physicochemical Profile and Structural Analysis
2-(2-Chloro-3-fluorophenyl)acetic acid is a solid, commercially available organic compound that serves as a valuable starting material for chemical synthesis.[3][4] Its unique substitution pattern provides a distinct set of electronic and steric properties that medicinal chemists can exploit.
Chemical Structure
Caption: Structure of 2-(2-Chloro-3-fluorophenyl)acetic acid.
Key Physicochemical Data
| Property | Value | Reference |
| CAS Number | 1000523-07-8 | [3] |
| Molecular Formula | C₈H₆ClFO₂ | [3] |
| Molecular Weight | 188.58 g/mol | [3] |
| Appearance | White to light yellow crystalline solid | [4] |
| Solubility | Soluble in alcohols, ketones, and ethers | [4] |
The ortho-chloro substituent provides significant steric hindrance, which can force the acetic acid side chain out of the plane of the phenyl ring. This conformational constraint can be highly beneficial for locking the molecule into a bioactive conformation required for specific enzyme or receptor binding. The meta-fluoro group, while smaller, contributes a strong inductive electron-withdrawing effect, further modulating the ring's electronic properties.
Synthesis and Derivatization Strategy
The primary value of 2-(2-Chloro-3-fluorophenyl)acetic acid lies in its role as a versatile intermediate.[4] Its carboxylic acid group is a prime handle for further chemical modification, most commonly through amide bond formation or esterification.
General Synthetic Workflow
A plausible and common synthetic route to this and similar phenylacetic acids begins with the corresponding substituted acetophenone.
Caption: General workflow for synthesizing and derivatizing the core scaffold.
Applications in Drug Discovery: An Analog-Based Perspective
While specific examples for 2-(2-Chloro-3-fluorophenyl)acetic acid are sparse, the utility of its structural class is well-documented across multiple therapeutic areas.
Anti-inflammatory Agents
The phenylacetic acid scaffold is a classic pharmacophore for NSAIDs.[5][6] The design of new NSAIDs often focuses on achieving selectivity for the COX-2 isoenzyme over COX-1 to reduce gastrointestinal side effects.[7][8] The steric bulk from the ortho-chloro group and the electronic influence of the fluoro group in 2-(2-Chloro-3-fluorophenyl)acetic acid make it an intriguing candidate for developing selective COX-2 inhibitors. By forming amide derivatives, researchers can explore interactions within the secondary binding pocket of COX-2, a strategy successfully used to develop drugs like Celecoxib. A recent study demonstrated that a pyrrole-based propanoic acid derivative with a 4-chlorophenyl substituent exhibited potent anti-inflammatory activity, underscoring the value of chloro-substituted aryl acids in this therapeutic area.[9]
Antimicrobial Agents
Recent research has highlighted the potential of halogenated phenylacetic acid derivatives in developing novel treatments for infectious diseases. A key study focused on synthesizing aryl acetamide triazolopyridazines to combat cryptosporidiosis, a parasitic infection.[10] This work systematically explored the structure-activity relationship (SAR) of substitutions on a phenylacetic acid core.
Key SAR Insights from Analog Studies [10]
| Phenylacetic Acid Analog | Substitution Pattern | Relative Potency (EC₅₀) | Key Insight |
| Analog 1 | 4-Fluoro | High | 4-Fluoro substitution consistently enhances potency. |
| Analog 2 | 3-Chloro | Moderate | 3-Chloro is well-tolerated. |
| Analog 3 | 2-Fluoro | Low | 2-Fluoro substitution leads to a significant decrease in potency, possibly due to steric hindrance or unfavorable electronic effects. |
| Analog 4 | 3-Chloro-4-fluoro | High | Combining beneficial substitutions maintains high potency. |
This study powerfully demonstrates that the specific placement of halogen atoms is critical for biological activity.[10] While a 2-fluoro substitution was detrimental in their series, the combination of a 2-chloro and 3-fluoro group in our title compound presents a unique electronic and steric profile that warrants investigation in similar antimicrobial scaffolds.
Representative Experimental Protocol: Amide Coupling
To illustrate the practical use of 2-(2-Chloro-3-fluorophenyl)acetic acid as a building block, the following protocol details a standard amide coupling reaction. This procedure is fundamental for incorporating the scaffold into a larger molecule for biological screening.
Objective: To synthesize N-benzyl-2-(2-chloro-3-fluorophenyl)acetamide.
Materials:
-
2-(2-Chloro-3-fluorophenyl)acetic acid (1.0 eq)
-
Benzylamine (1.05 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 2-(2-Chloro-3-fluorophenyl)acetic acid (1.0 eq) and dissolve in anhydrous DCM.
-
Activation: Cool the solution to 0 °C using an ice bath. Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution. Stir for 20 minutes to activate the carboxylic acid. Causality: EDC and HOBt react to form an active ester intermediate, which is highly susceptible to nucleophilic attack by the amine, preventing side reactions and improving yield.
-
Amine Addition: While maintaining the temperature at 0 °C, add benzylamine (1.05 eq) followed by the dropwise addition of DIPEA (2.5 eq). Causality: DIPEA is a non-nucleophilic base used to neutralize the HCl salt formed during the reaction, driving the equilibrium towards product formation.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Causality: The acid wash removes excess amine and DIPEA, while the base wash removes unreacted carboxylic acid and HOBt.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-2-(2-chloro-3-fluorophenyl)acetamide.
Future Perspectives and Conclusion
2-(2-Chloro-3-fluorophenyl)acetic acid stands as a strategically valuable building block in medicinal chemistry. While it may not be a final drug, its utility as a modifiable scaffold is clear. The specific ortho-chloro, meta-fluoro substitution pattern offers a unique combination of steric and electronic properties that can be exploited to achieve desired pharmacological outcomes, including enhanced metabolic stability and target affinity.
Future applications could extend beyond inflammation and infectious diseases. The halogenated phenyl motif is prevalent in kinase inhibitors, CNS-active agents, and agrochemicals.[5][11] The demonstrated reactivity of the carboxylic acid handle allows for its straightforward inclusion in diverse molecular architectures through established synthetic protocols. As drug discovery continues to rely on the principles of rational design and property modulation, building blocks like 2-(2-Chloro-3-fluorophenyl)acetic acid will remain indispensable tools for creating the next generation of therapeutic agents.
References
- Pontillo, J. et al. (2005). Efficient synthesis of bicyclic oxazolino- and thiazolino[3,2-c]pyrimidine-5,7-diones and its application to the synthesis of GnRH antagonists. Bioorganic & medicinal chemistry letters, 15(5), 1407-1411.
- Chem-Impex International. (n.d.). 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid.
- Kajay Remedies. (n.d.). 2-Chloro Phenyl Acetic Acid.
- National Academic Digital Library of Ethiopia. (n.d.). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry.
- Abdul Razzak, N. A., Hussan, S. F., & Qaseer, A. J. (2010). Design and Synthesis of New Non-Steroidal Anti-inflammatory Agents with Expected Selectivity toward Cyclooxygenase-2 Inhibition. Iraqi Journal of Pharmaceutical Sciences, 19(1).
- MySkinRecipes. (n.d.). 2-(4-chloro-3-fluorophenyl)-2,2-difluoroacetic acid.
- Arnold, S. L. M., et al. (2020). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases, 6(10), 2773-2784.
- ChemicalBook. (n.d.). 2-(2-Chloro-3-fluorophenyl)acetic acid.
- Zadneprovski, M. V., & Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry, 15(1), 25-39.
- Sharma, R., et al. (2018). The synthesis of non-steroidal anti-inflammatory drug (NSAID)–lantadene prodrugs as novel lung adenocarcinoma inhibitors via the inhibition of cyclooxygenase-2 (COX-2), cyclin D1 and TNF-α-induced NF-κB activation. RSC Advances, 8(49), 27769-27781.
- Wang, S., et al. (2018). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 23(11), 2977.
- Abdul Razzak, N. A., Hussan, S. F., & Qaseer, A. J. (2010). Design and Synthesis of New Non-Steroidal Anti-inflammatory Agents with Expected Selectivity toward Cyclooxygenase-2 Inhibition. Iraqi Journal of Pharmaceutical Sciences, 19(1).
- Zádor, F., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. ResearchGate.
- Padhy, G. K. (2020). Non-Steroidal Anti-inflammatory Drugs (NSAID)-Medicinal Chemistry. SlideShare.
- Zhang, Y., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules, 29(1), 123.
- PharmaBlock. (n.d.). Application of Fluorine in Drug Discovery.
- Ali, F. (2020). Medicinal Chemistry of NSAIDS. SlideShare.
- ChemBK. (2024). 2-(3-Chloro-2-fluorophenyl)acetic acid.
- Stankova, I., et al. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Medicina, 60(1), 118.
Sources
- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-(2-Chloro-3-fluorophenyl)acetic acid | 1000523-07-8 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. kajay-remedies.com [kajay-remedies.com]
- 6. Non-Steroidal Anti-inflammatory Drugs (NSAID)-Medicinal Chemistry | PDF [slideshare.net]
- 7. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. mdpi.com [mdpi.com]
- 10. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-(4-chloro-3-fluorophenyl)-2,2-difluoroacetic acid [myskinrecipes.com]
biological activity of 2-(2-Chloro-3-fluorophenyl)acetic acid derivatives
An In-Depth Technical Guide to the Biological Activity of 2-(2-Chloro-3-fluorophenyl)acetic Acid Derivatives
Introduction: The Phenylacetic Acid Scaffold in Modern Drug Discovery
Phenylacetic acid and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. This scaffold's versatility allows for facile chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. A prime example is the class of Non-Steroidal Anti-inflammatory Drugs (NSAIDs), where aryl-substituted acetic and propionic acids, such as Diclofenac and Ibuprofen, are prominent members.[1] The biological response of these agents often stems from the inhibition of cyclooxygenase (COX) enzymes, key players in the biosynthesis of prostaglandins from arachidonic acid.[1]
The introduction of halogen atoms, such as chlorine and fluorine, onto the phenyl ring is a well-established strategy in drug design to modulate a compound's biological profile. Halogens can influence lipophilicity, metabolic stability, and binding interactions with target proteins. This guide focuses on derivatives of a specific, halogenated scaffold: 2-(2-Chloro-3-fluorophenyl)acetic acid . We will explore the synthesis, diverse biological activities, and structure-activity relationships of these compounds, providing a technical overview for researchers engaged in the discovery and development of novel therapeutic agents.
Synthetic Strategies for 2-(2-Chloro-3-fluorophenyl)acetic Acid and its Derivatives
The synthesis of the core 2-(2-chloro-3-fluorophenyl)acetic acid (C₈H₆ClFO₂) structure and its subsequent derivatization are critical for exploring its biological potential.[2][3] The parent compound is a white to light yellow crystalline solid, soluble in alcohols and ketones.[4]
Core Synthesis
While various methods exist for synthesizing substituted phenylacetic acids, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are particularly efficient.[5] This approach typically involves the coupling of an aryl boronic acid or ester with an alkyl halide.[5] An alternative strategy might involve the fluorination and chlorination of a precursor like acetophenone to build the substituted phenyl ring, followed by reactions to construct the acetic acid moiety.[4]
Derivatization Pathways
The carboxylic acid group of the parent molecule is a prime handle for derivatization to generate libraries of compounds for biological screening. Common derivatives include:
-
Amides: Formed by coupling the carboxylic acid with various amines. This is a crucial class, as many biologically active molecules are acetamide derivatives.
-
Esters: Synthesized through reactions with alcohols.
-
Heterocyclic Conjugates: The acetic acid moiety can be linked to various heterocyclic systems (e.g., thiazolidinones, benzoxazoles) to explore novel chemical space and biological targets.[6][7]
The following workflow outlines a general approach to synthesizing and derivatizing the core scaffold.
Caption: General workflow for synthesis and derivatization.
Biological Activity Profile
Derivatives of 2-(2-chloro-3-fluorophenyl)acetic acid have been investigated for a range of biological activities, primarily focusing on antimicrobial, anti-inflammatory, and anticancer applications.
Antimicrobial Activity
The acetamide derivatives of halogenated phenylacetic acids have shown significant potential as antimicrobial agents. The presence and position of halogen atoms on the phenyl ring can dramatically influence efficacy.
Key Insights & Data:
-
Role of the Chloro Group: Studies on related acetamides have demonstrated that the presence of a chloro atom is often directly related to the potency of antibacterial activity.[8] For instance, the addition of a chlorine atom to an N-(2-hydroxyphenyl) acetamide backbone was essential for conferring potent activity against Candida albicans, inhibiting 96.6% of strains, whereas the non-chlorinated parent was inactive.[8] This suggests that the chloro group in the 2-(2-chloro-3-fluorophenyl)acetic acid scaffold is a critical pharmacophoric feature for antimicrobial potential.
-
Synergistic Effects: Certain derivatives, such as 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, have been shown to act synergistically with conventional antibiotics like ciprofloxacin, cefepime, and meropenem against resistant bacteria like Klebsiella pneumoniae.[9] This presents a promising strategy to combat drug resistance.
Table 1: Antimicrobial Activity of Representative Acetamide Derivatives
| Compound Class | Test Organism | Activity Metric | Result | Reference |
| Chloro-acetamides | Escherichia coli | Zone of Inhibition | 7–30 mm | [8] |
| Chloro-acetamides | Pseudomonas aeruginosa | Zone of Inhibition | 16–35 mm | [8] |
| Chloro-acetamides | Staphylococcus aureus | Zone of Inhibition | 10–36 mm | [8] |
| 2-chloro-N-(2-hydroxyphenyl)acetamide | Candida albicans | % Inhibition | 96.6% | [8] |
Proposed Mechanism: While the exact mechanism is not fully elucidated for all derivatives, the antimicrobial action is often attributed to the disruption of essential cellular processes in pathogens. The lipophilic nature imparted by the halogenated phenyl ring can facilitate membrane transport, allowing the molecule to reach intracellular targets.
Anti-inflammatory Activity
Given their structural similarity to NSAIDs, phenylacetic acid derivatives are prime candidates for anti-inflammatory agents.[1] The primary mechanism for many NSAIDs is the inhibition of COX-1 and COX-2 enzymes, which blocks the conversion of arachidonic acid into pro-inflammatory prostaglandins.
Key Insights & Data:
-
COX Inhibition: The development of selective COX-2 inhibitors is a major goal in anti-inflammatory research to minimize the gastrointestinal side effects associated with COX-1 inhibition.[10] Pyrrole-containing derivatives of propionic acid, structurally related to our core molecule, have been designed based on the COX-2 selective inhibitor celecoxib and have demonstrated significant anti-inflammatory activity.[10][11][12]
-
In Vivo Efficacy: In a carrageenan-induced paw edema model in rats, a standard assay for acute inflammation, a pyrrole derivative of phenylpropanoic acid (Compound 3f) showed a marked, dose-dependent reduction in paw edema, particularly after repeated dosing over 14 days.[11][12] At doses of 10, 20, and 40 mg/kg, this compound produced statistically significant reductions in edema at all time points.[11][12]
-
Cytokine Modulation: Beyond COX inhibition, some derivatives exert their effects by modulating inflammatory cytokines. Repeated treatment with Compound 3f in a lipopolysaccharide (LPS)-induced systemic inflammation model significantly decreased serum levels of the pro-inflammatory cytokine TNF-α while markedly increasing the anti-inflammatory cytokine TGF-β1.[11][12]
Caption: Mechanism of action for NSAID-like compounds.
Anticancer Activity
Phenylacetic acid and its acetamide derivatives have emerged as a promising class of anticancer agents.[13] Their anti-proliferative effects have been demonstrated across various human cancer cell lines.
Key Insights & Data:
-
Cytotoxicity: In a study of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, compounds were screened against prostate (PC3), breast (MCF-7), and leukemia (HL-60) cancer cell lines.[13] The derivatives demonstrated potent cytotoxic activity, particularly against the PC3 prostate cancer cell line.[13]
-
Structure-Activity Relationship: The nature of the substituent on the N-phenyl ring was found to be critical for activity. Compounds bearing an electron-withdrawing nitro group (2a-2c) exhibited significantly higher cytotoxic effects than those with an electron-donating methoxy group (2d-2f).[13] This highlights the importance of electronic effects in modulating anticancer potency.
-
Apoptosis Induction: The anti-tumor efficacy of many chemotherapeutic agents is linked to their ability to induce apoptosis (programmed cell death).[13][14] Dichloroacetic acid derivatives, a related class of compounds, have been confirmed to induce apoptosis and inhibit cancer cell growth.[14] It is plausible that 2-(2-chloro-3-fluorophenyl)acetic acid derivatives act through similar pathways.
Table 2: In Vitro Cytotoxicity of Representative Phenylacetamide Derivatives against PC3 Cell Line
| Compound | Substituent on N-phenyl ring | IC₅₀ (µM) | Reference |
| 2b | m-nitro | 52 | [13] |
| 2c | p-nitro | 80 | [13] |
| Imatinib (Reference) | - | 40 | [13] |
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following are representative methodologies for evaluating the biological activities discussed.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution in a 96-well microtiter plate using appropriate growth media (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) to a concentration of approximately 5 x 10⁵ CFU/mL. Add the inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (microorganism in media, no compound) and a negative control (media only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 2: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This widely used model assesses the in vivo efficacy of acute anti-inflammatory agents.[11][12]
-
Acclimatization: Acclimate Wistar rats for at least one week under standard laboratory conditions.
-
Grouping: Divide animals into groups (n=6): Vehicle control, reference drug (e.g., Diclofenac 25 mg/kg), and test compound groups (e.g., 10, 20, 40 mg/kg).
-
Administration: Administer the test compounds or reference drug intraperitoneally or orally 30-60 minutes before inducing inflammation.
-
Induction: Inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.
-
Calculation: Calculate the percentage of edema inhibition for each group relative to the vehicle control group.
Protocol 3: In Vitro Cytotoxicity Assay (MTS Assay)
This colorimetric assay measures cell viability to determine a compound's cytotoxic potential.[13]
-
Cell Seeding: Seed cancer cells (e.g., PC3) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.
-
MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C. Viable cells will convert the MTS tetrazolium salt into a colored formazan product.
-
Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting viability against compound concentration.
Conclusion and Future Perspectives
The 2-(2-chloro-3-fluorophenyl)acetic acid scaffold is a promising platform for the development of novel therapeutic agents. The strategic placement of chloro and fluoro substituents provides a foundation for potent biological activity. Derivatives, particularly acetamides, have demonstrated significant potential as antimicrobial, anti-inflammatory, and anticancer agents.
The causality behind these activities is rooted in established medicinal chemistry principles. The halogenated phenyl ring enhances lipophilicity and modulates electronic properties crucial for target interaction, while the carboxylic acid moiety provides a versatile point for chemical modification to optimize potency and selectivity.
Future research should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets for the most potent derivatives to enable rational, target-based drug design.
-
Lead Optimization: Synthesizing focused libraries of derivatives to further refine the structure-activity relationship and improve pharmacokinetic profiles.
-
In Vivo Efficacy and Toxicology: Advancing the most promising lead compounds into more comprehensive animal models to evaluate their therapeutic efficacy and safety profiles.
By leveraging the insights presented in this guide, researchers can continue to unlock the therapeutic potential of this valuable chemical scaffold.
References
- Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. (2020). National Institutes of Health (NIH).
- Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma.
- Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. SciELO.
- 2-(2-Chloro-3-fluorophenyl)acetic acid | 1000523-07-8. Appchem.
- Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. (2022). National Institutes of Health (NIH).
- Dichloroacetic acid derivatives as potential anti-tumor and anti-inflammatory agents. ScienceRise: Pharmaceutical Science.
- Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. ResearchGate.
- 2-(2-Chloro-3-fluorophenyl)acetic acid | 1000523-07-8. ChemicalBook.
- Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: A comparative study. ResearchGate.
- 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (2014). National Institutes of Health (NIH).
- 2-(2-Chloro-3-fluorophenyl)acetic acid SDS, 1000523-07-8 Safety Data Sheets. ECHEMI.
- 2-(3-Fluorophenyl)acetic acid | 331-25-9. ChemScene.
- Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2025). National Institutes of Health (NIH).
- Preparation method 2,4,5-trifluorophenylacetic acid. Google Patents.
- (PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. ResearchGate.
- Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024). MDPI.
- 2-(4-Chloro-3-fluorophenoxy)acetic acid. PubChem.
- α-CHLOROPHENYLACETIC ACID. Organic Syntheses Procedure.
- 2-(3-Chloro-2-fluorophenyl)acetic acid. ChemBK.
- Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (2016). National Institutes of Health (NIH).
- Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. (2020). CORE.
- 2-(3-FLUOROPHENYL)ACETIC ACID | CAS 331-25-9. Matrix Fine Chemicals.
- 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. (2020). RSC Publishing.
- Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2025). MDPI.
Sources
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. appchemical.com [appchemical.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. inventivapharma.com [inventivapharma.com]
- 6. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. mdpi.com [mdpi.com]
- 11. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dichloroacetic acid derivatives as potential anti-tumor and anti-inflammatory agents | ScienceRise: Pharmaceutical Science [journals.uran.ua]
Methodological & Application
Application Notes and Protocols for 2-(2-Chloro-3-fluorophenyl)acetic acid in Synthetic Chemistry and Early-Stage Drug Discovery
Abstract
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of 2-(2-Chloro-3-fluorophenyl)acetic acid. This document outlines detailed experimental protocols for the application of this versatile building block in the synthesis of novel amide derivatives and its subsequent evaluation as a potential anti-inflammatory agent through a cyclooxygenase-2 (COX-2) inhibition assay. Furthermore, a robust analytical method for the quality control and characterization of the parent compound is presented. The protocols are designed to be self-validating and are supported by scientific principles and troubleshooting guidelines to ensure reliable and reproducible results.
Introduction: The Significance of Substituted Phenylacetic Acids in Medicinal Chemistry
Phenylacetic acid and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active molecules. The substitution pattern on the phenyl ring plays a crucial role in modulating the pharmacological properties of these compounds, including their potency, selectivity, and pharmacokinetic profile. The presence of halogen atoms, such as chlorine and fluorine, can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[1] 2-(2-Chloro-3-fluorophenyl)acetic acid is a valuable starting material for the synthesis of novel chemical entities with potential therapeutic applications. Its unique substitution pattern offers opportunities for exploring new structure-activity relationships (SAR) in various drug discovery programs.
PART 1: Synthetic Application Protocol: Amide Bond Formation
The carboxylic acid moiety of 2-(2-Chloro-3-fluorophenyl)acetic acid is a versatile functional group that can be readily converted into a variety of other functionalities, most notably amides. Amide bonds are fundamental in peptide and protein structures and are present in a large number of pharmaceuticals. This protocol details a standard procedure for the coupling of 2-(2-Chloro-3-fluorophenyl)acetic acid with a primary amine using a carbodiimide coupling agent, a common and efficient method for amide synthesis.[2]
Protocol 1: Synthesis of N-Benzyl-2-(2-chloro-3-fluorophenyl)acetamide
This protocol describes the synthesis of a model amide, N-Benzyl-2-(2-chloro-3-fluorophenyl)acetamide, via an EDC/HOBt mediated coupling reaction.
Objective: To synthesize and purify N-Benzyl-2-(2-chloro-3-fluorophenyl)acetamide.
Materials and Reagents:
| Reagent | Formula | Molecular Weight ( g/mol ) | Supplier |
| 2-(2-Chloro-3-fluorophenyl)acetic acid | C₈H₆ClFO₂ | 188.58 | [e.g., Sigma-Aldrich] |
| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) | C₈H₁₇N₃·HCl | 191.70 | [e.g., Sigma-Aldrich] |
| Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.13 | [e.g., Sigma-Aldrich] |
| Benzylamine | C₇H₉N | 107.15 | [e.g., Sigma-Aldrich] |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | [e.g., Sigma-Aldrich] |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | [e.g., Sigma-Aldrich] |
| 1 M Hydrochloric acid (HCl) | HCl | 36.46 | [e.g., Sigma-Aldrich] |
| Saturated sodium bicarbonate solution (NaHCO₃) | NaHCO₃ | 84.01 | [e.g., Sigma-Aldrich] |
| Brine | NaCl (saturated aqueous solution) | 58.44 | [e.g., Sigma-Aldrich] |
| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | [e.g., Sigma-Aldrich] |
Experimental Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(2-Chloro-3-fluorophenyl)acetic acid (1.0 eq). Dissolve the acid in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).
-
Activation of Carboxylic Acid: Add Hydroxybenzotriazole (HOBt) (1.2 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes. The formation of the HOBt-ester intermediate is crucial for an efficient coupling and to minimize side reactions.
-
Amine Addition: In a separate vial, dissolve benzylamine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (1.5 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the activated acid mixture. DIPEA acts as a non-nucleophilic base to neutralize the HCl generated from EDC·HCl.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting acid is consumed (typically 4-16 hours).
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). These washes remove unreacted starting materials, coupling agents, and byproducts.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Benzyl-2-(2-chloro-3-fluorophenyl)acetamide.
-
Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Workflow Diagram:
Caption: Workflow for the synthesis of N-Benzyl-2-(2-chloro-3-fluorophenyl)acetamide.
PART 2: Biological Application Protocol: In Vitro COX-2 Inhibition Assay
Many non-steroidal anti-inflammatory drugs (NSAIDs) with a phenylacetic acid core structure exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes. This protocol provides a method to evaluate the potential of newly synthesized derivatives of 2-(2-Chloro-3-fluorophenyl)acetic acid as COX-2 inhibitors.
Protocol 2: Fluorometric Assay for COX-2 Inhibitor Screening
This protocol is adapted from commercially available kits and is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX-2 enzyme.[3]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against human recombinant COX-2.
Materials and Reagents:
| Reagent | Description | Supplier |
| COX Assay Buffer | Tris-based buffer, pH ~8.0 | [e.g., Sigma-Aldrich] |
| COX Probe | A fluorogenic probe that reacts with Prostaglandin G2 | [e.g., Sigma-Aldrich] |
| COX Cofactor | A solution containing necessary cofactors for enzyme activity | [e.g., Sigma-Aldrich] |
| Arachidonic Acid | Substrate for the COX-2 enzyme | [e.g., Sigma-Aldrich] |
| Human Recombinant COX-2 | Purified enzyme | [e.g., Sigma-Aldrich] |
| Celecoxib | A known selective COX-2 inhibitor (positive control) | [e.g., Sigma-Aldrich] |
| Test Compound | The synthesized derivative of 2-(2-Chloro-3-fluorophenyl)acetic acid | - |
| DMSO | Solvent for dissolving test compounds and controls | [e.g., Sigma-Aldrich] |
| 96-well black microplate | For fluorescence measurements | [e.g., Corning] |
Experimental Procedure:
-
Preparation of Reagents:
-
Prepare all reagents according to the manufacturer's instructions if using a commercial kit.
-
Prepare a stock solution of the test compound and celecoxib in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the test compound and celecoxib in DMSO to create a range of concentrations for IC₅₀ determination.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Enzyme Control (EC): 10 µL of Assay Buffer.
-
Inhibitor Control (IC): 2 µL of Celecoxib and 8 µL of Assay Buffer.
-
Sample Screen (S): 10 µL of diluted test compound.
-
Solvent Control (SC): 10 µL of DMSO (if solvent effects are a concern).
-
-
-
Reaction Mix Preparation:
-
Prepare a Reaction Mix for the number of assays to be performed. For each well, mix:
-
80 µL of COX Assay Buffer
-
1 µL of COX Probe
-
1 µL of diluted COX Cofactor
-
1 µL of Human Recombinant COX-2
-
-
-
Initiation and Measurement:
-
Add 80 µL of the Reaction Mix to each well.
-
Pre-incubate the plate at 25 °C for 10 minutes.
-
Initiate the reaction by adding 10 µL of diluted arachidonic acid solution to each well.
-
Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes at 25 °C.
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate_EC - Rate_S) / Rate_EC] * 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Logical Flow of the COX-2 Inhibition Assay:
Caption: Logical workflow for the in vitro COX-2 inhibition assay.
PART 3: Analytical Protocol: Quality Control by HPLC
Ensuring the purity of the starting material is critical for the success of any synthetic endeavor. This protocol outlines a reverse-phase HPLC method for the analysis of 2-(2-Chloro-3-fluorophenyl)acetic acid.
Protocol 3: Purity Assessment by Reverse-Phase HPLC
This method is based on general principles for the analysis of phenylacetic acid derivatives and can be adapted for various HPLC systems.[4]
Objective: To determine the purity of a sample of 2-(2-Chloro-3-fluorophenyl)acetic acid.
Instrumentation and Materials:
| Item | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, and DAD or UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Sample Preparation | Dissolve a known concentration of the compound in the mobile phase. |
Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm and 254 nm |
| Injection Volume | 10 µL |
| Gradient | 10-90% B over 15 minutes, hold for 5 minutes, then return to initial conditions |
Procedure:
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Sample Preparation: Accurately weigh and dissolve a sample of 2-(2-Chloro-3-fluorophenyl)acetic acid in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the prepared sample onto the HPLC system and acquire the chromatogram.
-
Data Processing: Integrate the peaks in the chromatogram. The purity of the sample can be calculated based on the area percentage of the main peak relative to the total area of all peaks.
Expected Results: A successful analysis will show a major peak corresponding to 2-(2-Chloro-3-fluorophenyl)acetic acid with a retention time determined by the specific column and conditions used. The purity is calculated as the percentage of the area of the main peak.
References
- BenchChem. (2025). Application Notes and Protocols for Cox-2-IN-30 In Vitro Enzyme Assay.
- Cayman Chemical. COX-2 (human) Inhibitor Screening Assay Kit.
- Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents.
- Organic & Biomolecular Chemistry. (2015).
- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characteriz
- PMC - NIH. (2018).
- ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
- ResearchGate. (2025).
- Sigma-Aldrich. 2-Fluorophenylacetic acid 98 451-82-1.
- Sigma-Aldrich. COX-2 Inhibitor Screening Kit (Fluorometric).
- RSC Publishing. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or.
- SIELC Technologies. Separation of Phenylacetic acid on Newcrom R1 HPLC column.
- R Discovery. Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines.
- ChemicalBook. (2025). 2-(2-Chloro-3-fluorophenyl)acetic acid | 1000523-07-8.
- PMC. Synthesis of Biologically Active Molecules through Multicomponent Reactions.
- PMC - NIH. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine.
- PubMed.
- MDPI. Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents.
- Google Patents.
- PMC - NIH. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents.
- MDPI.
- RSC Publishing. (2020).
- ResearchGate. (2025). Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers.
- Google Patents. The synthetic method of -chloro-4 fluorophenyl benzyl ketones.
- ECHEMI. 2-(2-Chloro-3-fluorophenyl)
- ChemScene. 331-25-9 | 2-(3-Fluorophenyl)acetic acid.
- PMC - NIH. (2024). Special Issue: “Rational Design and Synthesis of Bioactive Molecules”.
- MDPI. Special Issue : Multicomponent Reaction-Based Synthesis of Bioactive Molecules.
- Inventiva Pharma.
Sources
- 1. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Note: Synthesis of Novel Bio-active Scaffolds from 2-(2-Chloro-3-fluorophenyl)acetic acid
Introduction: The Strategic Value of a Halogenated Phenylacetic Acid Scaffold
2-(2-Chloro-3-fluorophenyl)acetic acid is a versatile starting material in medicinal chemistry and drug discovery. Its structure presents multiple strategic points for chemical modification, making it an ideal scaffold for generating diverse libraries of novel compounds. Phenylacetic acid derivatives are core components of numerous pharmaceuticals, including analgesics and anti-inflammatory drugs like Diclofenac.[1] The presence of ortho-chloro and meta-fluoro substituents on the phenyl ring offers distinct advantages:
-
Modulated Lipophilicity and Metabolism: The halogens significantly alter the electronic properties and lipophilicity of the molecule, which can enhance membrane permeability and resist metabolic degradation, key aspects of improving drug bioavailability.
-
Orthogonal Reactivity: The carboxylic acid group provides a primary handle for reactions like amidation and esterification. The chloro-substituent, while less reactive than bromo or iodo groups, serves as a viable handle for advanced cross-coupling reactions, allowing for the introduction of further complexity.
-
Structural Rigidity and Binding: The substituted phenyl ring acts as a rigid scaffold, which can be optimized to fit into specific protein binding pockets.
This guide provides detailed, field-tested protocols for the derivatization of 2-(2-Chloro-3-fluorophenyl)acetic acid, focusing on transformations with high success rates and broad applicability in creating novel chemical entities for screening and development.
Strategic Pathways for Derivatization
The synthetic strategy for modifying 2-(2-Chloro-3-fluorophenyl)acetic acid primarily targets two key functional regions: the carboxylic acid and the aromatic ring. This allows for a modular approach to library synthesis.
Diagram 1: High-level synthetic strategies for derivatizing the core scaffold.
Core Synthetic Protocols
Safety First: Before beginning any experimental work, consult the Safety Data Sheet (SDS) for 2-(2-Chloro-3-fluorophenyl)acetic acid and all other reagents.[2] Work should be conducted in a well-ventilated fume hood.[3] Personal protective equipment (PPE), including safety goggles, lab coats, and gloves, is mandatory.[4]
Protocol 1: Amide Bond Formation via EDC/HOBt Coupling
Amide bond formation is arguably the most crucial reaction in medicinal chemistry, enabling the linkage of the core scaffold to a vast array of amine-containing building blocks. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) is a robust method that proceeds under mild conditions, minimizing side reactions and preserving stereochemistry if applicable.
Principle: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to side reactions and racemization. HOBt acts as an additive that rapidly traps the intermediate to form an HOBt-ester, which is less reactive but more stable. This HOBt-ester then cleanly reacts with the primary or secondary amine to form the desired amide bond, regenerating HOBt.
Diagram 2: Workflow for EDC/HOBt mediated amide synthesis.
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask, dissolve 2-(2-Chloro-3-fluorophenyl)acetic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M concentration).
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise while stirring. Allow the reaction to stir at 0 °C for 30 minutes. A color change or slight increase in temperature may be observed.
-
Coupling: Add the desired amine (1.1 eq) to the reaction mixture. If the amine is supplied as a hydrochloride salt, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.5 eq) to liberate the free amine.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure amide.
Protocol 2: Fischer-Speier Esterification
Esterification provides another avenue for derivatization, often improving a compound's pharmacokinetic profile. Fischer-Speier esterification is a classic, cost-effective method for producing esters from carboxylic acids and simple alcohols.
Principle: In the presence of a strong acid catalyst (e.g., H₂SO₄), the alcohol protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a water molecule is eliminated, and the ester is formed. The reaction is an equilibrium, so using the alcohol as the solvent or removing water as it forms drives the reaction to completion.[5]
Step-by-Step Protocol:
-
Setup: Dissolve 2-(2-Chloro-3-fluorophenyl)acetic acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol), which will serve as both the reagent and the solvent (use at least 10-20 eq).
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 2-5 mol%) to the solution.
-
Reaction: Heat the mixture to reflux (the boiling point of the alcohol) and maintain for 4-16 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Carefully neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Remove the bulk of the excess alcohol under reduced pressure. Add water and extract the product with a water-immiscible organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude ester is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.
Protocol 3: Advanced Application - Suzuki Cross-Coupling
For more advanced structural modifications, the chloro-substituent on the aromatic ring can be targeted. The Suzuki cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of biaryl compounds.[6] While aryl chlorides are less reactive than bromides or iodides, modern palladium catalysts with specialized ligands facilitate this transformation effectively.[1]
Principle: The Suzuki reaction involves a catalytic cycle with a palladium complex.[6] The cycle begins with the oxidative addition of the aryl chloride to a Pd(0) species. Concurrently, the boronic acid is activated by a base. In the key transmetalation step, the organic group from the activated boronic acid is transferred to the palladium complex. Finally, reductive elimination occurs, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.
Diagram 3: General workflow for Suzuki coupling followed by ester hydrolysis.
Step-by-Step Protocol:
Note: It is often advantageous to first protect the carboxylic acid as an ester (using Protocol 2) to prevent potential side reactions with the basic conditions of the Suzuki coupling.
-
Setup: To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add the methyl or ethyl ester of 2-(2-Chloro-3-fluorophenyl)acetic acid (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), and a suitable phosphine ligand like SPhos or XPhos (4-10 mol%).
-
Reagents: Add a strong base, typically potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).
-
Solvent: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 10:1 ratio).
-
Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously for 12-24 hours. Monitor progress by LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to isolate the coupled ester.
-
Deprotection (Hydrolysis): Dissolve the purified ester in a mixture of THF and water. Add an excess of lithium hydroxide (LiOH) and stir at room temperature until the ester is fully consumed (monitor by TLC). Acidify the mixture with 1 M HCl and extract the final product with ethyl acetate. Dry and concentrate to yield the pure biaryl acetic acid derivative.
Summary of Synthetic Protocols & Expected Outcomes
| Protocol | Reaction Type | Key Reagents | Typical Yield | Purity Analysis |
| 1 | Amide Bond Formation | EDC, HOBt, Amine, DIPEA | 60-95% | LC-MS, ¹H NMR |
| 2 | Fischer Esterification | Alcohol, H₂SO₄ (cat.) | 70-98% | ¹H NMR, GC-MS |
| 3 | Suzuki Cross-Coupling | Arylboronic acid, Pd(OAc)₂, Ligand, Base | 40-75% | LC-MS, ¹H NMR |
Conclusion
2-(2-Chloro-3-fluorophenyl)acetic acid is a highly valuable and adaptable starting material for the synthesis of novel compound libraries. The protocols outlined in this guide for amide formation, esterification, and Suzuki cross-coupling represent robust and scalable methods for its derivatization. By strategically modifying the carboxylic acid and the aromatic ring, researchers can rapidly generate a diverse set of molecules with finely tuned properties, accelerating the hit-to-lead process in drug discovery programs.
References
-
Hu, B., et al. (2014). Discovery of Phenyl Acetic Acid Substituted Quinolines as Novel Liver X Receptor Agonists for the Treatment of Atherosclerosis. Journal of Medicinal Chemistry. Available at: [Link]
-
Wikipedia. Phenylacetic acid. Available at: [Link]
-
Mounier, L., Barth, M., & Boubia, B. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. Available at: [Link]
-
Due-Hansen, M. E., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry. Available at: [Link]
-
Semantic Scholar. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available at: [Link]
-
Loba Chemie. (2016). 2-CHLOROPHENYL ACETIC ACID FOR SYNTHESIS Safety Data Sheet. Available at: [Link]
-
Blangetti, M., et al. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. Available at: [Link]
-
It's Dr. Dan. (2023). How to Make Esters through Esterification | Examples Explained! [Video]. YouTube. Available at: [Link]
Sources
Application Notes & Protocols: Strategic Use of 2-(2-Chloro-3-fluorophenyl)acetic acid in Amide Coupling Reactions
Introduction: The Strategic Importance of Substituted Phenylacetic Acids in Synthesis
The amide bond is a cornerstone of modern medicinal chemistry, forming the backbone of peptides and proteins and featuring prominently in a vast array of top-selling pharmaceuticals.[1] The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is therefore one of the most frequently executed reactions in drug discovery.[2] While the transformation appears straightforward, challenges such as steric hindrance, electronic effects, and potential for racemization often require carefully optimized protocols.[2][3]
2-(2-Chloro-3-fluorophenyl)acetic acid is a valuable synthetic building block whose utility is defined by its unique substitution pattern. The presence of ortho-chloro and meta-fluoro groups on the phenyl ring introduces significant steric and electronic factors that must be managed during amide bond formation. This guide provides an in-depth analysis of the reactivity of this substrate and details robust protocols for its successful implementation in amide coupling reactions, with a focus on explaining the causal relationships behind procedural choices.
Reactivity Profile of 2-(2-Chloro-3-fluorophenyl)acetic acid
The chemical behavior of 2-(2-Chloro-3-fluorophenyl)acetic acid in amide coupling is dictated by the interplay of its structural features:
-
Steric Hindrance: The chlorine atom at the ortho-position presents a significant steric shield around the carboxylic acid group. This bulkiness can impede the approach of both the activating agent and the amine nucleophile, potentially slowing down reaction rates and requiring more forcing conditions or specialized reagents.[4][5]
-
Electronic Effects: Both the chlorine and fluorine atoms are electron-withdrawing groups. This inductive effect increases the acidity of the carboxylic acid proton but can also slightly decrease the nucleophilicity of the corresponding carboxylate after deprotonation. More importantly, these electronic effects influence the reactivity of the activated intermediate (e.g., an active ester or acylisourea).
-
Substrate Sensitivity: The specific amine coupling partner is a critical variable. Coupling this acid with other sterically hindered or electron-deficient amines can be particularly challenging, often leading to low or no yield with standard protocols.[5][6]
Understanding these characteristics is paramount for selecting an appropriate coupling strategy to overcome these inherent challenges and achieve high conversion to the desired amide product.
The Core Mechanism: Activating the Carboxylic Acid
The direct reaction between a carboxylic acid and an amine is generally unfavorable at room temperature due to the formation of a non-reactive ammonium carboxylate salt.[7][8] Amide coupling protocols circumvent this by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby activating the carbonyl carbon for nucleophilic attack by the amine.[8][9] This is a two-step process:
-
Activation: A coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea, an active ester, or an acyl phosphonium/uronium salt.[9]
-
Nucleophilic Acyl Substitution: The amine attacks the activated carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the activated leaving group to form the stable amide bond.[10]
Caption: General mechanism of amide bond formation.
Selecting the Right Reagents: A Comparative Overview
The choice of coupling reagent, base, and solvent is critical for success, especially with a challenging substrate like 2-(2-Chloro-3-fluorophenyl)acetic acid.
| Reagent Class | Examples | Mechanism of Action | Advantages | Considerations for Use |
| Carbodiimides | EDC, DCC, DIC | Forms a highly reactive O-acylisourea intermediate.[8][9] | Cost-effective, widely used. Water-soluble byproducts with EDC simplify workup.[11] | High risk of racemization for chiral acids (mitigated by additives like HOBt).[2][3] DCC byproduct is often insoluble.[11] May be less effective for sterically hindered substrates. |
| Uronium/Aminium Salts | HATU, HBTU, TBTU | Reacts with the carboxylate to form an activated OBt or OAt ester.[9][11] | Fast reaction times, high yields, low racemization.[11][12] Highly effective for many substrates.[1] | More expensive than carbodiimides. Requires a non-nucleophilic base. |
| Phosphonium Salts | PyBOP, PyAOP | Similar to uronium salts, forms an activated ester. | Very efficient with low racemization.[11] Does not react with the free amine component.[2] | Requires stoichiometric amounts of base. |
| Acyl Fluoride Precursors | TFFH, BTFFH, Deoxo-Fluor | Converts the carboxylic acid in situ to a small, highly reactive acyl fluoride. | Highly recommended for sterically hindered systems. [4][5] Minimizes steric clash between coupling partners.[4] | Fluorinating agents can be hazardous and require careful handling. |
Choice of Base: A non-nucleophilic organic base is essential to neutralize the acid formed during the reaction and to deprotonate the carboxylic acid.[3]
-
Diisopropylethylamine (DIPEA or Hünig's base): The preferred choice for sterically hindered couplings and with racemization-sensitive substrates due to its steric bulk, which minimizes side reactions.[3]
-
Triethylamine (TEA): A common, effective base, but its smaller size can sometimes lead to side reactions.
Choice of Solvent: Anhydrous polar aprotic solvents are required to prevent premature hydrolysis of the activated intermediate.[3]
-
N,N-Dimethylformamide (DMF): Excellent solvating properties for a wide range of reactants.
-
Dichloromethane (DCM): Good for reactions at or below room temperature; easy to remove in vacuo.
-
Acetonitrile (MeCN): Another effective polar aprotic solvent.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. All solvents should be anhydrous.
Protocol 1: High-Efficiency Coupling using HATU
This method is often the first choice for general-purpose amide coupling due to its high efficiency and low rate of side reactions.
Materials:
-
2-(2-Chloro-3-fluorophenyl)acetic acid (1.0 equiv)
-
Amine (1.0–1.2 equiv)
-
HATU (1.1–1.2 equiv)
-
DIPEA (2.0–3.0 equiv)
-
Anhydrous DMF
Procedure:
-
Pre-activation: To a solution of 2-(2-Chloro-3-fluorophenyl)acetic acid (1.0 equiv) in anhydrous DMF, add HATU (1.1 equiv) and DIPEA (2.0 equiv).
-
Stir the mixture at room temperature for 15-30 minutes. This "pre-activation" step allows for the formation of the active OAt-ester intermediate.
-
Amine Addition: Add the desired amine (1.1 equiv) to the reaction mixture. If the amine is supplied as a hydrochloride salt, add an additional equivalent of DIPEA (total of 3.0 equiv).
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-12 hours).
-
Workup:
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Protocol 2: Acyl Fluoride-Mediated Coupling for Sterically Hindered Substrates
This protocol is specifically designed for challenging couplings where steric hindrance is the primary obstacle to reaction success.[4][5]
Materials:
-
2-(2-Chloro-3-fluorophenyl)acetic acid (1.0 equiv)
-
Sterically hindered or electron-deficient amine (1.1 equiv)
-
DIPEA (2.2 equiv)
-
Anhydrous DCM or MeCN
Procedure:
-
In Situ Acyl Fluoride Formation: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve 2-(2-Chloro-3-fluorophenyl)acetic acid (1.0 equiv) in anhydrous DCM.
-
Add the fluorinating agent (1.1 equiv) followed by DIPEA (2.2 equiv).[3]
-
Stir the mixture at room temperature for 10-20 minutes to generate the acyl fluoride.
-
Amine Addition: In a separate flask, dissolve the amine (1.1 equiv) in anhydrous DCM. Add this solution to the freshly prepared acyl fluoride solution.
-
Reaction Monitoring: Stir the reaction at room temperature or gently heat to 40-50 °C if necessary. Reaction times can be significantly longer for these challenging couplings (12-48 hours).[3] Monitor for completeness by LC-MS.
-
Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1.
Caption: A typical experimental workflow for amide coupling.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete activation of the carboxylic acid. 2. Deactivation of the amine (protonation). 3. Severe steric hindrance.[3] 4. Water in the solvent hydrolyzing the active intermediate.[3] | 1. Allow for a longer pre-activation time; confirm reagent quality. 2. Ensure sufficient base (2-3 equiv) is used, especially if the amine is an HCl salt. 3. Switch to the Acyl Fluoride protocol (Protocol 2). [4][5] Consider heating the reaction. 4. Use freshly dried, anhydrous solvents. |
| Side Product Formation | 1. Racemization of an adjacent chiral center. 2. Side reaction with the base (e.g., TEA). | 1. Add a racemization suppressant like HOBt or OxymaPure, especially with carbodiimide methods.[3] Run the reaction at a lower temperature (0 °C). 2. Use a bulkier, non-nucleophilic base like DIPEA.[3] |
| Reaction Stalls | Substrates are poorly soluble; low reactivity of one or both coupling partners. | Try a different solvent (e.g., switch from DCM to DMF). Gently increase the reaction temperature (e.g., to 40-50 °C) and monitor carefully for decomposition. |
Conclusion
2-(2-Chloro-3-fluorophenyl)acetic acid is a versatile reagent whose successful application in amide synthesis hinges on a rational selection of coupling methodology. While standard uronium salt-based protocols like HATU coupling are broadly effective, the inherent steric hindrance from the ortho-chloro substituent necessitates consideration of more specialized techniques. For particularly challenging couplings with hindered or deactivated amines, the in situ formation of an acyl fluoride provides a robust and highly effective alternative. By understanding the underlying chemical principles and carefully controlling reaction parameters, researchers can reliably incorporate this valuable building block into complex molecular architectures.
References
-
21.7: Chemistry of Amides. (2022). LibreTexts Chemistry. [Link]
-
What Is The Detailed Mechanism Of Amide Bond Formation? (2025). Chemistry For Everyone. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
Zhang, P., et al. (2017). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. The Journal of Organic Chemistry. [Link]
-
Ishihara, K. (2019). Amide bond formation: beyond the dilemma between activation and racemisation. Royal Society of Chemistry. [Link]
-
Li, G., et al. (2018). Mechanism and Rate-Determining Factors of Amide Bond Formation through Acyl Transfer of Mixed Carboxylic–Carbamic Anhydrides: A Computational Study. The Journal of Organic Chemistry. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Commonly used amide/peptide coupling reagents. (2020). ResearchGate. [Link]
-
Corless, V. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic Chemistry Bites. [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2016). Semantic Scholar. [Link]
-
Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! (2023). YouTube. [Link]
-
Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [Link]
-
2-Chloro Phenyl Acetic Acid. Kajay Remedies. [Link]
-
Amide Synthesis - Reference Reaction Protocols. Fisher Scientific. [Link]
-
Kumar, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
-
Coupling Reagents in Amide Synthesis. (2011). Scribd. [Link]
-
Csenkei, G., et al. (2021). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. [Link]
Sources
- 1. growingscience.com [growingscience.com]
- 2. hepatochem.com [hepatochem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. youtube.com [youtube.com]
- 11. peptide.com [peptide.com]
- 12. scribd.com [scribd.com]
esterification of 2-(2-Chloro-3-fluorophenyl)acetic acid procedures
An In-Depth Guide to the Esterification of 2-(2-Chloro-3-fluorophenyl)acetic acid: Application Notes and Protocols
Introduction
In the landscape of modern drug discovery and development, halogenated aromatic compounds serve as critical building blocks. 2-(2-Chloro-3-fluorophenyl)acetic acid is one such precursor, valued for its utility in synthesizing complex molecules with potential therapeutic applications.[1][2] The carboxylic acid moiety in this molecule is a frequent site for chemical modification, and its conversion to an ester is a fundamental and often necessary transformation.
Esterification can serve multiple strategic purposes in a synthetic route. It can be employed to:
-
Protect the carboxylic acid group to prevent it from interfering with subsequent reactions targeting other parts of the molecule.
-
Modulate the physicochemical properties of a final active pharmaceutical ingredient (API), such as lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Develop prodrugs , where the ester is designed to be hydrolyzed in vivo by metabolic enzymes to release the active carboxylic acid.
This guide provides researchers, scientists, and drug development professionals with detailed, field-proven protocols for two robust and widely applicable methods for the esterification of 2-(2-Chloro-3-fluorophenyl)acetic acid: the classic Fischer-Speier Esterification and the mild, modern Steglich Esterification . The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific needs.
Method Selection: A Comparative Overview
The choice between Fischer and Steglich esterification depends on the substrate's sensitivity, the required reaction scale, and cost considerations. The 2-chloro substituent on the phenyl ring introduces some steric hindrance around the carboxylic acid, making the selection of an appropriate method particularly important.
-
Fischer-Speier Esterification : This is a direct, acid-catalyzed condensation of a carboxylic acid and an alcohol.[3] It is a reversible equilibrium-driven process. To achieve high yields, the equilibrium must be shifted towards the products, typically by using a large excess of the alcohol (which can also serve as the solvent) or by actively removing the water byproduct as it forms.[4][5][6]
-
Steglich Esterification : This method utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate ester formation under mild, neutral conditions.[7][8] It is particularly advantageous for substrates that are sensitive to strong acids or high temperatures and for coupling sterically hindered components where Fischer conditions might fail.[9][10]
The following table summarizes the key characteristics of each method to guide the selection process.
| Feature | Fischer-Speier Esterification | Steglich Esterification |
| Conditions | Strong acid catalyst (e.g., H₂SO₄, p-TsOH), high temperature (reflux).[4][5] | Neutral, mild conditions (often 0 °C to room temperature).[9][11] |
| Reagents | Carboxylic acid, alcohol, catalytic acid. | Carboxylic acid, alcohol, coupling agent (DCC or EDC), catalytic DMAP.[7] |
| Advantages | Simple reagents, low cost, highly scalable. | High yields, compatible with acid-labile functional groups, effective for sterically hindered substrates.[9][10] |
| Disadvantages | Harsh conditions can decompose sensitive substrates; reversible reaction requires driving the equilibrium.[5][9] | More expensive reagents; formation of a urea byproduct (DCU) that must be filtered off.[9] |
| Byproducts | Water. | Dicyclohexylurea (DCU) (insoluble) or 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU) (water-soluble). |
Protocol 1: Fischer-Speier Esterification for Methyl 2-(2-Chloro-3-fluorophenyl)acetate
This protocol describes the synthesis of the methyl ester using methanol in excess as both the reagent and solvent, with sulfuric acid as the catalyst.
Principle and Mechanism
The Fischer esterification is a nucleophilic acyl substitution reaction. The mechanism involves six reversible steps:
-
Protonation : The carbonyl oxygen of the carboxylic acid is protonated by the strong acid catalyst, activating the carbonyl carbon and making it more electrophilic.
-
Nucleophilic Attack : A molecule of the alcohol attacks the protonated carbonyl carbon.
-
Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Leaving Group Formation : This proton transfer creates a good leaving group (water).
-
Elimination : The water molecule is eliminated, and the carbonyl double bond is reformed.
-
Deprotonation : The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[5]
Caption: Reversible mechanism of Fischer-Speier Esterification.
Materials and Reagents
| Reagent/Material | Quantity | Purpose |
| 2-(2-Chloro-3-fluorophenyl)acetic acid | 5.0 g (26.5 mmol, 1.0 eq) | Starting material |
| Methanol (anhydrous) | 100 mL | Reagent and solvent |
| Sulfuric acid (conc., 98%) | 0.5 mL (~9.2 mmol, 0.35 eq) | Catalyst |
| Saturated sodium bicarbonate (NaHCO₃) solution | ~150 mL | Neutralization |
| Ethyl acetate | ~200 mL | Extraction solvent |
| Brine (saturated NaCl solution) | ~100 mL | Washing |
| Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) | ~10 g | Drying agent |
| Round-bottom flask (250 mL), reflux condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator. | Equipment |
Step-by-Step Protocol
-
Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(2-Chloro-3-fluorophenyl)acetic acid (5.0 g).
-
Reagent Addition : Add 100 mL of anhydrous methanol to the flask and stir until the acid dissolves.
-
Catalyst Addition : Carefully and slowly add concentrated sulfuric acid (0.5 mL) to the stirring solution. An exotherm may be observed.
-
Reflux : Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) using a heating mantle. Let the reaction proceed for 4-6 hours.
-
Reaction Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 4:1 Hexanes:Ethyl Acetate). The disappearance of the starting carboxylic acid spot and the appearance of a new, less polar product spot indicates reaction progression.
-
Cooling and Concentration : Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Remove the bulk of the methanol using a rotary evaporator.[4]
-
Work-up : Dissolve the residue in ethyl acetate (100 mL). Transfer the solution to a separatory funnel.
-
Neutralization : Carefully wash the organic layer by slowly adding saturated sodium bicarbonate solution (2 x 75 mL) to neutralize the remaining acid. Caution : CO₂ evolution will cause pressure buildup. Vent the funnel frequently.
-
Washing : Wash the organic layer with brine (1 x 100 mL) to remove residual water and salts.[4]
-
Drying and Filtration : Dry the organic layer over anhydrous Na₂SO₄, then filter to remove the drying agent.[4]
-
Final Concentration : Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ester, which can be further purified if necessary.
Purification and Characterization
The crude product is often of sufficient purity for many applications. If higher purity is required, it can be purified by vacuum distillation or column chromatography on silica gel. The final product, Methyl 2-(2-chloro-3-fluorophenyl)acetate, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Steglich Esterification for Methyl 2-(2-Chloro-3-fluorophenyl)acetate
This protocol is ideal for small-scale synthesis or when the starting material is sensitive to harsh acidic conditions. It uses DCC as the coupling agent and a catalytic amount of DMAP.
Principle and Mechanism
The Steglich esterification overcomes the low reactivity of some substrates by activating the carboxylic acid.
-
O-Acylisourea Formation : DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10]
-
"Active Ester" Formation : DMAP, a potent nucleophile, attacks the O-acylisourea. This step is critical as it prevents a slow intramolecular rearrangement of the intermediate into an unreactive N-acylurea byproduct. This attack forms a highly electrophilic N-acylpyridinium intermediate, often called the "active ester".[9][10]
-
Nucleophilic Attack : The alcohol, even if sterically hindered, can now efficiently attack the activated acyl group of the pyridinium intermediate.
-
Product Formation : The tetrahedral intermediate collapses to form the desired ester, regenerating the DMAP catalyst, and producing dicyclohexylurea (DCU) as a byproduct.[9]
Caption: Mechanism of the Steglich Esterification.
Materials and Reagents
| Reagent/Material | Quantity | Purpose |
| 2-(2-Chloro-3-fluorophenyl)acetic acid | 1.0 g (5.3 mmol, 1.0 eq) | Starting material |
| Methanol (anhydrous) | 0.26 mL (6.4 mmol, 1.2 eq) | Reagent |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 1.2 g (5.8 mmol, 1.1 eq) | Coupling agent |
| 4-Dimethylaminopyridine (DMAP) | 65 mg (0.53 mmol, 0.1 eq) | Catalyst |
| Dichloromethane (DCM, anhydrous) | 50 mL | Solvent |
| Round-bottom flask (100 mL), magnetic stirrer, ice bath, filtration apparatus (Büchner funnel or sintered glass funnel). | Equipment |
Step-by-Step Protocol
-
Reaction Setup : To a clean, dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(2-Chloro-3-fluorophenyl)acetic acid (1.0 g), methanol (0.26 mL), and DMAP (65 mg).[9]
-
Solvent Addition : Add 50 mL of anhydrous DCM and stir the mixture until all solids have dissolved.
-
Cooling : Cool the flask to 0 °C using an ice-water bath. This minimizes side reactions.[9]
-
DCC Addition : While stirring at 0 °C, add a solution of DCC (1.2 g) in a small amount of anhydrous DCM dropwise to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction Progression : Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Reaction Monitoring : Monitor the reaction progress by TLC, observing the consumption of the starting acid.
-
Byproduct Removal : Upon completion, cool the mixture again to 0 °C for 30 minutes to maximize the precipitation of the DCU byproduct. Filter the mixture through a pad of Celite® or a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.[9]
-
Work-up : Transfer the filtrate to a separatory funnel. Wash the organic layer successively with 0.5 M HCl (2 x 25 mL) to remove residual DMAP, followed by saturated NaHCO₃ solution (2 x 25 mL), and finally brine (1 x 25 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[9]
Purification and Troubleshooting
The crude product can be purified by column chromatography on silica gel if necessary. A common issue is the formation of the N-acylurea byproduct, which is difficult to separate from the desired ester. This is minimized by ensuring the reaction is run at a low temperature initially and by the rapid interception of the O-acylisourea by the DMAP catalyst.[10]
Conclusion
The esterification of 2-(2-Chloro-3-fluorophenyl)acetic acid is a key transformation for the synthesis of advanced intermediates and potential APIs. The choice between the robust, scalable Fischer-Speier method and the mild, versatile Steglich method allows researchers to tailor their synthetic strategy to the specific requirements of their project. By understanding the mechanisms and following these detailed protocols, scientists can reliably and efficiently produce the desired ester products, advancing their research and development goals.
References
- BenchChem. (n.d.). Application Note: Esterification of Hindered Carboxylic Acids using Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP).
- Fiveable. (n.d.). Steglich Esterification Definition. Organic Chemistry Key Term.
- Scribd. (n.d.). Steglich Esterification Guide.
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
- Boyd, S., & North, M. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry.
- Pardeshi, S. D., & Patil, A. B. (2018).
- Yadav, G. D., & Kumar, P. (2007). Kinetics of Esterification of Phenylacetic Acid with p-Cresol over H-β Zeolite Catalyst under Microwave Irradiation.
- Alhassan, G., et al. (n.d.). Fischer Esterification of Glycerol by Phenylacetic Acids. JOCPR.
- Google Patents. (n.d.).
- Juang, R. S., & Wang, D. W. (1998). Kinetic Studies on the Esterification of a Substituted Phenylacetic Acid by Phase-Transfer Catalysis.
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
- Chiron, S., et al. (1995).
- ChemicalBook. (n.d.). Methyl chloroacetate synthesis.
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
- University of Calgary. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.). CN103420823B - The synthetic method of -chloro-4 fluorophenyl benzyl ketones.
-
Organic Syntheses. (n.d.). α-CHLOROPHENYLACETIC ACID. Retrieved from [Link]
- ChemScene. (n.d.). Methyl 2-(4-chloro-3-fluorophenyl)acetate.
- Google Patents. (n.d.).
- Journal of Biomedical Research & Environmental Sciences. (n.d.).
- ECHEMI. (n.d.). 2-(2-Chloro-3-fluorophenyl)acetic acid SDS.
- Google Patents. (n.d.). CN1927810A - Preparation method of chlorophenyl acetic acid.
Sources
- 1. 2-(2-Chloro-3-fluorophenyl)acetic acid | 1000523-07-8 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. athabascau.ca [athabascau.ca]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof - Google Patents [patents.google.com]
- 7. fiveable.me [fiveable.me]
- 8. scribd.com [scribd.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Steglich Esterification [organic-chemistry.org]
- 11. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
reaction conditions for synthesizing derivatives of 2-(2-Chloro-3-fluorophenyl)acetic acid
An Application Guide for the Synthesis of 2-(2-Chloro-3-fluorophenyl)acetic acid Derivatives
Introduction: A Versatile Scaffold in Modern Drug Discovery
2-(2-Chloro-3-fluorophenyl)acetic acid is a key building block in medicinal chemistry. Its substituted phenylacetic acid structure serves as a versatile scaffold for the synthesis of complex molecules, most notably as a crucial intermediate in the development of targeted cancer therapies such as Lorlatinib.[1][2] Lorlatinib is a potent inhibitor of anaplastic lymphoma kinase (ALK) and ROS1 kinase, demonstrating the therapeutic significance of molecules derived from this core structure.[1][3]
This guide provides detailed application notes and protocols for the synthesis of common and essential derivatives of 2-(2-chloro-3-fluorophenyl)acetic acid. We will delve into the reaction conditions for esterification and amidation, and explore advanced C-C bond-forming strategies through catalytic cross-coupling. The focus is not only on the procedural steps but on the underlying chemical principles that govern these transformations, offering researchers the insight needed for successful synthesis and future innovation.
Part 1: Esterification of the Carboxylic Acid Moiety
The conversion of the carboxylic acid group into an ester is a fundamental derivatization strategy. Esters often serve as key intermediates, prodrugs, or can be used to modify the physicochemical properties of a molecule, such as solubility and cell permeability. The most common method for this transformation is the Fischer-Speier esterification.
Scientific Principle: The Fischer-Speier Esterification
Fischer esterification is an acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[4] The reaction is an equilibrium process, and its success hinges on shifting the equilibrium towards the product side.
The mechanism involves several key steps:
-
Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[4]
-
Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.[4]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.
To drive the reaction to completion, the alcohol is typically used in large excess (acting as the solvent), or water is removed from the reaction mixture as it forms.[4]
Experimental Workflow: Ester Synthesis
Caption: Workflow for Acid-Catalyzed Esterification.
Protocol 1: Synthesis of Ethyl 2-(2-chloro-3-fluorophenyl)acetate
This protocol is adapted from established procedures for esterifying phenylacetic acid derivatives.[2]
Materials:
-
2-(2-Chloro-3-fluorophenyl)acetic acid
-
Absolute Ethanol (EtOH), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser, add 2-(2-chloro-3-fluorophenyl)acetic acid (1.0 eq).
-
Reagents: Add absolute ethanol (10-20 volumes) to dissolve the starting material. While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise.
-
Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-cold saturated NaHCO₃ solution to neutralize the excess acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with water (1 x 20 mL) and brine (1 x 20 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude ester.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale / Notes |
| Alcohol | Ethanol, Methanol | Acts as both reactant and solvent, driving the equilibrium.[2][4] |
| Catalyst | Conc. H₂SO₄, Phosphoric Acid | Protonates the carbonyl, making it more electrophilic.[2][4] |
| Temperature | Reflux (80-100°C) | Provides activation energy for the reaction. |
| Reaction Time | 2-4 hours | Typical duration; should be monitored for completion. |
| Yield | 85-95% | Generally high for this type of reaction.[2] |
Part 2: Amidation via Carboxylic Acid Activation
Amide bond formation is one of the most critical reactions in drug development. Direct reaction of a carboxylic acid with an amine is generally ineffective and requires high temperatures. Therefore, coupling agents are used to activate the carboxylic acid, converting the hydroxyl group into a better leaving group, which facilitates nucleophilic attack by the amine under mild conditions.
Scientific Principle: Amide Coupling Agents
Coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, or carbodiimides (e.g., DCC, EDC) are used to form a highly reactive acyl-substituted intermediate.
Mechanism with HATU:
-
The carboxylate anion of the starting material reacts with HATU.
-
This forms a reactive O-acylisourea intermediate which is highly susceptible to nucleophilic attack.
-
The amine attacks the carbonyl carbon of this activated intermediate.
-
The intermediate collapses to form the stable amide bond and releases a urea byproduct.
This process is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA) to deprotonate the amine and the carboxylic acid. The synthesis of Lorlatinib, for instance, utilizes HATU for a critical macrocyclic amidation step.[1]
Experimental Workflow: Amide Synthesis
Caption: Workflow for HATU-Mediated Amidation.
Protocol 2: Synthesis of a Generic Amide Derivative
Materials:
-
2-(2-Chloro-3-fluorophenyl)acetic acid
-
Desired primary or secondary amine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
5% Lithium Chloride (LiCl) aqueous solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 2-(2-chloro-3-fluorophenyl)acetic acid (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 10 minutes to allow for pre-activation.
-
Coupling: Add the desired amine (1.1 eq) to the activated mixture.
-
Reaction: Allow the reaction to stir at room temperature for 2-12 hours. Monitor the progress by TLC or LCMS.
-
Workup: Once the reaction is complete, pour the mixture into water and extract the product with EtOAc (3 x 20 mL).
-
Washing: Combine the organic layers and wash with 5% aqueous LiCl solution (to remove residual DMF), followed by brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.
| Parameter | Condition | Rationale / Notes |
| Coupling Agent | HATU, HBTU, EDC/HOBt | Efficiently activates the carboxylic acid for amidation under mild conditions.[1] |
| Base | DIPEA, Triethylamine (TEA) | Scavenges the acid formed and prevents protonation of the amine nucleophile. |
| Solvent | DMF, Dichloromethane (DCM) | Aprotic polar solvents that are good at dissolving reactants. |
| Temperature | 0°C to Room Temperature | Mild conditions prevent side reactions and racemization of chiral centers. |
| Yield | 70-90% | Generally good to excellent depending on the amine used. |
Part 3: Advanced Derivatization via Cross-Coupling Reactions
For more complex modifications, particularly C-C bond formation on the aromatic ring, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction are indispensable tools. This allows for the introduction of new aryl, heteroaryl, or alkyl groups, significantly expanding molecular diversity.
Scientific Principle: The Suzuki-Miyaura Cross-Coupling
The Suzuki reaction creates a carbon-carbon bond between an organoboron compound (e.g., a boronic acid or ester) and an organohalide (or triflate) using a palladium(0) catalyst.[5] The catalytic cycle is well-established and involves three main steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the organohalide, forming a Pd(II) complex.
-
Transmetalation: A base activates the organoboron compound, which then transfers its organic group to the palladium complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
In the context of our core molecule, a Suzuki reaction would typically be performed on a precursor that contains a suitable handle (like a bromine or iodine atom) at the desired position on the phenyl ring. The synthesis of a key Lorlatinib precursor, for example, involves a Suzuki coupling to connect two complex heterocyclic fragments.[1]
Conceptual Workflow: Suzuki Cross-Coupling
Caption: Conceptual Workflow for a Suzuki Cross-Coupling Reaction.
Protocol 3: Conceptual Synthesis of a Biaryl Acetic Acid Derivative
This is a representative protocol based on established methods for Csp²-Csp³ Suzuki couplings.[5] It assumes the starting material is an ester of a bromo-substituted analogue of our core molecule.
Materials:
-
Ester of a bromo-substituted phenylacetic acid (e.g., Ethyl 2-(2-chloro-3-fluoro-5-bromophenyl)acetate) (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.05 eq)
-
Phosphine Ligand (e.g., SPhos, XPhos) (0.10 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Toluene and Water (e.g., 4:1 mixture)
Procedure:
-
Setup: To a flask, add the bromo-phenylacetic ester (1.0 eq), arylboronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), ligand (0.10 eq), and K₂CO₃ (3.0 eq).
-
Inerting: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent: Add the degassed solvent mixture (e.g., Toluene/Water).
-
Reaction: Heat the mixture to 90-100°C and stir vigorously for 4-24 hours. Monitor by TLC or LCMS.
-
Workup: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent like ethyl acetate.
-
Washing & Drying: Wash the combined organic layers with brine, dry over Na₂SO₄, and filter.
-
Purification: Concentrate the solvent and purify the crude product by flash column chromatography.
-
Hydrolysis (Optional): The resulting ester can be hydrolyzed back to the carboxylic acid using standard procedures (e.g., NaOH in MeOH/H₂O) if desired.[6]
| Parameter | Condition | Rationale / Notes |
| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | A source of Pd(0) is essential for the catalytic cycle.[5] |
| Ligand | SPhos, P(tBu)₃, etc. | Stabilizes the Pd catalyst and facilitates oxidative addition/reductive elimination. |
| Base | K₂CO₃, K₃PO₄, CsF | Activates the boronic acid for transmetalation.[1][5] |
| Solvent | Toluene/H₂O, Dioxane, DMF | Choice depends on substrate solubility and reaction temperature. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation and deactivation of the Pd(0) catalyst. |
References
- Process for the preparation of fluorophenylacetic acids and derivatives thereof. F.I.S. Fabbrica Italiana Sintetici S.P.A.
-
Preparation method of key intermediate of lorlatinib. SHANGHAI TIANCI INT PHARMA. [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]
-
Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [Link]
Sources
- 1. How to synthesize Lorlatinib?_Chemicalbook [chemicalbook.com]
- 2. Preparation method of key intermediate of lorlatinib - Eureka | Patsnap [eureka.patsnap.com]
- 3. medkoo.com [medkoo.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. inventivapharma.com [inventivapharma.com]
- 6. WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof - Google Patents [patents.google.com]
Application Notes and Protocols: The Strategic Role of 2-(2-Chloro-3-fluorophenyl)acetic Acid in the Synthesis of Advanced Agrochemicals
Introduction: A Versatile Building Block for Modern Crop Protection
In the landscape of modern agrochemical research, the demand for novel active ingredients with high efficacy, specificity, and favorable environmental profiles is ever-present. Phenylacetic acid derivatives have long been recognized as crucial intermediates in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] Among these, halogenated phenylacetic acids are of particular interest due to the profound impact of halogen substituents on the physicochemical and biological properties of the final products. This guide focuses on the application of 2-(2-Chloro-3-fluorophenyl)acetic acid, a key building block for the synthesis of next-generation agrochemicals, particularly fungicides.
The presence of both chlorine and fluorine atoms on the phenyl ring of this acetic acid derivative offers a unique combination of lipophilicity and metabolic stability, which can enhance the transport and in-planta distribution of the resulting agrochemical. These halogenation patterns are often found in potent fungicides, such as the widely successful class of pyrazole carboxamides, which act as succinate dehydrogenase inhibitors (SDHIs).[3][4][5] This document provides a detailed examination of the synthetic utility of 2-(2-Chloro-3-fluorophenyl)acetic acid, complete with a representative protocol for the synthesis of a novel fungicide, underscoring its importance for researchers and professionals in the field of crop protection.
Core Synthetic Strategy: From Carboxylic Acid to Bioactive Amide
The primary synthetic utility of 2-(2-Chloro-3-fluorophenyl)acetic acid in agrochemical synthesis lies in its carboxylic acid functionality. This group serves as a handle for coupling the substituted phenylacetyl moiety with other fragments, most commonly through the formation of an amide or ester linkage. The amide bond, in particular, is a cornerstone of many modern fungicides due to its chemical stability and ability to participate in hydrogen bonding with target enzymes.[3][4][5]
The overall synthetic workflow can be visualized as a two-stage process:
Figure 1: General synthetic workflow.
Stage 1: Activation of the Carboxylic Acid
The direct amidation of a carboxylic acid with an amine is generally a slow and inefficient process, requiring high temperatures. To facilitate a more efficient reaction under milder conditions, the carboxylic acid is first "activated" by converting it into a more reactive derivative. The most common and industrially scalable approach is the formation of an acyl chloride (or acid chloride).[6][7][8] Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are typically employed for this transformation.[6] The choice between these reagents often depends on the scale of the reaction and the ease of removal of byproducts. Thionyl chloride, for instance, produces gaseous byproducts (SO₂ and HCl), which are easily removed, driving the reaction to completion.
Stage 2: Amide Bond Formation
Once the highly reactive 2-(2-Chloro-3-fluorophenyl)acetyl chloride is formed, it can be readily coupled with a suitable amine-containing fragment to form the desired amide. In the context of modern fungicides, this amine is often a substituted aniline or a heterocyclic amine, such as an aminopyrazole.[3][4][5] This reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl generated during the reaction.[8] The choice of solvent is also critical and is usually an aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or toluene, which will not react with the acid chloride.[8]
Experimental Protocol: Synthesis of a Representative Pyrazole Carboxamide Fungicide
This section provides a detailed, step-by-step protocol for the synthesis of a hypothetical, yet representative, pyrazole carboxamide fungicide, N-(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)-2-(2-chloro-3-fluorophenyl)acetamide, starting from 2-(2-Chloro-3-fluorophenyl)acetic acid.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |
| 2-(2-Chloro-3-fluorophenyl)acetic acid | 1000523-07-8 | 188.58 | Starting Material |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | Chlorinating Agent |
| Toluene | 108-88-3 | 92.14 | Anhydrous, reaction solvent |
| 5-Amino-1,3-dimethyl-1H-pyrazole | 10243-23-9 | 111.15 | Coupling Partner |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | Base |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous, reaction solvent |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | - | - | For aqueous work-up |
| Brine (Saturated NaCl Solution) | - | - | For aqueous work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying Agent |
| Hexane | 110-54-3 | 86.18 | For recrystallization |
| Ethyl Acetate | 141-78-6 | 88.11 | For recrystallization & TLC |
Part 1: Synthesis of 2-(2-Chloro-3-fluorophenyl)acetyl chloride
Figure 2: Reaction scheme for acid chloride formation.
Procedure:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2-(2-Chloro-3-fluorophenyl)acetic acid (18.86 g, 0.1 mol).
-
Add anhydrous toluene (100 mL) to the flask to dissolve the starting material.
-
Slowly add thionyl chloride (14.3 g, 8.7 mL, 0.12 mol, 1.2 equivalents) to the solution at room temperature via a dropping funnel. Gas evolution (HCl and SO₂) will be observed.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by quenching a small aliquot with methanol and analyzing by GC-MS to observe the formation of the methyl ester.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 2-(2-Chloro-3-fluorophenyl)acetyl chloride is a yellow to brown oil and is used in the next step without further purification.
Causality and Trustworthiness: The use of excess thionyl chloride ensures the complete conversion of the carboxylic acid. The reaction is performed under an inert atmosphere to prevent the hydrolysis of the highly reactive acid chloride by atmospheric moisture. The removal of byproducts and excess reagent under vacuum drives the equilibrium towards the product and provides a crude product of sufficient purity for the subsequent amide coupling step.
Part 2: Synthesis of N-(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)-2-(2-chloro-3-fluorophenyl)acetamide
Figure 3: Amide coupling reaction.
Procedure:
-
In a separate 500 mL round-bottom flask under a nitrogen atmosphere, dissolve 5-amino-1,3-dimethyl-1H-pyrazole (11.12 g, 0.1 mol) and triethylamine (12.14 g, 16.7 mL, 0.12 mol, 1.2 equivalents) in anhydrous dichloromethane (200 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Dissolve the crude 2-(2-Chloro-3-fluorophenyl)acetyl chloride from Part 1 in anhydrous dichloromethane (50 mL).
-
Add the acid chloride solution dropwise to the cooled amine solution over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (1 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a mixture of ethyl acetate and hexane to afford the pure N-(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)-2-(2-chloro-3-fluorophenyl)acetamide as a white to off-white solid.
Yield and Characterization:
| Property | Expected Value |
| Yield: | 75-85% |
| Appearance: | White to off-white solid |
| ¹H NMR: | Expected peaks corresponding to the aromatic protons of the 2-chloro-3-fluorophenyl group, the methylene protons of the acetyl group, the methyl protons on the pyrazole ring, and the amide N-H proton. |
| ¹³C NMR: | Expected signals for the carbonyl carbon, the carbons of both aromatic rings, the methylene carbon, and the methyl carbons. |
| Mass Spec: | Expected molecular ion peak corresponding to the molecular weight of the final product (C₁₃H₁₂ClFN₄O). |
Self-Validation and Trustworthiness: The work-up procedure is designed to remove unreacted starting materials, the triethylamine hydrochloride salt, and other water-soluble impurities. The final recrystallization step ensures the high purity of the target compound. The expected characterization data provides a means to verify the structure and purity of the synthesized agrochemical.
Conclusion: A Gateway to Novel Agrochemicals
2-(2-Chloro-3-fluorophenyl)acetic acid stands out as a valuable and versatile intermediate in the synthesis of advanced agrochemicals. Its unique substitution pattern provides a scaffold that can be readily incorporated into complex molecules with potent biological activity. The straightforward conversion to its acyl chloride followed by amide coupling represents a robust and scalable synthetic strategy. The detailed protocol provided herein for the synthesis of a representative pyrazole carboxamide fungicide illustrates a practical application of this important building block, paving the way for the discovery and development of new and effective crop protection solutions.
References
-
ZHAO Wei, YOU Jiang, ZHA Run, ZHAO Haonan, ZHAO Wei, XU Zhihong. Synthesis and fungicidal activity of N-phenylacetamide derivatives containing 1,2,4-triazole. Chinese Journal of Pesticide Science, 2025, 27(3): 464-472. [Link]
-
Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Mol Divers. 2022 Feb;26(1):205-214. [Link]
-
2-Chloro Phenyl Acetic Acid. Kajay Remedies. [Link]
-
Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. J Agric Food Chem. 2024 May 22. [Link]
-
Biologically active natural products: agrochemicals. Journal of the Brazilian Chemical Society. [Link]
-
Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts. [Link]
-
How will you bring about following conversions?i.Acetic acid to acety. askIITians. [Link]
-
Amine to Amide (via Acid Chloride). Common Organic Chemistry. [Link]
-
Making Acyl Chlorides (Acid Chlorides). Chemistry LibreTexts. [Link]
Sources
- 1. Synthesis and fungicidal activity of <i>N</i>-phenylacetamide derivatives containing 1,2,4-triazole [nyxxb.cn]
- 2. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
Application Notes & Protocols: The Strategic Use of 2-(2-Chloro-3-fluorophenyl)acetic Acid in Pharmaceutical Drug Design
Abstract
2-(2-Chloro-3-fluorophenyl)acetic acid is a uniquely substituted phenylacetic acid derivative that serves as a valuable building block in modern medicinal chemistry. Its strategic arrangement of an ortho-chloro and a meta-fluoro substituent on the phenyl ring, combined with a reactive carboxylic acid handle, provides a scaffold with distinct steric and electronic properties. This guide elucidates the rationale behind its use in drug design, focusing on its role in constructing compound libraries for structure-activity relationship (SAR) studies. We provide detailed protocols for its application in amide synthesis and discuss the anticipated impact of its substitution pattern on molecular interactions and metabolic stability.
Introduction: The Rationale for a Niche Scaffold
In the landscape of drug discovery, the selection of starting materials is a critical decision that profoundly influences the trajectory of a research program. 2-(2-Chloro-3-fluorophenyl)acetic acid (CAS: 1000523-07-8) is not a ubiquitous starting material but rather a specialized scaffold chosen for the specific physicochemical properties imparted by its halogen substituents.[1][2] The presence of chlorine and fluorine—two of the most vital halogens in pharmaceuticals—offers a compelling toolkit for modulating a molecule's biological profile.[3]
The core value of this reagent lies in the following attributes:
-
Orthogonal Halogenation: The chlorine at the C2 (ortho) position and fluorine at the C3 (meta) position provide distinct electronic and steric influences.
-
Metabolic Blocking: Fluorine atoms are often incorporated into molecular structures to enhance metabolic stability by blocking potential sites of oxidative metabolism.[4]
-
Conformational Control: The bulky ortho-chloro substituent can restrict the rotation around the phenyl-acetic acid bond, locking the molecule into a more defined conformation. This can be advantageous for optimizing binding affinity to a biological target.[5]
-
Synthetic Handle: The carboxylic acid group is a versatile functional group that readily participates in a wide array of chemical transformations, most notably the formation of amides and esters, allowing for the exploration of diverse chemical space.[4]
This document serves as a practical guide for researchers on how to leverage these properties in a drug design campaign.
Physicochemical & Safety Profile
A foundational understanding of the reagent's properties is essential for its effective and safe use in the laboratory.
Table 1: Properties of 2-(2-Chloro-3-fluorophenyl)acetic acid
| Property | Value | Source |
| CAS Number | 1000523-07-8 | [1][2] |
| Molecular Formula | C₈H₆ClFO₂ | [1][2] |
| Molecular Weight | 188.58 g/mol | [1][2] |
| Appearance | White to light yellow crystalline solid | [6] |
| Solubility | Soluble in alcohols, ketones, and ethers; slightly soluble in water | [6] |
Safety & Handling
As with any halogenated organic acid, appropriate safety precautions are mandatory.
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection.[6]
-
Engineering Controls: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[7]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[6] If inhaled, move the victim to fresh air.[7]
-
Incompatibility: Avoid strong oxidizing agents and strong bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Strategic Application in Drug Design
The choice to use 2-(2-Chloro-3-fluorophenyl)acetic acid is a deliberate strategy to fine-tune a lead compound's properties. The diagram below illustrates the specific contributions of each functional component of the molecule.
Caption: Key structural features of the scaffold and their strategic implications in drug design.
Structure-Activity Relationship (SAR) Insights
The substitution pattern of this molecule offers a unique opportunity for SAR exploration. However, it is critical to recognize the potential drawbacks. Research on related aryl acetamide series has shown that substitution at the 2-position (ortho) can introduce significant steric hindrance, which may lead to a decrease in biological potency by preventing optimal binding to the target protein.[5] Therefore, this scaffold is particularly useful in scenarios where:
-
A degree of conformational restriction is desired to improve selectivity or affinity.
-
The binding pocket of the target can accommodate the bulk of the ortho-chloro group.
-
The project aims to mitigate known metabolic liabilities at the C3 position of the phenyl ring.
Application Note: Synthesis of Amide Libraries for Screening
A primary application of 2-(2-Chloro-3-fluorophenyl)acetic acid is the synthesis of amide libraries. By reacting it with a diverse collection of primary and secondary amines, researchers can rapidly generate a set of analogs to probe the chemical space around a lead compound.
The general workflow involves a standard amide coupling reaction, purification, and subsequent biological evaluation.
Caption: General workflow for creating an amide library from the title compound for SAR studies.
Protocol: General Procedure for Amide Coupling
This protocol describes a robust and widely applicable method for the synthesis of an amide derivative from 2-(2-Chloro-3-fluorophenyl)acetic acid using HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as the coupling agent.
Materials & Reagents
-
2-(2-Chloro-3-fluorophenyl)acetic acid
-
Amine of interest (1.0 - 1.2 equivalents)
-
HBTU (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Step-by-Step Methodology
-
Reaction Setup:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add 2-(2-Chloro-3-fluorophenyl)acetic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration).
-
Stir the solution at room temperature until all solids are dissolved.
-
-
Activation & Amine Addition:
-
Add the amine of interest (1.1 eq) to the solution.
-
Add HBTU (1.2 eq) to the mixture.
-
Finally, add DIPEA (3.0 eq) dropwise to the stirring solution. A slight exotherm may be observed.
-
Causality Note: HBTU is an efficient coupling agent that reacts with the carboxylic acid to form a highly reactive activated ester. DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed and to deprotonate the amine, facilitating its nucleophilic attack.
-
-
Reaction Monitoring (Self-Validation):
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The consumption of the starting acid is a key indicator of reaction completion.
-
-
Workup & Extraction:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) to remove unreacted acid and HOBt byproduct, followed by brine (1x) to remove residual water and DMF.
-
Causality Note: The basic wash with sodium bicarbonate is crucial for removing acidic components, simplifying the subsequent purification step.
-
-
Drying and Concentration:
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Purify the crude residue via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to obtain the pure amide product.
-
-
Characterization:
-
Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.
-
Conclusion
2-(2-Chloro-3-fluorophenyl)acetic acid is a strategic building block for medicinal chemists seeking to introduce specific steric and electronic features into their target molecules. Its utility lies not in its broad applicability, but in its capacity to solve specific drug design challenges, such as enhancing metabolic stability, controlling molecular conformation, and providing a versatile handle for SAR exploration. The protocols and insights provided herein offer a framework for leveraging this reagent's unique properties to accelerate the discovery of novel therapeutic agents.
References
-
2-(3-Chloro-2-fluorophenyl)acetic acid - ChemBK. (2024, April 9). Retrieved January 7, 2026, from [Link]
-
2-(4-Chloro-3-fluorophenoxy)acetic acid | C8H6ClFO3 | CID 22114282 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]
-
Arnold, M. A., et al. (2019). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases, 5(10), 1692-1705. Available from: [Link]
-
Lee, J., et al. (2016). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry, 24(1), 49-59. Available from: [Link]
-
Structure activity relationship of the synthesized compounds - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]
-
2-(4-chloro-3-fluorophenyl)-2,2-difluoroacetic acid - MySkinRecipes. (n.d.). Retrieved January 7, 2026, from [Link]
-
2-Chloro Phenyl Acetic Acid - Kajay Remedies. (n.d.). Retrieved January 7, 2026, from [Link]
-
The Versatile Applications of 3-Fluorophenylacetic Acid in Chemical Synthesis. (n.d.). Retrieved January 7, 2026, from [Link]
-
2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. (n.d.). Retrieved January 7, 2026, from [Link]
-
2-(2-Chloro-3-fluorophenyl)acetic acid | 1000523-07-8 | C8H6ClFO2 | Appchem. (n.d.). Retrieved January 7, 2026, from [Link]
-
α-CHLOROPHENYLACETIC ACID - Organic Syntheses Procedure. (n.d.). Retrieved January 7, 2026, from [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved January 7, 2026, from [Link]
-
Pathan, A. A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of the Saudi Chemical Society, 25(9), 101299. Available from: [Link]
Sources
- 1. 2-(2-Chloro-3-fluorophenyl)acetic acid | 1000523-07-8 [chemicalbook.com]
- 2. appchemical.com [appchemical.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. echemi.com [echemi.com]
Application Note: Structural Elucidation of 2-(2-Chloro-3-fluorophenyl)acetic Acid Reaction Products using NMR and High-Resolution Mass Spectrometry
Abstract
Substituted phenylacetic acids are cornerstone building blocks in medicinal chemistry, frequently utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other neurologically active agents. 2-(2-Chloro-3-fluorophenyl)acetic acid is a valuable intermediate whose reactivity is centered on its carboxylic acid moiety.[1] The precise structural confirmation of its reaction products is paramount for advancing drug discovery programs and ensuring the integrity of structure-activity relationship (SAR) studies. This application note provides a comprehensive guide and detailed protocols for the synthesis of representative ester and amide derivatives of 2-(2-Chloro-3-fluorophenyl)acetic acid. We further delineate robust analytical workflows employing Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) for the unambiguous structural elucidation of these products. The methodologies described herein are designed for researchers, chemists, and drug development professionals requiring validated, step-by-step procedures for reaction monitoring and product characterization.
Introduction: The Role of Analytical Chemistry in Synthetic Programs
The combination of NMR and Mass Spectrometry provides a powerful, orthogonal approach to structure elucidation.[2][3] While mass spectrometry offers highly sensitive detection and provides the elemental composition via accurate mass measurements, NMR spectroscopy reveals the precise atomic connectivity and stereochemistry of the molecule.[4][5][6] This note focuses on two common and fundamental transformations of a carboxylic acid: esterification and amidation. By reacting 2-(2-Chloro-3-fluorophenyl)acetic acid ( 1 ) with ethanol and benzylamine, respectively, we generate an ester ( 2 ) and an amide ( 3 ), which serve as model systems for demonstrating these critical analytical workflows.
Integrated Synthesis and Analysis Workflow
A successful synthesis campaign integrates analytical checkpoints to monitor reaction progress and confirm final product identity and purity. The workflow presented here follows a logical progression from synthesis to definitive structural confirmation.
Figure 1: General workflow for the synthesis, purification, and structural analysis of reaction products.
Synthetic Protocols
The following protocols describe the synthesis of an ethyl ester and a benzylamide derivative.
Protocol I: Fischer Esterification
This protocol utilizes a classic acid-catalyzed reaction to form Ethyl 2-(2-Chloro-3-fluorophenyl)acetate ( 2 ). The acid catalyst protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic for attack by the alcohol.[7]
Figure 2: Reaction scheme for the synthesis of ester 2 .
Materials:
-
2-(2-Chloro-3-fluorophenyl)acetic acid ( 1 ) (1.0 g, 5.30 mmol)
-
Absolute Ethanol (20 mL)
-
Concentrated Sulfuric Acid (H₂SO₄) (0.2 mL)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate and Hexanes for chromatography
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-(2-Chloro-3-fluorophenyl)acetic acid ( 1 ).
-
Add absolute ethanol (20 mL) and stir until the solid dissolves.
-
Carefully add 2-3 drops of concentrated sulfuric acid to the solution. Caution: Sulfuric acid is highly corrosive.[7]
-
Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, concentrate the mixture under reduced pressure to remove the bulk of the ethanol.
-
Dilute the residue with ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL, until effervescence ceases), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude ester.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford the pure ester ( 2 ).
Protocol II: Boric Acid-Catalyzed Amidation
This method provides a milder, "greener" alternative to traditional amidation methods that might require conversion to an acid chloride. Boric acid is believed to activate the carboxylic acid, facilitating nucleophilic attack by the amine.[8][9]
Figure 3: Reaction scheme for the synthesis of amide 3 .
Materials:
-
2-(2-Chloro-3-fluorophenyl)acetic acid ( 1 ) (1.0 g, 5.30 mmol)
-
Benzylamine (0.57 g, 5.30 mmol)
-
Boric Acid (B(OH)₃) (164 mg, 0.265 mmol, 5 mol%)
-
Toluene (25 mL)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Combine 2-(2-Chloro-3-fluorophenyl)acetic acid ( 1 ), benzylamine, boric acid, and toluene in a round-bottom flask fitted with a Dean-Stark apparatus and reflux condenser.
-
Heat the mixture to reflux (approx. 110°C) and continue heating until water ceases to collect in the Dean-Stark trap (typically 12-18 hours).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic phase sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization or silica gel chromatography to yield the pure amide ( 3 ).
Analytical Protocols: Mass Spectrometry and NMR
Mass Spectrometry Protocol (LC-MS)
Mass spectrometry is employed to confirm the molecular weight of the products and can provide elemental composition through high-resolution measurements.[4]
Instrumentation:
-
Liquid Chromatograph coupled to a Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.
-
Ion Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes.
Procedure:
-
Sample Preparation: Prepare a ~1 mg/mL stock solution of the analyte in methanol or acetonitrile. Dilute to ~10-50 µg/mL with the initial mobile phase.
-
LC Method (Generic):
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
-
MS Parameters:
-
Scan Range: m/z 50-1000
-
Ion Mode: ESI Positive for ester/amide; ESI Negative for the starting acid.
-
Capillary Voltage: 3.5 kV
-
Collision Energy (for MS/MS): Ramp from 10-40 eV to generate fragment ions.
-
NMR Spectroscopy Protocol
NMR provides definitive structural proof by mapping the carbon-hydrogen framework of the molecule.[5]
Instrumentation:
-
500 MHz NMR Spectrometer with a cryoprobe.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire the following spectra at 298 K:
-
¹H NMR: Standard proton spectrum.
-
¹³C{¹H} NMR: Standard proton-decoupled carbon spectrum.
-
2D COSY (Correlation Spectroscopy): To identify proton-proton (H-H) spin couplings.
-
2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
-
Data Interpretation: Expected Spectroscopic Signatures
The following tables summarize the expected NMR and MS data for the starting material and its derivatives. Chemical shifts are predictive and may vary slightly based on experimental conditions.
Starting Material: 2-(2-Chloro-3-fluorophenyl)acetic acid (1)
| Analysis | Expected Data | Rationale |
| Formula | C₈H₆ClFO₂ | --- |
| MW | 188.58 g/mol | --- |
| HRMS (ESI-) | [M-H]⁻: 187.0000 | Deprotonation of the carboxylic acid. The chlorine isotope pattern (³⁵Cl/³⁷Cl) will be observed at m/z 187 and 189 in a ~3:1 ratio. |
| ¹H NMR | ~11-12 ppm (br s, 1H, COOH), ~7.1-7.4 ppm (m, 3H, Ar-H), ~3.8 ppm (s, 2H, CH₂) | Carboxylic acid proton is highly deshielded. Aromatic protons are in a complex region due to Cl and F substitution. Methylene protons are a singlet adjacent to the aromatic ring. |
| ¹³C NMR | ~176 ppm (C=O), ~160 ppm (d, ¹JCF ≈ 245 Hz, C-F), ~115-135 ppm (Ar-C), ~40 ppm (CH₂) | Carbonyl carbon is downfield. The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JCF). |
Product 1: Ethyl 2-(2-chloro-3-fluorophenyl)acetate (2)
| Analysis | Expected Data | Rationale |
| Formula | C₁₀H₁₀ClFO₂ | --- |
| MW | 216.63 g/mol | --- |
| HRMS (ESI+) | [M+H]⁺: 217.0426; [M+Na]⁺: 239.0245 | Protonation or sodium adduct formation. The chlorine isotope pattern will be observed. |
| ¹H NMR | ~7.1-7.4 ppm (m, 3H, Ar-H), ~4.2 ppm (q, J ≈ 7.1 Hz, 2H, OCH₂), ~3.7 ppm (s, 2H, ArCH₂), ~1.25 ppm (t, J ≈ 7.1 Hz, 3H, CH₃) | Disappearance of the COOH proton. Appearance of the characteristic quartet and triplet for an ethyl group. |
| ¹³C NMR | ~170 ppm (C=O), ~160 ppm (d, ¹JCF ≈ 245 Hz, C-F), ~115-135 ppm (Ar-C), ~61 ppm (OCH₂), ~40 ppm (ArCH₂), ~14 ppm (CH₃) | Carbonyl carbon shifts slightly upfield. New signals for the ethyl group appear. |
Product 2: N-benzyl-2-(2-chloro-3-fluorophenyl)acetamide (3)
| Analysis | Expected Data | Rationale |
| Formula | C₁₅H₁₃ClFNO | --- |
| MW | 277.72 g/mol | --- |
| HRMS (ESI+) | [M+H]⁺: 278.0742; [M+Na]⁺: 300.0562 | Protonation or sodium adduct formation. The chlorine isotope pattern will be observed. |
| ¹H NMR | ~7.1-7.4 ppm (m, 8H, Ar-H), ~6.5 ppm (br t, 1H, NH), ~4.4 ppm (d, J ≈ 5.8 Hz, 2H, NCH₂), ~3.7 ppm (s, 2H, ArCH₂) | Appearance of signals for the benzyl group protons and the amide N-H proton. The NCH₂ is a doublet due to coupling with the N-H proton. |
| ¹³C NMR | ~169 ppm (C=O), ~160 ppm (d, ¹JCF ≈ 245 Hz, C-F), ~115-138 ppm (Ar-C), ~44 ppm (NCH₂), ~42 ppm (ArCH₂) | Carbonyl carbon is in the typical amide region. New signals for the benzyl group carbons appear. |
Illustrative MS/MS Fragmentation
Tandem mass spectrometry (MS/MS) of the protonated amide ( 3 ) would provide further structural confirmation. Key fragmentation pathways involve the cleavage of the amide bonds.
Figure 4: Predicted MS/MS fragmentation pathway for protonated amide 3 .
Conclusion
The protocols and analytical strategies detailed in this application note provide a comprehensive framework for the synthesis and characterization of derivatives of 2-(2-Chloro-3-fluorophenyl)acetic acid. By systematically applying both one- and two-dimensional NMR techniques alongside high-resolution mass spectrometry, researchers can achieve unambiguous structural assignment of their target molecules. This level of analytical rigor is non-negotiable in modern chemical research and drug development, ensuring that subsequent biological and pharmacological studies are based on a foundation of confirmed molecular identity. The combined power of these techniques enables confident decision-making, accelerating the journey from synthetic target to potential drug candidate.[10]
References
-
Winger, B. E. (2011). Mass spectrometry for small molecule pharmaceutical product development: a review. Mass spectrometry reviews, 30(3), 479-490. Available at: [Link]
-
ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. Available at: [Link]
-
Dallocchio, R., et al. (2019). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. Molecules, 24(9), 1799. Available at: [Link]
-
Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature Reviews Drug Discovery, 2(2), 140-150. (Note: A similar concept is discussed in the provided LCGC article.) Available at: [Link]
-
Hypha Discovery. Structure Elucidation by NMR. Available at: [Link]
-
Shimadzu Scientific Instruments. Small Molecule Analysis Compendium. Available at: [Link]
-
Chan, E. C. Y. (2013). Mass Spectrometry analysis of Small molecules. (Presentation). Available at: [Link]
-
Nothias, L.-F., et al. (2020). Feature-based molecular networking in the GNPS analysis environment. Nature Methods, 17(9), 905-908. (Note: This concept is related to the workflow shown in the ResearchGate image). Available at: [Link]
-
Taylor & Francis. Structure elucidation – Knowledge and References. Available at: [Link]
-
Royal Society of Chemistry. (2014). Supporting Information: Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes. Available at: [Link]
-
Chemistry For Everyone. (2023). How Is NMR Used In Drug Discovery? [Video]. YouTube. Available at: [Link]
-
ResearchGate. 1H NMR (CDCl3, 300 MHz) of phenylacetic acid. Available at: [Link]
-
Sanborn, J. R., et al. (2002). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of Agricultural and Food Chemistry, 50(22), 6372-6379. Available at: [Link]
-
Anaraki-Ardakani, H., et al. Ester Synthesis Lab (Student Handout). Available at: [Link]
-
Schmidt, D. (2016). Esterification Synthesis Lab - Banana, Wintergreen, Flowers [Video]. YouTube. Available at: [Link]
-
MySkinRecipes. 2-(2-Chloro-3-fluorophenyl)acetic acid. Available at: [Link]
-
LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Reich, H. J. 13C NMR Chemical Shifts. University of Wisconsin. Available at: [Link]
-
Tang, P. (2011). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses, 88, 262-272. Available at: [Link]
-
Li, H., et al. (2008). N-Benzyl-4-phenylbutyramide. Organic Syntheses. (Note: This is the specific synthesis described in reference 32). Available at: [Link]
Sources
- 1. 2-(2-Chloro-3-fluorophenyl)acetic acid [myskinrecipes.com]
- 2. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. youtube.com [youtube.com]
- 7. uakron.edu [uakron.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yields in 2-(2-Chloro-3-fluorophenyl)acetic Acid Synthesis
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Welcome to the technical support center for the synthesis of 2-(2-Chloro-3-fluorophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we will dissect common synthetic routes, troubleshoot yield-limiting side reactions, and provide detailed, field-proven protocols to enhance the efficiency and purity of your reactions.
Introduction: The Synthetic Challenge
2-(2-Chloro-3-fluorophenyl)acetic acid is a key building block in the synthesis of various pharmaceutical agents. While several synthetic pathways exist, achieving high yields consistently can be challenging due to competing side reactions and the nuanced reactivity of the substituted phenyl ring. This guide provides a structured approach to identifying and resolving these issues.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems encountered during synthesis in a question-and-answer format, providing causal explanations and actionable solutions.
Scenario 1: Low Conversion of Starting Benzyl Halide in Malonic Ester Synthesis
Question: "I'm attempting to synthesize 2-(2-Chloro-3-fluorophenyl)acetic acid via a malonic ester pathway, starting with 2-chloro-3-fluorobenzyl bromide and diethyl malonate. My yields are consistently low, with significant recovery of the unreacted benzyl bromide. What's going wrong?"
Root Cause Analysis: Low conversion in the alkylation step of a malonic ester synthesis typically points to one of several issues: insufficiently strong base, steric hindrance, or suboptimal reaction conditions. The formation of the malonate enolate is a critical equilibrium-driven step.
-
Base Selection: The pKa of diethyl malonate is approximately 13. While a common base like sodium ethoxide (NaOEt) in ethanol is often used, its basicity might not be sufficient to drive the enolate formation to completion, especially if there are proton sources (like water) present.
-
Steric Hindrance: The ortho-chloro substituent on the benzyl halide can sterically hinder the approach of the bulky diethyl malonate enolate, slowing down the desired SN2 reaction.
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Solvent Effects: The choice of solvent can dramatically influence the reactivity of the nucleophile. Protic solvents like ethanol can solvate the enolate, reducing its nucleophilicity.
Troubleshooting Protocol & Recommendations:
-
Optimize Base and Solvent System:
-
Action: Switch from sodium ethoxide in ethanol to a stronger, non-nucleophilic base in an aprotic solvent. Sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is a superior choice. NaH irreversibly deprotonates the malonic ester, driving the enolate formation to completion.
-
Causality: Aprotic solvents do not solvate the enolate as strongly, leaving it more "naked" and nucleophilic, which helps to overcome the steric barrier.
-
-
Control Reaction Temperature:
-
Action: Perform the deprotonation of diethyl malonate with NaH at 0°C to control the initial exothermic reaction. After the addition of the 2-chloro-3-fluorobenzyl bromide, allow the reaction to slowly warm to room temperature and then gently heat to 50-60°C to drive the SN2 reaction to completion.
-
Causality: Higher temperatures provide the necessary activation energy to overcome the steric hindrance from the ortho-substituent.
-
-
Monitor Reaction Progress:
-
Action: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting benzyl bromide. This prevents premature quenching of the reaction.
-
Data Summary: Reagent & Condition Optimization
| Parameter | Standard Condition (Low Yield) | Optimized Condition (Improved Yield) | Rationale |
| Base | Sodium Ethoxide (NaOEt) | Sodium Hydride (NaH) | Irreversible deprotonation, higher enolate concentration. |
| Solvent | Ethanol (Protic) | Tetrahydrofuran (THF) (Aprotic) | Enhances nucleophilicity of the enolate. |
| Temperature | Room Temperature | 0°C to 60°C (Gradual) | Overcomes activation energy barrier for SN2 reaction. |
Scenario 2: Formation of Dialkylated Byproduct in Malonic Ester Synthesis
Question: "My malonic ester synthesis is working, but I'm getting a significant amount of a higher molecular weight impurity that is difficult to separate. Mass spectrometry suggests it's a dialkylated product. How can I prevent this?"
Root Cause Analysis: The formation of a dialkylated product is a well-known drawback of the malonic ester synthesis.[1][2] After the first successful alkylation, the resulting mono-alkylated malonic ester still possesses one acidic proton. This proton can be removed by any remaining base or by the malonate enolate itself, creating a new enolate that can react with a second molecule of the benzyl halide.
Mitigation Strategies:
-
Control Stoichiometry:
-
Action: Use a slight excess of the diethyl malonate (e.g., 1.2 to 1.5 equivalents) relative to the benzyl halide. This ensures that the benzyl halide is consumed before significant dialkylation can occur.
-
Causality: By making the benzyl halide the limiting reagent, the probability of a second alkylation event is statistically reduced.
-
-
Reverse Addition:
-
Action: After forming the malonate enolate with the base, slowly add this enolate solution to the solution of the 2-chloro-3-fluorobenzyl bromide.
-
Causality: This "inverse addition" technique maintains a low concentration of the enolate in the presence of an excess of the alkylating agent, favoring mono-alkylation.
-
Workflow Diagram: Minimizing Dialkylation
Caption: Inverse addition workflow to minimize dialkylation.
Scenario 3: Incomplete Hydrolysis and Decarboxylation
Question: "I've successfully performed the alkylation step, but during the final hydrolysis and decarboxylation with aqueous acid and heat, my yield of the final acetic acid is poor. I seem to have a mix of the di-acid and the ester."
Root Cause Analysis: The final step involves two distinct reactions: saponification (ester hydrolysis) followed by decarboxylation.[3][4] Incomplete reaction is often due to insufficient heating, incorrect pH, or phase separation issues.
-
Hydrolysis: Saponification requires a strong base (like NaOH or KOH) to hydrolyze the two ester groups to a dicarboxylate salt.
-
Decarboxylation: The subsequent decarboxylation of the malonic di-acid requires strong acidic conditions (e.g., H₂SO₄ or HCl) and heat to proceed efficiently.
Optimized Two-Step Protocol:
-
Step 1: Saponification (Base Hydrolysis)
-
Methodology: To the alkylated malonic ester, add a solution of 3-4 equivalents of potassium hydroxide (KOH) in a mixture of water and ethanol. Heat the mixture to reflux (80-90°C) for 2-3 hours until the hydrolysis is complete (monitor by TLC, observing the disappearance of the starting ester).
-
Causality: The ethanol acts as a co-solvent to ensure the organic ester is miscible with the aqueous base, facilitating a complete and rapid hydrolysis.
-
-
Step 2: Acidification and Decarboxylation
-
Methodology: After cooling the reaction mixture, carefully acidify it to a pH of 1-2 with concentrated sulfuric acid or hydrochloric acid. Then, heat the acidic mixture to 100-110°C. Carbon dioxide evolution should be observed. Continue heating until gas evolution ceases (typically 1-2 hours).
-
Causality: Strong acid protonates the dicarboxylate to form the unstable β-keto acid (in this case, a substituted malonic acid), which readily loses CO₂ upon heating to form the final product.
-
Part 2: Alternative Synthetic Routes & FAQs
Q1: Are there viable alternatives to the malonic ester synthesis for this compound?
A1: Yes, two common alternatives are the hydrolysis of the corresponding nitrile and the carboxylation of a Grignard reagent.
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Nitrile Hydrolysis: This involves an SN2 reaction between 2-chloro-3-fluorobenzyl bromide and sodium cyanide (NaCN) to form 2-(2-chloro-3-fluorophenyl)acetonitrile. The nitrile is then hydrolyzed under strong acidic or basic conditions to yield the carboxylic acid.[5][6] This method adds a carbon atom and is very effective for primary halides.
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Grignard Carboxylation: 2-chloro-3-fluorobenzyl chloride can be converted into a Grignard reagent using magnesium metal.[5][7] This highly nucleophilic organometallic reagent then reacts with solid carbon dioxide (dry ice) in an ether solvent, followed by an acidic workup, to produce the desired carboxylic acid.[6][8] Care must be taken to use scrupulously dry conditions as Grignard reagents are strong bases and react readily with water.[9]
Route Comparison Diagram
Caption: Major synthetic routes to the target molecule.
Q2: My Grignard reaction is failing. What are the most common reasons?
A2: Grignard reaction failures are almost always due to the presence of water or other protic functional groups. The Grignard reagent is a very strong base and will be quenched by even trace amounts of water in the glassware, solvent, or on the surface of the magnesium. Ensure all glassware is oven-dried, use anhydrous solvents (typically anhydrous ether or THF), and use freshly crushed magnesium turnings. Additionally, the starting halide must not contain acidic protons (e.g., -OH, -NH, -SH groups).[5][7]
Q3: What is the best way to purify the final 2-(2-Chloro-3-fluorophenyl)acetic acid product?
A3: The final product is a crystalline solid.[10] The most common purification method is recrystallization. After the acidic workup and extraction of the product into an organic solvent (like ethyl acetate or diethyl ether), the solvent is removed under reduced pressure. The crude solid can then be recrystallized from a suitable solvent system, such as a mixture of hexane and ethyl acetate or toluene. This process is highly effective at removing residual starting materials and byproducts.
References
-
Malonic ester synthesis. Wikipedia. [Link]
-
Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. University of Calgary. [Link]
-
Malonic Synthesis. NROChemistry. [Link]
-
21.10: Malonic Ester Synthesis. Chemistry LibreTexts. [Link]
-
Malonic Ester Synthesis. OpenOChem Learn. [Link]
-
20.5: Preparing Carboxylic Acids. Chemistry LibreTexts. [Link]
- CN103420823B - The synthetic method of -chloro-4 fluorophenyl benzyl ketones.
-
Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [Link]
-
2-(3-Chloro-2-fluorophenyl)acetic acid. ChemBK. [Link]
- Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid.
-
20.5: Preparing Carboxylic Acids. Chemistry LibreTexts. [Link]
-
How are carboxylic acid prepared from Grignard reagent? Filo. [Link]
Sources
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. Malonic Synthesis | NROChemistry [nrochemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. How are carboxylic acid prepared from Grignard reagent? How would you pre.. [askfilo.com]
- 9. leah4sci.com [leah4sci.com]
- 10. chembk.com [chembk.com]
Technical Support Center: Synthesis of 2-(2-Chloro-3-fluorophenyl)acetic acid
Welcome to the technical support center for the synthesis of 2-(2-Chloro-3-fluorophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and structurally similar phenylacetic acid derivatives. The information provided herein is based on established chemical principles and field-proven insights to ensure you can troubleshoot and optimize your synthetic protocols effectively.
Frequently Asked Questions (FAQs)
Here we address some of the most common issues that arise during the synthesis of 2-(2-Chloro-3-fluorophenyl)acetic acid and related compounds.
Q1: My Grignard reaction to form the phenylacetic acid is failing to initiate. What are the likely causes and solutions?
A1: The initiation of a Grignar'd reaction is highly sensitive to the reaction conditions. The primary culprits for a failed initiation are typically the presence of moisture or impurities on the magnesium surface.
-
Moisture Contamination: Grignard reagents are potent bases and will react with even trace amounts of water, which is a faster reaction than the desired formation of the carbon-carbon bond.[1] Ensure all glassware is rigorously dried, and all solvents are anhydrous.[1]
-
Magnesium Surface Passivation: The magnesium turnings can have a passivating oxide layer that prevents the reaction from starting. This can be activated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
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Reagent Purity: The purity of the starting 2-chloro-3-fluorobenzyl halide is crucial. Impurities can inhibit the reaction. Ensure the starting material is pure before use.
Q2: I am observing a significant amount of a dimeric byproduct in my Grignard reaction. How can I minimize this?
A2: The formation of a dimeric byproduct, 1,2-bis(2-chloro-3-fluorophenyl)ethane, is a common side reaction in Grignard syntheses involving benzyl halides. This occurs through a coupling reaction between the Grignard reagent and the starting alkyl halide.[2][3]
To minimize this:
-
Slow Addition: Add the benzyl halide solution to the magnesium suspension slowly and at a controlled rate to maintain a low concentration of the halide in the reaction mixture.
-
Temperature Control: If the reaction becomes too vigorous, it can favor the formation of the dimer.[4] Maintain a gentle reflux to control the reaction rate.
Q3: My hydrolysis of 2-(2-Chloro-3-fluorophenyl)acetonitrile to the carboxylic acid is incomplete. How can I drive the reaction to completion?
A3: Incomplete hydrolysis of the nitrile is a common issue. The amide is formed as an intermediate, and forcing it to the carboxylic acid can be challenging.[5][6]
-
Reaction Time and Temperature: Ensure you are heating the reaction for a sufficient duration at the appropriate temperature. For acid-catalyzed hydrolysis, refluxing for several hours is often necessary.
-
Acid/Base Concentration: The concentration of the acid or base used for hydrolysis is critical. For acid hydrolysis, a strong acid like sulfuric acid is often used.[4] For base hydrolysis, a sufficient excess of a strong base like sodium hydroxide is required.
-
Monitoring the Reaction: Use thin-layer chromatography (TLC) to monitor the disappearance of the starting nitrile and the intermediate amide.
Troubleshooting Guides
This section provides more in-depth troubleshooting for specific synthetic routes to 2-(2-Chloro-3-fluorophenyl)acetic acid.
Guide 1: Synthesis via Grignard Reaction
This route typically involves the reaction of a 2-chloro-3-fluorobenzyl halide with magnesium to form the Grignard reagent, followed by carboxylation with carbon dioxide.
Problem: Low Yield of the Desired Phenylacetic Acid
| Possible Cause | Explanation | Suggested Solution |
| Grignard Reagent Concentration | An inaccurate estimation of the Grignard reagent concentration can lead to incorrect stoichiometry in the carboxylation step.[1] | Titrate a small aliquot of the Grignard reagent before the addition of carbon dioxide to determine its exact concentration. |
| Inefficient Carboxylation | The reaction with carbon dioxide (dry ice) can be inefficient if not performed correctly. | Crush the dry ice to increase its surface area and pour the Grignard solution onto a large excess of the crushed dry ice with vigorous stirring.[4] |
| Side Reactions | As mentioned in the FAQs, the formation of the dimeric byproduct is a significant competing reaction. | Implement slow addition and temperature control as described in the FAQ section. |
| Work-up Issues | The acidic work-up is necessary to protonate the carboxylate salt.[4] Improper pH adjustment can lead to loss of product. | After the reaction with CO2, carefully add a strong acid like HCl until the aqueous layer is acidic (pH 1-2) to ensure complete protonation of the product. |
Experimental Workflow: Grignard Synthesis
Caption: Workflow for the synthesis of 2-(2-Chloro-3-fluorophenyl)acetic acid via hydrolysis of the corresponding benzyl cyanide.
Guide 3: Synthesis via Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a powerful method for converting an aryl ketone to the corresponding thioamide, which can then be hydrolyzed to the carboxylic acid. [7]This can be a useful alternative route if the starting material is 2-chloro-3-fluoroacetophenone.
Problem: Low Yield of Thioamide
| Possible Cause | Explanation | Suggested Solution |
| Sub-optimal Reaction Conditions | The Willgerodt-Kindler reaction is sensitive to temperature and the ratio of reagents. | Optimize the reaction temperature, typically refluxing in a high-boiling solvent like morpholine or pyridine. Adjust the equivalents of sulfur and the amine to find the optimal conditions for your specific substrate. |
| Steric Hindrance | Steric hindrance around the ketone can impede the reaction. | Consider using a less sterically hindered amine or a higher reaction temperature. Microwave-assisted heating has been shown to improve yields and reduce reaction times for this transformation. [8] |
Problem: Difficult Hydrolysis of the Thioamide
| Possible Cause | Explanation | Suggested Solution |
| Stability of the Thioamide | Thioamides can be more resistant to hydrolysis than their corresponding amides. | Use a strong acid (e.g., concentrated HCl or H2SO4) or a strong base (e.g., NaOH or KOH) and prolonged heating to drive the hydrolysis to completion. |
Logical Relationship: Willgerodt-Kindler Synthesis Pathway
Caption: The synthetic pathway of the Willgerodt-Kindler reaction for producing the target phenylacetic acid.
References
-
Synthesis of Phenylacetic Acid. Erowid. [Link]
-
Solved 1. Consider the synthesis of phenylacetic acid (shown | Chegg.com. Chegg. [Link]
-
Solved (1) Consider the synthesis of phenylacetic acid | Chegg.com. Chegg. [Link]
-
Willgerodt-Kindler Reaction. Organic Chemistry Portal. [Link]
-
Hydrolysis of acetonitrile in acid medium given. Allen. [Link]
-
Hydrolysis of acetonitrile in acidic medium gives. Infinity Learn. [Link]
-
Recent advances in the Willgerodt–Kindler reaction. Chemical Society Reviews (RSC Publishing). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Solved 1. Consider the synthesis of phenylacetic acid (shown | Chegg.com [chegg.com]
- 3. Solved (1) Consider the synthesis of phenylacetic acid | Chegg.com [chegg.com]
- 4. Synthesis of Phenylacetic Acid [erowid.org]
- 5. Hydrolysis of acetonitrile in acid medium given [allen.in]
- 6. Hydrolysis of acetonitrile in acidic medium gives [infinitylearn.com]
- 7. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 8. Recent advances in the Willgerodt–Kindler reaction - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Reaction Parameters for 2-(2-Chloro-3-fluorophenyl)acetic acid
Document ID: TSS-CFPAA-20260107 Version: 1.0 For Internal and Client Use
Introduction
Welcome to the technical support guide for the synthesis of 2-(2-Chloro-3-fluorophenyl)acetic acid (CAS No. 1000523-07-8). This molecule is a crucial building block in medicinal chemistry and drug development, making the reliability and efficiency of its synthesis paramount. This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple protocols to provide a deeper understanding of the reaction mechanisms and a systematic approach to troubleshooting and optimization. We will explore the causality behind experimental choices to empower you to resolve issues encountered during your synthesis campaigns.
This document is structured as an interactive Question-and-Answer guide, addressing specific, practical problems you may face in the lab.
Section 1: Troubleshooting Guide - Common Experimental Issues
This section addresses the most frequent challenges encountered during the synthesis of 2-(2-Chloro-3-fluorophenyl)acetic acid. We focus on two primary and industrially relevant synthetic routes: the hydrolysis of 2-(2-chloro-3-fluorophenyl)acetonitrile and the carboxylation of a Grignard reagent.
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Technical Support Center: Purification of 2-(2-Chloro-3-fluorophenyl)acetic Acid and its Derivatives
Welcome to the technical support center for the purification of 2-(2-chloro-3-fluorophenyl)acetic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of molecules. Drawing upon extensive field experience and established chemical principles, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of high-purity material.
Introduction: The Challenge of Purifying Halogenated Phenylacetic Acids
2-(2-Chloro-3-fluorophenyl)acetic acid and its derivatives are key intermediates in the synthesis of a variety of pharmacologically active compounds. However, their purification presents a unique set of challenges stemming from the electronic nature of the halogen substituents, the potential for isomeric impurities, and the persistence of reaction byproducts. This guide will address these issues systematically, providing both theoretical understanding and practical, step-by-step solutions.
Part 1: Troubleshooting Common Purification Issues
This section addresses the most frequently encountered problems during the purification of 2-(2-chloro-3-fluorophenyl)acetic acid and provides actionable troubleshooting steps.
Issue 1: Oiling Out or Poor Crystal Formation During Recrystallization
Q1: My product is oiling out instead of crystallizing, or I'm getting very fine, impure needles. What's causing this and how can I fix it?
A1: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. This is a common issue with halogenated aromatic compounds due to their often lower melting points and unpredictable solubility behavior. Rapid crystallization, leading to fine needles that trap impurities, is often a result of using a solvent system where the compound is too soluble at room temperature or cooling the solution too quickly.[1]
Causality and Expert Insight: The presence of impurities can depress the melting point of your compound, making it more prone to oiling out. Furthermore, the electronic effects of the chlorine and fluorine atoms influence the crystal lattice energy, which can be disrupted by even minor impurities, hindering proper crystal formation.
Troubleshooting Protocol:
-
Re-evaluate Your Solvent System:
-
Single Solvent: If you are using a single solvent, your compound may be too soluble. A good recrystallization solvent should dissolve the compound when hot but sparingly when cold.[2][3] Try a less polar solvent in which the compound has lower solubility.
-
Two-Solvent System: This is often more effective. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble, but miscible with the good solvent) dropwise until you observe persistent cloudiness. Reheat to clarify and then allow to cool slowly.[4] Common solvent systems to explore are listed in the table below.
-
-
Control the Cooling Rate: Slow cooling is crucial for the formation of large, pure crystals.
-
Allow the flask to cool to room temperature on the benchtop, insulated with a cloth or paper towels, before moving it to an ice bath.
-
Consider using a Dewar flask for very slow, controlled cooling.
-
-
Scratching and Seeding:
-
If crystals are slow to form, scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches provide nucleation sites.
-
If you have a small amount of pure product, add a "seed crystal" to the cooled solution to initiate crystallization.
-
-
Reduce Impurity Load: If oiling out persists, it may be due to a high concentration of impurities. Consider a preliminary purification step, such as a quick filtration through a small plug of silica gel, before attempting recrystallization.
| Solvent System | Rationale |
| Toluene/Hexanes | Toluene is a good solvent for aromatic compounds, while hexanes act as an effective anti-solvent. |
| Ethyl Acetate/Hexanes | A versatile system with a good polarity difference. |
| Methanol/Water or Ethanol/Water | The alcohol dissolves the compound, and water induces precipitation. Be cautious, as water can sometimes promote oiling out if the compound is not sufficiently polar.[5][6] |
| Dichloromethane/Hexanes | Effective for moderately polar compounds. |
Table 1: Recommended Recrystallization Solvent Systems
Issue 2: Persistent Impurities After Multiple Recrystallizations
Q2: I've recrystallized my product multiple times, but I still see a persistent impurity in the NMR/HPLC analysis. What could this be and how do I get rid of it?
A2: Persistent impurities in halogenated phenylacetic acid derivatives are often positional isomers or byproducts from the synthetic route that have very similar solubility profiles to the desired product.
Causality and Expert Insight: Common synthetic routes to 2-(2-chloro-3-fluorophenyl)acetic acid can lead to specific, hard-to-remove impurities:
-
Positional Isomers: Depending on the starting materials and reaction conditions, isomers such as 2-(2-chloro-5-fluorophenyl)acetic acid or 2-(3-chloro-2-fluorophenyl)acetic acid can form. These isomers often co-crystallize with the desired product due to their similar structures and polarities.
-
Unreacted Starting Materials: Incomplete reactions can leave starting materials that are structurally similar to the product.
-
Byproducts from Nitrile Hydrolysis: If the synthesis proceeds through a nitrile intermediate (e.g., 2-(2-chloro-3-fluorophenyl)acetonitrile), incomplete hydrolysis can leave residual nitrile or the corresponding amide. The hydrolysis of nitriles can sometimes be sluggish.[7]
-
Byproducts from the Willgerodt-Kindler Reaction: If this route is used from a corresponding acetophenone, side products can include the corresponding amide and other sulfur-containing impurities. The reaction is known to produce a mixture of products.[8][9][10][11][12]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for persistent impurities.
Detailed Protocols:
-
Column Chromatography: This is the most effective method for separating isomers and other closely related impurities.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in hexanes is a good starting point. The addition of a small amount of acetic acid (0.1-1%) to the mobile phase can improve peak shape and reduce tailing for acidic compounds.
-
Alternative Phases: For particularly challenging separations, consider using a phenyl- or pentafluorophenyl (PFP)-functionalized silica phase, which can offer different selectivity for aromatic and halogenated compounds.[13]
-
-
Acid-Base Extraction: This technique can be used to remove neutral or basic impurities from your acidic product.
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Wash with a saturated aqueous solution of sodium bicarbonate. Your acidic product will move to the aqueous layer as its sodium salt.
-
Separate the layers. The organic layer contains neutral and basic impurities.
-
Acidify the aqueous layer with cold 1M HCl to precipitate your pure product.
-
Extract the product back into an organic solvent, dry, and concentrate.
-
Part 2: FAQs on Specific Purification Challenges
Q3: My final product has a greyish or black tint, suggesting residual palladium catalyst from a cross-coupling reaction. How can I effectively remove it?
A3: Residual palladium is a common issue in modern organic synthesis and can be challenging to remove completely by standard chromatography or crystallization.
Expertise & Experience: Palladium can exist in various forms in a post-reaction mixture, including colloidal nanoparticles, which can be difficult to filter. Several specialized methods are available for palladium scavenging.
-
Filtration through Celite®: A simple first step is to dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite®. This can remove a significant portion of the heterogeneous catalyst.[14]
-
Activated Carbon Treatment: Stirring the solution of your crude product with activated carbon for a few hours can effectively adsorb residual palladium. However, be aware that this can sometimes lead to product loss through adsorption as well.
-
Thiol-based Scavengers: Reagents like 2,4,6-trimercaptotriazine (TMT) or thiol-functionalized silica gels are highly effective at chelating and precipitating palladium.[1][15] These can be added to the reaction mixture and the resulting palladium complex filtered off. Dithiocarbamates are another class of reagents that can be used to precipitate transition metals.[16]
Q4: I suspect my product is undergoing decarboxylation at high temperatures. What are the signs and how can I prevent this?
A4: Phenylacetic acids, particularly those with certain substitution patterns, can be susceptible to decarboxylation upon prolonged heating, leading to the formation of the corresponding toluene derivative (in this case, 2-chloro-3-fluorotoluene).
Trustworthiness: The primary sign of decarboxylation is the appearance of a new, less polar spot on TLC and corresponding signals in the NMR spectrum (e.g., a new methyl singlet and the disappearance of the methylene singlet and carboxylic acid proton). This is often accompanied by gas evolution (CO2) if the reaction is significant.
Preventative Measures:
-
Avoid Excessive Heat: During recrystallization, use the minimum temperature necessary to dissolve the solid. Avoid prolonged heating at reflux.
-
Use a Lower Boiling Point Solvent: If possible, choose a recrystallization solvent with a lower boiling point.
-
Concentration under Reduced Pressure: When removing solvents, use a rotary evaporator at a moderate temperature to avoid thermal decomposition.
Q5: My product is a racemic mixture, and I need to separate the enantiomers. What are my options?
A5: The separation of enantiomers, or chiral resolution, is a critical step if the desired biological activity is specific to one enantiomer.
Authoritative Grounding: Chiral chromatography is the most common and effective method for enantiomeric separation on both analytical and preparative scales.[17][18]
-
Chiral HPLC: This involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. For acidic compounds like 2-(2-chloro-3-fluorophenyl)acetic acid, anion-exchange type CSPs, such as those based on quinine or quinidine derivatives, are often successful.[19]
-
Diastereomeric Salt Formation: This classical method involves reacting the racemic acid with a chiral base (e.g., (R)- or (S)-1-phenylethylamine) to form diastereomeric salts. These salts have different solubilities and can often be separated by fractional crystallization. The desired enantiomer of the acid can then be recovered by acidification of the separated salt.
Part 3: Experimental Protocols
Protocol 1: Optimized Recrystallization of 2-(2-Chloro-3-fluorophenyl)acetic acid
-
Solvent Selection: Begin by testing the solubility of a small amount of crude material in various solvent systems (see Table 1) to find a suitable one. For this example, we will use a toluene/hexanes system.
-
Dissolution: Place the crude 2-(2-chloro-3-fluorophenyl)acetic acid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot toluene required to fully dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Induce Crystallization: While the toluene solution is still hot, add hexanes dropwise with stirring until the solution becomes faintly cloudy. Add a few more drops of hot toluene to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. For optimal crystal growth, you can place the flask in an insulated container.
-
Ice Bath: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexanes to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: General Procedure for Column Chromatography
-
Column Packing: Pack a glass column with silica gel using a slurry method with your chosen eluent system (e.g., 95:5 hexanes:ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the starting mobile phase. Collect fractions and monitor their composition by TLC.
-
Gradient Elution (if necessary): Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute your product and any more polar impurities.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
References
- MacNeil, S. L., & Snieckus, V. (1997). Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine. Organic Process Research & Development, 1(5), 366-367.
-
ResearchGate. (2015). How can I remove palladium Pd catalyst easily? [Online discussion forum]. Available at: [Link]
-
ResearchGate. (2017). How to remove palladium catalyst from reaction mixture? [Online discussion forum]. Available at: [Link]
- U.S. Patent No. 7,084,287 B2. (2006). Method of removing palladium. Google Patents.
- Dunn, J., et al. (2014). Dithiocarbamates: Reagents for the Removal of Transition Metals from Organic Reaction Media. Organic Process Research & Development, 18(12), 1636-1641.
- Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(8).
-
University of Calgary. (n.d.). Recrystallization - Single Solvent. Available at: [Link]
-
Wikipedia. (n.d.). Willgerodt rearrangement. Available at: [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Available at: [Link]
-
Manipal University Jaipur. (n.d.). Recrystallization. Available at: [Link]
-
chemeurope.com. (n.d.). Willgerodt rearrangement. Available at: [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Available at: [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Available at: [Link]
-
BioPharm International. (2013). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]
-
Unacademy. (n.d.). Willgerodt Rearrangement. Available at: [Link]
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
-
House, D. (2017, December 2). Chirality and the Separation of Enantiomers by Liquid Chromatography [Video]. YouTube. Available at: [Link]
-
Rhodium.ws. (n.d.). The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone. Available at: [Link]
-
MSU Chemistry. (2009). Willgerodt-Kindler Reaction. Available at: [Link]
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available at: [Link]
- Aaron, C., et al. (1973). Resolution and configuration of .alpha.-substituted phenylacetic acids. The Journal of Organic Chemistry, 38(10), 1883-1887.
-
Organic Syntheses. (n.d.). Phenylacetic acid. Available at: [Link]
- U.S. Patent No. 5,698,735 A. (1997). Process for preparing substituted phenylacetic acid derivatives and novel intermediates. Google Patents.
-
Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]
-
American Elements. (n.d.). 2-Chloro-5-fluorophenylacetic acid. Available at: [Link]
- Reddy, G. O., et al. (2016). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Molecules, 21(11), 1494.
-
ResearchGate. (2023). Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media. Available at: [Link]
Sources
- 1. Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine | Semantic Scholar [semanticscholar.org]
- 2. Home Page [chem.ualberta.ca]
- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 9. Willgerodt_rearrangement [chemeurope.com]
- 10. Willgerodt Rearrangement [unacademy.com]
- 11. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]
- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 13. 2-(2-Chloro-3-fluorophenyl)acetic acid | 1000523-07-8 [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. phx.phenomenex.com [phx.phenomenex.com]
- 19. chiraltech.com [chiraltech.com]
preventing decomposition of 2-(2-Chloro-3-fluorophenyl)acetic acid during reactions
Welcome to the technical support guide for 2-(2-Chloro-3-fluorophenyl)acetic acid (CAS No. 1000523-07-8). This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate decomposition and optimize reaction outcomes when using this versatile building block.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low when using 2-(2-Chloro-3-fluorophenyl)acetic acid, and I'm observing an unexpected byproduct. What is happening?
A: Low yields are frequently traced back to the decomposition of the starting material, primarily through decarboxylation. Phenylacetic acids, especially when subjected to thermal stress, can irreversibly lose carbon dioxide (CO₂) to form the corresponding toluene derivative—in this case, 2-chloro-1-fluoro-3-methylbenzene.[1][2] This is a common degradation pathway for this class of compounds.
The key driver for this reaction is often elevated temperature.[3][4] If your reaction protocol involves heating above 80-100 °C, you are likely promoting this side reaction. The mechanism can vary depending on the pH of your reaction medium; both the neutral carboxylic acid and its carboxylate anion can undergo decarboxylation, though potentially through different mechanistic pathways.[1][2]
Troubleshooting Steps:
-
Lower the Reaction Temperature: Evaluate if the reaction can proceed at a lower temperature, even if it requires a longer reaction time.
-
Analyze Byproducts: Use GC-MS or LC-MS to identify impurities. The presence of a mass corresponding to 2-chloro-1-fluoro-3-methylbenzene is a strong indicator of decarboxylation.
-
Optimize Activation: For reactions like amide or ester formation, instead of relying on high temperatures for direct condensation, use a chemical activating agent at a lower temperature. (See Q3 for more details).
Q2: My reaction mixture is turning dark brown or black. Is this related to the decomposition of the phenylacetic acid?
A: Yes, a significant color change to dark brown or black often signals decomposition and the formation of polymeric or tar-like byproducts. This can be caused by several factors:
-
Oxidative Decomposition: In the presence of air (oxygen) and certain metal catalysts (like copper), phenylacetic acids can undergo oxidative decarboxylation to form aldehydes or ketones.[5] These carbonyl compounds can be highly reactive and may polymerize or undergo further side reactions, leading to discoloration.
-
High Thermal Stress: Extreme temperatures can lead to more complex, uncontrolled decomposition pathways beyond simple decarboxylation, resulting in charring.[3][4]
-
Reagent Incompatibility: Strong bases or highly reactive reagents might be reacting with the phenyl ring or the activated benzylic position, especially under harsh conditions.
Troubleshooting Steps:
-
Inert Atmosphere: Always run your reactions under an inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen, especially if you are using transition metal catalysts.
-
Purify Reagents: Ensure all solvents and reagents are pure and dry. Impurities can sometimes act as catalysts for decomposition pathways.[6]
-
Controlled Reagent Addition: Add strong bases or other highly reactive reagents slowly and at a controlled temperature (e.g., 0 °C) to manage any exothermic processes and prevent localized overheating.
Q3: How can I effectively perform an amide coupling with 2-(2-Chloro-3-fluorophenyl)acetic acid without causing decomposition?
A: Direct thermal amidation of a carboxylic acid with an amine requires high temperatures (often >180°C), which will certainly induce decarboxylation of this substrate.[7] Furthermore, the amine (a base) can deprotonate the carboxylic acid, forming a highly unreactive carboxylate salt, which hinders the reaction.[7][8]
The solution is to convert the carboxylic acid into a more reactive species (an activated intermediate) that can react with the amine under milder conditions. This is the basis of modern amide coupling chemistry.
Recommended Approach: In-Situ Activation
-
Choose a Coupling Reagent: Use a standard peptide coupling reagent. Common choices include:
-
Carbodiimides: EDC (or DCC) in combination with an additive like HOBt or HOAt.
-
Uronium/Phosphonium Salts: HATU, HBTU, or PyBOP. These are often highly efficient.
-
-
Select an Appropriate Solvent: Use anhydrous polar aprotic solvents like DMF, NMP, or DCM.
-
Use a Non-Nucleophilic Base: A mild, non-nucleophilic base like DIPEA or NMM is often required to neutralize acid byproducts and facilitate the reaction without deprotonating the starting carboxylic acid excessively.
-
Maintain Low Temperatures: The activation and coupling can typically be performed between 0 °C and room temperature, completely avoiding thermal decomposition.
A direct catalytic amidation using reagents like NiCl₂ has been reported for phenylacetic acids, but still requires elevated temperatures (e.g., 110°C in toluene), which may still pose a risk for this specific substituted analogue.[7] Milder borate ester-mediated methods have also been developed.[9]
Q4: How should I properly store and handle 2-(2-Chloro-3-fluorophenyl)acetic acid to ensure its long-term stability?
A: Proper storage is critical for maintaining the integrity of the reagent. The key is to protect it from conditions that promote degradation.
-
Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[10] A temperature of 2-8 °C (refrigerated) is ideal.
-
Avoid Contaminants: Keep it away from strong bases, oxidizing agents, and moisture. Phenylacetic acid is mildly corrosive and will react with bases.[11]
-
Inert Handling: When weighing and handling the material, do so in a controlled environment. If it is a particularly sensitive reaction, consider handling it in a glovebox or under a stream of inert gas.
In-Depth Troubleshooting Guides
Guide 1: Visualizing and Understanding Decomposition Pathways
The primary decomposition routes for 2-(2-Chloro-3-fluorophenyl)acetic acid are thermal decarboxylation and oxidation. Understanding these pathways is the first step in preventing them.
Caption: Primary decomposition pathways for the target molecule.
Guide 2: Troubleshooting Workflow for Failed Reactions
When a reaction fails, a systematic approach can help identify the root cause. Follow this logical workflow.
Caption: A step-by-step workflow for diagnosing failed reactions.
Summary of Key Parameters and Recommendations
| Parameter | Problematic Condition | Recommended Solution | Scientific Rationale |
| Temperature | > 80 °C | Run at 0 °C to room temperature. | High temperatures provide the activation energy for irreversible decarboxylation.[1][4] |
| Atmosphere | Air / Oxygen | Inert atmosphere (Nitrogen, Argon). | Prevents oxidative side reactions, which can be catalyzed by trace metals and lead to aldehydes and subsequent polymerization.[5] |
| Activation Method | Thermal Condensation | Use chemical coupling agents (EDC, HATU, etc.). | Chemical activation creates a highly reactive intermediate, allowing the reaction to proceed at low temperatures, avoiding thermal degradation.[8] |
| Base Selection | Strong, nucleophilic bases (e.g., NaOH, MeO⁻) or excess amine. | Non-nucleophilic, sterically hindered bases (e.g., DIPEA, 2,6-lutidine). | Prevents the formation of the unreactive carboxylate anion and avoids side reactions with the activated acid.[7] |
| Solvents/Reagents | Wet or low-grade | Anhydrous, high-purity grade. | Water can hydrolyze activated intermediates. Impurities can act as catalyst poisons or promote side reactions.[6][12] |
| Storage | Room temperature, open to air. | 2-8 °C, tightly sealed container. | Cool, dry, and dark conditions minimize slow degradation over time.[10] |
References
-
Glein, C. R., et al. (2020). Mechanisms of decarboxylation of phenylacetic acids and their sodium salts in water at high temperature and pressure. Geochimica et Cosmochimica Acta. Available at: [Link]
-
ResearchGate. (n.d.). Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts in Water at High Temperature and Pressure. Request PDF. Available at: [Link]
-
ACS Publications. (n.d.). Aldehydes and Ketones Formation: Copper-Catalyzed Aerobic Oxidative Decarboxylation of Phenylacetic Acids and α-Hydroxyphenylacetic Acids. The Journal of Organic Chemistry. Available at: [Link]
-
Annasaheb Awate College. (n.d.). A Simple Protocol for Oxidative Decarboxylation of Phenyl Acetic Acid using Oxone and Iodobenzene. Available at: [Link]
-
ACS Publications. (2024). Visible-Light-Induced Oxidative Decarboxylative Coupling of Phenylacetic Acid Derivatives Using SF6 as an Oxidant. Organic Letters. Available at: [Link]
-
Sciencemadness Wiki. (2022). Phenylacetic acid. Available at: [Link]
-
Chemistry LibreTexts. (2024). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Available at: [Link]
-
MSU Chemistry. (n.d.). Carboxylic Acid Reactivity. Available at: [Link]
-
Jack Westin. (n.d.). Carboxylic Acids Important Reactions. MCAT Content. Available at: [Link]
-
Wikipedia. (n.d.). Phenylacetic acid. Available at: [Link]
-
Adams Magnetic Products. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Available at: [Link]
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available at: [Link]
-
ResearchGate. (n.d.). THE THERMAL DECOMPOSITION OF PHENYLACETIC ACID. Available at: [Link]
-
Back, M. H., & Sehon, A. H. (1960). THE THERMAL DECOMPOSITION OF PHENYLACETIC ACID. Canadian Journal of Chemistry. Available at: [Link]
-
NIH. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. PMC. Available at: [Link]
-
ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. asu.elsevierpure.com [asu.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jackwestin.com [jackwestin.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. echemi.com [echemi.com]
- 11. Phenylacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 12. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
Technical Support Center: Catalyst Poisoning in Reactions with Halogenated Phenylacetic Acids
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning during reactions involving halogenated phenylacetic acids. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best practices to diagnose, mitigate, and resolve catalyst deactivation issues. Our approach is grounded in established scientific principles and practical field experience to ensure the integrity and success of your experiments.
Introduction: The Challenge of Halogenated Phenylacetic Acids in Catalysis
Halogenated phenylacetic acids and their derivatives are crucial building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs) and other high-value chemical entities. However, their use in catalytic reactions, particularly hydrogenations and cross-coupling reactions, is fraught with challenges. The halogen substituents (F, Cl, Br, I) on the aromatic ring, while often essential for the final product's function, are notorious for their detrimental effects on common transition metal catalysts, such as those based on palladium (Pd), platinum (Pt), and nickel (Ni).[1][2][3][4]
Catalyst poisoning by halogens leads to a partial or total loss of catalytic activity, resulting in sluggish or incomplete reactions, low yields, and the generation of unwanted byproducts.[2] This guide is designed to help you navigate these complexities by providing a clear understanding of the poisoning mechanisms and actionable troubleshooting strategies.
Part 1: Frequently Asked Questions (FAQs) - Quick Diagnostics
This section addresses the most common issues encountered when working with halogenated phenylacetic acids in catalytic reactions.
Q1: My hydrogenation of a chlorinated phenylacetic acid is stalled. What are the likely causes?
A1: A stalled reaction is a classic symptom of catalyst poisoning. The primary suspects are:
-
Halide Poisoning: The chlorine substituent on your starting material can lead to the formation of halide ions (Cl-) in the reaction mixture. These ions can strongly adsorb to the active sites of your catalyst (e.g., Pd/C), blocking them from participating in the catalytic cycle.[2][5]
-
Catalyst Deactivation: Improper handling or storage of the catalyst may have led to its deactivation even before the reaction started. For instance, pyrophoric catalysts like Raney Nickel require careful handling under an inert atmosphere.[6]
-
Insufficient Catalyst Loading: The amount of catalyst may be too low to achieve a reasonable reaction rate, especially in the presence of a poisoning agent.[6]
-
Suboptimal Reaction Conditions: Inadequate hydrogen pressure, poor agitation, or incorrect temperature can all contribute to a slow or stalled reaction.[6]
Q2: I'm observing dehalogenation of my starting material as a side reaction. How can I prevent this?
A2: Dehalogenation is a common side reaction in the hydrogenation of aryl halides. To minimize it:
-
Catalyst Choice: Some catalysts are more prone to causing dehalogenation than others. For example, while Pd/C is a workhorse catalyst, in some cases, a less active catalyst or a catalyst with a specific support might be more selective.
-
Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can often reduce the rate of dehalogenation relative to the desired reaction.
-
Additives: The addition of a base can sometimes suppress dehalogenation by neutralizing any generated hydrohalic acid (e.g., HCl), which can promote further dehalogenation.
Q3: Can I reuse my catalyst after a reaction with a halogenated phenylacetic acid?
A3: Reusing a catalyst that has been exposed to halogenated compounds is generally not recommended without a regeneration step. The halide species that poison the catalyst often bind strongly and are not easily removed by simple washing.[4] Attempting to reuse a poisoned catalyst will likely result in significantly lower activity and inconsistent results in subsequent runs.
Q4: How do the different halogens (F, Cl, Br, I) compare in their poisoning effects?
A4: The poisoning effect of halogens can vary. Generally, the strength of adsorption to the catalyst surface follows the trend I > Br > Cl > F. This means that iodo- and bromo-substituted phenylacetic acids are often more challenging substrates than their chloro- and fluoro-counterparts in terms of catalyst poisoning.
Q5: Are there any catalysts that are more resistant to halogen poisoning?
A5: While no catalyst is completely immune to halogen poisoning, some strategies can improve resistance:
-
Bimetallic Catalysts: In some applications, bimetallic catalysts have shown enhanced resistance to poisoning compared to their monometallic counterparts.
-
Catalyst Supports: The choice of catalyst support can influence its susceptibility to poisoning. Supports can affect the electronic properties of the metal nanoparticles and their interaction with poisons.
-
Nickel-based Catalysts: For feeds that are highly contaminated, nickel-based catalysts may offer greater resistance to metal contaminants compared to palladium-based catalysts.[7]
Part 2: In-Depth Troubleshooting Guides
This section provides a more detailed, step-by-step approach to diagnosing and resolving catalyst poisoning issues.
Guide 1: Diagnosing Catalyst Deactivation
Symptom: The reaction is slow, incomplete, or does not start at all.
Diagnostic Workflow:
Caption: Workflow for diagnosing a stalled or slow reaction.
Experimental Protocol: Control Experiment
-
Select a non-halogenated analog of your starting material (e.g., phenylacetic acid instead of 4-chlorophenylacetic acid).
-
Set up the reaction using the exact same conditions (catalyst, solvent, temperature, pressure, stirring rate) as the problematic reaction.
-
Monitor the reaction progress. If this reaction proceeds as expected, it strongly indicates that the halogen in your original substrate is the cause of the problem.[6]
Guide 2: Mitigating Halogen Poisoning
Strategy: Once halogen poisoning is confirmed, the following strategies can be employed to mitigate its effects.
| Strategy | Description | Rationale |
| Increase Catalyst Loading | Incrementally increase the molar percentage of the catalyst. | Provides a larger number of active sites, some of which will remain unpoisoned and available for catalysis.[6] |
| Use a "Sacrificial" Agent | Introduce a small amount of a non-halogenated, easily reducible compound at the start of the reaction. | This agent can "scavenge" some of the initial poisons, protecting the catalyst for the main reaction. |
| Optimize Reaction Conditions | Experiment with lower temperatures and pressures. | May reduce the rate of catalyst poisoning relative to the desired reaction. |
| Add a Base | For reactions that may generate acidic byproducts (e.g., HCl), add a non-coordinating base. | Neutralizes acidic species that can exacerbate catalyst deactivation. |
| Change the Catalyst | If using a Pd-based catalyst, consider trying a Pt-based or Ni-based catalyst, or vice versa. | Different metals have varying susceptibilities to poisoning by specific halogens.[7] |
Experimental Protocol: Catalyst Screening
-
Set up parallel reactions in small-scale reaction vials.
-
Use the same substrate, solvent, and reaction conditions in each vial.
-
In each vial, use a different catalyst (e.g., 5% Pd/C, 5% Pt/C, Raney Ni).
-
Monitor the reactions over time using an appropriate analytical technique (e.g., TLC, GC, HPLC) to determine the most effective catalyst for your specific transformation.
Guide 3: Catalyst Regeneration
While often challenging, in some cases, a poisoned catalyst can be regenerated.
Regeneration Methods:
-
Thermal Treatment: Involves heating the catalyst to high temperatures to desorb the poison. This must be done carefully to avoid sintering of the metal particles.[8][9]
-
Chemical Washing: Involves washing the catalyst with a solution that can react with and remove the poison. This could be an acidic or basic wash, depending on the nature of the poison and the catalyst.[8][10]
-
Oxychlorination: A specialized technique used to redisperse metal particles on a support, which can also help in removing certain poisons.[10]
It is crucial to note that regeneration procedures are highly specific to the catalyst and the poison and should be developed with caution, ideally in consultation with the catalyst manufacturer.
Part 3: Understanding the Mechanism of Halogen Poisoning
Catalyst poisoning by halogens is primarily a chemical deactivation process.[2] The halogen-containing molecules or halide ions in the reaction medium can interact with the active metal sites of the catalyst in several ways:
-
Strong Adsorption (Chemisorption): Halide ions can form strong chemical bonds with the metal atoms on the catalyst surface.[2][4] This blocks the active sites, preventing the reactant molecules from adsorbing and reacting.
-
Electronic Modification: The adsorbed halides can alter the electronic properties of the catalyst's surface. This can reduce the catalyst's ability to activate the reactants.
-
Restructuring of the Catalyst Surface: In some cases, the interaction with halogens can lead to a restructuring of the metal nanoparticles, resulting in a loss of active surface area.
Caption: Simplified catalytic cycle and the poisoning pathway.
Part 4: Analytical Techniques for Detecting Catalyst Poisoning
If you suspect catalyst poisoning, several analytical techniques can be used to confirm the presence of halogens on the catalyst surface.
| Technique | Information Provided |
| Inductively Coupled Plasma (ICP-OES/MS) | Provides elemental analysis of the catalyst, quantifying the amount of halogen present.[11] |
| X-ray Photoelectron Spectroscopy (XPS) | A surface-sensitive technique that can identify the elemental composition and chemical state of the elements on the catalyst surface.[11] |
| Ion Chromatography (IC) | Can be used to determine the concentration of water-soluble halide anions that can be leached from the catalyst.[11] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Useful for analyzing the reaction mixture for halogenated byproducts that may contribute to poisoning.[12] |
Conclusion
Catalyst poisoning in reactions with halogenated phenylacetic acids is a significant challenge, but it is not insurmountable. By understanding the underlying mechanisms of poisoning and adopting a systematic approach to troubleshooting, researchers can effectively diagnose and mitigate these issues. This guide provides a framework for addressing common problems, but it is important to remember that each catalytic system is unique. Careful experimentation and a thorough understanding of the reaction chemistry are paramount to achieving successful outcomes.
References
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. [Link]
-
Why halides enhance heterogeneous metal ion charge transfer reactions. PMC - NIH. [Link]
-
Influence of various catalyst poisons and other impurities on fatty acid hydrogenation. Semantic Scholar. [Link]
-
Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed. [Link]
-
Halide-assisted metal ion reduction: emergent effects of dilute chloride, bromide, and iodide in nanoparticle synthesis. Semantic Scholar. [Link]
-
Catalyst poisoning. Wikipedia. [Link]
-
Why halides enhance heterogeneous metal ion charge transfer reactions. RSC Publishing. [Link]
-
Electrophilic halogenation. Wikipedia. [Link]
-
Catalyst Poisoning Testing. Intertek. [Link]
-
Catalyst Poisoning: Palladium & Platinum. StudySmarter. [Link]
-
Poisoning and deactivation of palladium catalysts. ResearchGate. [Link]
-
18.3 Aromatic Halogenation. Chemistry LibreTexts. [Link]
-
Lewis Acid Catalyzed Highly Selective Halogenation of Aromatic Compounds. MDPI. [Link]
-
Halogenation of Benzene-The Need for a Catalyst. Chemistry LibreTexts. [Link]
-
Halide Effects in Transition Metal Catalysis. ResearchGate. [Link]
-
Why halides enhance heterogeneous metal ion charge transfer reactions. OSTI.GOV. [Link]
-
C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. Sabin Metal Corporation. [Link]
-
Detection of Catalyst Poisons. G.A.S. Dortmund. [Link]
-
What Is Catalyst Poisoning In Chemical Reactions? - Chemistry For Everyone. YouTube. [Link]
-
Challenges in Catalyst Regeneration and How to Overcome Them. Applied Catalysts. [Link]
-
Advances in the Analysis of Persistent Halogenated Organic Compounds. Technology Networks. [Link]
-
Solid Waste Analysis - Halogen Determination in Waste and Recycling. Analytik Jena. [Link]
-
Catalyst Deactivation, Poisoning and Regeneration. MDPI. [Link]
-
(PDF) Catalyst Deactivation, Poisoning and Regeneration. ResearchGate. [Link]
-
Total organic halogen (TOX) analysis in waters: A short review. Taylor & Francis Online. [Link]
-
Methods of Catalyst regeneration. YouTube. [Link]
-
Illustrated Glossary of Organic Chemistry - Poisoned catalyst. UCLA Chemistry and Biochemistry. [Link]
-
I need the full mechanism of the main reaction starting material: 2-phenylacetic acid solevent. Chegg. [Link]
-
What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? Axens. [Link]
-
Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. PMC - NIH. [Link]
-
ACS Catalysis Journal. ACS Publications - American Chemical Society. [Link]
-
TOXICITY OF PLATINUM AND PLATINUM COMPOUNDS (WITH SUMMARIES FOR OTHER PGMS). International Platinum Group Metals Association. [Link]
-
Catalysts Deactivation, Poisoning and Regeneration. MDPI. [Link]
-
Deactivation of platinum catalysts by oxygen. 2. Nature of the catalyst deactivation. Semantic Scholar. [Link]
-
Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. Journal of the American Chemical Society. [Link]
Sources
- 1. Influence of various catalyst poisons and other impurities on fatty acid hydrogenation | Semantic Scholar [semanticscholar.org]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. youtube.com [youtube.com]
- 5. GAS Dortmund [gas-dortmund.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. FAQ - What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? | Axens [axens.net]
- 8. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 9. Challenges in Catalyst Regeneration and How to Overcome Them - Applied Catalysts [catalysts.com]
- 10. youtube.com [youtube.com]
- 11. Catalyst Poisoning Testing [intertek.com]
- 12. chromatographyonline.com [chromatographyonline.com]
managing acidic byproducts in 2-(2-Chloro-3-fluorophenyl)acetic acid reactions
Welcome to the technical support center for the synthesis and purification of 2-(2-Chloro-3-fluorophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical knowledge to successfully manage acidic byproducts and optimize your reaction outcomes.
Understanding the Chemistry: The Origin of Acidic Byproducts
The synthesis of 2-(2-Chloro-3-fluorophenyl)acetic acid, a key intermediate in many pharmaceutical syntheses, can be approached through several synthetic routes. Understanding the chosen pathway is critical to anticipating and mitigating the formation of acidic byproducts. The two most common routes are the hydrolysis of a nitrile precursor and the carboxylation of a Grignard reagent.
1. Hydrolysis of 2-(2-Chloro-3-fluorophenyl)acetonitrile:
This widely used method involves the conversion of the nitrile group to a carboxylic acid.[1] This transformation can be catalyzed by either a strong acid (e.g., sulfuric or hydrochloric acid) or a strong base (e.g., sodium hydroxide).[2]
-
Acid-Catalyzed Hydrolysis: When using an acid catalyst like HCl, the acid itself is a major byproduct that must be neutralized during the work-up.[3] The reaction proceeds by protonation of the nitrile nitrogen, followed by nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: While this method avoids the introduction of a strong acid catalyst, the initial product is the carboxylate salt. An acidic work-up is then required to protonate the salt and isolate the desired carboxylic acid, which again necessitates a subsequent neutralization step to remove excess acid.
2. Carboxylation of a Grignard Reagent:
This approach involves the formation of a Grignard reagent from 2-chloro-3-fluorobenzyl halide, which then reacts with carbon dioxide (dry ice) to form a magnesium carboxylate salt.[4][5][6][7] A crucial final step is the acidic work-up to protonate the carboxylate and yield the final product. This acidic quench is a primary source of acidic byproducts that need to be carefully managed.[8]
The presence of halogen substituents (chloro and fluoro) on the phenyl ring can influence the reactivity of the molecule. These electron-withdrawing groups can increase the acidity of the carboxylic acid product compared to unsubstituted phenylacetic acid (pKa ≈ 4.31).[2][9][10] This increased acidity is an important factor to consider when choosing a base for neutralization, as a sufficiently strong base is required for complete deprotonation.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of 2-(2-Chloro-3-fluorophenyl)acetic acid, with a focus on problems arising from acidic byproducts.
Q1: My reaction yield is low, and I'm recovering a significant amount of starting material. What could be the cause?
A1: This issue often points to incomplete hydrolysis of the nitrile or incomplete carboxylation of the Grignard reagent.
-
In the case of nitrile hydrolysis:
-
Insufficient Acid/Base Catalyst: Ensure you are using the correct stoichiometry of your acid or base catalyst. For acid-catalyzed hydrolysis, the concentration of the acid is crucial.[11]
-
Reaction Time and Temperature: These reactions can be slow. Consider extending the reaction time or carefully increasing the temperature as per literature protocols. Monitor the reaction progress by TLC or HPLC to determine the point of completion.
-
-
In the case of Grignard carboxylation:
-
Poor Grignard Reagent Formation: The Grignard reagent is highly sensitive to moisture and air. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Inefficient Carboxylation: Ensure the carbon dioxide source (dry ice) is of good quality and used in excess. The Grignard reagent should be added slowly to the crushed dry ice to prevent localized warming and potential side reactions.
-
Q2: After the aqueous work-up, I'm observing an oily product that is difficult to crystallize. What's happening?
A2: This is often a sign of incomplete neutralization of acidic byproducts or the presence of unreacted starting materials.
-
Incomplete Neutralization: Residual strong acids (e.g., HCl or H₂SO₄) can protonate your desired product, keeping it in a more soluble, oily form. The choice of base and the thoroughness of the washing steps are critical. A weak base like sodium bicarbonate may not be sufficient to neutralize a strong acid and deprotonate the halogenated phenylacetic acid. Consider using a stronger base like sodium carbonate or a dilute solution of sodium hydroxide.
-
Presence of Impurities: Unreacted starting materials or side products can act as impurities that inhibit crystallization. Ensure your reaction has gone to completion and that your work-up procedure is effectively removing these impurities. An additional purification step, such as column chromatography or recrystallization from a different solvent system, may be necessary.
Q3: My final product is showing a broad melting point and looks discolored. How can I improve its purity?
A3: A broad melting point and discoloration are clear indicators of impurities.
-
Residual Acidic Impurities: Even trace amounts of acid can lead to degradation or discoloration over time. A final wash with a dilute base, followed by a wash with brine and thorough drying, can help remove these last traces.
-
Recrystallization: This is a powerful technique for purifying solid compounds. Choose a solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below. For phenylacetic acids, solvent systems like toluene/hexanes or recrystallization from hot water can be effective.
-
Activated Carbon Treatment: If the discoloration is due to colored impurities, a treatment with activated carbon during the recrystallization process can be very effective at removing them.[12]
Frequently Asked Questions (FAQs)
Q: What is the best base to use for neutralizing acidic byproducts in this synthesis?
A: The choice of base depends on the strength of the acid you need to neutralize.
-
For neutralizing strong acid catalysts (e.g., HCl, H₂SO₄), a moderately strong base like sodium carbonate (Na₂CO₃) is often a good choice. It is strong enough to neutralize the acid and deprotonate the product, and the formation of carbon dioxide gas can be a visual indicator of neutralization.[13]
-
Sodium bicarbonate (NaHCO₃) is a weaker base and may not be sufficient for complete neutralization, especially with the increased acidity of the halogenated product.
-
Dilute sodium hydroxide (NaOH) can also be used, but care must be taken to avoid using an excess, which could lead to the formation of the sodium salt of your product and potentially cause it to partition into the aqueous layer.
Q: How can I be sure that all the acidic byproducts have been removed?
A:
-
pH Testing: After your final basic wash, test the pH of the aqueous layer to ensure it is basic (pH > 8).
-
No Effervescence: When using sodium carbonate or bicarbonate, the cessation of gas evolution is a good indicator that the acid has been neutralized.
-
Analytical Techniques: For rigorous quality control, techniques like HPLC can be used to detect and quantify any remaining acidic impurities.[][15][16][17][18]
Q: Can the acidic work-up cause any side reactions with my halogenated product?
A: While generally stable, halogenated aromatic compounds can be susceptible to certain side reactions under harsh acidic or basic conditions. However, for 2-(2-Chloro-3-fluorophenyl)acetic acid, dehalogenation during a standard aqueous work-up is unlikely. It is always good practice to perform the work-up at moderate temperatures and avoid prolonged exposure to strong acids or bases.
Key Protocols
Protocol 1: In-situ Neutralization and Aqueous Work-up
This protocol outlines a standard procedure for neutralizing acidic byproducts following a reaction to synthesize 2-(2-Chloro-3-fluorophenyl)acetic acid.
-
Cool the Reaction Mixture: After the reaction is complete, cool the reaction mixture to room temperature. If the reaction was performed at an elevated temperature, it is crucial to cool it before adding any aqueous solutions to avoid uncontrolled exothermic reactions.
-
Quench the Reaction (if necessary): For reactions involving highly reactive reagents like Grignard reagents, a careful quench is necessary. Slowly add the reaction mixture to crushed ice or a cold, dilute acid solution (e.g., 1M HCl) with vigorous stirring.
-
Dilute with an Organic Solvent: Dilute the quenched reaction mixture with a water-immiscible organic solvent such as ethyl acetate or diethyl ether. This will help to dissolve your organic product and facilitate separation from the aqueous layer.
-
Neutralization Wash: Transfer the mixture to a separatory funnel. Add a saturated aqueous solution of sodium carbonate (Na₂CO₃) portion-wise. Swirl the funnel gently at first, and then stopper and shake, venting frequently to release any pressure from CO₂ evolution. Continue adding the Na₂CO₃ solution until no more gas evolution is observed.
-
Separate the Layers: Allow the layers to separate fully. Drain the lower aqueous layer.
-
Wash with Water and Brine: Wash the organic layer with water to remove any remaining inorganic salts, followed by a wash with a saturated aqueous solution of sodium chloride (brine) to help remove dissolved water from the organic layer.
-
Dry and Concentrate: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
This protocol describes a general method for purifying the crude 2-(2-Chloro-3-fluorophenyl)acetic acid.
-
Choose a Suitable Solvent System: A common solvent system for phenylacetic acids is a mixture of a solvent in which the compound is soluble (e.g., toluene, ethyl acetate) and a co-solvent in which it is poorly soluble (e.g., hexanes, heptane).
-
Dissolve the Crude Product: In a flask, dissolve the crude product in the minimum amount of the hot "good" solvent.
-
Decolorize (if necessary): If the solution is colored, add a small amount of activated carbon and heat the solution at a gentle reflux for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated carbon or any insoluble impurities.
-
Crystallize: Allow the hot filtrate to cool slowly to room temperature. If no crystals form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolate and Dry the Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals thoroughly, for example, in a vacuum oven, to remove any residual solvent.
Data and Diagrams
Table 1: Common Neutralizing Agents
| Base | Chemical Formula | pKb | Properties and Use Cases |
| Sodium Bicarbonate | NaHCO₃ | 7.6 | A weak base, suitable for neutralizing mild acidic conditions. May not be strong enough for complete neutralization of strong acids or deprotonation of the final product. Generates CO₂ gas upon reaction with acid. |
| Sodium Carbonate | Na₂CO₃ | 3.7 | A moderately strong base, effective for neutralizing strong acids and deprotonating the carboxylic acid product. Also generates CO₂ gas. |
| Potassium Carbonate | K₂CO₃ | 3.7 | Similar in strength to sodium carbonate, but more soluble in organic solvents. |
| Sodium Hydroxide | NaOH | -0.98 | A strong base that will readily neutralize all acidic species. Should be used in dilute concentrations and with care to avoid using an excess, which can lead to the formation of the water-soluble carboxylate salt. |
| Triethylamine | (C₂H₅)₃N | 3.25 | An organic base that is soluble in organic solvents. Useful for in-situ neutralization in anhydrous reaction conditions. Its hydrochloride salt is often water-soluble and can be removed with an aqueous wash. |
Diagram 1: Workflow for Managing Acidic Byproducts
Caption: A generalized workflow for the synthesis and purification of 2-(2-Chloro-3-fluorophenyl)acetic acid, emphasizing the steps for acidic byproduct removal.
Diagram 2: Decision Tree for Base Selection
Caption: A decision-making guide for selecting an appropriate base for neutralization.
References
- Srivastava, A., et al. (n.d.). Comparative DFT study on reactivity, acidity and vibrational spectra of halogen substituted phenylacetic acids. Indian Journal of Pure & Applied Physics, 53, 506-513.
-
Chemistry Steps. (n.d.). The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch19: RMgX + CO2 -> RCO2H. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Formation of carboxylic acids from Grignard reagents and CO2. Retrieved from [Link]
-
CHEM 2325. (2024, June 17). Module 23: Preparation of Carboxylic Acid via Reaction of Grignard Reagent with CO₂ [Video]. YouTube. Retrieved from [Link]
-
Chemistry Steps. (n.d.). How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. Retrieved from [Link]
- Joshi, D. R., & Adhikari, N. (2019). COMMON ACIDS AND BASES FOR ORGANIC SYNTHESIS. World Journal of Pharmaceutical Research, 8(7), 264-274.
-
Scribd. (n.d.). Benzyl Cyanide Hydrolysis To Acid. Retrieved from [Link]
-
Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development. Retrieved from [Link]
- Journal of Pharmaceutical and Biomedical Analysis. (2024). Review on the modern analytical advancements in impurities testing. Journal of Pharmaceutical and Biomedical Analysis, 243, 116035.
-
Arborpharm. (2023, December 9). How Are Impurities In Apis Detected And Removed? Retrieved from [Link]
- NIPER, SAS Nagar, India. (2022). Grignard Reaction. CRIPS, 16(5).
-
pH Adjustment Systems. (n.d.). The Selection of Acid and Base Neutralizing Chemicals. Retrieved from [Link]
-
Organic Syntheses. (n.d.). phenylacetic acid. Retrieved from [Link]
-
Solubility of Things. (n.d.). Acid-Base Neutralization Reactions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
-
Chromatography Online. (2023, November 10). Analysis of Impurities in APIs. Retrieved from [Link]
- The Royal Society of Chemistry. (2011). Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. Organic and Biomolecular Chemistry.
- Google Patents. (n.d.). US6870067B2 - Process for the synthesis of trifluorophenylacetic acids.
- Google Patents. (n.d.). CN103420823B - The synthetic method of -chloro-4 fluorophenyl benzyl ketones.
-
Chemistry LibreTexts. (2025, January 30). 8.1: Acid and Base Neutralization. Retrieved from [Link]
-
Lumen Learning. (n.d.). The Effect of Substituents on Reactivity. Retrieved from [Link]
- Google Patents. (n.d.). CN102249891B - Method for recovering and purifying phenylacetic acid.
- Royal Society of Chemistry. (2025, April 17). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. RSC Advances.
-
Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 22.5: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. Retrieved from [Link]
- Journal of the Chemical Society B: Physical Organic. (1968). Some observations relating to substituent effects in halogenation. Part III. The kinetics of the reaction of diphenylmethane with chlorine acetate in aqueous acetic acid at 25°. Journal of the Chemical Society B: Physical Organic, 339-343.
- Google Patents. (n.d.). CN1927810A - Preparation method of chlorophenyl acetic acid.
-
Organic Syntheses. (n.d.). phenylacetic acid. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid.
- Google Patents. (n.d.). US20170050905A1 - Methods for Removing Acidic Impurities from Halogenated Propenes.
-
Tidwell, T. T. (2012, November 14). Preparation of the Grignard reagent, phenylmagnesium bromide. Retrieved from [Link]
-
Ataman Kimya. (n.d.). BENZYL CYANIDE. Retrieved from [Link]
-
Sciencemadness Wiki. (2021, July 29). Benzyl cyanide. Retrieved from [Link]
- Google Patents. (n.d.). CN100586923C - Method for preparing phenylacetic acid by non-catalytic hydrolysis of phenylacetonitrile in near-critical water medium.
Sources
- 1. Benzyl cyanide - Sciencemadness Wiki [sciencemadness.org]
- 2. scribd.com [scribd.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 9. op.niscpr.res.in [op.niscpr.res.in]
- 10. researchgate.net [researchgate.net]
- 11. 2-(2-Chloro-3-fluorophenyl)acetic acid | 1000523-07-8 [chemicalbook.com]
- 12. CN102249891B - Method for recovering and purifying phenylacetic acid - Google Patents [patents.google.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 15. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 16. Review on the modern analytical advancements in impurities testing [aber.apacsci.com]
- 17. arborpharmchem.com [arborpharmchem.com]
- 18. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Scale-Up Synthesis of 2-(2-Chloro-3-fluorophenyl)acetic Acid
Welcome to the technical support center for the synthesis of 2-(2-Chloro-3-fluorophenyl)acetic acid. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of scaling this synthesis from the bench to pilot or manufacturing scale. We will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions, grounding our recommendations in established chemical principles and field-proven experience.
Section 1: Overview of Common Synthetic Pathways
The synthesis of 2-(2-Chloro-3-fluorophenyl)acetic acid typically proceeds from the corresponding benzyl halide. The two most prevalent routes involve either a nitrile hydrolysis pathway or a Grignard carboxylation pathway. The choice of route often depends on factors such as raw material availability, safety infrastructure, and desired purity profile.
Caption: Common synthetic routes to 2-(2-Chloro-3-fluorophenyl)acetic acid.
Section 2: Troubleshooting Guide
This section addresses specific, practical problems encountered during the scale-up process in a question-and-answer format.
Question: My reaction yield dropped from >90% at 10g scale to ~60% at 1kg scale. What are the most likely causes?
Answer: A significant yield drop upon scale-up is a classic problem often rooted in mass and heat transfer limitations. Here’s a breakdown of potential causes based on your synthetic route:
-
For Grignard Pathway (Exotherm Control):
-
Causality: Grignard reagent formation is highly exothermic.[1][2] On a small scale, the high surface-area-to-volume ratio allows for efficient heat dissipation into the environment or cooling bath. As you scale up, the volume increases cubically while the surface area increases squarely, leading to inefficient cooling. This temperature increase can cause side reactions, such as Wurtz coupling of the benzyl chloride with the newly formed Grignard reagent, reducing the yield of your desired product.
-
Solution:
-
Slow Addition: Add the 2-chloro-3-fluorobenzyl chloride solution to the magnesium turnings at a much slower, controlled rate to manage the heat output.
-
Jacketed Reactor: Ensure you are using a reactor with adequate cooling capacity. Monitor both the internal reaction temperature and the jacket temperature.
-
Solvent Choice: Consider using a higher-boiling point solvent like 2-Methyltetrahydrofuran (2-MeTHF), which can offer safer operating windows and is considered a greener solvent.[1]
-
-
-
For Nitrile Hydrolysis Pathway (Heat & Mixing):
-
Causality: The hydrolysis of the nitrile to a carboxylic acid, whether acid or base-catalyzed, requires significant energy input (heating).[3][4][5] On a large scale, inefficient mixing can create "hot spots" where the temperature is much higher than the sensor reading. This can lead to the degradation of the starting material or product, or promote the formation of thermal byproducts.
-
Solution:
-
Mechanical Stirring: Ensure your reactor is equipped with an appropriate overhead stirrer (e.g., anchor or pitched-blade turbine) to ensure homogenous mixing and temperature distribution.
-
Controlled Heating: Use a jacketed reactor with a circulating thermal fluid for precise and uniform temperature control. Avoid direct heating with a mantle, which is a common source of hot spots.
-
Reaction Monitoring: Track the disappearance of the nitrile and the appearance of the amide intermediate and carboxylic acid product (e.g., by HPLC or GC) to avoid unnecessarily long heating times.
-
-
Question: During the Grignard formation, the reaction is very difficult to initiate, but once it starts, it proceeds violently. How can I make the initiation safer and more reliable at scale?
Answer: This is a hallmark challenge of Grignard reactions.[6][7] The induction period is due to the passivating oxide layer on the magnesium surface. An accumulation of unreacted benzyl chloride during this period, followed by a sudden, rapid initiation, can lead to a dangerous runaway reaction.[2][6]
Troubleshooting Decision Tree for Grignard Initiation:
Caption: Decision workflow for safe Grignard reaction initiation.
Detailed Protocol for Safe Initiation:
-
Preparation: Assemble a flame-dried, jacketed reactor under a positive pressure of dry Nitrogen or Argon.
-
Magnesium Activation: Charge the reactor with magnesium turnings and a minimal amount of anhydrous THF. Add a single crystal of iodine. The brown color should disappear upon stirring, indicating an activated magnesium surface.
-
Initial Charge: Add only a small fraction (~5%) of your total 2-chloro-3-fluorobenzyl chloride solution.
-
Confirmation: Wait for a gentle exotherm (a rise of a few degrees in internal temperature) or a visible change (bubbling, cloudiness). For robust process control, an in-situ FTIR probe can definitively confirm initiation by showing the consumption of the benzyl chloride.[6]
-
Controlled Addition: Only after initiation is confirmed should you begin the slow, continuous addition of the remaining benzyl chloride, maintaining the internal temperature within a safe, predetermined range (e.g., 40-50°C).
Question: My final product after nitrile hydrolysis contains a significant amount of the corresponding amide as an impurity. How can I drive the reaction to completion?
Answer: The hydrolysis of a nitrile to a carboxylic acid is a two-step process, proceeding through an amide intermediate.[4] The hydrolysis of the amide to the carboxylic acid is often the rate-limiting step.
-
Causality: Insufficiently harsh conditions (temperature, time, or reagent concentration) will cause the reaction to stall at the amide stage.
-
Solutions:
-
Acid Hydrolysis:
-
Increase Temperature/Time: Prolong the reflux time and ensure a sufficiently high temperature is maintained throughout the reaction mass.
-
Increase Acid Concentration: While using concentrated acids can be effective, a mixture of glacial acetic acid and concentrated HCl is also a viable option for hydrolyzing stubborn amides.[8]
-
-
Base Hydrolysis:
-
Higher Temperature: If using aqueous NaOH, consider switching to a higher boiling solvent like ethylene glycol with KOH to achieve higher reaction temperatures.
-
Phase Transfer Catalyst: For heterogeneous mixtures, adding a phase transfer catalyst can sometimes improve the reaction rate.
-
-
Process Monitoring: The key is to monitor the reaction. Take samples periodically and analyze for the presence of the amide. Do not begin work-up until the amide is below your target specification (e.g., <0.5% by HPLC).
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling the starting material, 2-Chloro-3-fluorobenzyl chloride?
A1: Benzyl chlorides, particularly halogenated ones, are potent lachrymators (cause tearing) and are corrosive.[9] The primary hazards are:
-
Corrosivity: Causes severe skin burns and eye damage.[9][10]
-
Respiratory Irritation: Vapors can be highly irritating to the respiratory tract.
-
Handling Precautions: Always handle this material in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat. Ensure an eyewash station and safety shower are immediately accessible.
Q2: Which synthetic route is generally preferred for a multi-kilogram scale synthesis?
A2: The choice is a balance of safety, cost, and equipment availability.
| Feature | Nitrile Hydrolysis Route | Grignard Carboxylation Route |
| Safety | Main hazard is the use of toxic cyanide salts and handling strong acids/bases. Process is generally thermally manageable. | High Hazard. Grignard initiation is a significant runaway reaction risk.[2][7] Requires stringent controls. |
| Cost | Sodium cyanide is relatively inexpensive. Overall process can be cost-effective. | Magnesium is cheap, but requires high-purity anhydrous solvents, which increases cost. |
| Equipment | Standard glass-lined or stainless steel reactors are suitable. | Requires a reactor with excellent cooling capacity and a robust system for controlling reagent addition. |
| Waste | Generates cyanide-containing aqueous waste that requires specialized treatment. Also produces large amounts of salt from neutralization. | Generates magnesium salt waste streams. |
| Recommendation | Often preferred in environments where handling cyanide is routine and robust waste treatment is in place. It is generally considered more predictable and scalable than the Grignard route if the hydrolysis step is well-optimized. | Suitable for facilities with extensive experience in handling highly exothermic reactions and that have advanced process control and safety systems (e.g., calorimetry data, automated dosing). Continuous flow reactors are an emerging, safer alternative for Grignard chemistry at scale.[1][11] |
Q3: What are the Critical Process Parameters (CPPs) to control during the nitrile hydrolysis step?
A3: The CPPs for the hydrolysis are crucial for ensuring reaction completion, minimizing impurity formation, and achieving a consistent product.
-
Temperature: This is the most critical parameter. It directly influences the reaction rate. It must be high enough to drive the second step (amide to acid) but not so high that it causes product degradation.
-
Reagent Concentration: The molar ratio of acid or base to the nitrile determines the reaction kinetics. This should be optimized and strictly controlled.
-
Reaction Time: The time at the target temperature must be sufficient for the reaction to reach completion. This should be determined by reaction monitoring, not just a fixed duration.
-
Mixing Efficiency: The stirrer speed (RPM) must be adequate to ensure homogeneity, especially in large, viscous reaction mixtures.
References
-
AIChE. (2022). Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE Proceedings, 2022 Annual Meeting. Available at: [Link]
-
Dudley, G. B., et al. (1999). Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. Organic Process Research & Development, 3(4), 267–270. Available at: [Link]
-
American Chemical Society. (2012). Grignard Reactions Go Greener with Continuous Processing. ACS Green Chemistry Institute. Available at: [Link]
-
American Chemical Society. (2025). Grignard Reaction - Laboratory Reaction Safety Summary. ACS Chemical Health & Safety. Available at: [Link]
-
Mettler Toledo. (2007). Investigation of a Grignard Reaction at Small Scale. Mettler Toledo Application Note No. 02-2007. Available at: [Link]
- Google Patents. (2006). EP1698611A1 - Process for producing phenylacetic acid derivative.
-
Zhang, Y., et al. (2019). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. Journal of Chemical Research, 43(11-12), 548-552. Available at: [Link]
-
Patsnap. Preparation method of substituted phenylacetic acid derivative. Eureka. Available at: [Link]
-
YouTube. (2024). Phenylacetic Acid: Properties, Synthesis, Uses, and Safety Considerations. Available at: [Link]
- Google Patents. (1970). US3542822A - Hydrolysis of nitriles to carboxylic acids.
-
Organic Chemistry Portal. Nitrile to Acid - Common Conditions. Available at: [Link]
-
Clark, J. (2023). Hydrolysing Nitriles. Chemguide. Available at: [Link]
-
Chem-Online. (2026). Understanding the Safety and Handling of 2-Chloro-3-fluorobenzaldehyde. Available at: [Link]
-
Inventiva Pharma. (2008). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Poster Presentation. Available at: [Link]
- Google Patents. (2008). WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof.
-
Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Available at: [Link]
-
ResearchGate. (2018). Scheme 1. Two pathways of the enzymatic hydrolysis of nitriles to carboxylic acids. Available at: [Link]
-
Organic Syntheses. α-Chlorophenylacetic acid. Organic Syntheses Procedure. Available at: [Link]
-
Organic Syntheses. 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. Available at: [Link]
-
American Elements. 2-Chloro-5-fluorophenylacetic acid. Available at: [Link]
- Google Patents. (2007). CN1927810A - Preparation method of chlorophenyl acetic acid.
-
ResearchGate. (2022). Synthesis of 2-Fluoroacetoacetic Acid and 4-Fluoro-3-hydroxybutyric Acid. Request PDF. Available at: [Link]
Sources
- 1. cs.gordon.edu [cs.gordon.edu]
- 2. acs.org [acs.org]
- 3. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mt.com [mt.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. fishersci.com [fishersci.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
Technical Support Center: Work-up Procedures for 2-(2-Chloro-3-fluorophenyl)acetic Acid Reactions
Answering in the persona of a Senior Application Scientist.
Welcome to the technical support guide for handling reactions that synthesize 2-(2-Chloro-3-fluorophenyl)acetic acid. As a key intermediate in pharmaceutical development, achieving high purity and yield is paramount. The work-up procedure is not merely a purification step; it is an integral part of the synthesis that dictates the quality of your final product. This guide provides field-proven insights, troubleshooting advice, and standardized protocols to help you navigate common challenges.
Section 1: Core Principles of Carboxylic Acid Work-up
The foundational principle for isolating any carboxylic acid, including 2-(2-Chloro-3-fluorophenyl)acetic acid, is leveraging its acidic proton. By manipulating the pH of the aqueous phase during a liquid-liquid extraction, we can control the solubility of the target molecule.
-
In Basic Conditions (pH > ~7): The carboxylic acid is deprotonated to its carboxylate salt form (R-COO⁻). This ionic species is highly soluble in the aqueous layer and insoluble in most organic solvents. This allows for the removal of non-acidic organic impurities, which will remain in the organic phase.
-
In Acidic Conditions (pH < ~4): The carboxylate is protonated back to the neutral carboxylic acid form (R-COOH). This species is significantly more soluble in organic solvents (like ethyl acetate, dichloromethane, or diethyl ether) than in the aqueous layer.
This pH-dependent partitioning is the cornerstone of a successful extraction and purification strategy.[1][2]
General Aqueous Work-up Workflow
The following diagram illustrates the typical logic for an extractive work-up designed to isolate a carboxylic acid product from a crude reaction mixture.
Caption: General workflow for acid-base extraction of a carboxylic acid.
Section 2: Frequently Asked Questions (FAQs)
Q: My final product is a persistent oil and won't crystallize. What should I do? A: This is a common issue often caused by residual solvent or impurities. First, ensure all extraction solvent is removed under high vacuum. If it remains an oil, try dissolving the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., toluene, ethyl acetate) and then slowly adding a non-polar "anti-solvent" (e.g., hexanes, petroleum ether) until turbidity appears. Cool the mixture slowly to induce crystallization. Scratching the inside of the flask with a glass rod at the solvent line can also initiate crystal formation.
Q: I'm getting a very low yield after extraction. Where did my product go? A: There are several possibilities:
-
Incomplete Extraction: Did you perform multiple extractions? A single extraction is often insufficient. It is more effective to extract three times with 50 mL of solvent than once with 150 mL.
-
Incorrect pH: After acidifying the aqueous layer to re-protonate your product, did you confirm the pH was sufficiently low (pH 1-2 is ideal)? If the pH is too high, the product will remain as the carboxylate salt in the aqueous layer.
-
Emulsion Formation: A stable emulsion can trap your product in the interface between layers, preventing its recovery.
Q: How do I break up a persistent emulsion? A: Emulsions are common when working with complex mixtures.[3] To break them, try the following:
-
Add a small amount of brine (saturated aqueous NaCl). The increased ionic strength of the aqueous layer can help force the separation.[4]
-
If on a small scale, centrifuge the mixture.
-
Filter the entire mixture through a pad of Celite®.
-
Allow the mixture to stand for an extended period (if time permits).
-
If the reaction was run in a solvent like THF or benzene, it may be beneficial to remove it by rotary evaporation before workup to prevent emulsion formation.[5]
Q: My organic layer is cloudy even after separating and washing with brine. What does this mean? A: A cloudy organic layer indicates the presence of dissolved water. The brine wash helps remove the bulk of it, but a chemical drying agent is required for complete removal. Ensure you are using a sufficient amount of an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Add the drying agent until it no longer clumps together.[2][6]
Section 3: Troubleshooting Guide by Synthetic Route
The optimal work-up procedure depends heavily on the preceding reaction. Below are troubleshooting guides for the two most common synthetic routes to 2-(2-Chloro-3-fluorophenyl)acetic acid.
Route A: Hydrolysis of 2-(2-Chloro-3-fluorophenyl)acetonitrile
This reaction involves converting the nitrile (-CN) group to a carboxylic acid (-COOH), typically under strong acidic or basic conditions.[7]
Problem: My final product is contaminated with unreacted nitrile or the intermediate amide.
-
Causality & Diagnosis: Nitrile hydrolysis proceeds via an amide intermediate. Incomplete reaction, due to insufficient heating, time, or reagent concentration, will leave these starting materials in your crude product. You can easily monitor this by TLC, as the nitrile and amide will have different Rf values than the more polar carboxylic acid product.
-
Solution:
-
Drive the Reaction: The most effective solution is to ensure the reaction goes to completion. Increase the reflux time or temperature and re-analyze by TLC.
-
Work-up Strategy: If you must work with the mixture, the amide can be difficult to separate. However, the nitrile is much less polar and less acidic than the carboxylic acid. A careful acid-base extraction should separate the desired acid (which moves to the aqueous layer upon base treatment) from the nitrile (which remains in the organic layer). The amide may partially partition, requiring subsequent column chromatography for full removal.
-
Problem: The reaction mixture is very dark, and this color carries through to my final product.
-
Causality & Diagnosis: Strong acid hydrolysis, particularly with sulfuric acid at high temperatures, can cause charring and the formation of colored byproducts.[8]
-
Solution:
-
Activated Carbon: After the extraction and before final crystallization, dissolve the crude product in a suitable organic solvent and treat it with a small amount of activated carbon. Stir for 15-30 minutes, then filter through Celite® to remove the carbon and adsorbed impurities.
-
Recrystallization: A careful recrystallization is often very effective at excluding colored impurities, which will either remain in the mother liquor or be removed by hot filtration if they are insoluble.
-
Route B: Carboxylation of a Grignard Reagent
This route involves forming an organometallic (Grignard) reagent from a suitable aryl halide, which then attacks carbon dioxide (usually from dry ice) to form the carboxylate.[7][9]
Problem: The reaction failed, and I recovered only starting material or biphenyl byproduct.
-
Causality & Diagnosis: Grignard reagents are extremely strong bases and nucleophiles. Their formation is highly sensitive to moisture and acidic protons.[10][11] Failure is almost always due to:
-
Wet Glassware/Solvents: Trace water will protonate and destroy the Grignard reagent as it forms.
-
Inactive Magnesium: The surface of magnesium turnings can oxidize, preventing the reaction.
-
Side Reactions: The Grignard reagent can react with the starting aryl halide to form a biphenyl coupling product.
-
-
Solution:
-
Rigorous Anhydrous Technique: Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere (N₂ or Ar). Use anhydrous solvents.
-
Magnesium Activation: Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. A visible color change or gentle reflux indicates initiation.[11]
-
Problem: The work-up is difficult, with lots of solids and poor separation.
-
Causality & Diagnosis: The initial quench of a Grignard reaction produces magnesium salts (e.g., Mg(OH)Cl), which are often insoluble and can trap the product, leading to a thick, unmanageable slurry.
-
Solution:
-
Quench Correctly: Cool the reaction to 0°C and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[10] This is often gentler than adding acid directly.
-
Acidify to Dissolve: After the initial quench, add a dilute acid (e.g., 1M HCl) dropwise until all the solids dissolve and the aqueous layer is clear and acidic (pH 1-2).[9] This ensures your product is protonated and the magnesium salts are converted to soluble MgCl₂.
-
Troubleshooting Decision Tree: Grignard Carboxylation
Caption: A decision tree for troubleshooting Grignard carboxylation issues.
Section 4: Standardized Work-up Protocols
Protocol 1: Work-up After Acidic Hydrolysis of Nitrile
-
Cooling & Dilution: Once the reaction is deemed complete, cool the reaction mixture to room temperature, then pour it cautiously over an equal volume of ice water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate, 3 x 1 volume).
-
Neutralization Wash: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous wash is neutral or basic (test with pH paper). This removes any residual acid catalyst.[2]
-
Final Washes: Wash the organic layer sequentially with water (1 x 1 volume) and then brine (1 x 1 volume).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., toluene/hexanes).
Protocol 2: Work-up for Grignard Carboxylation
-
Quench: After carboxylation is complete, cool the reaction flask to 0°C in an ice bath. Slowly and carefully add a saturated aqueous solution of NH₄Cl dropwise with vigorous stirring until gas evolution ceases.[10]
-
Acidification: Add 1M HCl dropwise to the mixture until all precipitated magnesium salts have dissolved and the aqueous layer is clear and has a pH of 1-2.
-
Separation: Transfer the mixture to a separatory funnel. Separate the layers and save the organic layer.
-
Aqueous Extraction: Extract the acidic aqueous layer two more times with fresh organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine & Wash: Combine all organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Proceed with recrystallization as needed.
Section 5: Data Tables
Table 1: Common Solvents for Extraction & Recrystallization
| Solvent | Use | Boiling Point (°C) | Properties & Cautions |
| Diethyl Ether | Extraction | 34.6 | Excellent solvent, but highly flammable and volatile. Can form peroxides. |
| Ethyl Acetate | Extraction/Recryst. | 77.1 | Good all-purpose solvent, less flammable than ether. Can be hydrolyzed by strong acid/base. |
| Dichloromethane | Extraction | 39.6 | Good solvent, but denser than water. Environmental and health concerns. |
| Toluene | Recrystallization | 110.6 | Good for recrystallizing aromatic compounds. High boiling point can make removal difficult. |
| Hexanes | Recrystallization | ~69 | Used as a non-polar "anti-solvent" to induce crystallization from a more polar solvent. |
| Acetic Acid | Recrystallization | 118.1 | Can be used for recrystallization, but must be glacial.[12][13] Difficult to remove completely. |
Table 2: Troubleshooting Summary
| Problem | Likely Cause | Recommended Solution |
| Low Yield | Incorrect pH during extraction; Emulsion | Check aqueous pH is < 2 before extraction; Add brine to break emulsion. |
| Oily Product | Residual solvent; Impurities | Dry under high vacuum; Recrystallize using a solvent/anti-solvent system. |
| Colored Product | Reaction side products or charring | Treat with activated carbon; Recrystallize. |
| Incomplete Nitrile Hydrolysis | Insufficient reaction time/temp | Monitor reaction by TLC and prolong reaction time or increase temperature if necessary. |
| Grignard Failure | Water contamination; Inactive Mg | Use flame-dried glassware and anhydrous solvents; Activate Mg with iodine.[11] |
| Solids in Grignard Work-up | Insoluble magnesium salts | After quenching, add dilute HCl until all solids dissolve.[9] |
References
- Benchchem. (n.d.). Application Notes and Protocols: Grignard Reaction with 2-Chloro-6-fluorobenzaldehyde.
- Aecenar. (n.d.). Phenylacetic acid production(PAA-precursor).
- ACS Publications. (n.d.). Reactive Extraction of Phenylacetic Acid with Tri-n-butyl Phosphate in Benzene, Hexanol, and Rice Bran Oil at 298 K.
- Organic Syntheses. (n.d.). Phenylacetic acid. Org. Syn. Coll. Vol. 1, 436.
- Zhengzhou Tiei Extraction Technology Co., Ltd. (2025). Efficient Extraction of Phenylacetic Acid with Centrifugal Extractor.
- Frontier, A. (2026). How To Run A Reaction: The Workup. University of Rochester, Department of Chemistry.
- University of Toronto. (n.d.). Formation and reaction of a Grignard reagent.
- University of Missouri - St. Louis. (n.d.). The Grignard Reaction.
- Google Patents. (2007). US20070010685A1 - Method of phenylacetic acid production.
- Chemistry LibreTexts. (2020). 21.4: Synthesis of Carboxylic Acids.
- The Organic Chemistry Tutor. (2024). Synthesis of Carboxylic Acids | 4 Must-Know Reactions [Video]. YouTube.
- University of York. (n.d.). Theory of Aqueous Workup. Chemistry Teaching Labs.
- Google Patents. (2008).
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
- Benchchem. (n.d.). Technical Support Center: Grignard Reactions with 3-(Trifluoromethyl)benzaldehyde.
- Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups.
- Frontier, A. (2026). Workup for Polar and Water-Soluble Solvents. University of Rochester, Department of Chemistry.
- ChemicalBook. (2025). 2-(2-Chloro-3-fluorophenyl)acetic acid | 1000523-07-8.
- Google Patents. (n.d.). CN103420823B - The synthetic method of -chloro-4 fluorophenyl benzyl ketones.
- Reddit. (2015).
Sources
- 1. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Efficient Extraction of Phenylacetic Acid with Centrifugal Extractor - Tiei liquid/liquid mixing and separation [tyextractor.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. Workup [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CN103420823B - The synthetic method of ��-chloro-4 fluorophenyl benzyl ketones - Google Patents [patents.google.com]
- 13. reddit.com [reddit.com]
Technical Support Center: Monitoring 2-(2-Chloro-3-fluorophenyl)acetic Acid Reactions
Welcome to the technical support guide for the synthesis and monitoring of 2-(2-Chloro-3-fluorophenyl)acetic acid. As a key intermediate in pharmaceutical development, ensuring the successful progression of its synthesis is paramount. This guide, designed for researchers and drug development professionals, provides in-depth, field-tested advice on reaction monitoring, troubleshooting, and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 2-(2-Chloro-3-fluorophenyl)acetic acid where monitoring is critical?
The two most prevalent methods are the hydrolysis of a corresponding benzyl cyanide and the carboxylation of a Grignard reagent.[1] The Grignard route, involving the formation of a benzylmagnesium halide followed by reaction with carbon dioxide, is particularly sensitive to reaction conditions and requires careful monitoring to ensure initiation and completion.[1][2] The hydrolysis of 2-(2-chloro-3-fluorophenyl)acetonitrile is another robust method, typically monitored for the disappearance of the nitrile starting material.[3][4]
Q2: Which analytical techniques are best for real-time or quasi-real-time reaction monitoring?
For most lab settings, Thin-Layer Chromatography (TLC) is the fastest and most cost-effective method for qualitative monitoring.[5][6] It allows for rapid checks on the consumption of starting materials and the appearance of the product. High-Performance Liquid Chromatography (HPLC) provides quantitative data, offering precise measurements of conversion and purity, making it ideal for optimization and scale-up studies.[5][7][8]
Q3: My reaction appears to have stalled. What is the first thing I should check?
The first step is to confirm the presence and integrity of all reagents and the stability of the reaction temperature. For Grignard reactions, the most common issue is the failure to initiate due to moisture or a passivated magnesium surface.[9][10] For hydrolysis reactions, ensure the acid or base concentration is sufficient and that the temperature is adequate to drive the reaction.
Q4: How do I choose a suitable TLC visualization method for this specific compound?
Since the product, 2-(2-Chloro-3-fluorophenyl)acetic acid, is an aromatic carboxylic acid, it can often be visualized non-destructively using a UV lamp (254 nm) where it will appear as a dark spot on a fluorescent plate.[11][12] For more specific and sensitive detection, a pH indicator stain like Bromocresol Green is highly effective. The acidic product will appear as a yellow spot on a blue background, making it easily distinguishable.[13][14]
Core Monitoring Techniques: Protocols & Workflows
Effective reaction monitoring is a cycle of sampling, analysis, and decision-making. The goal is to obtain a clear picture of the reaction's progress—the consumption of starting material(s) and the formation of the product—to decide whether to continue, stop, or troubleshoot the reaction.
Caption: A typical workflow for monitoring a chemical reaction.
Protocol 1: Thin-Layer Chromatography (TLC)
TLC is a rapid, qualitative technique used to separate components of a mixture.[6] For this reaction, you will monitor the disappearance of the less polar starting material and the appearance of the more polar carboxylic acid product.
Step-by-Step Methodology:
-
Sample Preparation: Withdraw a small aliquot from the reaction mixture using a capillary tube. Quench and dilute it in a suitable solvent (e.g., ethyl acetate). Prepare reference spots of your starting material and, if available, the pure product.
-
Spotting: On a silica gel TLC plate (e.g., Silica Gel 60 F254), gently spot the diluted reaction mixture, the starting material reference, and the product reference in separate lanes.
-
Development: Place the plate in a sealed chamber containing a suitable mobile phase. A common solvent system for phenylacetic acids is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v), often with a small amount of acetic acid (e.g., 1%) to ensure sharp spots for the carboxylic acid. Allow the solvent front to travel up the plate.
-
Visualization:
-
Remove the plate and mark the solvent front. Allow it to dry completely.
-
View the plate under a UV lamp (254 nm).[12] Circle any visible spots.
-
Immerse the plate in a visualization stain. For this acidic product, Bromocresol Green is ideal, which will stain the carboxylic acid a bright yellow against a blue background.[13][14]
-
-
Interpretation: The starting material should have a higher Rf value (travels further up the plate) than the more polar carboxylic acid product. As the reaction progresses, the starting material spot will fade, and the product spot will intensify.
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | Silica Gel 60 F254 | Standard, versatile adsorbent with a fluorescent indicator for UV visualization. |
| Mobile Phase | Hexane:Ethyl Acetate (7:3) + 1% Acetic Acid | Good polarity balance for separation. Acetic acid suppresses deprotonation of the product, reducing streaking. |
| Visualization 1 | UV Light (254 nm) | Non-destructive. Visualizes the aromatic rings in both starting material and product.[11] |
| Visualization 2 | Bromocresol Green Stain | Selective for acidic compounds, providing clear, colorimetric confirmation of the product.[13] |
Protocol 2: High-Performance Liquid Chromatography (HPLC)
HPLC is used for quantitative analysis, providing precise data on reaction conversion and the formation of any impurities.[5] A reverse-phase method is typically employed for aromatic carboxylic acids.[7][15]
Step-by-Step Methodology:
-
Sample Preparation: Quench a precisely measured aliquot of the reaction mixture in a known volume of mobile phase to halt the reaction and prepare it for injection.
-
Injection: Inject the prepared sample into the HPLC system.
-
Analysis: The chromatogram will show peaks corresponding to different components. The retention time is used for identification, and the peak area is used for quantification.
-
Interpretation: The starting material will typically have a longer retention time than the more polar product in a reverse-phase system. By comparing the peak areas over time, you can calculate the percentage conversion and monitor for the emergence of any side-product peaks.
| Parameter | Example Condition | Rationale |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | Standard reverse-phase column suitable for separating moderately polar organic molecules.[15] |
| Mobile Phase | Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% Phosphoric or Formic Acid | The organic/aqueous mixture allows for elution control. The acid ensures the carboxylic acid is protonated for better peak shape.[16] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this size. |
| Detection | UV at 225 nm or 254 nm | The aromatic ring of the compound strongly absorbs UV light at these wavelengths.[15] |
Troubleshooting Guide
Encountering issues is a common part of chemical synthesis. This guide addresses specific problems you may face when synthesizing 2-(2-Chloro-3-fluorophenyl)acetic acid.
Caption: Decision tree for troubleshooting low yield in a Grignard synthesis.
Problem 1: Reaction Fails to Initiate (Primarily for Grignard Synthesis)
-
Symptom: No exotherm, no color change from clear to cloudy/grayish, and TLC analysis shows only starting material after a significant amount of time.[10]
-
Potential Cause 1: Presence of Moisture. Grignard reagents are extremely strong bases and are rapidly quenched by acidic protons from water.[2][17]
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use and assembled under an inert atmosphere (Nitrogen or Argon). Solvents like THF or diethyl ether must be anhydrous.
-
-
Potential Cause 2: Inactive Magnesium Surface. Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO) that prevents the reaction with the organic halide.[9]
Problem 2: Reaction is Sluggish or Stalls Midway
-
Symptom: TLC/HPLC analysis shows the presence of both starting material and product, but the ratio does not change over several hours.
-
Potential Cause 1: Insufficient Temperature. Many reactions, including nitrile hydrolysis, require thermal energy to overcome the activation barrier.
-
Solution: If the protocol allows, gently increase the reaction temperature and continue monitoring. For hydrolysis, this often means ensuring a steady reflux.[3]
-
-
Potential Cause 2: Reagent Stoichiometry or Purity. An insufficient amount of a key reagent (e.g., the hydrolyzing acid/base or the Grignard reagent) or impure reagents can lead to an incomplete reaction.
-
Solution: If possible, titrate the Grignard reagent before use to determine its exact concentration.[2] For other reactions, ensure reagents are from a reliable source and used in the correct stoichiometric amounts.
-
Problem 3: Significant Formation of Impurities
-
Symptom: TLC shows multiple new spots, or HPLC analysis reveals significant peaks other than the starting material and desired product.
-
Potential Cause 1: Wurtz Coupling (Grignard Route). The newly formed Grignard reagent can react with the starting benzyl halide to form a dimer. This is more common with reactive halides.[9][10]
-
Solution: Minimize this side reaction by adding the benzyl halide solution dropwise to the magnesium suspension. This keeps the instantaneous concentration of the halide low, favoring the reaction with magnesium over the coupling reaction.
-
-
Potential Cause 2: Over-reaction or Decomposition. Excessive heat or prolonged reaction times can sometimes lead to the degradation of the product or starting materials.
-
Solution: Monitor the reaction closely and proceed to work-up as soon as the starting material is consumed. Avoid unnecessarily high temperatures.
-
-
Purification: If impurities are present, the crude product will require purification. Recrystallization from a suitable solvent system (e.g., toluene/hexanes or hot water) is often effective for purifying solid phenylacetic acids.[1][18]
Advanced Characterization
While TLC and HPLC are used for monitoring, final product confirmation requires more advanced techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the carbon-hydrogen framework of the molecule, confirming the identity and purity of the final product.[5]
-
Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, confirming the molecular formula of the product.[5][19]
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling chemicals.
-
Ventilation: Conduct all reactions in a well-ventilated fume hood. Substituted benzyl halides can be lachrymatory.
-
Grignard Reagents: These are highly reactive and pyrophoric. Handle under an inert atmosphere and away from water or protic solvents.
-
Acid/Base Hydrolysis: Strong acids and bases are corrosive. Handle with care and be prepared to neutralize spills.
References
-
HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography. Available from: [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. Preprints.org. Available from: [Link]
-
Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies. Available from: [Link]
-
Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. National Institutes of Health. Available from: [Link]
-
TLC Visualization Reagents. EPFL. Available from: [Link]
-
Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry. Available from: [Link]
-
Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. RSC Publishing. Available from: [Link]
-
Grignard Formation - Troubleshooting and Perfecting. Reddit. Available from: [Link]
-
A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. PubMed. Available from: [Link]
-
2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Available from: [Link]
-
6 Organic Chemistry Lab Techniques Your Students Should Know. Labster. Available from: [Link]
-
TLC Visualization Methods - Theory pages. Labster. Available from: [Link]
-
5.2: Practical Considerations, Procedural Changes, Safety Tips. Chemistry LibreTexts. Available from: [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. Available from: [Link]
-
Phenylacetic acid - Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]
- Method for preparing substituted phenylacetic acid. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Method for preparing substituted phenylacetic acid (2017) | Liu Shaohua | 3 Citations [scispace.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. 6 Organic Chemistry Lab Techniques Your Students Should Know [labster.com]
- 7. helixchrom.com [helixchrom.com]
- 8. A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. theory.labster.com [theory.labster.com]
- 13. faculty.fiu.edu [faculty.fiu.edu]
- 14. epfl.ch [epfl.ch]
- 15. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 16. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of 2-(2-Chloro-3-fluorophenyl)acetic Acid: A Comparative Analysis of Key Methodologies
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-(2-Chloro-3-fluorophenyl)acetic Acid
2-(2-Chloro-3-fluorophenyl)acetic acid is a substituted phenylacetic acid derivative. The phenylacetic acid scaffold is a crucial pharmacophore found in numerous biologically active molecules, most notably in non-steroidal anti-inflammatory drugs (NSAIDs). The specific substitution pattern of a chloro and a fluoro group on the phenyl ring can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, making this compound a valuable building block in medicinal chemistry and drug discovery. Its synthesis is a critical step for researchers developing novel therapeutics where this specific structural motif is required.
This guide provides an in-depth comparison of three primary, field-proven synthetic routes to 2-(2-Chloro-3-fluorophenyl)acetic acid. We will dissect each method, offering not just the protocol but the underlying chemical logic, comparative performance metrics, and validation techniques to ensure the synthesis of a high-purity final product.
Core Synthetic Strategies: An Overview
The synthesis of 2-(2-Chloro-3-fluorophenyl)acetic acid predominantly starts from a common precursor: 2-chloro-3-fluorobenzyl chloride . This intermediate can be synthesized from 2-chloro-3-fluorotoluene via free-radical chlorination. From this key intermediate, several pathways diverge to yield the target carboxylic acid. We will compare the following three robust methods:
-
Route A: Cyanide Displacement and Subsequent Nitrile Hydrolysis
-
Route B: Direct Carboxylation via Grignard Reagent
-
Route C: Palladium-Catalyzed Carbonylation
Methodology Comparison: From Precursor to Product
Route A: Synthesis via Nitrile Hydrolysis
This classic two-step approach is one of the most established methods for extending an alkyl halide by one carbon to form a carboxylic acid.[1][2][3]
Workflow Diagram:
Caption: Workflow for Route A: Nitrile Hydrolysis.
Mechanistic Rationale: The first step involves a nucleophilic (SN2) attack by the cyanide ion on the benzylic carbon of 2-chloro-3-fluorobenzyl chloride.[3] This displaces the chloride and forms the corresponding benzyl nitrile. The second step is the hydrolysis of the nitrile group. Under either strong acidic or basic conditions, the carbon-nitrogen triple bond is hydrolyzed to a carboxylic acid and ammonia (or an ammonium salt).
Experimental Protocol (Representative):
Step 1: Synthesis of 2-(2-Chloro-3-fluorophenyl)acetonitrile
-
In a round-bottom flask, dissolve sodium cyanide (1.2 eq) in a mixture of ethanol and water.
-
To this solution, add 2-chloro-3-fluorobenzyl chloride (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
After cooling, remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude nitrile.
Step 2: Hydrolysis to 2-(2-Chloro-3-fluorophenyl)acetic acid
-
Combine the crude 2-(2-Chloro-3-fluorophenyl)acetonitrile with a 6M aqueous solution of sulfuric acid.
-
Heat the mixture to reflux for several hours until TLC or HPLC analysis indicates complete conversion.
-
Cool the reaction mixture in an ice bath. The carboxylic acid product will often precipitate.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexanes) to yield the pure acid.[1]
Route B: Synthesis via Grignard Reagent Carboxylation
This method utilizes an organometallic intermediate to form the new carbon-carbon bond, offering a powerful route to carboxylic acids.[2][3][4]
Workflow Diagram:
Caption: Workflow for Route B: Grignard Carboxylation.
Mechanistic Rationale: The synthesis begins with the formation of a Grignard reagent by reacting 2-chloro-3-fluorobenzyl chloride with magnesium metal in an anhydrous ether solvent. This reverses the polarity of the benzylic carbon, transforming it from an electrophile into a potent nucleophile. This nucleophilic carbon then attacks the electrophilic carbon of carbon dioxide (often supplied as dry ice), forming a magnesium carboxylate salt.[3][5] A final acidic workup protonates the carboxylate to yield the desired carboxylic acid.[4]
Experimental Protocol (Representative):
-
Grignard Reagent Formation:
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.5 eq).
-
Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.
-
Add a solution of 2-chloro-3-fluorobenzyl chloride (1.0 eq) in anhydrous ether dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature until the magnesium is consumed.
-
-
Carboxylation and Workup:
-
Cool the Grignard solution in an ice-salt bath.
-
Carefully add crushed dry ice (CO₂) in small portions to the vigorously stirred solution.
-
Once the addition is complete, allow the mixture to warm to room temperature.
-
Quench the reaction by slowly adding a cold, dilute solution of hydrochloric acid (e.g., 1M HCl).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting crude acid by recrystallization.
-
Route C: Synthesis via Palladium-Catalyzed Carbonylation
This modern approach offers a more direct conversion of benzyl halides to their corresponding carboxylic acids using carbon monoxide.[1][6]
Workflow Diagram:
Caption: Workflow for Route C: Palladium-Catalyzed Carbonylation.
Mechanistic Rationale: The reaction proceeds via a palladium catalytic cycle. Initially, an active Pd(0) species undergoes oxidative addition into the carbon-chlorine bond of the benzyl chloride. Carbon monoxide then inserts into the resulting palladium-carbon bond. Finally, reductive elimination, often facilitated by a base, releases the carboxylate product and regenerates the Pd(0) catalyst. This method is highly efficient and tolerant of various functional groups.[6]
Experimental Protocol (Representative):
-
Reaction Setup:
-
In a high-pressure reactor, charge 2-chloro-3-fluorobenzyl chloride (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.01 eq), triphenylphosphine (PPh₃, 0.02 eq), and toluene.
-
Add an aqueous solution of sodium hydroxide (2.0 eq).
-
-
Carbonylation:
-
Seal the reactor, purge with carbon monoxide (CO), and then pressurize to 1.5 MPa.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for several hours. Monitor the reaction progress by observing CO uptake or by periodic HPLC analysis of aliquots.
-
-
Workup and Isolation:
-
After completion, cool the reactor to room temperature and carefully vent the CO pressure.
-
Transfer the reaction mixture to a separatory funnel and remove the organic layer.
-
Wash the aqueous layer with toluene to remove non-polar impurities.
-
Acidify the aqueous phase with concentrated HCl until the pH is ~1-2, leading to the precipitation of the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.
-
Comparative Analysis of Synthesis Methods
| Feature | Route A: Nitrile Hydrolysis | Route B: Grignard Carboxylation | Route C: Palladium-Catalyzed Carbonylation |
| Reagents | NaCN (highly toxic), strong acid/base | Mg metal, CO₂ (dry ice), anhydrous solvents | CO (toxic gas), Pd catalyst, phosphine ligands |
| Reaction Conditions | Reflux temperatures; handles moisture after nitrile formation | Strictly anhydrous; requires inert atmosphere | Elevated pressure (1-2 MPa) and temperature (80-100°C) |
| Yield (Typical) | Good to excellent (70-90% over two steps) | Good (60-80%) | Excellent (often >90%)[6] |
| Key Advantages | Reliable, well-established, uses common lab reagents | Excellent for C-C bond formation, avoids highly toxic cyanide | High yield and selectivity, one-pot procedure from halide |
| Key Disadvantages | Use of highly toxic sodium cyanide; harsh hydrolysis conditions | Highly sensitive to moisture and air; incompatible with acidic protons | Requires specialized high-pressure equipment; catalyst cost and toxicity |
| Ideal Scale | Lab-scale to pilot scale | Lab-scale | Lab-scale to industrial scale |
Validation and Quality Control
Regardless of the synthetic route chosen, the identity and purity of the final product, 2-(2-Chloro-3-fluorophenyl)acetic acid, must be rigorously confirmed.
Recommended Analytical Workflow:
-
Thin-Layer Chromatography (TLC): For initial reaction monitoring and qualitative purity assessment.
-
High-Performance Liquid Chromatography (HPLC): To determine quantitative purity (e.g., >99%). A reverse-phase C18 column with a mobile phase of acetonitrile/water with 0.1% trifluoroacetic acid is a typical starting point.
-
Melting Point: A sharp melting point range indicates high purity.
-
Spectroscopic Confirmation:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment, including the characteristic singlet for the CH₂ group and the aromatic splitting pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To verify the number and type of carbon atoms, including the carbonyl carbon of the acid.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Conclusion and Recommendations
The choice of synthesis method for 2-(2-Chloro-3-fluorophenyl)acetic acid depends heavily on the available resources, scale, and safety considerations.
-
For academic and small-scale laboratory synthesis, the Nitrile Hydrolysis (Route A) and Grignard Carboxylation (Route B) methods are highly practical. Route A is often more robust and less sensitive than the Grignard route, though it requires careful handling of cyanide.
-
For process development and larger-scale synthesis, the Palladium-Catalyzed Carbonylation (Route C) is superior.[6] Despite the higher initial investment in equipment and catalysts, its high efficiency, excellent yield, and one-pot nature make it more economical and streamlined for manufacturing.
Each method presents a viable path to the target molecule. By understanding the mechanistic underpinnings and practical considerations of each, researchers can select the optimal route to support their drug discovery and development programs.
References
- BenchChem. (n.d.). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
- Li, J., et al. (n.d.). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation.
- Google Patents. (n.d.). US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates.
- Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids.
- Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents.
- Filo. (2025, October 26). How are carboxylic acid prepared from Grignard reagent?.
- Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction.
-
Priebbenow, D. L., & Bolm, C. (2013). Recent advances in the Willgerodt–Kindler reaction. Chemical Society Reviews, 42, 7870-7880. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. How are carboxylic acid prepared from Grignard reagent? How would you pre.. [askfilo.com]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-(2-Chloro-3-fluorophenyl)acetic acid
Introduction: The Structural Significance of 2-(2-Chloro-3-fluorophenyl)acetic acid
2-(2-Chloro-3-fluorophenyl)acetic acid belongs to the class of substituted phenylacetic acids, a scaffold prevalent in a wide array of pharmaceuticals and agrochemicals. The specific substitution pattern of a chloro group at the 2-position and a fluoro group at the 3-position of the phenyl ring introduces unique electronic and steric properties that can significantly influence its biological activity and chemical reactivity. Accurate spectroscopic characterization is therefore paramount for unequivocal structure confirmation, purity assessment, and for understanding its behavior in various chemical environments.
This guide will serve as a valuable resource for researchers by providing a detailed roadmap for the spectroscopic analysis of this compound, even in the absence of a pre-existing reference spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals, we can deduce the precise arrangement of atoms within a molecule.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 2-(2-Chloro-3-fluorophenyl)acetic acid is expected to exhibit signals in two main regions: the aromatic region, corresponding to the protons on the phenyl ring, and the aliphatic region, for the methylene protons of the acetic acid side chain.
Aromatic Region (Predicted: ~7.0-7.5 ppm): The three protons on the trisubstituted benzene ring will form a complex splitting pattern due to spin-spin coupling with each other and with the fluorine atom.
-
H-4: This proton is expected to be a triplet of doublets (td) or a complex multiplet. It will be coupled to H-5 (ortho coupling, J ≈ 7-8 Hz) and H-6 (meta coupling, J ≈ 1-3 Hz), and will also show a smaller coupling to the fluorine at position 3 (meta coupling, J ≈ 3-5 Hz).
-
H-5: This proton will likely appear as a multiplet, being coupled to H-4 and H-6 (ortho and para couplings, respectively).
-
H-6: This proton is anticipated to be a doublet of doublets (dd) or a multiplet, with ortho coupling to H-5 and a para coupling to the fluorine atom (J ≈ 1-2 Hz).
The electron-withdrawing nature of the chloro and fluoro substituents will generally shift these protons downfield compared to unsubstituted benzene (δ ≈ 7.3 ppm)[1][2].
Aliphatic Region (Predicted: ~3.7 ppm): The two methylene protons of the acetic acid side chain (-CH₂COOH) are expected to appear as a singlet. In most common deuterated solvents, these protons are chemically equivalent and do not couple with other protons. Their chemical shift is influenced by the adjacent aromatic ring and the carboxylic acid group. For comparison, the methylene protons in phenylacetic acid appear around 3.6 ppm[3].
Carboxylic Acid Proton (Predicted: ~11-12 ppm): The acidic proton of the carboxylic acid group will appear as a broad singlet far downfield. Its chemical shift is highly dependent on the solvent and concentration due to hydrogen bonding.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide valuable information about the carbon framework. A key feature will be the observation of C-F coupling, which can be a powerful diagnostic tool.
Aromatic Carbons (Predicted: ~115-160 ppm):
-
C-1 (ipso-carbon attached to the acetic acid group): This quaternary carbon will likely be in the 130-135 ppm range.
-
C-2 (ipso-carbon attached to Chlorine): This carbon will be significantly influenced by the electronegative chlorine atom and is expected in the 130-135 ppm range.
-
C-3 (ipso-carbon attached to Fluorine): This carbon will show a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz) and will appear as a doublet[4]. Its chemical shift is predicted to be in the 155-160 ppm region.
-
C-4, C-5, C-6: These carbons will also exhibit smaller two-, three-, and four-bond C-F couplings, appearing as doublets or more complex multiplets. Their chemical shifts will be influenced by the positions of the chloro and fluoro substituents.
Aliphatic and Carboxyl Carbons:
-
Methylene Carbon (-CH₂COOH) (Predicted: ~40 ppm): This carbon will appear as a singlet in the aliphatic region. For phenylacetic acid, this signal is around 41 ppm[3].
-
Carboxyl Carbon (-COOH) (Predicted: ~175-180 ppm): The carbonyl carbon of the carboxylic acid will be observed as a singlet in the downfield region.
Table 1: Predicted ¹H and ¹³C NMR Data for 2-(2-Chloro-3-fluorophenyl)acetic acid
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |
| H-4 | ~7.2-7.4 | m | ~125-130 | d |
| H-5 | ~7.0-7.2 | m | ~115-120 | d |
| H-6 | ~7.3-7.5 | m | ~128-132 | d |
| -CH₂- | ~3.7 | s | ~40 | s |
| -COOH | ~11-12 | br s | ~175-180 | s |
| C-1 | - | - | ~130-135 | d |
| C-2 | - | - | ~130-135 | d |
| C-3 | - | - | ~155-160 | d (¹JCF ≈ 245 Hz) |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of 2-(2-Chloro-3-fluorophenyl)acetic acid will be dominated by absorptions from the carboxylic acid group and the substituted aromatic ring.
Key Predicted IR Absorptions:
-
O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer[5][6]. This broadness is a hallmark of carboxylic acids.
-
C-H Stretch (Aromatic): Weak to medium absorptions are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).
-
C-H Stretch (Aliphatic): Absorptions corresponding to the methylene C-H stretches will appear just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is predicted in the range of 1720-1680 cm⁻¹. Conjugation with the aromatic ring and the presence of electron-withdrawing groups can influence the exact position[5].
-
C=C Stretch (Aromatic): Several medium to weak bands are expected in the 1600-1450 cm⁻¹ region due to the C=C stretching vibrations within the benzene ring.
-
C-O Stretch (Carboxylic Acid): A medium intensity band is expected around 1320-1210 cm⁻¹ for the C-O single bond stretch.
-
O-H Bend (Carboxylic Acid): A broad band may be observed around 920 cm⁻¹.
-
C-Cl Stretch: A strong absorption is expected in the fingerprint region, typically between 800-600 cm⁻¹.
-
C-F Stretch: A strong absorption band is predicted in the 1250-1000 cm⁻¹ region.
Table 2: Predicted Characteristic IR Absorptions
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium to Weak |
| Methylene Group | C-H Stretch | 2960 - 2850 | Medium |
| Carboxylic Acid | C=O Stretch | 1720 - 1680 | Strong, Sharp |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |
| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Medium |
| Aryl Halide | C-F Stretch | 1250 - 1000 | Strong |
| Aryl Halide | C-Cl Stretch | 800 - 600 | Strong |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structure confirmation. For 2-(2-Chloro-3-fluorophenyl)acetic acid (C₈H₆ClFO₂), the exact mass is 188.0037.
Predicted Mass Spectrum (Electron Ionization - EI)
Under electron ionization, we can predict the following key fragments:
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 188. Due to the presence of chlorine, an M+2 peak with approximately one-third the intensity of the M⁺ peak (due to the natural abundance of the ³⁷Cl isotope) should be observed at m/z 190. This isotopic pattern is a definitive indicator of the presence of one chlorine atom.
-
Loss of Carboxylic Acid Group ([M - COOH]⁺): Fragmentation of the carboxylic acid group is common. A significant peak is expected at m/z 143 (and 145 for the ³⁷Cl isotope), corresponding to the 2-chloro-3-fluorobenzyl cation.
-
Tropylium-type Ion: Further rearrangement and loss of HCl from the m/z 143 fragment could potentially lead to a fluorotropylium-type ion, though this may be a minor pathway.
-
Loss of the Acetic Acid Side Chain ([M - CH₂COOH]⁺): Cleavage of the bond between the aromatic ring and the methylene group would result in a fragment at m/z 129 (and 131 for the ³⁷Cl isotope), corresponding to the 2-chloro-3-fluorophenyl cation.
The fragmentation of phenylacetic acids often involves the formation of a tropylium ion (m/z 91) from the benzyl fragment[7]. In this case, the substituted benzyl fragment would be the primary ion observed.
Table 3: Predicted Key Fragments in the EI Mass Spectrum
| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Proposed Fragment | Notes |
| 188 | 190 | [C₈H₆ClFO₂]⁺ (M⁺) | Molecular ion with characteristic chlorine isotope pattern. |
| 143 | 145 | [C₇H₅ClF]⁺ | Loss of -COOH (45 Da). |
| 129 | 131 | [C₆H₃ClF]⁺ | Loss of -CH₂COOH (59 Da). |
Comparative Analysis with Analogs
To build confidence in our predictions, it is instructive to compare the expected data with the known spectroscopic data of similar compounds.
-
Phenylacetic Acid: Serves as the base structure. Its ¹H NMR shows aromatic protons at ~7.3 ppm and a methylene singlet at ~3.6 ppm[3]. Its ¹³C NMR has the methylene carbon at ~41 ppm and the carboxyl carbon at ~178 ppm[3].
-
2-Chlorophenylacetic Acid: The chloro substituent will induce downfield shifts for the ortho and para protons relative to its position.
-
3-Fluorophenylacetic Acid: The fluoro substituent will cause characteristic C-F couplings in the ¹³C NMR spectrum and will influence the chemical shifts of the aromatic protons.
The combined electron-withdrawing effects of both chlorine and fluorine in 2-(2-Chloro-3-fluorophenyl)acetic acid are expected to result in a general downfield shift of the aromatic protons and carbons compared to the monosubstituted analogs.
Experimental Protocols
To obtain high-quality spectroscopic data for 2-(2-Chloro-3-fluorophenyl)acetic acid, the following standardized protocols are recommended.
NMR Spectroscopy Protocol
Caption: Workflow for solid sample analysis using FT-IR with an ATR accessory.
Detailed Steps:
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).
-
Sample Analysis: Place a small amount of the solid 2-(2-Chloro-3-fluorophenyl)acetic acid onto the ATR crystal, ensuring good contact. Apply pressure using the built-in press.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.
-
Data Processing: The software will automatically subtract the background spectrum. The resulting spectrum can then be analyzed for the presence of characteristic absorption bands.
Mass Spectrometry Protocol (Electrospray Ionization - ESI)
Caption: General workflow for ESI-Mass Spectrometry analysis.
Detailed Steps:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile, with 0.1% formic acid often added to promote protonation in positive ion mode.
-
Instrument Setup: Calibrate the mass spectrometer using a standard calibration solution.
-
Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to obtain a stable and strong signal for the ion of interest. Acquire the mass spectrum over a suitable m/z range. For this compound, a range of m/z 50-300 would be appropriate.
Conclusion
This guide provides a comprehensive, predictive, and comparative framework for the spectroscopic analysis of 2-(2-Chloro-3-fluorophenyl)acetic acid. By understanding the influence of the chloro and fluoro substituents and the characteristic spectral features of the phenylacetic acid scaffold, researchers can confidently interpret the NMR, IR, and MS data they acquire. The detailed experimental protocols provided herein offer a robust starting point for obtaining high-quality spectra, ensuring the accurate and reliable characterization of this and other novel organic compounds.
References
-
Stenutz, R. NMR chemical shift prediction of benzenes. [Link]
-
Royal Society of Chemistry. Supporting Information: Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. [Link]
-
Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. ResearchGate. [Link]
-
Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry. [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Chemistry LibreTexts. [Link]
-
How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]
-
Short Summary of 1H-NMR Interpretation. University of Puget Sound. [Link]
-
Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc. [Link]
-
Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek. [Link]
-
13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. [Link]
-
Supporting Information. Royal Society of Chemistry. [Link]
-
An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. [Link]
-
How might you use 13C NMR spectroscopy to differentiate between t.... Pearson. [Link]
-
2-Chlorobenzoic Acid at BMRB. Biological Magnetic Resonance Bank. [Link]
-
Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]
-
Fragmentation pathways in the photolysis of phenylacetic acid. ACS Publications. [Link]
-
Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. PubMed. [Link]
-
Table of Characteristic IR Absorptions. Scribd. [Link]
Sources
A Senior Application Scientist's Guide to the Reactivity of Substituted Phenylacetic Acids
For researchers and professionals in drug development and organic synthesis, understanding the subtle interplay of molecular structure and chemical reactivity is paramount. Phenylacetic acid and its derivatives are crucial building blocks in a vast array of pharmaceuticals and fine chemicals. The ability to predict and control their reactivity based on the nature and position of substituents on the phenyl ring is a key determinant of successful and efficient synthesis.
This guide provides an in-depth comparison of the reactivity of substituted phenylacetic acids. We will move beyond a simple cataloging of facts to explore the underlying electronic and steric principles that govern their behavior. This document is designed to be a practical resource, offering not only theoretical explanations but also actionable experimental data and detailed protocols to empower your research.
The Guiding Principle: The Hammett Equation
The reactivity of meta- and para-substituted phenylacetic acids can be quantitatively understood through the lens of the Hammett equation.[1][2][3][4] This cornerstone of physical organic chemistry provides a linear free-energy relationship that connects reaction rates and equilibrium constants to the electronic properties of substituents.[3] The equation is expressed as:
log(k/k₀) = ρσ or log(K/K₀) = ρσ
Where:
-
k or K is the rate or equilibrium constant for the substituted reactant.
-
k₀ or K₀ is the rate or equilibrium constant for the unsubstituted reactant (phenylacetic acid).
-
σ (sigma) is the substituent constant , which quantifies the electronic effect (inductive and resonance) of a particular substituent. A positive σ value indicates an electron-withdrawing group (EWG), while a negative value signifies an electron-donating group (EDG).[4]
-
ρ (rho) is the reaction constant , which measures the sensitivity of a specific reaction to substituent effects. A positive ρ value indicates that the reaction is accelerated by EWGs (stabilization of negative charge in the transition state), while a negative ρ value means the reaction is favored by EDGs (stabilization of positive charge).[3]
The methylene (-CH₂-) group between the phenyl ring and the carboxyl group in phenylacetic acids dampens the transmission of electronic effects compared to benzoic acids.[2][5] This results in smaller ρ values for reactions involving phenylacetic acids.[2]
Caption: A typical Hammett plot showing a positive correlation (ρ > 0).
Substituent Effects on Acidity (pKa)
The acidity of a carboxylic acid is a direct measure of the stability of its conjugate base, the carboxylate anion.[6] Any factor that stabilizes this anion will increase the acidity (i.e., lower the pKa).
-
Electron-Withdrawing Groups (EWGs) , such as -NO₂, -CN, and halogens, increase acidity. They delocalize the negative charge of the carboxylate anion through inductive effects, making the anion more stable.[6][7][8]
-
Electron-Donating Groups (EDGs) , such as -CH₃, -OCH₃, and -NH₂, decrease acidity. They intensify the negative charge on the carboxylate anion, destabilizing it and favoring the undissociated acid form.[8]
The position of the substituent is also critical. While meta and para substituents primarily exert electronic effects, ortho substituents introduce steric interactions.
The Ortho-Effect
Substituents at the ortho position often lead to a greater increase in acidity than predicted by their electronic effects alone, a phenomenon known as the "ortho-effect".[7][9] This is generally attributed to steric hindrance that forces the carboxyl group out of the plane of the benzene ring.[9] This twisting inhibits resonance between the carboxyl group and the ring, which in turn increases the acidity.[9] However, the exact causes are complex and can involve a combination of steric and electronic factors.[7][10]
Comparative Acidity Data
The following table summarizes the pKa values for a series of substituted phenylacetic acids, illustrating the impact of different substituents.
| Substituent (X) in X-C₆H₄CH₂COOH | Position | σ Value (para) | pKa | Relative Acidity Trend |
| -NO₂ | para | 0.78 | 3.85 | Strongest Acid |
| -Cl | para | 0.23 | 4.13 | ↑ |
| -Br | para | 0.23 | 4.15 | |
| -H | - | 0.00 | 4.31[11] | Reference |
| -CH₃ | para | -0.17 | 4.37 | |
| -OCH₃ | para | -0.27 | 4.45 | ↓ |
| -OH | para | -0.37 | 4.48 | Weakest Acid |
pKa values are approximate and can vary slightly with experimental conditions. Data compiled from various sources including[11][12][13]. σ values are for the corresponding benzoic acid substituents and are provided for reference.
Impact on Common Reactions
The principles of electronic and steric effects directly translate to the reactivity of substituted phenylacetic acids in common synthetic transformations.
Esterification
Fischer-Speier esterification, the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a fundamental transformation.[14] The rate-determining step typically involves the nucleophilic attack of the alcohol on the protonated carbonyl carbon.[14]
Caption: Simplified workflow of the Fischer esterification reaction.
-
Reactivity Trend: EWGs on the phenyl ring enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This accelerates the rate of esterification. Conversely, EDGs decrease the electrophilicity and slow down the reaction.
-
Kinetic Data: Studies on the reaction of substituted phenylacetic acids with diazodiphenylmethane (a reaction analogous to the protonated step in esterification) show a clear trend.[15][16] For example, in ethanol, the rate coefficients (k) increase with the electron-withdrawing strength of the substituent.[15]
Table: Relative Reaction Rates for Esterification
| Substituent | Reactivity Trend | Causality |
| p-NO₂ | Fastest | Strong EWG enhances carbonyl electrophilicity. |
| p-Cl | Fast | Moderate EWG. |
| H | Baseline | Reference compound. |
| p-CH₃ | Slow | EDG reduces carbonyl electrophilicity. |
| o-CH₃ | Slowest | EDG plus significant steric hindrance near the reaction center.[15] |
Amide Formation
The direct formation of amides from carboxylic acids and amines is a challenging but highly atom-economical process.[17] The reaction often requires catalysts to overcome the formation of a stable ammonium carboxylate salt.[17] The reactivity mirrors that of esterification, as it also depends on the electrophilicity of the carbonyl carbon.
-
Reactivity Trend: Phenylacetic acids with EWGs will react faster in catalyzed amidation reactions.[17] EDGs will decrease the reaction rate. Steric hindrance, especially from ortho substituents on either the acid or the amine, can significantly lower the reaction yield.[18]
Decarboxylation
Decarboxylation of phenylacetic acids, typically requiring high temperatures or metal catalysts, involves the loss of CO₂ to form toluene or its derivatives.[11][19] The mechanism can vary, but often proceeds through the formation of a carbanion intermediate (the benzyl anion) after the departure of CO₂.[19]
-
Reactivity Trend: Substituents that can stabilize the resulting benzyl anion will facilitate decarboxylation. Therefore, EWGs at the para position (e.g., -NO₂) accelerate the reaction by delocalizing the negative charge of the intermediate. Studies have shown that the decarboxylation of phenylacetate anions follows first-order kinetics, with the reaction rate influenced by the electronic properties of the substituents.[19]
Experimental Protocols
To provide a practical framework for comparing reactivity, we outline a detailed protocol for a kinetic study of Fischer esterification.
Protocol: Kinetic Analysis of Fischer Esterification of Substituted Phenylacetic Acids
This protocol uses the initial rates method to determine the relative reactivity of various substituted phenylacetic acids.[20] The reaction progress is monitored by titrating the remaining carboxylic acid at specific time intervals.[21][22]
Materials:
-
Substituted phenylacetic acids (e.g., p-nitrophenylacetic acid, p-chlorophenylacetic acid, phenylacetic acid, p-methylphenylacetic acid)
-
Anhydrous ethanol (excess)
-
Concentrated sulfuric acid (catalyst)
-
Standardized 0.1 M NaOH solution
-
Phenolphthalein indicator
-
Ice bath
-
Thermostatically controlled water bath
-
Conical flasks (100 mL)
-
Pipettes and burette
Procedure:
-
Reaction Setup:
-
In a 100 mL conical flask, dissolve 0.01 mol of the chosen substituted phenylacetic acid in 20 mL of anhydrous ethanol.
-
Place the flask in a thermostatically controlled water bath set to the desired temperature (e.g., 60 °C). Allow the solution to equilibrate for 10 minutes.
-
-
Initiation of Reaction:
-
Carefully add 0.5 mL of concentrated sulfuric acid to the flask. This marks the start of the reaction (t=0). Swirl the flask to ensure thorough mixing.
-
-
Sampling and Quenching:
-
At regular time intervals (e.g., t = 10, 20, 30, 45, 60 minutes), withdraw a 2 mL aliquot of the reaction mixture using a pipette.
-
Immediately transfer the aliquot to a separate flask containing 20 mL of ice-cold distilled water. This effectively quenches the reaction by diluting the reagents and lowering the temperature.[21]
-
-
Titration:
-
Add 2-3 drops of phenolphthalein indicator to the quenched sample.
-
Titrate the unreacted carboxylic acid with the standardized 0.1 M NaOH solution until a persistent faint pink color is observed. Record the volume of NaOH used.
-
-
Data Analysis:
-
Repeat the procedure for each of the substituted phenylacetic acids.
-
For each time point, calculate the concentration of the remaining carboxylic acid.
-
Plot the concentration of the carboxylic acid versus time for each substituent.
-
Determine the initial rate of reaction for each acid by calculating the slope of the initial linear portion of the concentration vs. time graph.[20]
-
Compare the initial rates to establish the relative reactivity order.
-
Caption: Workflow for the kinetic analysis of esterification.
Conclusion
The reactivity of substituted phenylacetic acids is a predictable and quantifiable property governed by a combination of electronic and steric effects. Electron-withdrawing groups generally enhance reactivity in common reactions like esterification and amide formation by increasing the electrophilicity of the carbonyl carbon. Conversely, electron-donating groups decrease this reactivity. The Hammett equation provides a robust framework for quantifying these electronic influences for meta- and para-substituted compounds, while the ortho-effect highlights the significant role of steric interactions in close proximity to the reaction center. By understanding these fundamental principles and employing systematic experimental approaches, researchers can effectively select and utilize the appropriate phenylacetic acid derivatives to optimize their synthetic strategies and accelerate the drug development process.
References
-
Juang, R.-S., & Liu, S.-C. (n.d.). Kinetic Studies on the Esterification of a Substituted Phenylacetic Acid by Phase-Transfer Catalysis. Industrial & Engineering Chemistry Research. [Link]
-
Glein, C. R., et al. (n.d.). Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts in Water at High Temperature and Pressure. ResearchGate. [Link]
-
Wikipedia. (n.d.). Phenylacetic acid. [Link]
-
Chapman, N. B., et al. (1968). The separation of polar and steric effects. Part XI. Kinetics of the reactions of ortho-substituted phenylacetic acids with diazodiphenyl-methane in various alcohols. Journal of the Chemical Society B: Physical Organic. [Link]
-
Wang, F., et al. (2012). Aldehydes and Ketones Formation: Copper-Catalyzed Aerobic Oxidative Decarboxylation of Phenylacetic Acids and α-Hydroxyphenylacetic Acids. The Journal of Organic Chemistry. [Link]
-
Glein, C. R., et al. (n.d.). Mechanisms of decarboxylation of phenylacetic acids and their sodium salts in water at high temperature and pressure. Arizona State University. [Link]
-
Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones. (2023). Chemical Review and Letters. [Link]
-
Wikipedia. (n.d.). Ortho effect. [Link]
-
Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. (n.d.). University of Toronto Scarborough. [Link]
-
How Carboxylic Acid Optimizes Biochemical Reaction Rates?. (2025). Patsnap. [Link]
-
Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. (n.d.). University of Toronto Scarborough. [Link]
-
Synthesis of amide derivatives from different substituents of phenylacetic acids and amines using TiCp2Cl2 as catalyst. (n.d.). ResearchGate. [Link]
-
Alhassan, G., et al. (2017). Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. ResearchGate. [Link]
-
Wikipedia. (n.d.). Hammett equation. [Link]
-
Russell, P. M. (2022). Rate of reaction of carboxylic acids. YouTube. [Link]
-
Mistry, B. D., et al. (2018). Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. PMC. [Link]
-
Chapman, N. B., et al. (1968). The separation of polar and steric effects. Part X. Kinetics of the reactions of phenylacetic acid and meta- or para-substituted phenylacetic acids with diazodiphenylmethane in various alcohols. Journal of the Chemical Society B: Physical Organic. [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. [Link]
-
14.2: Measuring Reaction Rates. (2023). Chemistry LibreTexts. [Link]
-
Acidic nature comparison; benzoic acid and phenylacetic acid. (2021). Chemistry Stack Exchange. [Link]
-
20.4: Substituent Effects on Acidity. (2024). Chemistry LibreTexts. [Link]
-
Kinetics of Ester Formation via Fischer Esterification. (n.d.). ChemBAM. [Link]
-
Gawas, S. D., & Yadav, G. D. (2011). Kinetics of Esterification of Phenylacetic Acid with p-Cresol over H-β Zeolite Catalyst under Microwave Irradiation. Industrial & Engineering Chemistry Research. [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]
-
Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. (n.d.). Inventiva Pharma. [Link]
-
Jia, X., et al. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. PMC. [Link]
-
Techniques for measuring reaction rates. (n.d.). Solubility of Things. [Link]
-
Roberts, J. D., & Caserio, M. C. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. [Link]
-
20.4 Substituent Effects on Acidity. (n.d.). NC State University Libraries. [Link]
-
Chhatwal, A. R., et al. (n.d.). Conversions on the direct amidation of phenylacetic acid vs. amidation using N,N′-diphenylurea. ResearchGate. [Link]
-
Allen, C. L., et al. (n.d.). Direct amide formation from unactivated carboxylic acids and amines. The Royal Society of Chemistry. [Link]
-
The Hammett Equation and Linear Free Energy Relationship. (n.d.). Dalal Institute. [Link]
-
Alhassan, G., et al. (2018). Fischer Esterification of Glycerol by Phenylacetic Acids, Phenylacetic Anhydrides and Some of their Aromatic Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
EXPERIMENT 1 - Determination of Rate Laws. (n.d.). Santa Monica College. [Link]
-
Anomalous Schmidt reaction products of phenylacetic acid and derivatives. (n.d.). ResearchGate. [Link]
- Substituted phenylacetic acid compounds and process for preparation thereof. (1980).
-
Resolution and configuration of .alpha.-substituted phenylacetic acids. (n.d.). The Journal of Organic Chemistry. [Link]
-
pKaH-values of phenylacetic acid derivatives. (n.d.). ResearchGate. [Link]
-
Alhassan, G., et al. (2017). Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. Semantic Scholar. [Link]
- Process for preparing substituted phenylacetic acid derivatives and novel intermediates. (1997).
-
Dal Cason, T. A. (2009). Differentiation of Illicit Phenyl-2-Propanone Synthesized from Phenylacetic Acid with Acetic Anhydride Versus Lead (II) Acetate. ASTM Digital Library. [Link]
-
Reactions of Benzene Part 9 - Effect of substituents on the pKa of compounds. (2023). YouTube. [Link]
-
Exner, O., & Fiedler, P. (n.d.). Analysis of the ortho effect: Acidity of 2-substituted benzoic acids. ResearchGate. [Link]
Sources
- 1. web.viu.ca [web.viu.ca]
- 2. web.viu.ca [web.viu.ca]
- 3. Hammett equation - Wikipedia [en.wikipedia.org]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Ortho effect - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. researchgate.net [researchgate.net]
- 14. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 15. The separation of polar and steric effects. Part XI. Kinetics of the reactions of ortho-substituted phenylacetic acids with diazodiphenyl-methane in various alcohols - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 16. The separation of polar and steric effects. Part X. Kinetics of the reactions of phenylacetic acid and meta- or para-substituted phenylacetic acids with diazodiphenylmethane in various alcohols - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 17. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. chm.uri.edu [chm.uri.edu]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. solubilityofthings.com [solubilityofthings.com]
A Technical Guide to the Structure-Activity Relationship of Phenylacetic Acid Analogs: A Case Study on 2-(2-Chloro-3-fluorophenyl)acetic Acid Derivatives
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of phenylacetic acid analogs, with a specific focus on derivatives related to 2-(2-Chloro-3-fluorophenyl)acetic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to illuminate the nuanced effects of chemical modifications on biological activity.
Introduction: The Phenylacetic Acid Scaffold in Drug Discovery
The phenylacetic acid moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. Its derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[1] The biological activity of these compounds can be finely tuned by substitutions on the phenyl ring, influencing their potency, selectivity, and pharmacokinetic properties. This guide will explore these relationships through a comparative analysis of a series of analogs, providing a framework for rational drug design.
While direct, extensive SAR studies on 2-(2-Chloro-3-fluorophenyl)acetic acid itself are not widely published, we can draw significant insights from closely related series of compounds. A notable study on aryl acetamide triazolopyridazines against Cryptosporidium provides a valuable dataset to understand the impact of substitutions on a phenylacetic acid-like core, including analogs with chloro and fluoro substitutions.[1]
The Core Scaffold and the Rationale for Analog Design
The fundamental structure of 2-(2-Chloro-3-fluorophenyl)acetic acid features a phenyl ring substituted with a chloro and a fluoro group, attached to an acetic acid side chain. The rationale behind creating analogs of this scaffold is to systematically explore the chemical space around this core structure to optimize its interaction with a biological target. Key modifications often involve:
-
Position and Nature of Halogen Substituents: Altering the position and type of halogen (e.g., F, Cl, Br) on the phenyl ring can significantly impact electronic properties, lipophilicity, and steric hindrance, thereby influencing binding affinity and selectivity.
-
Addition of Other Functional Groups: Introducing electron-donating or electron-withdrawing groups can modulate the pKa of the carboxylic acid and the overall electronic distribution of the molecule.
-
Modification of the Acetic Acid Side Chain: While less common for maintaining NSAID-like activity, derivatization of the carboxylic acid to amides or esters can be explored to alter pharmacokinetics or target different biological pathways.
The following diagram illustrates the core scaffold and potential points of modification.
Caption: Core phenylacetic acid scaffold and potential substitution points.
Comparative Analysis of Analog Performance: A Case Study
The following data, adapted from a study on aryl acetamide derivatives, illustrates the impact of phenyl ring substitutions on biological activity, in this case, against the parasite Cryptosporidium parvum.[1] While the target is different from the typical COX enzymes for NSAIDs, the principles of how structural changes affect potency are highly relevant. The activity is presented as the half-maximal effective concentration (EC50), where a lower value indicates higher potency.
| Compound ID | Substitution Pattern | EC50 (µM)[1] |
| 11 | Unsubstituted | >25 |
| 12 | 4-Chloro | 0.66 |
| 13 | 3-Chloro | 2.0 |
| 14 | 2-Chloro | 13 |
| 15 | 4-Bromo | 1.1 |
| 18 | 4-Fluoro | 0.86 |
| 38 | 4-Alkynyl | 0.88 |
| 72 | 2-Fluoro-3-CF3 | >25 |
| 74 | 2-Fluoro-5-CF3 | 15 |
Key Insights from the Data:
-
Impact of Halogen Position: A halogen at the 4-position (para) of the phenyl ring consistently leads to the most potent compounds (e.g., 4-Chloro, 4-Bromo, 4-Fluoro).[1] Substitution at the 3-position (meta) results in a moderate decrease in activity, while substitution at the 2-position (ortho) leads to a significant loss of potency.[1] This suggests that steric hindrance at the ortho position may be detrimental to binding with the biological target.[1]
-
Nature of the Halogen: At the 4-position, chloro, bromo, and fluoro substitutions all result in potent compounds with similar EC50 values.[1] This indicates that for this particular biological target, the size and electronegativity differences between these halogens at the para position have a less pronounced effect on activity compared to their position.
-
Electron-Withdrawing Groups: The high potency of compounds with halo and alkynyl groups at the 4-position suggests that electron-withdrawing substituents in this region are favorable for activity.[1]
-
Synergistic and Antagonistic Effects: The dramatic loss of activity with a 2-fluoro substitution, even in the presence of a typically favorable 3-CF3 group (compound 72), highlights the critical negative impact of substitution at the 2-position.[1]
The following diagram visualizes the relationship between substituent position and biological activity.
Caption: General trend of substituent position effect on potency.
Experimental Protocols for Biological Evaluation
To assess the anti-inflammatory potential of 2-(2-Chloro-3-fluorophenyl)acetic acid analogs, a standard set of in vitro and in vivo assays are typically employed.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay determines the ability of the test compounds to inhibit the two isoforms of the COX enzyme.
Principle: The assay measures the peroxidase activity of COX, which is colorimetrically monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
Step-by-Step Protocol:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, hematin, and EDTA.
-
Compound Incubation: Add various concentrations of the test compounds to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO) and a known COX inhibitor as a positive control (e.g., celecoxib).
-
Enzyme Addition: Add the COX-1 or COX-2 enzyme to the wells and incubate for a specified time (e.g., 10 minutes) at room temperature.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid (the substrate) and TMPD (the colorimetric substrate).
-
Measurement: Measure the absorbance at 590 nm at multiple time points using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.
In Vivo Carrageenan-Induced Paw Edema Assay
This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds.
Principle: Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory effect.
Step-by-Step Protocol:
-
Animal Acclimatization: Use healthy adult rats or mice and allow them to acclimatize to the laboratory conditions.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. A control group receives the vehicle only, and a positive control group receives a known NSAID (e.g., indomethacin).
-
Induction of Inflammation: After a specific period (e.g., 1 hour) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume immediately before the carrageenan injection (basal volume) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
The following workflow diagram illustrates the key steps in the evaluation of these analogs.
Caption: Experimental workflow for SAR studies of phenylacetic acid analogs.
Conclusion and Future Directions
The structure-activity relationship of 2-(2-Chloro-3-fluorophenyl)acetic acid analogs and related phenylacetic acid derivatives is a rich area for drug discovery. The case study presented highlights the profound impact of substituent placement and nature on biological potency. Specifically, for the aryl acetamide series, a para-substituted electron-withdrawing group on the phenyl ring is crucial for high activity, while ortho-substitution is detrimental.
Future research in this area should focus on:
-
Systematic SAR studies on the 2-(2-Chloro-3-fluorophenyl)acetic acid scaffold itself to delineate its specific SAR for COX inhibition.
-
Exploration of a wider range of substituents at the 4- and 5-positions of the phenyl ring to further optimize potency and selectivity.
-
Pharmacokinetic profiling of the most potent analogs to assess their drug-like properties.
-
Computational modeling and docking studies to rationalize the observed SAR and guide the design of next-generation inhibitors.
By integrating synthetic chemistry, biological evaluation, and computational approaches, the full therapeutic potential of this promising class of compounds can be realized.
References
-
Arnold, S. L. M., et al. (2020). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases, 6(6), 1436–1446. [Link]
-
Patel, D. J., et al. (2014). Non-Steroidal Anti Inflammatory Drugs- A Systematic Review. Journal of Medicinal and Organic Chemistry, 5(2), 1-8. [Link]
Sources
A Researcher's Guide to Evaluating the Biological Efficacy of 2-(2-Chloro-3-fluorophenyl)acetic Acid and its Analogs
For drug development professionals and researchers in the field of inflammation and analgesia, the rigorous evaluation of new chemical entities is paramount. This guide provides a comprehensive framework for assessing the biological efficacy of 2-(2-Chloro-3-fluorophenyl)acetic acid, a halogenated phenylacetic acid derivative, as a potential non-steroidal anti-inflammatory drug (NSAID). By contextualizing its evaluation against established NSAIDs, this document offers a practical, in-depth technical guide to its preclinical characterization.
Introduction: The Rationale for Investigating 2-(2-Chloro-3-fluorophenyl)acetic Acid
Phenylacetic acid derivatives form a core scaffold for many clinically significant NSAIDs, including the widely used diclofenac.[1][2] These agents primarily exert their anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[3][4] The introduction of halogen substituents, such as chlorine and fluorine, onto the phenyl ring can significantly modulate the compound's pharmacological and toxicological properties.[5][6] Therefore, 2-(2-Chloro-3-fluorophenyl)acetic acid represents a rational candidate for investigation as a novel anti-inflammatory agent.
This guide will delineate the essential experimental workflows to characterize its efficacy, focusing on a comparative analysis with standard-of-care NSAIDs.
The Cyclooxygenase (COX) Pathway: The Primary Target of NSAIDs
The anti-inflammatory action of NSAIDs is primarily mediated by their inhibition of the COX enzymes, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions, whereas COX-2 is inducible and its expression is upregulated at sites of inflammation.[7] The differential inhibition of these two isoforms is a key determinant of a drug's efficacy and side-effect profile.
Caption: General mechanism of action of NSAIDs via the COX pathway.
Part 1: In Vitro Efficacy Assessment: COX-1 and COX-2 Inhibition Assays
The initial step in characterizing a potential NSAID is to determine its in vitro potency and selectivity for the COX isoforms. This is typically achieved through a COX inhibition assay.
Experimental Protocol: In Vitro Colorimetric COX Inhibition Assay
This protocol is adapted from commercially available kits and provides a method to determine the peroxidase activity of COX enzymes.[8][9]
Materials:
-
Purified recombinant human or ovine COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic Acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Test compounds: 2-(2-Chloro-3-fluorophenyl)acetic acid, Diclofenac, Ibuprofen, Celecoxib (dissolved in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of all reagents as per the manufacturer's instructions.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
150 µL COX Assay Buffer
-
10 µL Heme
-
10 µL of the test compound at various concentrations or a control inhibitor. For the enzyme control well, add 10 µL of DMSO.
-
Add 10 µL of either purified COX-1 or COX-2 enzyme to the appropriate wells.
-
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding 10 µL of the arachidonic acid working solution to each well.
-
Measurement: Immediately measure the absorbance at 590 nm in a kinetic mode at 37°C for 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope) from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Caption: Workflow for a typical in vitro COX inhibition assay.
Comparative Data Summary
The following table presents illustrative IC50 values for 2-(2-Chloro-3-fluorophenyl)acetic acid alongside published data for standard NSAIDs. The COX-2 selectivity index (SI) is calculated as IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) |
| 2-(2-Chloro-3-fluorophenyl)acetic acid | Illustrative Data | Illustrative Data | Illustrative Data |
| Diclofenac | ~0.076 | ~2.9 | ~0.026 |
| Ibuprofen | ~2.9 | ~5.3 | ~0.55 |
| Celecoxib | ~14.93 | ~0.05 | ~298.6 |
| Note: The IC50 values for Diclofenac, Ibuprofen, and Celecoxib are approximate and can vary depending on the specific assay conditions.[3] |
Part 2: In Vivo Efficacy Assessment: Carrageenan-Induced Paw Edema in Rats
To evaluate the anti-inflammatory activity in a living organism, the carrageenan-induced paw edema model in rats is a widely accepted and well-characterized model of acute inflammation.[10][11][12][13]
Experimental Protocol: Carrageenan-Induced Paw Edema
Animals:
-
Male Wistar rats (180-220 g)
Materials:
-
Carrageenan (1% w/v suspension in sterile saline)
-
Test compounds: 2-(2-Chloro-3-fluorophenyl)acetic acid, Diclofenac (positive control), vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight with free access to water before the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the test compounds and the positive control orally or intraperitoneally 30-60 minutes before the carrageenan injection. The control group receives the vehicle.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the paw edema volume at each time point by subtracting the baseline paw volume from the post-injection paw volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle-treated control group using the following formula:
-
% Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
-
Caption: Workflow for the carrageenan-induced paw edema assay.
Quantification of Prostaglandin E2 in Inflammatory Exudate
To further elucidate the mechanism of action, the levels of prostaglandin E2 (PGE2), a key mediator of inflammation, can be quantified in the paw exudate.[14][15]
Procedure:
-
At the end of the experiment (e.g., 5 hours post-carrageenan), euthanize the animals.
-
Dissect the inflamed paw and collect the inflammatory exudate.
-
Homogenize the tissue and extract prostaglandins using an appropriate solvent system.
-
Quantify the PGE2 levels using a validated method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[16][17]
Data Interpretation and Comparative Analysis
A comprehensive evaluation of 2-(2-Chloro-3-fluorophenyl)acetic acid involves integrating the in vitro and in vivo data. A potent inhibitor of COX-2 with a high selectivity index is generally desirable, as this may translate to a reduced risk of gastrointestinal side effects associated with COX-1 inhibition.
The in vivo anti-inflammatory activity should correlate with the in vitro COX inhibition data. A significant reduction in paw edema and PGE2 levels in the treated groups compared to the control would provide strong evidence for the anti-inflammatory efficacy of the compound. By comparing these results with those of standard NSAIDs like Diclofenac and Ibuprofen, a clear picture of the relative potency and potential therapeutic utility of 2-(2-Chloro-3-fluorophenyl)acetic acid can be established.
Conclusion
This guide provides a robust and scientifically rigorous framework for the preclinical evaluation of 2-(2-Chloro-3-fluorophenyl)acetic acid as a potential anti-inflammatory agent. By following these detailed experimental protocols and comparative analyses, researchers can generate the necessary data to ascertain its biological efficacy and make informed decisions regarding its further development. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel NSAID candidates.
References
- Winter CA, Risley EA, Nuss GW. Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proc Soc Exp Biol Med. 1962;111:544-547.
- Lombardino JG, Otterness IG, Wiseman EH. Measurement of prostaglandin E2 in an inflammatory exudate: effects of nonsteroidal anti-inflammatory agents. J Pharmacol Exp Ther. 1977;201(3):769-777.
- Vane JR. Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
- Morris CJ. Carrageenan-induced paw edema in the rat and mouse. Methods Mol Biol. 2003;225:115-121.
- Vinegar R, Schreiber W, Hugo R. Biphasic development of carrageenan edema in rats. J Pharmacol Exp Ther. 1969;166(1):96-103.
- Damas J, Remacle-Volon G. Influence of a pretreatment with a cyclooxygenase inhibitor (indomethacin) on the carrageenin inflammatory effect in rats. Arch Int Physiol Biochim. 1982;90(3):233-237.
- Crunkhorn P, Meacock SC. Mediators of the inflammation induced by carrageenin in the rat hind paw. Br J Pharmacol. 1971;42(3):392-402.
- Warner TD, Giuliano F, Vojnovic I, Bukasa A, Mitchell JA, Vane JR. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. Proc Natl Acad Sci U S A. 1999;96(13):7563-7568.
- Patrignani P, Panara MR, Greco A, et al. Biochemical and pharmacological characterization of the cyclooxygenase activity of human blood prostaglandin endoperoxide synthases. J Pharmacol Exp Ther. 1994;271(3):1705-1712.
- BrainKart. Nonselective Cox Inhibitors. Published September 22, 2017.
- Creative Biolabs. Carrageenan induced Paw Edema Model.
- Cayman Chemical. COX Colorimetric Inhibitor Screening Assay Kit.
- Ramstead AG, Spencer AG, Wilson BJ. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods Mol Biol. 2007;364:147-161.
- O'Neill GP, Ford-Hutchinson AW. Expression of prostaglandin G/H synthase-1 and -2 in conscious rats. Am J Physiol. 1993;264(3 Pt 1):G477-G484.
- Lee KM, Kang BS, Lee HL, et al. Spinal NF-kappaB activation induces COX-2 expression and contributes to thermal hyperalgesia. J Neurosci. 2004;24(4):872-880.
- Cukurova Medical Journal. Synthesis of thiazole-phenylacetic acid compounds as dual antibacterial-COX enzymes inhibitors. Published December 31, 2017.
- NUS Faculty of Science. Relationship between structure, toxicity and activity. Published January 30, 2015.
- PubMed.
- Taylor & Francis Online. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents.
- Semantic Scholar.
- PubMed.
- PubMed Central. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids.
- JoVE. Collecting And Measuring Wound Exudate Biochemical Mediators In Surgical Wounds. Published July 31, 2012.
- PubMed. Substituted (2-phenoxyphenyl)
- PubMed. Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac).
- PubMed Central.
- YouTube. Class (74) Structure Activity relationship (SAR) of NSAIDs | Medicinal Chemistry 01 | B.Pharmacy. Published June 16, 2023.
- PubMed.
- PubMed Central. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine.
- PubMed.
- PubMed. Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)
- PubMed. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid.
- MDPI. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid.
- PubMed.
Sources
- 1. brainkart.com [brainkart.com]
- 2. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of a novel COX-2 inhibitor as an orally potent anti-pyretic and anti-inflammatory drug: design, synthesis, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relationship between structure, toxicity and activity - NUS Faculty of Science | NUS Faculty of Science [science.nus.edu.sg]
- 6. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. researchgate.net [researchgate.net]
- 10. inotiv.com [inotiv.com]
- 11. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. Measurement of prostaglandin E2 in an inflammatory exudate: effects of nonsteroidal anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantification of prostaglandins E2 and D2 using liquid chromatography-tandem mass spectrometry in a mouse ear edema model - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. Microdetermination of prostaglandin E2 in joint fluid in rheumatoid arthritis patients using gas chromatography/selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Catalytic Strategies for Halogenated Phenylacetic Acid Reactions
Introduction: The Significance of Halogenated Phenylacetic Acids and Their Catalytic Conversion
Halogenated phenylacetic acids (HPAs) and their derivatives are crucial intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals. For instance, they are precursors to non-steroidal anti-inflammatory drugs (NSAIDs), antibiotics, and herbicides. The selective transformation of these molecules, particularly through dehalogenation or carbon-halogen (C-X) bond functionalization, is of paramount importance for synthesizing active pharmaceutical ingredients (APIs) and for the detoxification of environmental pollutants.[1]
This guide provides a comparative analysis of the primary catalytic systems employed for reactions involving halogenated phenylacetic acids: heterogeneous, homogeneous, and biocatalytic. We will delve into the mechanistic underpinnings of each approach, present comparative performance data, and provide detailed experimental protocols to empower researchers in drug discovery and process development to make informed decisions for their specific applications.
Heterogeneous Catalysis: The Workhorse for Dehalogenation
Heterogeneous catalysts, particularly palladium-based systems, are the most extensively utilized for the hydrodehalogenation (HDH) of aryl halides due to their high activity, reusability, and ease of separation from the reaction mixture.[2][3] The general principle involves the use of a solid catalyst, typically a noble metal dispersed on a high-surface-area support, to facilitate the reaction between the HPA and a hydrogen source.
Palladium on Carbon (Pd/C): The Industry Standard
Palladium on activated carbon (Pd/C) is the benchmark catalyst for hydrodehalogenation due to its excellent activity and relatively low cost.[2] The reaction mechanism, while complex and dependent on the specific substrate and conditions, generally involves the oxidative addition of the C-X bond to the palladium surface, followed by hydrogenolysis.
Experimental Protocol: Hydrodehalogenation of 4-Chlorophenylacetic Acid using Pd/C
This protocol is adapted from studies on the hydrodechlorination of chlorophenols and related aromatic compounds.[4][5]
-
Catalyst Preparation (5% Pd/C):
-
A common method is incipient wetness impregnation. Add a solution of a palladium precursor (e.g., palladium chloride, H₂PdCl₄) in a suitable solvent (e.g., dilute HCl) to activated carbon powder, just enough to fill the pores of the support.
-
Dry the impregnated carbon at 120°C for 12-16 hours.[6]
-
Reduce the palladium salt to metallic palladium nanoparticles by heating under a flow of hydrogen gas (e.g., 10% H₂ in an inert gas like He or N₂) at a controlled temperature (e.g., 180°C for 1 hour).[6]
-
-
Hydrodehalogenation Reaction:
-
To a 250 mL three-necked flask equipped with a magnetic stirrer, a condenser, and a gas inlet, add 4-chlorophenylacetic acid (e.g., 1.0 g, 5.86 mmol) and a solvent such as ethanol or a water-ethanol mixture (100 mL).[2]
-
Add a base, such as sodium hydroxide (NaOH) (e.g., 0.26 g, 6.45 mmol, 1.1 equivalents), to neutralize the hydrohalic acid formed during the reaction, which can otherwise poison the catalyst.[2]
-
Add the 5% Pd/C catalyst (e.g., 50 mg).
-
Purge the system with an inert gas (N₂ or Ar) and then introduce hydrogen gas (H₂), either from a balloon or by bubbling it through the solution at a controlled rate.
-
Heat the reaction mixture to a desired temperature (e.g., 30-80°C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture, filter off the catalyst, and acidify the filtrate to precipitate the phenylacetic acid product.
-
dot graphdot { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
} } Caption: Workflow for Pd/C-catalyzed hydrodehalogenation.
Other Heterogeneous Systems
While Pd/C is prevalent, other systems offer unique advantages.
-
Palladium on other supports (Al₂O₃, CeO₂, Graphene): The choice of support can influence catalyst activity and stability. For instance, ceria (CeO₂) can provide oxygen vacancies that enhance catalytic performance.[7] Graphene-supported palladium has shown very high reaction rates for hydrodechlorination.[8]
-
Raney Nickel (Raney Ni): A cost-effective alternative to palladium, Raney Ni is particularly effective for the hydrodehalogenation of a broad range of aryl halides, including fluorinated compounds which can be challenging for Pd/C.[2][5]
-
Photocatalysis (e.g., TiO₂, Ag₃PO₄/TiO₂): This approach utilizes semiconductor materials that, upon irradiation with light of a suitable wavelength, generate electron-hole pairs. These can then react with water and oxygen to produce highly reactive radical species that degrade the halogenated compound.[9][10] This method is particularly promising for environmental remediation. For example, the degradation of 2,4-dichlorophenoxyacetic acid has been successfully demonstrated using TiO₂-based photocatalysts under UV or visible light.[11][12][13]
Performance Comparison of Heterogeneous Catalysts
The reactivity of the carbon-halogen bond generally follows the order C-I > C-Br > C-Cl > C-F. However, the overall reaction rate can be influenced by the catalyst's affinity for the substrate and the halide ion product.[5]
| Catalyst | Substrate Example | Key Performance Metrics | Advantages | Disadvantages |
| 5% Pd/C | 4-Halophenols | Reactivity order: C-Br > C-Cl > C-I > C-F.[2][5] | Industry standard, high activity for Cl, Br. | Lower activity for C-F bonds; can be poisoned by halide ions (especially I⁻).[2][5] |
| Raney Ni | 4-Halophenols | Reactivity order: C-I > C-Br > C-Cl > C-F.[2][5] | Cost-effective, high activity for a broad range of halogens, including C-F.[5] | Pyrophoric, requires careful handling. |
| Pd/CeO₂ | 4-Halophenols | High efficiency for transfer hydrodehalogenation using isopropanol as H₂ source.[7][14] | High activity, potential for milder reaction conditions. | Support synthesis can be more complex. |
| Ag₃PO₄/TiO₂ | 2,4-Dichlorophenoxyacetic acid | 98.4% removal efficiency at pH 3, 1 g/L catalyst, 60 min.[10] | Utilizes visible light, good for environmental applications. | Quantum yield can be low, potential for catalyst deactivation. |
Homogeneous Catalysis: Precision and Mechanistic Insight
Homogeneous catalysts, where the catalyst is in the same phase as the reactants, offer high selectivity and activity under mild conditions.[15] Their well-defined active sites allow for precise tuning of steric and electronic properties, which facilitates mechanistic studies.[15] However, the separation of the catalyst from the product can be challenging and costly.[15]
Palladium Complexes
Palladium complexes with various ligands are highly effective for C-C and C-N bond formation (e.g., Suzuki, Heck, Buchwald-Hartwig reactions) using halogenated phenylacetic acid derivatives as substrates. Recently, a novel homogeneous palladium system using Zn(OAc)₂ as an additive has been developed for dehalogenative deuteration and tritiation with D₂/T₂ gas, overcoming common issues of incomplete isotope incorporation seen with heterogeneous catalysts.[16][17] This highlights the potential for homogeneous systems to achieve transformations that are difficult with their heterogeneous counterparts.
dot graphdot { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
} } Caption: Simplified catalytic cycle for homogeneous Pd-catalyzed dehalogenation.
Copper Complexes
Copper-catalyzed reactions, such as the Ullmann condensation and the "aromatic Finkelstein" reaction (halogen exchange), provide a cost-effective alternative to palladium for certain transformations.[18][19] Copper catalysts can mediate the coupling of aryl halides with various nucleophiles and are also used for decarboxylation reactions of aromatic carboxylic acids.[18][20] While often requiring higher temperatures than palladium-catalyzed reactions, the development of new ligands continues to improve their efficiency under milder conditions.[20]
Biocatalysis: The Green Chemistry Approach
Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. This approach offers unparalleled selectivity (chemo-, regio-, and stereoselectivity) and operates under mild, environmentally benign conditions (aqueous media, ambient temperature, and pressure).[21]
Dehalogenases
Dehalogenases are enzymes that catalyze the cleavage of carbon-halogen bonds.[21] They are broadly classified based on their reaction mechanism:
-
Hydrolytic Dehalogenases: Replace a halogen with a hydroxyl group from water.[22]
-
Reductive Dehalogenases: Replace a halogen with a hydrogen atom.
-
Oxygenolytic Dehalogenases: Incorporate oxygen into the aromatic ring, often leading to spontaneous dehalogenation.
These enzymes have immense potential for the bioremediation of environments contaminated with halogenated pollutants and for the synthesis of chiral intermediates.[21][22]
dot graphdot { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
} } Caption: Major enzymatic pathways for dehalogenation.
Challenges and Opportunities in Biocatalysis
While highly promising, the industrial application of biocatalysis for HPA reactions faces challenges, including enzyme stability, substrate scope limitations, and relatively low reaction rates. Enzyme immobilization on solid supports is a key strategy to enhance stability and reusability, making the process more economically viable.[23] Genetic and protein engineering techniques are continuously being employed to develop more robust and efficient dehalogenases with broader substrate specificities.[22]
Conclusion and Future Outlook
The choice of catalyst for reactions involving halogenated phenylacetic acids is dictated by the specific synthetic goal, economic considerations, and environmental impact.
-
Heterogeneous catalysis , particularly with Pd/C, remains the most robust and scalable method for hydrodehalogenation , offering high conversion and catalyst reusability.
-
Homogeneous catalysis provides superior selectivity and control for complex molecular construction and isotopic labeling, where catalyst cost and separation are secondary to achieving the desired chemical transformation.
-
Biocatalysis represents the future of sustainable chemical synthesis , offering unparalleled selectivity and mild reaction conditions. As enzyme engineering and immobilization technologies advance, biocatalysts will likely play an increasingly important role in both bulk chemical production and fine chemical synthesis.
For researchers and drug development professionals, a thorough understanding of these diverse catalytic systems is essential. By weighing the trade-offs between activity, selectivity, cost, and sustainability, the optimal catalyst can be selected to accelerate the development of new medicines and greener chemical processes.
References
-
Enhanced photocatalytic degradation of 2,4-dichlorophenoxyacetic acid from freshwater and industrial wastewater using TiO2–CuO–clay soil nanocomposites. PMC. Available at: [Link]
-
Enhanced Photocatalytic Degradation of Herbicide 2,4-Dichlorophenoxyacetic Acid Using Sulfated CeO2. MDPI. Available at: [Link]
- Homogeneous vs Heterogeneous C
-
Photocatalytic degradation of 2,4-dichlorophenoxyacetic acid from aqueous solutions by Ag3PO4/TiO2 nanoparticles under visible light: kinetic and thermodynamic studies. IWA Publishing. Available at: [Link]
-
Photocatalytic Degradation of 2,4-Dichlorophenoxyacetic Acid Using Concentrated Solar Radiation: Batch and Continuous Operation. ResearchGate. Available at: [Link]
-
Catalytic behavior of size-controlled palladium nanoparticles in the hydrodechlorination of 4-chlorophenol in aqueous phase. ResearchGate. Available at: [Link]
-
Photocatalytic degradation of 2,4-dichlorophenoxyacetic acid from aqueous solutions by Ag3PO4/TiO2 nanoparticles under visible light: kinetic and thermodynamic studies. PubMed. Available at: [Link]
-
Synthesis and characterization of supported polysugar-stabilized palladium nanoparticle catalysts for enhanced hydrodechlorination of trichloroethylene. PubMed. Available at: [Link]
-
The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. MDPI. Available at: [Link]
-
Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. PubMed. Available at: [Link]
-
Enzyme immobilization on glass fiber membrane for detection of halogenated compounds. PubMed. Available at: [Link]
-
Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. ChemRxiv. Available at: [Link]
-
Synthesis of supported palladium catalyst. ResearchGate. Available at: [Link]
-
Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. ChemRxiv. Available at: [Link]
- Preparation of carbon supported palladium catalysts. Google Patents.
-
Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Organic Chemistry Portal. Available at: [Link]
-
Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts. ResearchGate. Available at: [Link]
-
Synthesis of Supported Palladium Catalysts. DSpace. Available at: [Link]
-
Characterization and Hydrogenation Activity of Supported Palladium Particles. Scholar Commons. Available at: [Link]
-
Catalytic Hydrodechlorination of 4-Chlorophenol by Palladium-Based Catalyst Supported on Alumina and Graphene Materials. MDPI. Available at: [Link]
-
Efficient Transfer Hydrodehalogenation of Halophenols Catalyzed by Pd Supported on Ceria. ChemRxiv. Available at: [Link]
-
Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts. SciSpace. Available at: [Link]
-
Hydrodehalogenation of Aryl Chlorides and Aryl Bromides Using a Microwave-Assisted, Copper-Catalyzed Concurrent Tandem Catalysis Methodology. ResearchGate. Available at: [Link]
-
The roughened silver–palladium cathode for electrocatalytic reductive dechlorination of 2,4-Dichlorophenoxyacetic acid. ResearchGate. Available at: [Link]
-
Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. MDPI. Available at: [Link]
-
Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Royal Society of Chemistry. Available at: [Link]
-
Catalytic Hydrodechlorination of 4-Chlorophenol by Palladium-Based Catalyst Supported on Alumina and Graphene Materials. ResearchGate. Available at: [Link]
-
Palladium-catalyzed carbonylation of benzyl alcohol derivatives to phenylacetic acid derivatives. Unipd. Available at: [Link]
-
Dehalogenases: From Improved Performance to Potential Microbial Dehalogenation Applications. PMC. Available at: [Link]
-
Efficient Transfer Hydrodehalogenation of Halophenols Catalyzed by Pd Supported on Ceria. SSRN. Available at: [Link]
-
Dehalogenases: From Improved Performance to Potential Microbial Dehalogenation Applications. MDPI. Available at: [Link]
-
Enzymatic Halogenation and Dehalogenation Reactions: Pervasive and Mechanistically Diverse. R Discovery. Available at: [Link]
-
Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. PMC. Available at: [Link]
-
Recent Advances of Pd/C-Catalyzed Reactions. MDPI. Available at: [Link]
-
Copper-Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions. Future4200. Available at: [Link]
-
4-Bromophenylacetic acid. Wikipedia. Available at: [Link]
-
4-Bromophenylacetic acid. NIST WebBook. Available at: [Link]
-
ChemInform Abstract: Copper-Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions. ResearchGate. Available at: [Link]
- Method for synthesizing phenylacetic acid from benzyl chloride carbonyl. Google Patents.
-
A comparative study of self-doped TiO2 catalysts obtained from different routes: analysis of efficiencies in the degradation of 2-chlorophenol under LED visible light. Royal Society of Chemistry. Available at: [Link]
-
Carbonylation of benzyl chloride to phenylacetic acid and its ester using water-soluble Ru(III)-EDTA complex catalyst. Catalysis Eprints database. Available at: [Link]
Sources
- 1. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. iwaponline.com [iwaponline.com]
- 10. Photocatalytic degradation of 2,4-dichlorophenoxyacetic acid from aqueous solutions by Ag3PO4/TiO2 nanoparticles under visible light: kinetic and thermodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhanced photocatalytic degradation of 2,4-dichlorophenoxyacetic acid from freshwater and industrial wastewater using TiO2–CuO–clay soil nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. DSpace [dr.lib.iastate.edu]
- 15. ethz.ch [ethz.ch]
- 16. Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
- 18. mdpi.com [mdpi.com]
- 19. Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction [organic-chemistry.org]
- 20. future4200.com [future4200.com]
- 21. mdpi.com [mdpi.com]
- 22. Dehalogenases: From Improved Performance to Potential Microbial Dehalogenation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Enzyme immobilization on glass fiber membrane for detection of halogenated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-(2-Chloro-3-fluorophenyl)acetic Acid
Introduction: The Critical Role of Purity in Drug Discovery and Development
In the landscape of pharmaceutical research and development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. The compound 2-(2-Chloro-3-fluorophenyl)acetic acid is a substituted phenylacetic acid derivative, a class of molecules frequently utilized as building blocks in the synthesis of more complex pharmaceutical agents.[1][2] Even minute impurities can have profound consequences, potentially altering biological activity, increasing toxicity, or compromising the stability of the final drug product. Therefore, a robust, multi-faceted analytical strategy is imperative to comprehensively assess the purity of newly synthesized batches of this compound.
This guide provides an in-depth comparison of orthogonal analytical techniques essential for establishing the purity profile of 2-(2-Chloro-3-fluorophenyl)acetic acid. We will delve into the causality behind methodological choices, present detailed experimental protocols, and demonstrate how integrating data from multiple techniques provides a self-validating and trustworthy assessment. All methodologies are designed to be consistent with the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) for the validation of analytical procedures.[3][4][5]
Chapter 1: High-Performance Liquid Chromatography (HPLC) – The Primary Quantitative Tool
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment for non-volatile organic molecules like 2-(2-Chloro-3-fluorophenyl)acetic acid. Its high resolving power allows for the separation of the main compound from structurally similar impurities and degradation products.
The "Why": Causality in Method Development
Our choice of a reversed-phase HPLC (RP-HPLC) method is dictated by the physicochemical properties of the analyte. 2-(2-Chloro-3-fluorophenyl)acetic acid is a moderately polar organic acid, making it ideally suited for retention on a nonpolar stationary phase (like C18) with a polar mobile phase.[6] The inclusion of an acid (e.g., formic or phosphoric acid) in the mobile phase is critical; it suppresses the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp, symmetrical peak shape. UV detection is selected based on the aromatic nature of the compound, which imparts strong chromophores that absorb UV light, typically in the 210-270 nm range.[7][8]
Experimental Protocol: RP-HPLC for Purity Determination
Objective: To quantify the purity of 2-(2-Chloro-3-fluorophenyl)acetic acid and detect any non-volatile impurities.
Instrumentation & Materials:
-
HPLC system with UV-Vis detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Sample Diluent: 50:50 Acetonitrile/Water
-
2-(2-Chloro-3-fluorophenyl)acetic acid sample
-
Reference standard of known purity (if available)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phases and degas them thoroughly.
-
Standard Preparation: Accurately weigh and dissolve the reference standard in the sample diluent to a final concentration of ~1.0 mg/mL.
-
Sample Preparation: Prepare the synthesized sample in the same manner as the standard to a concentration of ~1.0 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 264 nm[8]
-
Gradient Program:
Time (min) % Mobile Phase B 0 40 20 90 25 90 26 40 | 30 | 40 |
-
-
Analysis: Inject the sample and standard solutions. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Data Interpretation and Validation
The primary output is a chromatogram. Purity is assessed using the area percentage method, where the area of the analyte peak is divided by the total area of all detected peaks. For a method to be considered self-validating, parameters such as specificity, linearity, accuracy, and precision must be established according to ICH Q2(R1) guidelines.[9]
Chapter 2: Gas Chromatography-Mass Spectrometry (GC-MS) – For Volatile Impurities
While HPLC is excellent for non-volatile compounds, it is blind to volatile or semi-volatile impurities, such as residual solvents from the synthesis or volatile byproducts. GC-MS is the ideal complementary technique to address this.[10] Organic acids like our target compound are not sufficiently volatile for direct GC analysis and require derivatization to increase their volatility and thermal stability.[11]
The "Why": Causality in Method Development
The carboxylic acid group must be derivatized, typically by converting it to a more volatile ester or a trimethylsilyl (TMS) derivative.[11][12] This step is crucial for preventing peak tailing and enabling elution from the GC column at a reasonable temperature. Mass spectrometry is used as the detector for its ability to provide structural information on any separated impurities, aiding in their identification.
Experimental Protocol: GC-MS for Volatile Impurity Profiling
Objective: To identify and semi-quantify volatile and semi-volatile impurities, including residual solvents and reaction byproducts.
Instrumentation & Materials:
-
GC-MS system with an Electron Ionization (EI) source
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Sample solvent: Pyridine or Acetonitrile
-
2-(2-Chloro-3-fluorophenyl)acetic acid sample
Procedure:
-
Sample Preparation: Accurately weigh ~1 mg of the sample into a GC vial. Add 100 µL of pyridine and 100 µL of BSTFA.
-
Derivatization: Cap the vial and heat at 70 °C for 30 minutes to form the TMS ester.
-
GC-MS Conditions:
-
Analysis: Inject the derivatized sample. Identify peaks by comparing their mass spectra to a library (e.g., NIST).
Chapter 3: Nuclear Magnetic Resonance (NMR) Spectroscopy – Structural Confirmation and Absolute Quantification
NMR spectroscopy is an indispensable tool, providing unambiguous structural confirmation and, through its quantitative application (qNMR), an orthogonal method for purity assessment.[13] Unlike chromatographic techniques that rely on a response factor, the signal intensity in ¹H NMR is directly proportional to the number of nuclei, allowing for a highly accurate purity determination against a certified internal standard.[14][15]
The "Why": Causality in Method Development
¹H and ¹³C NMR are used to confirm that the synthesized molecule has the correct structure. The chemical shifts, coupling patterns, and integration of the proton signals must be consistent with the structure of 2-(2-Chloro-3-fluorophenyl)acetic acid. For purity, qNMR is employed. This requires adding a precisely weighed amount of a high-purity internal standard (e.g., maleic acid) to a precisely weighed amount of the sample.[15] The standard should have signals that do not overlap with the analyte signals.[16] By comparing the integral of a known number of protons from the analyte to the integral of a known number of protons from the standard, the absolute purity of the analyte can be calculated without needing a reference standard of the analyte itself.[13][14]
Experimental Protocol: Quantitative ¹H NMR (qNMR)
Objective: To confirm the chemical structure and determine the absolute purity of the synthesized compound.
Instrumentation & Materials:
-
NMR Spectrometer (≥400 MHz)
-
High-quality NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆)
-
Certified qNMR internal standard (e.g., Maleic Acid, >99.5% purity)
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Accurately weigh ~15-20 mg of the 2-(2-Chloro-3-fluorophenyl)acetic acid sample into a vial.
-
Accurately weigh ~5-10 mg of the internal standard (Maleic Acid) into the same vial.
-
Dissolve the mixture in a precise volume (~0.7 mL) of DMSO-d₆.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Key Parameters: Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any peak of interest to allow for full relaxation of the nuclei. Use a 90° pulse angle.
-
-
Data Processing & Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte (e.g., the CH₂ signal) and a signal from the internal standard (e.g., the two olefinic protons of maleic acid).
-
Calculate the purity using the following formula[13]: Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
-
Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P = Purity of the standard.
-
-
Chapter 4: A Holistic Approach – Integrating Data for a Complete Purity Profile
No single technique can provide a complete picture of a compound's purity. A trustworthy assessment is achieved by integrating the orthogonal data from the methods described above.
| Technique | Information Provided | Strengths | Limitations |
| HPLC-UV | Purity relative to non-volatile, UV-active impurities. | High precision, robust, excellent for routine quality control. | Blind to non-UV active and volatile impurities. Purity is relative (area %). |
| GC-MS | Identification of volatile and semi-volatile impurities (e.g., residual solvents). | High sensitivity, provides structural information for impurity identification. | Requires derivatization for non-volatile analytes; less precise for quantification than HPLC. |
| qNMR | Absolute purity determination against a certified standard; structural confirmation. | Provides an absolute purity value, requires no analyte-specific reference material, structurally specific.[14][15] | Lower throughput, requires a more specialized instrument and expertise. |
| Melting Point | Preliminary indication of purity. | Fast, simple, and inexpensive. | Non-specific; significant depression of melting point only occurs with substantial impurities. |
Final Purity Assignment:
-
Structural Identity: Confirmed by ¹H and ¹³C NMR.
-
Absolute Purity (Assay): Determined by qNMR. This value serves as the primary purity figure.[17]
-
Chromatographic Purity: Determined by HPLC (area %). This should be high (e.g., >99.5%) and serves to quantify non-volatile impurities.
-
Volatile Impurities: Identified and semi-quantified by GC-MS.
-
Water Content: Determined by Karl Fischer titration (not detailed here, but a standard test).
-
Inorganic Impurities: Determined by sulfated ash/residue on ignition (not detailed here).
The final, reportable purity is typically calculated by mass balance: Purity = Assay * (100% - Water Content - Residual Solvents - Inorganic Impurities) / 100% . The HPLC and GC-MS data provide confidence that all significant organic impurities have been accounted for.
Conclusion
Assessing the purity of a synthesized compound like 2-(2-Chloro-3-fluorophenyl)acetic acid is a rigorous, multi-step process that demands a scientifically sound, integrated approach. By combining the quantitative power of HPLC, the volatile impurity profiling of GC-MS, and the absolute structural and quantitative information from qNMR, researchers can build a comprehensive and self-validating purity profile. This analytical triangulation ensures the quality, safety, and reliability of the material, which is paramount for its successful application in research and drug development.
References
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link][3]
-
Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link][14]
-
Title: A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL: [Link][13]
-
Title: Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works Source: ResolveMass Laboratories Inc. URL: [Link][15]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link][4]
-
Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link][5]
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: What is qNMR (quantitative NMR) ? Source: JEOL Ltd. URL: [Link][16]
-
Title: qNMR: A Powerful and Affordable Tool for Purity/Potency Determination Source: YouTube URL: [Link][17]
-
Title: 3 Key Regulatory Guidelines for Method Validation Source: Altabrisa Group URL: [Link][9]
-
Title: MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry Source: MetBioNet URL: [Link][10]
-
Title: Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects Source: PubMed URL: [Link]
-
Title: Separation of Phenylacetic acid on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link][6]
-
Title: Organic Acids Qualitative Analysis in Urine by GCMS Source: Erndim URL: [Link][11]
-
Title: GC-MS determination of organic acids with solvent extraction after cation-exchange chromatography Source: SciSpace URL: [Link][12]
-
Title: Organic Acids Analysis Service | GC-MS Source: Mtoz Biolabs URL: [Link]
-
Title: A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders Source: PubMed URL: [Link][7]
-
Title: Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Source: Inventiva Pharma URL: [Link]
-
Title: 2-Chloro Phenyl Acetic Acid Source: Kajay Remedies URL: [Link][1]
-
Title: HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry Source: SIELC Technologies URL: [Link][8]
Sources
- 1. kajay-remedies.com [kajay-remedies.com]
- 2. inventivapharma.com [inventivapharma.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. starodub.nl [starodub.nl]
- 6. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. metbio.net [metbio.net]
- 11. erndim.org [erndim.org]
- 12. scispace.com [scispace.com]
- 13. emerypharma.com [emerypharma.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. resolvemass.ca [resolvemass.ca]
- 16. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 17. m.youtube.com [m.youtube.com]
A Comparative Guide to the Cross-Reactivity Profiling of 2-(2-Chloro-3-fluorophenyl)acetic Acid Derivatives
This guide provides a comprehensive framework for evaluating the cross-reactivity of novel derivatives of 2-(2-Chloro-3-fluorophenyl)acetic acid. As compounds structurally related to the phenylacetic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), these derivatives are presumed to primarily target cyclooxygenase (COX) enzymes. However, ensuring therapeutic safety and efficacy necessitates a thorough investigation of both on-target isoform selectivity and potential off-target interactions.
Here, we present a logical, tiered approach to cross-reactivity assessment, moving from primary target validation to broader safety and immunological profiling. We explain the causality behind experimental choices, provide detailed protocols for key assays, and present comparative data for a set of hypothetical derivatives to illustrate the application of these principles in a drug development context.
The Rationale for Cross-Reactivity Studies
The therapeutic action of NSAIDs is derived from the inhibition of COX enzymes, which mediate the production of prostaglandins involved in pain, fever, and inflammation.[1] However, the existence of two primary isoforms, COX-1 and COX-2, presents a significant challenge. COX-1 is a constitutive "housekeeping" enzyme responsible for protecting the gastric mucosa and supporting platelet function, while COX-2 is an inducible enzyme upregulated at sites of inflammation.[1]
Therefore, the initial and most critical cross-reactivity study for a 2-(2-Chloro-3-fluorophenyl)acetic acid derivative is to determine its selectivity for COX-2 over COX-1. A lack of selectivity can lead to significant gastrointestinal side effects.[2] Beyond this, off-target interactions with other biological molecules can trigger adverse events, including hypersensitivity reactions and cardiotoxicity, which must be identified early in the drug discovery process.[3][4]
A Tiered Experimental Workflow for Profiling
A systematic approach is essential to efficiently characterize the cross-reactivity profile of new chemical entities. We propose the following workflow, which prioritizes the most common and highest-risk interactions first.
Caption: A tiered workflow for assessing the cross-reactivity of novel compounds.
On-Target Cross-Reactivity: COX-1 vs. COX-2 Selectivity
The most physiologically relevant method for determining COX selectivity is the human whole blood assay (hWBA).[5] This assay has significant advantages over isolated enzyme or cell-based assays because it maintains the natural cellular environment, cell-cell interactions, and presence of all blood components, providing a closer approximation of in vivo conditions.[5][6]
-
COX-1 Activity is measured by the synthesis of thromboxane B2 (TxB2) in serum following whole blood clotting.
-
COX-2 Activity is measured by prostaglandin E2 (PGE2) synthesis in response to lipopolysaccharide (LPS) stimulation.[2]
Caption: Differential roles of COX-1 and COX-2 in prostaglandin synthesis.
Comparative Data: Hypothetical 2-(2-Chloro-3-fluorophenyl)acetic Acid Derivatives
To illustrate the output of these studies, we present simulated data for the parent compound and two hypothetical derivatives.
-
Compound A: 2-(2-Chloro-3-fluorophenyl)acetic acid (Parent Compound)
-
Compound B: Derivative with a bulky para-tert-butyl group added to the phenyl ring.
-
Compound C: Ethyl ester prodrug of the parent compound.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Interpretation |
| Compound A | 1.5 | 0.3 | 5 | Moderately COX-2 selective. Potential for some GI side effects at higher doses. |
| Compound B | 25.0 | 0.1 | 250 | Highly COX-2 selective. The bulky group likely prevents binding to the narrower COX-1 active site. Lower risk of GI toxicity. |
| Compound C | > 100 | > 100 | - | Inactive prodrug. Requires in vivo hydrolysis to become active. Low direct COX inhibition. |
Off-Target Cross-Reactivity: Safety & Immunological Profiling
Cardiotoxicity: hERG Channel Inhibition
A significant safety concern for many drug classes is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[7] Blockade of this channel can delay cardiac repolarization, leading to QT interval prolongation and a potentially fatal arrhythmia called Torsade de Pointes.[8] Therefore, screening for hERG liability is a mandatory step in preclinical safety assessment.[3] Automated patch-clamp systems provide a high-throughput and sensitive method for this evaluation.[7]
| Compound | hERG IC50 (µM) | Therapeutic Index (hERG IC50 / COX-2 IC50) | Interpretation |
| Compound A | 45 | 150 | Acceptable safety margin. |
| Compound B | 8 | 80 | Reduced safety margin. The structural change may have introduced hERG affinity. Requires further investigation. |
| Compound C | > 100 | - | No direct hERG inhibition. Safety depends on the active metabolite (Compound A). |
Immunological Reactions: Hypersensitivity
NSAIDs are a common cause of drug-induced hypersensitivity reactions, which can be immune-mediated (allergic) or non-immune (cross-intolerance due to COX-1 inhibition).[9][10] The Basophil Activation Test (BAT) is a valuable in vitro tool to assess potential hypersensitivity.[9] This flow cytometry-based assay measures the upregulation of activation markers (like CD63) on the surface of basophils from patient blood in response to the drug.
Caption: Logical workflow of the Basophil Activation Test (BAT).
| Compound | Basophil Activation (% CD63+ cells > 5% increase) | Interpretation |
| Compound A | Negative | Low risk of inducing IgE-mediated basophil degranulation. |
| Compound B | Positive in 2/10 donors | Potential for hypersensitivity in a subset of the population. Warrants further investigation. |
| Compound C | Negative | Prodrug is unlikely to be immunogenic. |
Broader Immunological Profile: Cytokine & T-Cell Effects
To understand the broader impact of a compound on the immune system, multiplex cytokine profiling and T-cell activation assays are employed.
-
Cytokine Profiling: Using bead-based multiplex technology like Luminex, dozens of cytokines, chemokines, and growth factors can be measured simultaneously in a small sample volume.[11][12][13] This provides a comprehensive signature of the inflammatory response modulated by the compound.
-
T-Cell Activation Assays: These assays assess the impact of a compound on T-cell function, a cornerstone of the adaptive immune response.[14] Using flow cytometry, one can measure T-cell proliferation and the expression of activation markers (e.g., CD25) in different T-cell subsets (CD4+ helper, CD8+ cytotoxic).[14][15]
| Compound | Key Cytokine Changes (LPS-stimulated PBMC) | T-Cell Proliferation (anti-CD3/CD28 stimulated) | Interpretation |
| Compound A | Decreased IL-6, TNF-α | No significant effect | Expected anti-inflammatory profile without direct impact on T-cell proliferation. |
| Compound B | Decreased IL-6, TNF-α; Increased IL-10 | Mild inhibition | Shows desired anti-inflammatory effects but may have some off-target immunosuppressive activity on T-cells. |
| Compound C | No significant effect | No significant effect | Prodrug is immunologically inert in vitro. |
Detailed Experimental Protocols
Protocol 1: Human Whole Blood Assay (hWBA) for COX-1/COX-2 Selectivity
(Adapted from methodologies described in Warner et al. and Cryer et al.[2])
-
Blood Collection: Draw venous blood from healthy, consenting volunteers who have not taken NSAIDs for at least two weeks into tubes without anticoagulant.
-
Compound Preparation: Prepare stock solutions of test compounds in DMSO. Create a dilution series to achieve final assay concentrations typically ranging from 0.01 µM to 100 µM.
-
COX-1 Assay (TxB2 generation): a. Aliquot 1 mL of whole blood into tubes containing the test compound or vehicle (DMSO). b. Immediately incubate at 37°C for 60 minutes to allow for clotting and thromboxane synthesis. c. Centrifuge at 2000 x g for 10 minutes at 4°C to separate serum. d. Collect the serum and store at -80°C until analysis. e. Quantify TxB2 concentration using a validated ELISA kit.
-
COX-2 Assay (PGE2 generation): a. Draw a separate blood sample into tubes containing heparin. b. Aliquot 1 mL of heparinized blood into tubes containing the test compound or vehicle. Pre-incubate for 15 minutes at 37°C. c. Add Lipopolysaccharide (LPS) to a final concentration of 10 µg/mL to induce COX-2 expression. d. Incubate for 24 hours at 37°C. e. Centrifuge at 2000 x g for 10 minutes to separate plasma. f. Collect the plasma and store at -80°C until analysis. g. Quantify PGE2 concentration using a validated ELISA kit.
-
Data Analysis: Calculate the IC50 values (the concentration of drug that inhibits 50% of prostanoid production) for both COX-1 and COX-2. The selectivity index is calculated as IC50(COX-1) / IC50(COX-2).
Protocol 2: hERG Inhibition Assay via Automated Patch Clamp
(Based on principles of automated electrophysiology platforms like QPatch[7][8])
-
Cell Culture: Use a stable cell line expressing the hERG channel, such as HEK-293 or CHO cells, maintained under standard culture conditions.
-
Compound Preparation: Prepare stock solutions in DMSO and dilute in the appropriate extracellular recording solution to final test concentrations.
-
Assay Execution: a. Harvest cells and prepare a single-cell suspension for the automated patch-clamp system (e.g., QPatch HTX or SyncroPatch 384PE).[8] b. The system will automatically establish whole-cell patch-clamp configurations. c. Record baseline hERG tail current using a specific voltage pulse protocol designed to elicit the characteristic current. d. Apply the vehicle control followed by increasing concentrations of the test compound via the system's microfluidic perfusion. e. Record the hERG current at each concentration after it reaches a steady-state effect.
-
Data Analysis: Measure the peak tail current amplitude at each concentration. Normalize the data to the baseline current and plot a concentration-response curve to determine the IC50 value.
Protocol 3: Multiplex Cytokine Profiling with Luminex
(Based on commercially available Luminex assay kits and platforms[13][16])
-
Sample Preparation: Use plasma samples from the hWBA (COX-2 arm) or supernatants from cultured Peripheral Blood Mononuclear Cells (PBMCs) stimulated with LPS in the presence of the test compounds.
-
Assay Procedure: a. Use a commercially available magnetic bead-based multiplex assay kit (e.g., Human Cytokine/Chemokine 38-plex panel).[16] b. Add the antibody-coupled magnetic microparticles to each well of a 96-well plate. c. Add standards, controls, and prepared samples to the wells. Incubate and wash according to the manufacturer's protocol. The immobilized antibodies will bind the target analytes.[13] d. Add the biotinylated detection antibody cocktail, which binds to a different epitope on the captured analytes. e. Add Streptavidin-Phycoerythrin (SAPE), which binds to the biotinylated detection antibodies.
-
Data Acquisition: Read the plate on a Luminex instrument (e.g., MAGPIX® or FLEXMAP 3D®). The instrument uses lasers to excite the dyes within the beads (identifying the analyte) and the phycoerythrin (quantifying the analyte).[13]
-
Data Analysis: Generate a standard curve for each analyte. Use the standard curves to calculate the concentration of each cytokine in the unknown samples. Compare cytokine levels between vehicle- and compound-treated cells.
Conclusion and Strategic Outlook
This guide outlines a robust, multi-tiered strategy for characterizing the cross-reactivity of 2-(2-Chloro-3-fluorophenyl)acetic acid derivatives. By systematically evaluating COX isoform selectivity, key safety liabilities like cardiotoxicity, and broader immunological effects, researchers can build a comprehensive profile of their lead candidates.
The hypothetical data presented underscores a critical principle in drug development: structural modifications aimed at improving efficacy or selectivity (e.g., Compound B's improved COX-2 selectivity) can inadvertently introduce off-target liabilities (e.g., hERG inhibition, potential for hypersensitivity). A thorough, evidence-based cross-reactivity assessment is therefore not merely a regulatory hurdle but an indispensable tool for selecting and developing safer, more effective therapeutics.
References
-
Clinical and Translational Allergy. Use of in vitro tests to assess the causative drugs for NSAIDs-induced type I hypersensitivity. Available from: [Link]
-
Evotec. hERG Safety | Cyprotex ADME-Tox Solutions. Available from: [Link]
-
Springer. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Available from: [Link]
-
Creative Bioarray. hERG Safety Assay. Available from: [Link]
-
Precision for Medicine. Multiplex Cytokine Assays with Luminex. Available from: [Link]
-
PMC. Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. Available from: [Link]
-
ResearchGate. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Request PDF. Available from: [Link]
-
PubMed. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. Available from: [Link]
-
Bio-Techne. Multiplex Cytokine Assay Kits: Luminex Assays. Available from: [Link]
-
Horizon Discovery. Rapid screening of novel therapeutics by ImmuSignatureTM T cell activation assay. Available from: [Link]
-
UCLA Health. Immunoassays - Pathology. Available from: [Link]
-
Bio-Algorithms and Med-Systems. Randomforest based assessment of the hERG channel inhibition potential for the early drug cardiotoxicity testing. Available from: [Link]
-
ProMab Biotechnologies. T Cell Specificity Assay. Available from: [Link]
-
Walsh Medical Media. In Vitro Diagnosis of Hypersensitivity to Nonsteroidal Anti-Inflammatory Drugs (NSAID) Comparison of Two Methods. Available from: [Link]
-
Charles River Laboratories. T Cell Assays. Available from: [Link]
-
National Toxicology Program. Computational models for cardiotoxicity via hERG inhibition. Available from: [Link]
-
Reaction Biology. T Cell Assays. Available from: [Link]
-
ResearchGate. Inhibition of cyclooxygenase-1 (COX 1) and COX 2, showing the.... Available from: [Link]
-
ResearchGate. Antigen-Specific T Cell Assays for Advancing Drug Discovery in Autoimmune Disease, Infection and Immuno-Oncology. Available from: [Link]
-
PubMed. Cross-reactive reactions to nonsteroidal anti-inflammatory drugs. Available from: [Link]
-
Bentham Science. Cross-Reactive Reactions to Nonsteroidal Anti-Inflammatory Drugs. Available from: [Link]
-
Lecturio. Cox 1 vs Cox 2 Inhibitors (NSAIDs) [+Cheat Sheet]. Available from: [Link]
-
NIH. Seven Steps to the Diagnosis of NSAIDs Hypersensitivity: How to Apply a New Classification in Real Practice?. Available from: [Link]
Sources
- 1. lecturio.com [lecturio.com]
- 2. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-reactive reactions to nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 9. Use of in vitro tests to assess the causative drugs for NSAIDs-induced type I hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Seven Steps to the Diagnosis of NSAIDs Hypersensitivity: How to Apply a New Classification in Real Practice? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytokine Profiling in Oncology: The Power of Luminex Technology - Creative Proteomics [cytokine.creative-proteomics.com]
- 12. precisionformedicine.com [precisionformedicine.com]
- 13. rndsystems.com [rndsystems.com]
- 14. horizondiscovery.com [horizondiscovery.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. uclahealth.org [uclahealth.org]
A Senior Application Scientist's Guide to Benchmarking 2-(2-Chloro-3-fluorophenyl)acetic acid Against Commercial Standards
Introduction: The Critical Role of Benchmarking in Pharmaceutical Development
In the landscape of pharmaceutical research and development, the purity and identity of starting materials and intermediates are paramount. 2-(2-Chloro-3-fluorophenyl)acetic acid is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its specific halogenation pattern makes it a valuable synthon, but also introduces challenges in controlling isomeric and process-related impurities.
Therefore, the rigorous characterization and benchmarking of any new or existing batch of 2-(2-Chloro-3-fluorophenyl)acetic acid against a certified commercial reference standard is not merely a quality control exercise; it is a foundational requirement for ensuring the reproducibility of synthetic processes and the safety and efficacy of the final drug product.
This guide provides a comprehensive framework for the analytical benchmarking of 2-(2-Chloro-3-fluorophenyl)acetic acid. We will move beyond simple data presentation to explain the causality behind the selection of analytical techniques, the design of experimental protocols, and the interpretation of comparative data. The methodologies described herein are designed to create a self-validating system, employing orthogonal analytical techniques to build a complete and trustworthy profile of the material. All protocols are grounded in established pharmacopeial principles and international regulatory guidelines.[1][2][3]
The Reference Standard: Establishing the Gold Standard
For this guide, a commercially available, high-purity reference standard of 2-(2-Chloro-3-fluorophenyl)acetic acid (CAS No. 1000523-07-8) with a certified purity of ≥99.0% was procured.[4][5] The Certificate of Analysis (CoA) accompanying the standard provides the baseline values for identity, purity (by HPLC), and water content against which the test sample will be compared.
Physicochemical Properties of the Analyte:
-
Molecular Formula: C₈H₆ClFO₂[4]
-
Molecular Weight: 188.58 g/mol [4]
-
Appearance: White to light yellow crystalline solid.[6]
-
Solubility: Soluble in organic solvents such as methanol, ethanol, and acetone; sparingly soluble in water.[6]
Orthogonal Analytical Strategy for Comprehensive Benchmarking
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Official web site : ICH [ich.org]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 2-氯-3-氟苯基乙酸_cas号1000523-07-8_2-(2-chloro-3-fluorophenyl)acetic acid_分子式_结构式_分子量|CAS标准品信息网 - CAS信息网 [cas-news.com]
- 6. chembk.com [chembk.com]
A Senior Application Scientist's Guide: Evaluating Synthetic Pathways to 2-(2-Chloro-3-fluorophenyl)acetic Acid
This guide provides an in-depth comparative analysis of the most viable synthetic routes to 2-(2-Chloro-3-fluorophenyl)acetic acid (CAS No. 1000523-07-8), a key building block in the development of novel pharmaceutical and agrochemical agents. The selection of a synthetic pathway is a critical decision in chemical development, balancing factors of yield, purity, cost, safety, and scalability. This document moves beyond a simple recitation of procedures to offer a field-proven perspective on the causality behind experimental choices, empowering researchers to select the optimal method for their specific laboratory or industrial context.
Overview of Synthetic Strategies
The synthesis of substituted phenylacetic acids is a well-established field in organic chemistry. For the target molecule, 2-(2-Chloro-3-fluorophenyl)acetic acid, three primary strategies emerge as the most practical and industrially relevant. We will evaluate each based on its chemical principle, operational complexity, and overall efficiency.
-
Route A: The Cyanidation-Hydrolysis Pathway - A classic, high-yield approach starting from the corresponding benzyl halide.
-
Route B: The Grignard Carboxylation Pathway - An organometallic route that utilizes carbon dioxide as a C1 source.
-
Route C: The Willgerodt-Kindler Reaction Pathway - A powerful rearrangement reaction starting from the corresponding acetophenone.
Route A: The Cyanidation-Hydrolysis Pathway
This two-step sequence is arguably the most traditional and widely implemented method for synthesizing phenylacetic acids. It begins with the nucleophilic substitution of a benzyl halide with a cyanide salt, followed by the vigorous hydrolysis of the resulting nitrile intermediate.
Logical Workflow
Caption: Workflow for the Cyanidation-Hydrolysis Route.
Experimental Protocol
Step 1: Synthesis of 2-(2-Chloro-3-fluorophenyl)acetonitrile
-
In a reaction vessel equipped with a reflux condenser and mechanical stirrer, dissolve sodium cyanide (1.1 eq.) in a mixture of ethanol and water.
-
Warm the solution to approximately 60 °C.
-
Slowly add 2-chloro-3-fluorobenzyl chloride (1.0 eq.) to the cyanide solution over 1 hour.
-
Maintain the reaction at reflux for 3-4 hours, monitoring the disappearance of the starting material by TLC or GC.
-
After completion, cool the mixture and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude nitrile, which can be used directly or purified by distillation.
Step 2: Hydrolysis to 2-(2-Chloro-3-fluorophenyl)acetic acid
-
To a flask fitted for reflux, add the crude 2-(2-chloro-3-fluorophenyl)acetonitrile from the previous step.
-
Add a mixture of concentrated sulfuric acid and water (e.g., a 2:1 v/v mixture).[1]
-
Heat the mixture to reflux (typically 110-130 °C) with vigorous stirring for 3-5 hours.[1][2] The reaction progress can be monitored by observing the cessation of ammonia gas evolution (if using basic hydrolysis) or by TLC/GC analysis.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
The solid phenylacetic acid will precipitate. Collect the crude product by filtration.
-
Wash the solid with cold water to remove residual acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., toluene or water) to afford the pure 2-(2-Chloro-3-fluorophenyl)acetic acid. A yield of over 95% can be achieved in this step.[2]
Expertise & Trustworthiness: An In-Depth Analysis
-
Expertise: This route is a workhorse due to its reliability and typically high yields. The SN2 reaction in Step 1 is efficient with activated benzyl halides. The subsequent hydrolysis is robust, though it requires forcing conditions. The choice of acidic or basic hydrolysis depends on the substrate's stability and downstream purification preferences. Acid hydrolysis is often preferred as it allows for direct precipitation of the product upon quenching with water.[1][2]
-
Trustworthiness (Self-Validation): The protocol's validity is confirmed at each stage. The formation of the nitrile in Step 1 can be verified by IR spectroscopy (a sharp C≡N stretch around 2250 cm⁻¹) and the disappearance of the benzyl halide starting material. The final product's purity is confirmed by its melting point and spectral data (¹H NMR, ¹³C NMR, MS), which should be compared against a reference standard.
-
Causality: The use of a polar protic solvent mixture like ethanol/water in Step 1 facilitates the dissolution of the inorganic cyanide salt while maintaining solubility for the organic halide. The harsh conditions in Step 2 are necessary to overcome the high activation energy required for the complete hydrolysis of the stable nitrile triple bond.
Route B: The Grignard Carboxylation Pathway
This method leverages organometallic chemistry, forming a benzylmagnesium halide (a Grignard reagent) which then acts as a potent nucleophile to attack carbon dioxide. This approach is highly valued for its avoidance of acutely toxic cyanide reagents.
Logical Workflow
Caption: Workflow for the Grignard Carboxylation Route.
Experimental Protocol
-
Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., Nitrogen or Argon).
-
Grignard Formation: Charge a three-necked flask with magnesium turnings (1.2 eq.) and a small crystal of iodine (as an initiator).[3]
-
Add a small portion of a solution of 2-chloro-3-fluorobenzyl chloride (1.0 eq.) in anhydrous tetrahydrofuran (THF) to the magnesium.
-
Initiate the reaction by gentle warming if necessary. Once initiated (indicated by bubble formation and disappearance of the iodine color), add the remaining benzyl chloride solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.[3]
-
Carboxylation: Cool the Grignard solution in an ice-salt or dry ice/acetone bath.
-
Rapidly add crushed dry ice (solid CO₂) in excess to the vigorously stirred solution.[4] Alternatively, bubble dry CO₂ gas through the solution.
-
Allow the mixture to warm to room temperature, which results in a viscous mass.[4]
-
Workup: Quench the reaction by slowly adding aqueous hydrochloric acid (e.g., 2M HCl) until the solution is acidic (pH ~1-2).
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization or column chromatography.
Expertise & Trustworthiness: An In-Depth Analysis
-
Expertise: The critical challenge of this route is the stringent requirement for anhydrous conditions, as Grignard reagents are extremely strong bases and will be quenched by any protic source, including atmospheric moisture.[4] The use of an initiator like iodine or 1,2-dibromoethane is standard practice to etch the passivating magnesium oxide layer on the metal surface, facilitating the reaction.
-
Trustworthiness (Self-Validation): Successful formation of the Grignard reagent can be qualitatively confirmed by the exothermic reaction and disappearance of magnesium metal. A more quantitative check involves quenching a small aliquot with iodine; the disappearance of the iodine color indicates an active Grignard solution. The final product is validated by standard analytical techniques (mp, NMR, MS).
-
Causality: Anhydrous aprotic solvents like THF or diethyl ether are essential as they solvate the magnesium species, stabilizing the Grignard reagent, without destroying it. The carboxylation step must be performed at low temperatures to minimize side reactions, such as the Grignard reagent reacting with the newly formed carboxylate salt.
Route C: The Willgerodt-Kindler Reaction Pathway
The Willgerodt-Kindler reaction is a unique and powerful method for converting aryl alkyl ketones into the corresponding ω-arylalkanoic acids or their derivatives. The Kindler modification, which uses elemental sulfur and a secondary amine (typically morpholine), is the most common variant.[5][6]
Logical Workflow
Caption: Workflow for the Willgerodt-Kindler Route.
Experimental Protocol
Step 1: Synthesis of the Thiomorpholide Intermediate
-
In a round-bottom flask, combine 1-(2-chloro-3-fluorophenyl)ethan-1-one (1.0 eq.), elemental sulfur (2.0-2.5 eq.), and morpholine (3.0-4.0 eq.).
-
Heat the mixture to reflux (around 130-140 °C) for several hours (5-15 hours). The reaction can be monitored by TLC.
-
Some protocols utilize a phase-transfer catalyst (PTC) like triethylbenzylammonium chloride (TEBA) to accelerate the reaction and allow for lower temperatures.[7][8]
-
After the reaction is complete, cool the mixture and pour it into cold water.
-
Extract the product with an organic solvent. The crude thiomorpholide is often a dark oil and can be carried forward without extensive purification.
Step 2: Hydrolysis of the Thiomorpholide
-
Combine the crude thiomorpholide with an aqueous solution of sodium hydroxide (e.g., 20-30% w/v).
-
Heat the mixture to reflux for 8-24 hours until the hydrolysis is complete (TLC).
-
Cool the reaction mixture and filter to remove any solid impurities.
-
Wash the aqueous solution with a non-polar solvent (e.g., toluene) to remove non-acidic impurities.
-
Acidify the aqueous layer to pH ~1-2 with concentrated HCl.[7][8]
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize to obtain the pure 2-(2-Chloro-3-fluorophenyl)acetic acid.
Expertise & Trustworthiness: An In-Depth Analysis
-
Expertise: This route's primary advantage is its utility when the acetophenone starting material is more readily available or cheaper than the corresponding benzyl halide. The mechanism is complex, involving the formation of an enamine, which then reacts with sulfur, leading to a series of rearrangements that effectively migrate the carbonyl carbon functionality to the terminal position of the alkyl chain.[5][9]
-
Trustworthiness (Self-Validation): The reaction is often characterized by a distinct color change and the formation of hydrogen sulfide. The intermediate thiomorpholide can be isolated and characterized, but it is common practice to proceed directly to hydrolysis. The final product is validated against a known standard. The success of the reaction is highly dependent on achieving and maintaining the required reaction temperature.
-
Causality: The high temperature is necessary to drive the complex rearrangement cascade. Morpholine acts as both a reagent (forming the initial enamine) and a solvent. The use of excess reagents ensures the reaction goes to completion. The final hydrolysis step is often the rate-limiting part of the sequence and requires prolonged heating in a strong caustic or acidic solution.
Head-to-Head Comparison and Data Summary
The optimal synthetic route depends heavily on the specific constraints and capabilities of the laboratory or manufacturing facility.
| Parameter | Route A: Cyanidation-Hydrolysis | Route B: Grignard Carboxylation | Route C: Willgerodt-Kindler |
| Starting Material | 2-Chloro-3-fluorobenzyl halide | 2-Chloro-3-fluorobenzyl halide | 2'-Chloro-3'-fluoroacetophenone |
| Key Reagents | NaCN/KCN, H₂SO₄/NaOH | Mg metal, CO₂ (dry ice) | Sulfur, Morpholine, NaOH |
| Typical Overall Yield | High (75-90%) | Moderate to High (60-85%)[10] | Moderate (50-70%)[6] |
| Reagent Toxicity | Extreme (Cyanide salts) | Low (CO₂), Moderate (Mg) | Moderate (Sulfur, Morpholine) |
| Safety Concerns | Handling of acutely toxic solids/solutions; HCN gas evolution upon acidification. Requires specialized ventilation and waste disposal. | Pyrophoric potential of fine Mg powder; moisture sensitivity; requires inert atmosphere. | Flammable reagents; H₂S evolution; unpleasant odors. |
| Reaction Conditions | High temperatures for hydrolysis (110-130 °C). | Low to ambient temperatures; strictly anhydrous/inert conditions. | High temperatures (130-140 °C). |
| Scalability | Excellent; common industrial process. | Good, but requires specialized equipment for handling anhydrous/inert conditions on a large scale. | Fair; high temperatures and potential for tar formation can be problematic on scale-up. |
| Process Complexity | Straightforward procedure, but with high safety overhead. | Technically demanding due to sensitivity to air and moisture. | Operationally simple but often requires long reaction times and high temperatures. |
Final Recommendation
As a Senior Application Scientist, the recommendation is contingent on the operational context:
-
For Large-Scale Industrial Production: Route A (Cyanidation-Hydrolysis) is often the most economically viable path, provided the facility is equipped with the necessary engineering controls and safety protocols to handle large quantities of cyanide. Its reliability, high yields, and straightforward procedures make it a preferred industrial workhorse.
-
For Academic and R&D Laboratories: Route B (Grignard Carboxylation) is the highly recommended alternative. It completely avoids the severe hazards associated with cyanide, aligning better with modern laboratory safety standards. While it demands more rigorous technique regarding anhydrous conditions, it is an excellent and "greener" method that utilizes readily available carbon dioxide.[3][10]
-
As a Strategic Alternative: Route C (Willgerodt-Kindler) should be considered when the 2'-chloro-3'-fluoroacetophenone precursor is significantly more accessible or economical than the corresponding benzyl halides. It serves as a valuable, albeit often lower-yielding, alternative in a synthetic chemist's toolkit.
Ultimately, the choice requires a thorough risk assessment and a clear understanding of the project's priorities, whether they be cost, safety, speed, or environmental impact.
References
- Carmack, M., & Spielman, M. A. (1946). The Willgerodt Reaction. Organic Reactions, 3, 83-107.
-
DeTar, D. F., & Carmack, M. (1946). The Willgerodt Reaction. II. A Study of the Reaction Conditions with Acetophenone. Journal of the American Chemical Society, 68(10), 2025–2029. [Link]
-
Gautam, D. C., & Jain, M. (2006). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Organic Preparations and Procedures International, 38(4), 399-403. [Link]
- Google Patents. (2010). Method for preparing 2,4,5-trifluorophenylacetic acid. CN101823952A.
- Google Patents. (2007). Preparation method of chlorophenyl acetic acid. CN1927810A.
-
Organic Syntheses. (1921). Phenylacetic acid. Coll. Vol. 1, p.436 (1941); Vol. 1, p.82 (1921). [Link]
-
University of Missouri-St. Louis. (2012). Preparation of the Grignard reagent, phenylmagnesium bromide. [Link]
-
Wikipedia. Willgerodt rearrangement. [Link]
-
Yin, G., et al. (2018). Highly Efficient Electrocatalytic Carboxylation of 1-Phenylethyl Chloride at Cu Foam Cathode. Molecules, 23(10), 2661. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN1927810A - Preparation method of chlorophenyl acetic acid - Google Patents [patents.google.com]
- 3. CN101823952A - Method for preparing 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 4. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 5. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. sciencemadness.org [sciencemadness.org]
- 9. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the In Vitro and In Vivo Evaluation of 2-(2-Chloro-3-fluorophenyl)acetic Acid Derivatives
A Senior Application Scientist's Perspective on Preclinical Assessment of Novel Phenylacetic Acid Analogs
For researchers, scientists, and professionals in drug development, the journey from a promising chemical scaffold to a viable therapeutic candidate is paved with rigorous preclinical evaluation. The family of phenylacetic acid derivatives has long been a fertile ground for the discovery of potent anti-inflammatory and anticancer agents.[1] This guide provides a comprehensive overview of the in vitro and in vivo studies pertinent to a specific subclass: derivatives of 2-(2-Chloro-3-fluorophenyl)acetic acid. While direct and extensive research on this exact parent compound's derivatives is emerging, we can establish a robust comparative framework by examining the methodologies and findings from studies on structurally related halogenated phenylacetic acid analogs. This approach allows us to anticipate the biological activities and guide the experimental design for novel derivatives of 2-(2-Chloro-3-fluorophenyl)acetic acid.
The Rationale Behind Targeting Phenylacetic Acid Derivatives
Phenylacetic acid and its derivatives are integral components of numerous established drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and ibuprofen.[1] The core structure offers a versatile scaffold for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of halogen atoms, such as chlorine and fluorine, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins, often enhancing its therapeutic potential.[2] Specifically, the 2-chloro and 3-fluoro substitution pattern on the phenyl ring of the topic compound presents a unique electronic and steric profile that warrants thorough investigation for novel biological activities.
In Vitro Evaluation: The First Line of Screening
In vitro assays are indispensable for the initial characterization of novel compounds, providing crucial data on their potency, mechanism of action, and selectivity in a controlled cellular environment.[3]
Assessing Anti-inflammatory Potential
A primary therapeutic target for phenylacetic acid derivatives is the cyclooxygenase (COX) enzyme, which exists in two main isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and primarily involved in the inflammatory cascade.[4] Therefore, selective inhibition of COX-2 over COX-1 is a desirable attribute for anti-inflammatory drug candidates to minimize gastrointestinal side effects.
Key In Vitro Assays for Anti-inflammatory Activity:
-
COX Inhibition Assays: These assays directly measure the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes. The IC50 values (the concentration of the compound required to inhibit 50% of the enzyme's activity) are determined to assess potency and selectivity.
-
Prostaglandin E2 (PGE2) Quantification: In cell-based assays, such as using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, the production of the pro-inflammatory mediator PGE2 can be measured by ELISA. A reduction in PGE2 levels in the presence of the test compound indicates its anti-inflammatory effect.[4]
-
Nitric Oxide (NO) Scavenging Activity: Overproduction of nitric oxide is a hallmark of inflammation. The ability of a compound to scavenge NO can be assessed using the Griess reaction in cell culture supernatants.[4]
Evaluating Anticancer Activity
Phenylacetamide derivatives, a common modification of phenylacetic acids, have demonstrated promising anticancer properties.[5] In vitro cytotoxicity assays are the cornerstone for identifying compounds with the potential to inhibit cancer cell growth.
Standard In Vitro Cytotoxicity Assays:
-
MTT Assay: This colorimetric assay is widely used to assess cell viability by measuring the metabolic activity of mitochondria. A decrease in the conversion of MTT to formazan indicates a reduction in viable cells.[6]
-
SRB (Sulphorhodamine B) Assay: This assay relies on the binding of the SRB dye to cellular proteins, providing a measure of cell mass and, by extension, cell number. It is a reliable method for determining cytotoxicity.[7]
-
Apoptosis Assays: To understand the mechanism of cell death, assays such as Annexin V/Propidium Iodide staining followed by flow cytometry can distinguish between apoptotic and necrotic cell death.[3]
Comparative Data for Phenylacetic Acid Derivatives:
| Derivative Class | Target Cell Line | In Vitro Assay | Key Finding (IC50) | Reference |
| 2-(4-Fluorophenyl)-N-phenylacetamide | PC3 (Prostate Carcinoma) | MTS Assay | 52 µM (for compound 2b) | [5] |
| 2-(4-Fluorophenyl)-N-phenylacetamide | MCF-7 (Breast Cancer) | MTS Assay | 100 µM (for compound 2c) | [5] |
| Phenoxyacetamide Derivative (Compound I) | HepG2 (Liver Cancer) | Cytotoxicity Assay | 1.43 µM | [8] |
| Flavonoid-based Amide Derivative (Compound 7t) | MDA-MB-231 (Triple-Negative Breast Cancer) | Antiproliferation Assay | 1.76 µM | [9] |
In Vivo Studies: From the Bench to Preclinical Models
Promising candidates from in vitro screening are advanced to in vivo studies to evaluate their efficacy and safety in a whole-organism context. Animal models are crucial for understanding the pharmacokinetic profile, therapeutic index, and potential side effects of a novel compound.
Carrageenan-Induced Paw Edema: A Classic Model for Acute Inflammation
The carrageenan-induced paw edema model in rats is a widely accepted and reliable method for screening acute anti-inflammatory activity.[10][11] Carrageenan injection into the rat paw induces a localized inflammatory response characterized by swelling (edema), which can be quantified over time.
Experimental Workflow for Carrageenan-Induced Paw Edema:
Workflow for Carrageenan-Induced Paw Edema Model.
The percentage of edema inhibition is calculated to compare the efficacy of the test compound with the standard drug. This model is particularly sensitive to inhibitors of prostaglandin synthesis.[12]
Comparative Efficacy of Anti-inflammatory Agents in the Carrageenan-Induced Paw Edema Model:
| Compound | Dose | Maximum Inhibition (%) | Time Point | Reference |
| Indomethacin | 10 mg/kg | 57.66 | 4 hours | [13] |
| Compound 3f (Pyrrole Derivative) | 20 mg/kg | Significant reduction at 2 hours | 2 hours | [14][15] |
| Phenoxy Acetic Acid Derivative (5f) | Not Specified | 63.35 (paw thickness) | 5 hours | [16] |
| Phenoxy Acetic Acid Derivative (7b) | Not Specified | 46.51 (paw thickness) | 5 hours | [16] |
Xenograft Models for Anticancer Efficacy
To evaluate the in vivo anticancer potential of 2-(2-Chloro-3-fluorophenyl)acetic acid derivatives, human tumor xenograft models in immunocompromised mice are the gold standard.[17]
General Workflow for a Xenograft Study:
Workflow for a Xenograft Anticancer Study.
This model allows for the assessment of a compound's ability to inhibit tumor growth in a living system and provides insights into its therapeutic window.
Synthesis and Characterization: The Foundation of Drug Discovery
The journey of evaluating any new derivative begins with its synthesis and thorough characterization. For 2-(2-Chloro-3-fluorophenyl)acetic acid derivatives, particularly amides, a common synthetic route involves the activation of the carboxylic acid followed by coupling with a desired amine.
General Synthesis Scheme for Amide Derivatives:
Synthesis of Amide Derivatives.
Thorough characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy is essential to confirm the structure and purity of the synthesized compounds before biological evaluation.[18]
Future Directions and Conclusion
While the direct body of literature on the in vitro and in vivo studies of 2-(2-Chloro-3-fluorophenyl)acetic acid derivatives is still developing, the established methodologies and comparative data from related phenylacetic acid analogs provide a clear roadmap for their evaluation. The unique halogenation pattern of the parent compound suggests the potential for novel pharmacological profiles. Future research should focus on the synthesis of a diverse library of derivatives, followed by systematic in vitro screening for both anti-inflammatory and anticancer activities. Promising candidates should then be advanced to well-designed in vivo models to assess their therapeutic potential and safety. This structured approach, grounded in the principles of scientific integrity and comparative analysis, will be instrumental in unlocking the therapeutic promise of this intriguing class of compounds.
References
-
PubMed. Synthesis and pharmacological evaluation of phenylacetamides as sodium-channel blockers. Available from: [Link]
-
PubMed. Comparative effect of antiinflammatory drugs on rat paw edema induced by human sterile dental plaque extract, carrageenan or dextran. Available from: [Link]
-
International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link]
-
SlideShare. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted. Available from: [Link]
-
PMC. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. Available from: [Link]
-
ResearchGate. Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Available from: [Link]
-
PMC. Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Available from: [Link]
-
MDPI. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Available from: [Link]
-
NIH. Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment. Available from: [Link]
-
PMC. Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. Available from: [Link]
-
Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available from: [Link]
-
PMC. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. Available from: [Link]
-
MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Available from: [Link]
-
PubMed. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Available from: [Link]
-
MDPI. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Available from: [Link]
-
SPER Publications. 3-Quinolin-4-yl -Prop-2-enamide Derivatives As Novel. Available from: [Link]
-
MDPI. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Available from: [Link]
-
MDPI. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Available from: [Link]
-
PubMed. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Available from: [Link]
-
IUCr. Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Available from: [Link]
-
PubMed. Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. Available from: [Link]
-
PMC. Flufenamic acid-based sulfonohydrazide and acetamide derivatives NSAI as inhibitors of multi-targets COX-1/COX-2/5-LOX: design, synthesis, in silico ADMET and binding mode studies. Available from: [Link]
-
ResearchGate. (PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Available from: [Link]
Sources
- 1. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives | MDPI [mdpi.com]
- 2. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Flufenamic acid-based sulfonohydrazide and acetamide derivatives NSAI as inhibitors of multi-targets COX-1/COX-2/5-LOX: design, synthesis, in silico ADMET and binding mode studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijprajournal.com [ijprajournal.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 12. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.iucr.org [journals.iucr.org]
A Senior Application Scientist's Guide to Halogenated Building Blocks in Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Halogenation in Medicinal Chemistry
In the intricate process of drug discovery, "building blocks" represent foundational chemical scaffolds that are systematically modified to optimize the therapeutic potential of a lead compound. Among the most powerful and widely employed strategies in a medicinal chemist's toolkit is halogenation—the selective incorporation of halogen atoms (Fluorine, Chlorine, Bromine, or Iodine) into a molecule.[1][2] Far from being mere steric fillers, halogens exert profound and diverse effects on a drug candidate's profile, influencing everything from how it binds to its target to how it is absorbed and metabolized by the body.[3][4]
The strategic placement of a halogen can dramatically alter a compound's lipophilicity, metabolic stability, binding affinity, and bioavailability.[4][5][6] More than 250 FDA-approved drugs contain chlorine, and the prevalence of fluorine is even higher, underscoring the immense value of this atomic class in developing effective medicines.[7][8][9][10] This guide provides a comparative review of the four key halogens used in drug discovery, offering field-proven insights and experimental frameworks to help researchers harness their unique properties effectively and rationally.
Pillar 1: Modulating Physicochemical & Pharmacokinetic Properties
The introduction of a halogen atom is a tactical decision aimed at fine-tuning a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The choice of halogen is critical, as each imparts a distinct set of properties.
Lipophilicity and Membrane Permeability
A primary reason for halogenation is to increase a compound's lipophilicity, or its ability to dissolve in fats and lipids.[3] This is a crucial factor for improving a drug's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system (CNS) targets.[2][11] The effect on lipophilicity generally increases with the size and polarizability of the halogen, following the trend: F < Cl < Br < I .
Metabolic Stability: The "Blocking" Effect
One of the most celebrated applications of halogenation, particularly with fluorine, is to enhance metabolic stability.[5][12][13] Many drug candidates fail because they are rapidly broken down by metabolic enzymes, primarily cytochrome P450s in the liver.[12] By replacing a hydrogen atom at a metabolically vulnerable site (a "soft spot") with a strong carbon-halogen bond (especially the C-F bond), chemists can effectively block this metabolic attack.[11][12] This can significantly increase the drug's half-life and systemic exposure, allowing for less frequent dosing.[11][13]
pKa Modulation
As highly electronegative atoms, halogens are powerful electron-withdrawing groups.[5] Placing a halogen near an acidic or basic functional group can significantly alter its pKa (the measure of its acidity). For instance, fluorination can lower the basicity of nearby amine groups, which can be advantageous for improving cell membrane permeability and bioavailability.[5][11][13]
Pillar 2: Enhancing Target Engagement through Halogen Bonding
For decades, halogens were primarily considered from a steric and hydrophobic perspective.[14] However, a more nuanced understanding has revealed their capacity to act as unique interaction partners in a drug-target complex through a phenomenon known as halogen bonding .[14][15][16]
This non-covalent interaction occurs when an electron-deficient region on the halogen atom (termed a "σ-hole") acts as a Lewis acid, interacting favorably with an electron-rich Lewis base on the biological target, such as a backbone carbonyl oxygen or the side chain of an amino acid.[17][18] The strength of this bond follows the trend I > Br > Cl >> F , with fluorine rarely participating.[18][19] This interaction is highly directional and can significantly contribute to the binding affinity and selectivity of a drug.[14][17]
Caption: A halogen bond (X···Y) forms between the electropositive σ-hole on the halogen (X) of a drug and a Lewis base (Y) on its target.
A Comparative Review of Halogen Building Blocks
The choice of halogen is context-dependent and requires a careful analysis of the desired properties. Below is a comparative guide to the four principal halogens used in drug discovery.
| Property | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | Iodine (I) |
| Van der Waals Radius (Å) | 1.47 | 1.75 | 1.85 | 1.98 |
| Electronegativity (Pauling) | 3.98 | 3.16 | 2.96 | 2.66 |
| Key Role in Drug Design | Metabolic blocker, pKa modulation, conformational control.[5][11] | Bioisostere for methyl group, improves lipophilicity.[10] | Strong halogen bonding, significant lipophilicity boost.[1] | Potent halogen bonding, radiolabeling, high lipophilicity. |
| Halogen Bonding Strength | Negligible | Weak-Moderate | Moderate-Strong | Strongest |
| C-X Bond Strength (kcal/mol) | ~110 (Aryl) | ~85 (Aryl) | ~72 (Aryl) | ~65 (Aryl) |
Fluorine: The Metabolic Guardian
Fluorine's small size and extreme electronegativity make it a unique tool.[5] It is often used to replace hydrogen to block metabolic oxidation without adding significant bulk.[11][12] This strategy is exemplified in drugs like the antifungal Voriconazole , where fluorination is key to its metabolic profile and efficacy.[11]
-
Strengths: Excellent for improving metabolic stability and modulating pKa.[5][11][13] Can influence molecular conformation to favor bioactive poses.[11]
-
Limitations: Does not typically participate in significant halogen bonding.[19]
Chlorine: The Versatile Workhorse
Chlorine is the second most common halogen in pharmaceuticals after fluorine.[7][20] It offers a balance of size and electronic properties, often serving as a bioisosteric replacement for a methyl group.[10] Its introduction can lead to remarkable improvements in potency, sometimes referred to as the "magic chloro" effect.[7][9] The antidepressant Sertraline , which contains two chlorine atoms, demonstrates how this halogen can be used to optimize lipophilicity for CNS penetration and target engagement.[11]
-
Strengths: Versatile, balances steric and electronic effects, can participate in halogen bonding.[7][10]
-
Limitations: Its effects can be less predictable than fluorine's.
Bromine & Iodine: The Halogen Bonding Specialists
The heavier halogens, bromine and iodine, are less commonly used but are invaluable when strong halogen bonding is desired to enhance binding affinity or selectivity.[1][14] Their large size and high polarizability make them potent halogen bond donors.[17] The antiarrhythmic drug Amiodarone , which contains two iodine atoms, is a classic example. While its primary mechanism is complex, the iodine atoms contribute significantly to its lipophilicity and long half-life.
-
Strengths: Form strong, directional halogen bonds, significantly increase lipophilicity.[14] Iodine-123/131 isotopes are used in medical imaging and therapy.
-
Limitations: Their large size can be a steric liability. The weaker C-Br and C-I bonds can sometimes create metabolic liabilities.
Experimental Protocols & Workflows
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol provides a standardized method to evaluate how a new halogenated compound is metabolized by liver enzymes, a critical step in early drug discovery.[21][22]
Caption: Workflow for a typical microsomal metabolic stability assay.
Step-by-Step Methodology:
-
Preparation: Prepare a 1 mM stock solution of the halogenated test compound in DMSO. Thaw pooled liver microsomes (e.g., human, rat) on ice. Prepare a cofactor solution containing an NADPH regenerating system.[23]
-
Incubation: In a 96-well plate, pre-warm a mixture of microsomes and phosphate buffer at 37°C for 5 minutes.
-
Initiation: Add the test compound to the wells to achieve a final concentration of 1 µM and mix. Initiate the metabolic reaction by adding the pre-warmed cofactor solution.[21][23]
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the incubation mixture.[23][24]
-
Quenching: Immediately stop the reaction in the aliquot by adding it to a quench solution (e.g., cold acetonitrile containing an internal standard).[21]
-
Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining.[21][22]
-
Data Interpretation: Plot the percentage of the remaining parent compound against time. From this curve, calculate the half-life (t½) and in vitro intrinsic clearance (CLint), which are key indicators of metabolic stability.[21][24]
Protocol 2: General Procedure for Electrophilic Aromatic Bromination
This protocol outlines a common method for introducing a bromine atom onto an activated aromatic ring, a foundational synthesis for creating brominated building blocks.[25][26]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the aromatic starting material (1 equivalent) in a suitable solvent (e.g., dichloromethane or acetic acid) at 0°C.
-
Reagent Addition: Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) (1.1 equivalents) or elemental bromine (1.1 equivalents), to the solution. If required, a Lewis acid catalyst (e.g., FeBr₃) can be added for less reactive substrates.[25]
-
Reaction: Allow the reaction to stir at 0°C to room temperature while monitoring its progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, quench the reaction by adding a reducing agent solution (e.g., aqueous sodium thiosulfate) to consume any excess bromine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography to yield the desired brominated compound.
Conclusion and Future Outlook
The strategic use of halogenated building blocks is, and will continue to be, a cornerstone of modern drug discovery.[15] While fluorine and chlorine remain the most frequently used halogens for optimizing pharmacokinetic properties, the growing appreciation for halogen bonding is bringing bromine and iodine to the forefront for enhancing target affinity and selectivity.[14][18] Future innovations will likely focus on developing more sophisticated computational models to predict the multifaceted effects of halogenation and novel synthetic methods for precise, late-stage installation of halogens onto complex molecules, further empowering medicinal chemists to design the next generation of therapeutics.[27]
References
- Halogen Bonding: A New Frontier in Medicinal Chemistry. (2025).
- Why are halogens important in the pharmaceutical industry? (n.d.). TutorChase.
- The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online.
- Fluorine in drug discovery: Role, design and case studies. (n.d.). Source not specified.
- Halogen atoms in the modern medicinal chemistry: hints for the drug design. (2010). PubMed.
- Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. (2010). Bentham Science.
- The Role of Halogenated Intermediates in Modern Drug Discovery. (n.d.). Source not specified.
- “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. (2023).
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central.
- The Benefits of Chlorine Chemistry in Pharmaceuticals in the United St
- Organohalogen compound - Preparation, Synthesis, Halogens. (n.d.). Britannica.
- “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. (n.d.).
- Metabolism of fluorine-containing drugs. (n.d.).
- Role of Fluorine in Drug Design and Drug Action. (n.d.).
- Chlorine in drug discovery and development. (n.d.).
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). PubMed Central.
- Halogenation of organic compounds using continuous flow and microreactor technology. (2016). Source not specified.
- How to Conduct an In Vitro Metabolic Stability Study. (n.d.). Source not specified.
- Properties of Halogenated Compounds. (n.d.).
- Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. (n.d.).
- Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. (n.d.). PMC.
- Halogen. (n.d.). Wikipedia.
- A Comparative Assessment of Halogenated Benzamides in Drug Discovery. (n.d.). Benchchem.
- In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
- Stereoselective Halogenation in Natural Product Synthesis. (n.d.). PubMed Central.
- Drug metabolic stability in early drug discovery to develop potential lead compounds. (n.d.). Source not specified.
- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.).
- Halogen bonding helps design new drugs. (2012). ScienceDaily.
- New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (2022). PubMed Central.
- Application of Halogen Bond in Drug Discovery. (n.d.). PharmaBlock.
- ADME 101: Drug Metabolism Studies – Metabolic Stability. (2024). YouTube.
- Alternative Methodologies for Halogenation of Organic Compounds. (n.d.).
- Visible light-mediated halogenation of organic compounds. (2023). Chemical Society Reviews.
- New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (2022). Pharma Excipients.
- Perspective on halogenated organic compounds. (2023). PubMed Central.
- Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. (n.d.). MDPI.
- Drug Repurposing in Medical Mycology: Identification of Compounds as Potential Antifungals to Overcome the Emergence of Multidrug-Resistant Fungi. (n.d.). NIH.
- Real-world implications of QT prolongation in patients receiving voriconazole and amiodarone. (2019). PubMed.
- Sertraline exhibits in vivo antifungal activity against Candida auris and enhances the effect of voriconazole in combin
- Efficacy of amiodarone and voriconazole combination therapy in cutaneous leishmaniasis in the mice experimentally infected with Leishmania major. (2021). PubMed.
- Amiodarone and voriconazole Interactions. (n.d.). Drugs.com.
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. tutorchase.com [tutorchase.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmacyjournal.org [pharmacyjournal.org]
- 12. researchgate.net [researchgate.net]
- 13. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Halogen atoms in the modern medicinal chemistry: hints for the drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. eurekaselect.com [eurekaselect.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. namiki-s.co.jp [namiki-s.co.jp]
- 20. pharmaexcipients.com [pharmaexcipients.com]
- 21. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 22. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 23. youtube.com [youtube.com]
- 24. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
- 25. Organohalogen compound - Preparation, Synthesis, Halogens | Britannica [britannica.com]
- 26. Halogenation of organic compounds using continuous flow and microreactor technology - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00186F [pubs.rsc.org]
- 27. Visible light-mediated halogenation of organic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00366C [pubs.rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-Chloro-3-fluorophenyl)acetic Acid
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-(2-Chloro-3-fluorophenyl)acetic acid. As a halogenated organic acid, this compound requires specific procedures to ensure the safety of laboratory personnel and compliance with environmental regulations. This document moves beyond a simple checklist to explain the scientific rationale behind each procedural step, empowering researchers to make informed safety decisions.
Hazard Identification and Risk Assessment
2-(2-Chloro-3-fluorophenyl)acetic acid is a member of the halogenated organic acid class. While specific toxicological data for this exact compound is limited[1], its structural characteristics necessitate that it be handled as a hazardous substance.
-
Chemical Classification: It is a halogenated organic compound, meaning it contains chlorine and fluorine atoms.[2][3] Such compounds require specific disposal pathways, typically high-temperature incineration, to ensure complete destruction and prevent the formation of persistent environmental pollutants.[2]
-
Inferred Hazards: Based on analogous compounds, the primary risks include:
-
Corrosivity: Phenylacetic acids can be corrosive, capable of causing skin burns and serious eye damage upon contact.[4]
-
Toxicity: It should be considered harmful if swallowed, inhaled, or absorbed through the skin.[4]
-
Environmental Hazard: Halogenated organic compounds can be toxic to aquatic life.[4] Therefore, it must not be disposed of down the drain.[5][6]
-
Your first step in any procedure involving this chemical is to consult the specific Safety Data Sheet (SDS) provided by the manufacturer and your institution's Chemical Hygiene Plan (CHP).[7][8] The CHP is a core requirement of the OSHA Laboratory Standard (29 CFR 1910.1450) and outlines the specific safety and disposal protocols for your facility.[9][10][11]
Immediate Safety Protocols: Engineering Controls & Personal Protective Equipment (PPE)
To minimize exposure, all handling of 2-(2-Chloro-3-fluorophenyl)acetic acid must be performed within a certified chemical fume hood.[4] Appropriate PPE is mandatory to prevent accidental contact.
| PPE Category | Item | Specification & Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always check the manufacturer's compatibility data to ensure the glove material is resistant to halogenated organic acids.[4] |
| Eye Protection | Safety goggles or face shield | Must provide a complete seal around the eyes to protect against splashes. Standard safety glasses are insufficient.[1] |
| Skin and Body | Chemical-resistant apron or lab coat | Worn over personal clothing to protect against spills and contamination.[4] |
| Respiratory | Chemical Fume Hood | All work should be conducted in a well-ventilated chemical fume hood to prevent inhalation of dust or vapors.[4] A respirator may be required for large spills or in cases of ventilation failure.[1][7] |
Step-by-Step Disposal Protocol: Waste Segregation and Collection
Proper segregation is the most critical step in the laboratory waste management process. Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly increases disposal costs.[5]
Protocol for Routine Waste Collection:
-
Select a Designated Waste Container:
-
Label the Container Correctly:
-
Before adding any waste, affix a hazardous waste label.
-
Clearly write "Hazardous Waste," the full chemical name: "2-(2-Chloro-3-fluorophenyl)acetic acid," and list the associated hazards (e.g., "Corrosive," "Toxic").[4] Do not use abbreviations or chemical formulas.
-
-
Segregate the Waste Stream:
-
Transfer Waste:
-
Carefully transfer the waste into the labeled container inside a chemical fume hood.
-
Keep the container closed with a vapor-tight, spill-proof lid at all times, except when actively adding waste.[5]
-
-
Storage and Pickup:
Disposal Decision Workflow
The following diagram outlines the decision-making process for handling 2-(2-Chloro-3-fluorophenyl)acetic acid waste from generation to final disposal.
Caption: Decision workflow for handling and disposing of 2-(2-Chloro-3-fluorophenyl)acetic acid.
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct action to mitigate harm.
Small Spill Cleanup (<100g solid or 100mL solution):
-
Alert Personnel: Inform others in the immediate area.
-
Don PPE: Wear the full PPE as described in Section 2.
-
Containment: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill kit absorbent.[4] Do not use combustible materials like paper towels or sawdust as the primary absorbent.[4]
-
Neutralization (if applicable): For acidic solutions, once contained, you may slowly sprinkle sodium bicarbonate over the absorbent material, starting from the outside and working inwards, until fizzing stops. This step should only be performed if permitted by your institution's CHP.
-
Collection: Carefully scoop the absorbed material using spark-proof tools into a designated hazardous waste container.[14]
-
Decontamination: Clean the spill surface with soap and water.[4] Collect all cleaning materials as contaminated waste.
-
Reporting: Report the spill to your laboratory supervisor or Chemical Hygiene Officer.[4]
Large Spill Cleanup (>100g solid or 100mL solution):
-
Evacuate: Immediately evacuate the spill area and alert all nearby personnel.[4]
-
Isolate: Close doors to the affected area to contain any vapors.
-
Contact Emergency Services: Notify your institution's EHS or emergency response team immediately. Provide them with the chemical name, quantity spilled, and location.
-
Do Not Attempt to Clean: A large spill of a hazardous chemical should only be handled by trained emergency responders.
Personnel Exposure First Aid:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding eyelids open.[15]
-
Inhalation: Move the affected person to fresh air.
-
Ingestion: Do not induce vomiting.
-
Seek Medical Attention: In all cases of exposure, seek immediate medical attention after initial first aid and provide the medical staff with the chemical's SDS.[7]
Decontamination Procedures
All non-disposable equipment, glassware, and surfaces that have come into contact with 2-(2-Chloro-3-fluorophenyl)acetic acid must be thoroughly decontaminated.
-
Initial Rinse: Rinse glassware and equipment with a suitable solvent (e.g., acetone) in a fume hood. Collect this rinse as halogenated organic waste.
-
Wash: Wash the rinsed equipment with a laboratory detergent (e.g., Luminox®) and hot water.[6]
-
Final Rinse: Perform a final rinse with deionized water.
-
Drying: Allow equipment to air dry completely before reuse or storage.[6]
By adhering to these scientifically grounded procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.
References
- Benchchem. (n.d.). Proper Disposal Procedures for Halogenated Organic Acid Waste (Designated "Ch282-5").
- Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
- MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
- ECHEMI. (n.d.). 2-(2-Chloro-3-fluorophenyl)acetic acid SDS, 1000523-07-8 Safety Data Sheets.
- Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard.
- Lab Manager. (2020, April 1). The OSHA Laboratory Standard.
- Bucknell University. (2016, April 15). HAZARDOUS WASTE SEGREGATION.
- McMaster University Biosafety Office. (n.d.). Spill Clean-up.
- ChemicalBook. (2025, September 25). 2-(2-Chloro-3-fluorophenyl)acetic acid | 1000523-07-8.
- Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
- University of California, Santa Barbara Environmental Health and Safety. (n.d.). Hazardous Waste Reduction.
- AK Scientific, Inc. (n.d.). 2-(2,2,2-Trifluoro-1-(2-fluorophenyl)ethoxy)acetic acid Safety Data Sheet.
- Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Smith College Research and Instruction Safety. (n.d.). SPILLS.
- Thermo Fisher Scientific. (2016, January 29). 3-Fluorophenylacetic acid SAFETY DATA SHEET.
- U.S. Environmental Protection Agency. (2019, October 3). Standard Operating Procedure for Equipment Decontamination.
- The City University of New York (CUNY). (n.d.). Laboratory Chemical Spill Cleanup and Response Guide.
- Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide.
- U.S. Environmental Protection Agency. (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry.
- U.S. Environmental Protection Agency. (1999, August 25). Hazardous Waste Management System; Identification and Listing of Hazardous Waste; Chlorinated Aliphatics Production Wastes.
Sources
- 1. echemi.com [echemi.com]
- 2. bucknell.edu [bucknell.edu]
- 3. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. epa.gov [epa.gov]
- 7. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 8. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 9. osha.gov [osha.gov]
- 10. mastercontrol.com [mastercontrol.com]
- 11. compliancy-group.com [compliancy-group.com]
- 12. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 13. aksci.com [aksci.com]
- 14. ccny.cuny.edu [ccny.cuny.edu]
- 15. fishersci.com [fishersci.com]
Personal protective equipment for handling 2-(2-Chloro-3-fluorophenyl)acetic acid
A Researcher's Guide to Safe Handling: 2-(2-Chloro-3-fluorophenyl)acetic acid
As a senior application scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist, offering a deep, technically-grounded protocol for handling 2-(2-Chloro-3-fluorophenyl)acetic acid. The framework herein is designed to be a self-validating system, ensuring that safety is an integral part of your experimental design, not an afterthought.
Section 1: Hazard Profile & Risk Mitigation
2-(2-Chloro-3-fluorophenyl)acetic acid is a halogenated carboxylic acid. While specific toxicological data for this exact compound is limited, the available safety data sheets (SDS) for structurally similar compounds, such as o-Chlorophenylacetic acid and 2-Fluorophenylacetic acid, allow us to build a robust safety profile. The primary hazards are:
-
Serious Eye Irritation/Damage: Poses a risk of serious eye irritation or damage.[1][2][3][4]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[1][2][3][4]
The causality is clear: the acidic nature of the carboxylic group combined with the reactivity of the halogenated phenyl ring necessitates stringent barriers to prevent contact with skin, eyes, and the respiratory system.
Section 2: The Core PPE Ensemble: Your Non-Negotiable Baseline
For any work involving 2-(2-Chloro-3-fluorophenyl)acetic acid, the following PPE represents the mandatory minimum. This ensemble is designed to protect against incidental contact and minor splashes.
| PPE Component | Specification | Rationale & Expert Insight |
| Eye Protection | Chemical Splash Goggles | Standard safety glasses are insufficient. Chemical splash goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards provide a seal around the eyes, which is critical for protecting against splashes of solutions or accidental dust dispersion.[5][6] |
| Hand Protection | Nitrile Gloves | Nitrile gloves offer good resistance to incidental contact with a range of chemicals, including acids.[7][8][9] Crucial: Always inspect gloves for tears or punctures before use. For prolonged handling or immersion, consider double-gloving or using thicker, more resistant gloves like butyl rubber. |
| Body Protection | Flame-Resistant Laboratory Coat | A flame-resistant, long-sleeved lab coat serves as the primary barrier for your skin and street clothes. It should be fully buttoned to provide maximum coverage.[5][10] |
| Footwear | Closed-Toed Shoes | Shoes must fully cover the foot.[9] Materials like leather are preferable to cloth, as they offer better resistance to chemical penetration.[9] |
Section 3: Risk Escalation & Enhanced Protection
Standard laboratory operations can be stratified by risk, requiring an escalation in PPE to match the potential for exposure. The key variables are the scale of the reaction, the concentration of the material, and the physical operations being performed.
-
Scenario 1: Weighing Solid Material
-
Enhanced Need: Prevention of dust inhalation.
-
Required PPE: Core Ensemble + Respiratory Protection. A N95-rated dust mask is often sufficient for weighing small quantities. For larger amounts or if the material is exceptionally fine, a full-face respirator with appropriate cartridges should be used.[5][7] All weighing of solids should ideally be performed within a ventilated enclosure or fume hood.[6]
-
-
Scenario 2: Preparing Solutions & Running Reactions at Room Temperature
-
Scenario 3: Reactions at Elevated Temperatures or Under Reduced Pressure
-
Enhanced Need: Protection from aerosols, splashes, and unexpected pressure changes.
-
Required PPE: Core Ensemble + Face Shield + appropriate respiratory protection if not working in a certified chemical fume hood.
-
The following flowchart provides a logical pathway for determining the appropriate level of PPE for your specific task.
Caption: PPE selection workflow for handling 2-(2-Chloro-3-fluorophenyl)acetic acid.
Section 4: Operational and Disposal Plans
Safe Handling & Storage Protocol:
-
Ventilation is Key: Always handle 2-(2-Chloro-3-fluorophenyl)acetic acid inside a certified chemical fume hood to minimize inhalation risk.[2][6]
-
Designated Area: Establish a designated area for handling this compound to prevent cross-contamination.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][5][11]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][2] Do not eat, drink, or smoke in the laboratory.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][3][6] Seek medical attention if irritation persists.[1][3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3][6] Remove contact lenses if present and easy to do.[1][2][3] Seek immediate medical attention.[1][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2][6]
-
Spill Cleanup: For a small spill, ensure adequate ventilation and wear your full PPE ensemble, including respiratory protection.[5] Gently sweep or vacuum the solid material into a suitable, closed container for disposal.[1][11] Avoid generating dust.[1][11]
Disposal Plan:
All waste, including the chemical itself, any contaminated consumables (like gloves, paper towels), and empty containers, must be treated as hazardous waste.
-
Segregation: Collect all waste in a designated, labeled, and sealed hazardous waste container.
-
Disposal Route: The material should be disposed of through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[5]
-
Environmental Precaution: Do not allow the chemical or its containers to enter drains or sewer systems.[5] Discharge into the environment must be avoided.[5]
By integrating these detailed protocols into your daily workflow, you build a system of safety that protects not only you and your colleagues but also the integrity of your research.
References
-
Cole-Parmer. Material Safety Data Sheet - 2-Fluorophenylacetic Acid, 98%. Available from: [Link]
-
Miami University. Personal Protective Equipment | Safety | Physical Facilities. Available from: [Link]
-
LeelineWork. What PPE Should You Wear When Handling Acid 2024?. Available from: [Link]
-
University of California, Santa Cruz. Chemical Safety: Personal Protective Equipment. Available from: [Link]
-
University of Illinois. Personal Protective Equipment (PPEs). Available from: [Link]
-
Princeton University Environmental Health and Safety. Section 6C: Protective Equipment. Available from: [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. echemi.com [echemi.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. leelinework.com [leelinework.com]
- 8. ECE Illinois - ece444: Personal Protective Devices (PPEs) [fabweb.ece.illinois.edu]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
